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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Mechanism of Action of Lolitrem B

For Researchers, Scientists, and Drug Development Professionals Executive Summary Lolitrem B is a potent neurotoxin produced by the endophytic fungus Epichloë festucae var. lolii, which is commonly found in perennial rye...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lolitrem B is a potent neurotoxin produced by the endophytic fungus Epichloë festucae var. lolii, which is commonly found in perennial ryegrass (Lolium perenne). Ingestion of contaminated ryegrass by livestock leads to a neurological condition known as "ryegrass staggers," characterized by tremors, ataxia, and in severe cases, death. This guide provides a comprehensive overview of the molecular mechanism underlying the toxicity of Lolitrem B, focusing on its interaction with large-conductance calcium-activated potassium (BK) channels. Detailed experimental protocols, quantitative data, and visual diagrams of the relevant pathways and workflows are presented to facilitate a deeper understanding for research and drug development purposes.

Core Mechanism of Action: Inhibition of BK Channels

The primary molecular target of Lolitrem B is the large-conductance calcium-activated potassium (BK) channel, also known as the hSlo channel.[1][2] These channels are crucial for regulating neuronal excitability, neurotransmitter release, and smooth muscle tone by contributing to the repolarization phase of the action potential.[2]

Lolitrem B acts as a potent inhibitor of BK channels.[3][4] By blocking these channels, Lolitrem B prevents the efflux of potassium ions (K+), leading to prolonged cellular depolarization and sustained impulse transmission at the motor endplate.[2] This disruption of normal neuronal and muscle cell function manifests as the characteristic tremors and motor discoordination observed in ryegrass staggers. The critical role of BK channels in the toxic effects of Lolitrem B has been unequivocally demonstrated in studies using knockout mice. Mice lacking the gene for the BK channel (Kcnma1-/-) are unaffected by doses of Lolitrem B that are lethal to wild-type mice, confirming that the inhibition of BK channels is the principal mechanism of its acute toxicity.[5][6]

State-Dependent Inhibition and Calcium Dependence

The inhibitory action of Lolitrem B on BK channels is not static; it is influenced by the conformational state of the channel and the intracellular calcium concentration.

  • Preference for the Open State: Lolitrem B exhibits a preference for binding to the open conformation of the BK channel.[3][7] Under conditions that favor channel opening, such as high intracellular calcium concentrations, the apparent affinity of Lolitrem B for the channel increases approximately three-fold.[1][7] This suggests that the binding site for Lolitrem B is more accessible when the channel is in its activated state.

  • Calcium Concentration-Dependent Inhibition: The inhibitory potency of Lolitrem B is dependent on the concentration of intracellular calcium ([Ca²⁺]i).[3][7] This is a key characteristic of its interaction with the BK channel, and quantitative data on this relationship is crucial for understanding its toxicological profile.

Quantitative Analysis of Lolitrem B Inhibition

The potency of Lolitrem B as a BK channel inhibitor has been quantified through electrophysiological studies. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

Intracellular Ca²⁺ ConcentrationLolitrem B IC₅₀ (nM)Reference
1 µM9.5 ± 1.1[7]
10 µM3.7 ± 0.4[1]
100 µM11.4 ± 1.3[7]

Table 1: IC₅₀ values for Lolitrem B inhibition of hSlo channels at various intracellular calcium concentrations.

Experimental Protocols

Electrophysiological Recording of BK Channel Inhibition (Patch-Clamp)

The functional effects of Lolitrem B on BK channels are primarily investigated using the patch-clamp technique, specifically in the inside-out configuration. This allows for the direct application of Lolitrem B to the intracellular face of the channel.

Cell Preparation:

  • Human embryonic kidney (HEK293) cells are transiently transfected with the cDNA encoding the α-subunit of the human BK channel (hSlo).

  • Transfected cells are cultured for 24-48 hours to allow for protein expression.

  • For recording, cells are plated on glass coverslips.

Electrophysiology Setup:

  • An Axopatch 200B amplifier (or similar) is used for recording.

  • Patch pipettes are pulled from borosilicate glass and have a resistance of 2-5 MΩ when filled with pipette solution.

  • The inside-out patch configuration is achieved by pulling a patch of membrane away from the cell after establishing a giga-ohm seal.

Solutions:

  • Pipette (extracellular) solution (in mM): 140 KCl, 10 HEPES, 2 MgCl₂, pH 7.4.

  • Bath (intracellular) solution (in mM): 140 KCl, 10 HEPES, 2 MgCl₂, with varying concentrations of free Ca²⁺ (e.g., 1 µM, 10 µM, 100 µM) buffered with HEDTA or EGTA, pH 7.2.

  • Lolitrem B stock solution: Prepared in dimethyl sulfoxide (B87167) (DMSO) and diluted to the final desired concentration in the intracellular solution. The final DMSO concentration should be kept below 0.1% to avoid solvent effects.

Recording Protocol:

  • Macroscopic currents are elicited by voltage steps from a holding potential of -80 mV to a depolarizing potential of +150 mV.

  • Control currents are recorded for a stable period before the application of Lolitrem B.

  • Lolitrem B is applied to the bath solution, and the inhibition of the BK channel current is recorded over time.

  • Dose-response curves are generated by applying a range of Lolitrem B concentrations to determine the IC₅₀ value.

Extraction and Quantification of Lolitrem B (HPLC)

High-performance liquid chromatography (HPLC) is the standard method for the extraction and quantification of Lolitrem B from various matrices such as ryegrass and animal tissues.

Extraction from Ryegrass:

  • Freeze-dry and grind the ryegrass sample.

  • Extract a known weight of the powdered sample with a solvent mixture, typically dichloromethane (B109758) or a chloroform:methanol mixture.

  • The extraction can be facilitated by sonication or shaking.

  • Filter the extract to remove solid plant material.

Solid-Phase Extraction (SPE) Cleanup:

  • The crude extract is passed through a silica-based SPE cartridge to remove interfering compounds.

  • The cartridge is washed with a non-polar solvent to elute non-target compounds.

  • Lolitrem B is then eluted with a more polar solvent or solvent mixture.

  • The eluate is evaporated to dryness and reconstituted in the mobile phase for HPLC analysis.

HPLC Analysis:

  • Column: A silica (B1680970) or C18 reversed-phase column is typically used.

  • Mobile Phase: A mixture of solvents such as acetonitrile (B52724) and dichloromethane in isocratic or gradient elution mode.

  • Detection: Fluorescence detection is commonly employed, with an excitation wavelength of approximately 268 nm and an emission wavelength of around 440 nm.

  • Quantification: A standard curve is generated using a purified Lolitrem B standard of known concentration. The concentration of Lolitrem B in the sample is determined by comparing its peak area to the standard curve.

Visualizations

Signaling Pathway of Lolitrem B Action

LolitremB_Mechanism cluster_membrane Cell Membrane BK_channel_closed BK Channel (Closed) BK_channel_open BK Channel (Open) BK_channel_closed->BK_channel_open Depolarization + High [Ca²⁺]i BK_channel_open->BK_channel_closed Repolarization Block Blockage of K⁺ Efflux BK_channel_open->Block LolitremB Lolitrem B LolitremB->BK_channel_open Binds preferentially to open state Consequence Prolonged Depolarization Sustained Neuronal Firing Block->Consequence LolitremB_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_electrophysiology Electrophysiology Sample Ryegrass Sample Grinding Grinding & Homogenization Sample->Grinding Extraction Solvent Extraction Grinding->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup HPLC HPLC Separation Cleanup->HPLC Fluorescence Fluorescence Detection HPLC->Fluorescence Quantification Quantification vs. Standard Fluorescence->Quantification Cell_Culture HEK293 Cell Culture + hSlo Transfection Patch_Clamp Inside-Out Patch-Clamp Cell_Culture->Patch_Clamp Data_Acquisition Record BK Currents Patch_Clamp->Data_Acquisition Analysis IC₅₀ Determination Data_Acquisition->Analysis

References

Exploratory

Lolitrem B: A Technical Guide to its Fungal Source and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth exploration of Lolitrem B, a potent indole-diterpene neurotoxin. The document details its biological source, the i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Lolitrem B, a potent indole-diterpene neurotoxin. The document details its biological source, the intricate biosynthetic pathway responsible for its production, and the regulatory mechanisms that govern its synthesis. Furthermore, this guide includes a compilation of quantitative data on Lolitrem B concentrations, along with detailed experimental protocols for its analysis and the genetic manipulation of its source organism.

Source of Lolitrem B

Lolitrem B is a secondary metabolite produced by the endophytic fungus Epichloë festucae var. lolii (formerly known as Neotyphodium lolii).[1] This fungus engages in a symbiotic relationship with perennial ryegrass (Lolium perenne), where it resides within the intercellular spaces of the host plant.[1] This symbiosis is mutualistic, with the fungus providing the grass with protection against herbivores through the production of various bioactive compounds, including Lolitrem B. However, the ingestion of perennial ryegrass containing high levels of Lolitrem B can lead to a neurological condition in livestock known as "ryegrass staggers".[2][3]

Quantitative Analysis of Lolitrem B

The concentration of Lolitrem B in perennial ryegrass can vary significantly depending on the plant tissue, the age of the plant, and environmental conditions. The highest concentrations are typically found in the seeds and the basal portions of the leaf sheaths.

Plant/Animal TissueConcentration Range (µg/kg or ppb)NotesReference
Perennial Ryegrass (Hay)50 - 500Linear range of a validated quantification method.[4]
Perennial Ryegrass (Seeds)50 - 500Linear range of a validated quantification method.[4]
Perennial Ryegrass (Seeds)~20,000 (20.0 µg/g)Consistently the highest concentrations found in plant components.[5]
Perennial Ryegrass (Straw)247 - 2256Fed to steers in a controlled study.[6]
Perennial Ryegrass (Feed)1800 - 2000Recommended maximum concentration in total diet to avoid ryegrass staggers.[1]
Cattle (Perirenal Fat)210Detected in a cow exhibiting signs of ryegrass staggers.[7]
Cattle (Perirenal Fat)< 150Detected in cows with no clinical signs of ryegrass staggers.[7]
Sheep (Fat)Maximum of 61.8Detected in fat biopsies from sheep grazing on endophyte-infected pasture.[8]
Cow (Milk)Maximum of 5.0Detected in milk from cows fed endophyte-infected herbage.[8]
Mouse Diet0.265 - 1.06 ppmDoses used in a 90-day feeding study.[8]

Biosynthesis Pathway of Lolitrem B

The biosynthesis of Lolitrem B is a complex process orchestrated by a cluster of ten genes, designated as the ltm gene cluster, located at a single sub-telomeric locus in the E. festucae genome.[2] The pathway commences with the synthesis of the key indole-diterpene intermediate, paspaline. A series of subsequent enzymatic modifications, catalyzed by various Ltm proteins including prenyltransferases, monooxygenases, and cytochrome P450 enzymes, progressively builds the complex structure of Lolitrem B.

G GGDP Geranylgeranyl Diphosphate (GGDP) + Indole-3-glycerol phosphate LtmG_M_C_B LtmG, LtmM, LtmC, LtmB GGDP->LtmG_M_C_B Paspaline Paspaline LtmP_Q LtmP, LtmQ (P450s) Paspaline->LtmP_Q Terpendole_I Terpendole I LtmK LtmK (P450) Terpendole_I->LtmK Terpendole_C Terpendole C LtmE_J LtmE (Prenyltransferase), LtmJ (P450) Terpendole_C->LtmE_J Intermediate_X Intermediate LtmF LtmF (Prenyltransferase) Intermediate_X->LtmF Lolitrem_F Lolitrem F Lolitrem_B Lolitrem B Lolitrem_F->Lolitrem_B LtmG_M_C_B->Paspaline LtmK->Terpendole_C LtmP_Q->Terpendole_I LtmE_J->Intermediate_X LtmF->Lolitrem_F

Figure 1: Lolitrem B Biosynthesis Pathway.

Regulation of Lolitrem B Biosynthesis

The expression of the ltm gene cluster is tightly regulated and is significantly upregulated when the fungus is in its symbiotic state within the host plant, as opposed to when grown in axenic culture.[9] This indicates that signals from the host plant are crucial for inducing the biosynthesis of Lolitrem B. While the complete signaling cascade is still under investigation, several key regulatory components have been identified in E. festucae that are essential for maintaining the symbiotic relationship and are likely involved in regulating secondary metabolism. These include components of the stress-activated MAP kinase (SakA) pathway and cAMP signaling pathways. Disruption of these pathways can lead to a breakdown of the symbiotic relationship, highlighting their importance in coordinating fungal growth and metabolism with the host.

G Host_Signal Host Plant Signals (e.g., nutritional cues, developmental stage) Fungal_Receptors Fungal Receptors Host_Signal->Fungal_Receptors Signaling_Cascades Signaling Cascades (e.g., SakA MAPK, cAMP pathway) Fungal_Receptors->Signaling_Cascades Transcription_Factors Transcription Factors Signaling_Cascades->Transcription_Factors ltm_genes ltm Gene Cluster Expression Transcription_Factors->ltm_genes Lolitrem_B Lolitrem B Biosynthesis ltm_genes->Lolitrem_B

Figure 2: Putative Regulatory Pathway for Lolitrem B Synthesis.

Experimental Protocols

Analysis of Lolitrem B by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines a general procedure for the extraction and quantification of Lolitrem B from plant material.

5.1.1. Materials and Reagents

  • Perennial ryegrass samples (freeze-dried and ground)

  • Chloroform:methanol (2:1, v/v)

  • Dichloromethane

  • Acetonitrile (B52724)

  • Formic acid

  • Water (LC-MS grade)

  • Lolitrem B standard

  • Solid Phase Extraction (SPE) silica (B1680970) cartridges

  • LC-MS system equipped with a C18 reversed-phase column and a fluorescence or mass spectrometry detector.

5.1.2. Sample Extraction

  • Weigh approximately 0.1 g of freeze-dried and ground plant material into a centrifuge tube.

  • Add 2 mL of chloroform:methanol (2:1, v/v) and agitate for 1 hour.

  • Centrifuge the sample to pellet the plant material.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for SPE cleanup (e.g., dichloromethane).

5.1.3. Solid Phase Extraction (SPE) Cleanup

  • Condition a silica SPE cartridge with dichloromethane.

  • Load the reconstituted extract onto the cartridge.

  • Wash the cartridge with a non-polar solvent to remove interfering compounds.

  • Elute Lolitrem B with a solvent of intermediate polarity (e.g., dichloromethane:acetonitrile, 8:2, v/v).

  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS analysis.

5.1.4. LC-MS Analysis

  • Inject the prepared sample onto a C18 reversed-phase column.

  • Employ a gradient elution program using a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Detect Lolitrem B using a fluorescence detector (excitation ~268 nm, emission ~440 nm) or a mass spectrometer in positive ion mode, monitoring for the appropriate mass-to-charge ratio.[10]

  • Quantify Lolitrem B by comparing the peak area of the sample to a calibration curve generated from Lolitrem B standards.

G Start Start: Freeze-dried, ground plant material Extraction Solvent Extraction (Chloroform:Methanol) Start->Extraction Evaporation1 Evaporation to Dryness Extraction->Evaporation1 Reconstitution1 Reconstitution Evaporation1->Reconstitution1 SPE Solid Phase Extraction (SPE) Cleanup Reconstitution1->SPE Evaporation2 Evaporation to Dryness SPE->Evaporation2 Reconstitution2 Reconstitution in Mobile Phase Evaporation2->Reconstitution2 LCMS LC-MS Analysis Reconstitution2->LCMS End End: Lolitrem B Quantification LCMS->End

Figure 3: Experimental Workflow for LC-MS Analysis of Lolitrem B.
Gene Knockout in Epichloë festucae using CRISPR-Cas9

This protocol provides a general framework for performing gene knockouts in E. festucae to study the function of genes in the Lolitrem B biosynthesis pathway. This method is based on the delivery of CRISPR-Cas9 ribonucleoprotein (RNP) complexes into fungal protoplasts.[11]

5.2.1. Materials

  • E. festucae culture

  • Enzymes for protoplast generation (e.g., lysing enzymes, driselase)

  • Protoplast regeneration medium

  • Cas9 nuclease

  • Single guide RNAs (sgRNAs) targeting the gene of interest

  • PEG-calcium chloride solution for transformation

  • PCR reagents for screening transformants

5.2.2. Procedure

  • Protoplast Preparation: Grow E. festucae in liquid culture and harvest the mycelia. Digest the fungal cell walls using a mixture of cell wall-degrading enzymes to release protoplasts.

  • RNP Complex Assembly: Incubate the purified Cas9 nuclease with the target-specific sgRNAs to form RNP complexes.

  • Protoplast Transformation: Mix the prepared protoplasts with the RNP complexes in the presence of a PEG-calcium chloride solution to facilitate the uptake of the RNPs.

  • Regeneration and Selection: Plate the transformed protoplasts on a regeneration medium. If a selectable marker is co-transformed, include the appropriate selection agent in the medium.

  • Screening of Transformants: Isolate genomic DNA from the resulting fungal colonies. Use PCR with primers flanking the target site to screen for the desired gene knockout event (e.g., by looking for a size change in the PCR product or by sequencing the PCR product to confirm the mutation).

G Start Start: E. festucae mycelia Protoplasting Protoplast Generation Start->Protoplasting Transformation PEG-mediated Transformation Protoplasting->Transformation RNP_Assembly Cas9-sgRNA RNP Complex Assembly RNP_Assembly->Transformation Regeneration Protoplast Regeneration Transformation->Regeneration Screening Screening of Transformants (PCR, Sequencing) Regeneration->Screening End End: Gene Knockout Mutant Screening->End

Figure 4: Experimental Workflow for CRISPR-Cas9 Gene Knockout.

References

Foundational

Lolitrem B: A Potent Tremorgenic Mycotoxin - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Lolitrem B, a complex indole-diterpenoid mycotoxin, is the principal causative agent of "ryegrass staggers," a neurological condition affecting liv...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lolitrem B, a complex indole-diterpenoid mycotoxin, is the principal causative agent of "ryegrass staggers," a neurological condition affecting livestock grazing on perennial ryegrass (Lolium perenne) infected with the endophytic fungus Epichloë festucae var. lolii. This technical guide provides a comprehensive overview of the core scientific and technical knowledge surrounding Lolitrem B. It details its mechanism of action as a potent inhibitor of large-conductance calcium-activated potassium (BK) channels, summarizes key quantitative toxicological data, and provides detailed experimental protocols for its extraction, analysis, and in vitro and in vivo characterization. The guide is intended to be a valuable resource for researchers investigating ion channel function, neurotoxins, and for professionals in drug development exploring the therapeutic or toxicological implications of BK channel modulation.

Introduction

Lolitrem B is the most potent member of the lolitrem family of mycotoxins.[1][2] Its intricate chemical structure, featuring an indole-diterpene core and a reactive epoxide group, underpins its potent biological activity.[1] The toxin is produced by the fungal endophyte Epichloë festucae var. lolii, which exists in a symbiotic relationship with perennial ryegrass.[1][3] While the fungus and the toxins it produces, including Lolitrem B, protect the host plant from insect predation, they pose a significant threat to grazing mammals.[1][3] Ingestion of Lolitrem B-contaminated ryegrass leads to a neurological syndrome known as ryegrass staggers, characterized by tremors, ataxia, and in severe cases, paralysis and death.[1][3] This guide delves into the molecular and physiological basis of Lolitrem B's toxicity, providing a detailed resource for its scientific investigation.

Mechanism of Action: Potent Inhibition of BK Channels

The primary molecular target of Lolitrem B is the large-conductance calcium-activated potassium (BK) channel.[1][4] These channels play a crucial role in regulating neuronal excitability, neurotransmitter release, and the smooth muscle tone of blood vessels by influencing the repolarization phase of the action potential.[1][4]

Lolitrem B acts as a potent inhibitor of BK channels, specifically targeting the α subunit (hSlo) of the channel.[1] The binding of Lolitrem B to the BK channel blocks the outward flow of potassium ions, which is essential for cellular hyperpolarization and the termination of an action potential.[4] This inhibition leads to prolonged cellular depolarization and sustained impulse transmission at the motor endplate, resulting in the characteristic tremors and motor dysfunction seen in ryegrass staggers.[4] The inhibitory effect of Lolitrem B is potent and not readily reversible by washout.[1]

The interaction of Lolitrem B with BK channels is dependent on the conformational state of the channel, showing a preference for the open state.[5] This is evidenced by the increased apparent affinity of the toxin under high intracellular calcium concentrations, which favor channel opening.[1][5]

Lolitrem_B_Signaling_Pathway Lolitrem_B Lolitrem B BK_Channel BK Channel (α subunit) Lolitrem_B->BK_Channel Inhibits Prolonged_Depolarization Prolonged Depolarization K_efflux K+ Efflux BK_Channel->K_efflux Mediates BK_Channel->Prolonged_Depolarization Blockage leads to Repolarization Membrane Repolarization K_efflux->Repolarization Leads to Sustained_AP Sustained Action Potentials Prolonged_Depolarization->Sustained_AP Causes Tremors Tremors & Ataxia Sustained_AP->Tremors Results in

Mechanism of Lolitrem B-induced neurotoxicity.

Quantitative Data

The potency and toxicity of Lolitrem B have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available in the literature.

Table 1: In Vitro Potency of Lolitrem B and Related Compounds

CompoundIC50 (nM)Cell Line/ChannelExperimental ConditionsReference
Lolitrem B 3.7 ± 0.4hSloHigh Ca2+ concentration[1]
Lolitrem B 4hSloNot specified[6]
PaxillineNot specifiedhSloLolitrem B is more potent in vitro[1]

Table 2: Toxicological Data for Lolitrem B in Animals

SpeciesParameterValueRoute of AdministrationObservationsReference
SheepToxic Threshold1.8 - 2.0 mg/kg of feedOralOnset of ryegrass staggers[3]
CattleToxic Threshold1.55 mg/kg of feedOralOnset of ryegrass staggers[3]
Japanese Black SteersLOAEL18 µg/kg body weight/dayOralOnset of ryegrass staggers[3]
MiceNo Adverse Effect (90-day study)0.151 ppm/dayOral (in diet)No toxicologically significant effects observed[7]

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and biological characterization of Lolitrem B.

Extraction and Purification of Lolitrem B from Perennial Ryegrass

This protocol is adapted from established methods for the isolation of Lolitrem B.

Materials:

  • Endophyte-infected perennial ryegrass seed or dried plant material

  • Dichloromethane (B109758)

  • Methanol

  • Solid-phase extraction (SPE) silica (B1680970) cartridges

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Grinding: Grind the dried ryegrass material to a fine powder using a mill.

  • Extraction:

    • Suspend the ground material in a solution of dichloromethane:methanol (9:1 v/v).

    • Stir or shake the mixture for several hours at room temperature.

    • Filter the mixture to separate the solid plant material from the solvent extract.

  • Concentration: Concentrate the solvent extract using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.

  • SPE Cleanup:

    • Condition an SPE silica cartridge with dichloromethane.

    • Dissolve the concentrated extract in a minimal volume of dichloromethane and load it onto the conditioned SPE cartridge.

    • Wash the cartridge with dichloromethane to remove non-polar impurities.

    • Elute Lolitrem B from the cartridge using a more polar solvent mixture, such as dichloromethane with a small percentage of methanol.

  • Final Concentration: Evaporate the solvent from the eluted fraction to obtain the purified Lolitrem B extract.

Lolitrem_B_Extraction_Workflow Start Start: Dried Ryegrass Material Grinding Grinding Start->Grinding Extraction Solvent Extraction (Dichloromethane:Methanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration1 Rotary Evaporation Filtration->Concentration1 SPE Solid-Phase Extraction (SPE) Cleanup on Silica Concentration1->SPE Concentration2 Final Evaporation SPE->Concentration2 End End: Purified Lolitrem B Concentration2->End

Workflow for Lolitrem B extraction and purification.
Quantification of Lolitrem B by HPLC

This protocol outlines a typical HPLC method for the quantitative analysis of Lolitrem B.

Instrumentation:

  • HPLC system with a fluorescence detector

  • Silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of dichloromethane and acetonitrile (B52724) (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection: Fluorescence detector with excitation at 268 nm and emission at 440 nm.

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of purified Lolitrem B in the mobile phase at known concentrations.

  • Sample Preparation: Dissolve the purified Lolitrem B extract in the mobile phase.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the Lolitrem B standards against their concentrations. Determine the concentration of Lolitrem B in the sample by comparing its peak area to the calibration curve.

In Vitro Analysis of BK Channel Inhibition using Patch-Clamp Electrophysiology

This protocol provides a general framework for studying the effects of Lolitrem B on BK channels in a heterologous expression system (e.g., HEK293 cells stably expressing the human BK channel α subunit).

Materials:

  • HEK293 cells expressing hSlo channels

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

  • Internal (pipette) solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, and a buffered Ca²⁺ concentration to achieve the desired free [Ca²⁺]i (pH adjusted to 7.2 with KOH).

  • Lolitrem B stock solution in DMSO.

Procedure:

  • Cell Culture: Culture the HEK293-hSlo cells on glass coverslips.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a membrane potential of -80 mV.

    • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +100 mV in 20 mV increments) to elicit BK channel currents.

  • Lolitrem B Application: After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing the desired concentration of Lolitrem B (with the corresponding final concentration of DMSO).

  • Data Analysis:

    • Measure the peak outward current at each voltage step before and after the application of Lolitrem B.

    • Calculate the percentage of current inhibition at each concentration of Lolitrem B.

    • Construct a concentration-response curve to determine the IC50 value.

In Vivo Acute Oral Toxicity Study in Rodents (Adapted from OECD Guideline 423)

This protocol provides a general outline for an acute oral toxicity study of Lolitrem B in mice or rats, following the principles of the OECD Acute Toxic Class Method.

Animals:

  • Healthy, young adult rodents (e.g., Swiss Webster mice or Sprague-Dawley rats), typically females.

  • Animals are housed in appropriate conditions with a 12-hour light/dark cycle and access to standard chow and water ad libitum (except for fasting before dosing).

Procedure:

  • Acclimatization: Acclimatize the animals to the laboratory conditions for at least 5 days prior to the study.

  • Dose Preparation: Prepare a formulation of Lolitrem B in a suitable vehicle (e.g., corn oil).

  • Dosing:

    • Fast the animals overnight (for rats) or for 3-4 hours (for mice) before dosing.

    • Administer a single oral dose of the Lolitrem B formulation by gavage.

    • Start with a dose that is expected to produce some signs of toxicity. Subsequent dose levels are adjusted based on the observed outcomes.

  • Observation:

    • Observe the animals closely for the first 30 minutes, periodically during the first 24 hours, and then daily for a total of 14 days.

    • Record all signs of toxicity, including tremors, ataxia, changes in behavior, and mortality.

    • Record body weights at the start of the study and at regular intervals thereafter.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

  • Data Analysis: Analyze the mortality data and clinical observations to determine the toxic class and estimate the LD50 of Lolitrem B.

In_Vivo_Toxicity_Workflow Start Start: Animal Acclimatization Dose_Prep Dose Preparation (Lolitrem B in Vehicle) Start->Dose_Prep Fasting Fasting Start->Fasting Dosing Oral Gavage Dosing Dose_Prep->Dosing Fasting->Dosing Observation Clinical Observation (14 days) - Toxicity Signs - Body Weight - Mortality Dosing->Observation Necropsy Gross Necropsy Observation->Necropsy Data_Analysis Data Analysis - Determine Toxic Class - Estimate LD50 Necropsy->Data_Analysis End End: Toxicological Profile Data_Analysis->End

Workflow for an in vivo acute oral toxicity study.

Conclusion

Lolitrem B stands out as a potent tremorgenic mycotoxin with a well-defined mechanism of action centered on the inhibition of BK channels. This technical guide has provided a detailed overview of its chemical nature, biological activity, and the experimental methodologies used for its study. The quantitative data and detailed protocols presented herein are intended to serve as a valuable resource for the scientific community. Further research into the structure-activity relationships of Lolitrem B and its analogs may not only enhance our understanding of BK channel function but also potentially pave the way for the development of novel pharmacological tools and therapeutic agents targeting these crucial ion channels. A thorough understanding of its toxicology is also paramount for ensuring the safety of livestock and mitigating the economic impact of ryegrass staggers.

References

Exploratory

Lolitrem B Inhibition of Large-Conductance Calcium-Activated Potassium (BK) Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the inhibitory action of Lolitrem B, a potent neurotoxin, on large-conductance calcium-activated potas...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibitory action of Lolitrem B, a potent neurotoxin, on large-conductance calcium-activated potassium (BK) channels. The document details the mechanism of action, summarizes key quantitative data, and provides comprehensive experimental protocols for researchers investigating this interaction.

Introduction to Lolitrem B and BK Channels

Lolitrem B is an indole-diterpenoid mycotoxin produced by the endophytic fungus Epichloë festucae var. lolii, which commonly infects perennial ryegrass (Lolium perenne). Ingestion of this contaminated grass by livestock leads to a neurological condition known as "ryegrass staggers," characterized by tremors, ataxia, and incoordination.[1][2] The primary molecular target of Lolitrem B is the large-conductance calcium-activated potassium (BK) channel.[3]

BK channels, encoded by the KCNMA1 gene (hSlo), are crucial for regulating neuronal excitability, smooth muscle tone, and neurotransmitter release.[2][4] They are activated by both membrane depolarization and increases in intracellular calcium concentration, leading to potassium efflux and cell hyperpolarization. This function serves as a negative feedback mechanism to dampen cellular excitability.

Lolitrem B is a potent inhibitor of BK channels, with studies demonstrating its high affinity for the channel's alpha subunit.[5] Understanding the specifics of this inhibition is critical for neurotoxicology and for leveraging Lolitrem B as a pharmacological tool to probe BK channel function.

Mechanism of Lolitrem B Inhibition

Lolitrem B's inhibitory effect on BK channels is characterized by a preference for the open state of the channel.[4][6] This means that Lolitrem B binds more readily and with higher affinity when the channel is activated by calcium and depolarizing voltages. The inhibition by Lolitrem B is also dependent on the concentration of intracellular calcium.[4][6]

A key distinction between Lolitrem B and another well-known BK channel inhibitor, paxilline (B40905), lies in their effects on the voltage-dependence of channel activation. While paxilline causes a rightward shift in the conductance-voltage (G-V) relationship, indicating that stronger depolarizations are needed to open the channel, Lolitrem B does not significantly alter the G-V curve.[3][4][6] This suggests different modes of action for these two inhibitors. The inhibition by Lolitrem B is potent and not easily reversible by washing, in contrast to paxilline.[2]

The stereochemistry of the Lolitrem B molecule is critical for its high-potency inhibition. Specifically, the orientation of the hydrogen atom at the A/B ring junction significantly influences its binding affinity for the BK channel.[7]

Quantitative Data on BK Channel Inhibition

The following tables summarize the quantitative data on the inhibition of BK channels by Lolitrem B and its analogs. The data are primarily derived from patch-clamp electrophysiology experiments on human embryonic kidney (HEK293) cells expressing the hSlo (alpha) subunit of the BK channel.

Table 1: IC50 Values for Inhibition of hSlo Channels by Lolitrem Analogs

CompoundIC50 (nM)Hill Slope (n)Number of Experiments (n)
Lolitrem B4.4 ± 0.31.8 ± 0.219
Lolitrem F8.4 ± 1.52.1 ± 0.710
31-epi-Lolitrem B50.4 ± 1.53.3 ± 0.410
Lolitrem E5.8 ± 0.62.5 ± 0.710
Lolitrem M78.3 ± 10.71.3 ± 0.39
Lolitriol194.5 ± 25.11.1 ± 0.28
Lolitrem E acetate2.2 ± 0.17.8 ± 1.36
Lolitriol acetate42.7 ± 4.82.8 ± 0.89

Data sourced from Imlach et al., 2009.[8]

Table 2: Comparison of IC50 Values for Lolitrem B and Paxilline

ToxinIC50 (nM)
Lolitrem B4.4 ± 0.3
Paxilline22.4 ± 1.8

BK channels were found to have a 5-fold higher apparent affinity for Lolitrem B than for paxilline.[5][9]

Table 3: Effect of Lolitrem Analogs on the Conductance-Voltage (G-V) Relationship

CompoundConcentration (nM)ΔV½ (mV)
Lolitrem B5-0.9 ± 3.4
Lolitrem F101.7 ± 2.9
31-epi-Lolitrem B502.3 ± 3.7
Lolitrem E43.2 ± 2.3
Lolitrem M604.2 ± 2.8
Lolitriol20015.3 ± 4.5*
Lolitrem E acetate2-2.4 ± 4.1
Lolitriol acetate40-3.9 ± 3.0

A statistically significant rightward shift was observed for lolitriol.[3]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involved in studying the inhibition of BK channels by Lolitrem B.

Cell Culture and Transfection of HEK293 Cells
  • Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 10 units/mL penicillin, and 10 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[10]

  • Transfection: For expression of BK channels, HEK293 cells are transiently transfected with a plasmid vector containing the cDNA for the human BK channel α-subunit (hSlo). Transfection can be performed using lipid-based reagents like Lipofectamine 2000.[11][12]

    • Plate HEK293 cells in 35 mm dishes to reach 70-90% confluency on the day of transfection.[12]

    • For each dish, prepare a mixture of the hSlo plasmid DNA (e.g., 0.8 µg) in a serum-free medium such as Opti-MEM.

    • In a separate tube, dilute the transfection reagent in serum-free medium.

    • Combine the DNA and transfection reagent mixtures and incubate at room temperature for 5-20 minutes to allow complex formation.

    • Add the DNA-lipid complex to the cells and incubate for 24-48 hours before electrophysiological recordings.

Preparation of Lolitrem B Solutions
  • Stock Solution: A stock solution of Lolitrem B can be prepared by dissolving it in a mixture of dichloromethane (B109758) and acetonitrile.[13][14] Due to its lipophilic nature, dimethyl sulfoxide (B87167) (DMSO) is also a suitable solvent for preparing stock solutions for in vitro experiments.

  • Working Solutions: Before each experiment, the stock solution is diluted to the desired final concentrations in the extracellular or intracellular recording solution. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) does not exceed a level that could affect channel activity (typically <0.1%).

Inside-Out Patch-Clamp Electrophysiology
  • Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-7 MΩ when filled with the pipette solution.[15] The tip of the pipette is fire-polished.

  • Solutions:

    • Pipette (Extracellular) Solution (in mM): 140 KCl, 10 HEPES, 2 MgCl2. Adjust pH to 7.2 with KOH.

    • Bath (Intracellular) Solution (in mM): 140 KCl, 10 HEPES, and a calcium buffer system (e.g., HEDTA or EGTA) to control the free calcium concentration at desired levels (e.g., 10 µM). Adjust pH to 7.2 with KOH.

  • Gigaohm Seal Formation: A high-resistance seal (>1 GΩ) is formed between the pipette tip and the membrane of a transfected HEK293 cell.

  • Patch Excision: The pipette is retracted to excise a patch of membrane, with the intracellular face of the membrane now exposed to the bath solution (inside-out configuration).

  • Data Acquisition:

    • Membrane currents are recorded using a patch-clamp amplifier.

    • To study the voltage-dependence of inhibition, a series of voltage steps or ramps are applied to the patch. For example, currents can be elicited by voltage steps from a holding potential of -80 mV to various test potentials (e.g., -100 mV to +150 mV).[7]

    • Lolitrem B is applied to the bath solution to assess its effect on the intracellular side of the BK channels.

  • Data Analysis:

    • The recorded currents are analyzed to determine the extent of channel inhibition at different Lolitrem B concentrations.

    • Concentration-response curves are generated by plotting the fractional block of the current as a function of the Lolitrem B concentration. These curves are then fitted with the Hill equation to determine the IC50 and the Hill coefficient.

    • The conductance-voltage (G-V) relationship is determined by measuring the tail current amplitudes at a fixed repolarizing potential after variable depolarizing voltage steps. The normalized conductance is plotted against the prepulse potential and fitted with a Boltzmann function to determine the half-activation voltage (V½).

Visualizations

Signaling Pathway of BK Channel Inhibition by Lolitrem B

BK_Channel_Inhibition cluster_activation BK Channel Activation cluster_inhibition Inhibition Pathway Ca2+ Ca2+ Depolarization Depolarization BK_Closed BK Channel (Closed) Depolarization->BK_Closed Activates voltage sensor BK_Open BK Channel (Open) BK_Closed->BK_Open Conformational Change BK_Blocked BK Channel (Blocked) BK_Open->BK_Blocked K_Efflux K+ Efflux (Hyperpolarization) BK_Open->K_Efflux Lolitrem_B Lolitrem B Lolitrem_B->BK_Open Binds with high affinity to open state Reduced_Efflux Reduced K+ Efflux (Inhibition of Hyperpolarization) BK_Blocked->Reduced_Efflux

Caption: Signaling pathway of BK channel activation and Lolitrem B inhibition.

Experimental Workflow for Studying Lolitrem B Effects

Experimental_Workflow Cell_Culture HEK293 Cell Culture Transfection Transfection with hSlo plasmid Cell_Culture->Transfection Incubation Incubation (24-48h) Transfection->Incubation Patch_Clamp Inside-Out Patch-Clamp Recording Incubation->Patch_Clamp Data_Acquisition Data Acquisition (Voltage Steps/Ramps) Patch_Clamp->Data_Acquisition Lolitrem_Application Application of Lolitrem B Data_Acquisition->Lolitrem_Application Data_Analysis Data Analysis (IC50, G-V Relationship) Data_Acquisition->Data_Analysis Lolitrem_Application->Data_Acquisition Repeat for different concentrations Results Results & Interpretation Data_Analysis->Results End End Results->End

Caption: Experimental workflow for investigating Lolitrem B's effects on BK channels.

Logical Relationship of Lolitrem B's Mechanism of Action

LolitremB_Mechanism BK_Channel BK Channel (hSlo α-subunit) Open_State Prefers Open State of Channel BK_Channel->Open_State No_GV_Shift No Significant Shift in G-V Relationship BK_Channel->No_GV_Shift Ca_Dependent Inhibition is Calcium Concentration Dependent BK_Channel->Ca_Dependent Potent_Inhibition Potent & Persistent Inhibition Open_State->Potent_Inhibition Different_from_Paxilline Mechanism Differs from Paxilline No_GV_Shift->Different_from_Paxilline Ca_Dependent->Potent_Inhibition

Caption: Key characteristics of Lolitrem B's mechanism of action on BK channels.

References

Foundational

An In-depth Technical Guide to the Toxicokinetics and Metabolism of Lolitrem B in Mammals

For Researchers, Scientists, and Drug Development Professionals Introduction Lolitrem B is a potent neurotoxin belonging to the indole-diterpenoid class of mycotoxins. It is primarily produced by the endophytic fungus Ep...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lolitrem B is a potent neurotoxin belonging to the indole-diterpenoid class of mycotoxins. It is primarily produced by the endophytic fungus Epichloë festucae var. lolii (formerly Neotyphodium lolii), which forms a symbiotic relationship with perennial ryegrass (Lolium perenne). Ingestion of endophyte-infected ryegrass by grazing livestock can lead to a neurological syndrome known as "ryegrass staggers," characterized by tremors, ataxia, and in severe cases, paralysis and death.[1][2] This technical guide provides a comprehensive overview of the current scientific understanding of the toxicokinetics and metabolism of Lolitrem B in mammals, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Toxicokinetics of Lolitrem B

The toxicokinetics of Lolitrem B are characterized by very low oral absorption, rapid clearance from the bloodstream, extensive distribution and accumulation in adipose tissue, and primary excretion through the feces.

Absorption

Oral absorption of Lolitrem B is reported to be very low across different mammalian species.[2][3] This poor bioavailability is attributed to its high lipophilicity and low aqueous solubility.

Distribution

Following absorption, Lolitrem B is rapidly cleared from the serum. A study in lactating goats administered Lolitrem B intravenously reported a short serum half-life of just 14 minutes.[3] Despite its rapid clearance from the blood, the neurotoxic effects can be prolonged.[3] This is due to its high lipophilicity, which leads to significant accumulation in adipose tissue.[4][5] Fat serves as a storage depot from which the toxin is slowly released back into circulation, prolonging its toxic effects.[1][6]

Concentrations of Lolitrem B have been quantified in various tissues of livestock, with the highest levels consistently found in fat. In Japanese Black steers exhibiting symptoms of ryegrass staggers, perirenal fat contained approximately 150-210 ng/g of Lolitrem B, while only small amounts were detected in muscle, liver, and kidney.[7][8]

Metabolism

Lolitrem B undergoes Phase I metabolism, primarily through oxidation, hydroxylation, and dehydrogenation reactions.[4] An in vivo study using a mouse model identified ten novel Phase I metabolites.[4] The primary sites of these metabolic transformations are the isoprene (B109036) chain and the tetrahydrotetrafuran ring of the Lolitrem B molecule.[4] Based on structure-activity relationship hypotheses, it is postulated that six of these metabolites may retain tremorgenic activity.[4] The specific cytochrome P450 enzymes responsible for Lolitrem B metabolism have not yet been definitively identified in the available literature.

Excretion

The primary route of excretion for Lolitrem B and its metabolites is through the feces. A study in steers fed endophyte-infected perennial ryegrass straw found a dose-dependent increase of Lolitrem B in the feces, while no detectable levels were found in the urine.[6] A small percentage of consumed Lolitrem B can also be excreted in milk. In dairy cows with prolonged exposure, only 0.23% of the ingested Lolitrem B was excreted in milk.[2]

Quantitative Toxicokinetic Data for Lolitrem B

ParameterSpeciesValueTissue/MatrixReference
Serum Half-Life Goat14 minutesSerum[3]
IC₅₀ (BK Channels) In vitro4 nM-[9]
Maximum Concentration Sheep62 µg/kg (ppb)Fat[10]
Cow5.0 µg/kg (ppb)Milk[11]
Cattle (Japanese Black)~150-210 µg/kg (ppb)Perirenal Fat[7][8]
Toxic Threshold in Feed Cattle & Sheep1800 - 2000 µg/kgFeed[2][3]
Daily Intake Causing Ryegrass Staggers Cattle (Japanese Black)18 µg/kg body weight-[8]
Excretion Rate in Milk Cow0.23% of consumed doseMilk[2]
Goat3% of IV dose; 0.19% of oral doseMilk[2]

Metabolism of Lolitrem B

The metabolism of Lolitrem B involves a series of Phase I biotransformations. The diagram below illustrates the proposed metabolic pathways based on metabolites identified in mice.[4] These reactions primarily involve the addition of oxygen in the form of hydroxyl groups or the removal of hydrogen atoms.

G cluster_reactions Metabolic Reactions LolitremB Lolitrem B Hydroxylation Hydroxylation LolitremB->Hydroxylation Oxidation Oxidation LolitremB->Oxidation Dehydrogenation Dehydrogenation LolitremB->Dehydrogenation Metabolites Phase I Metabolites (L1 - L10) Hydroxylation->Metabolites Oxidation->Metabolites Dehydrogenation->Metabolites

Figure 1: Proposed Phase I metabolic pathways of Lolitrem B.

Mechanism of Action

The primary molecular target of Lolitrem B is the large-conductance calcium-activated potassium channel (BK channel).[3][12] These channels are crucial for regulating neuronal excitability and muscle contractility. Lolitrem B acts as a potent inhibitor of BK channels, leading to prolonged cellular depolarization and sustained impulse transmission at the motor endplate.[12] This disruption of normal neuronal and muscular function manifests as the characteristic tremors and ataxia of ryegrass staggers. Lolitrem B has been shown to have a preference for the open state of the BK channel.[13]

G LolitremB Lolitrem B Inhibition Inhibition LolitremB->Inhibition BK_Channel BK Channel (Open State) BK_Channel->Inhibition Hyperpolarization Reduced K+ Efflux & Inhibited Cellular Hyperpolarization Inhibition->Hyperpolarization Depolarization Prolonged Cellular Depolarization Hyperpolarization->Depolarization Neurotransmission Sustained Impulse Transmission Depolarization->Neurotransmission Symptoms Tremors & Ataxia (Ryegrass Staggers) Neurotransmission->Symptoms

Figure 2: Mechanism of Lolitrem B-induced neurotoxicity.

Experimental Protocols

In Vivo Studies

A common experimental design to study the toxicokinetics of Lolitrem B in mammals involves the following steps:

  • Animal Model: Various mammalian species have been used, including mice, rats, sheep, cattle, and horses.[3][4][14][15] The choice of model depends on the specific research question.

  • Dosing: Lolitrem B is typically administered orally through endophyte-infected feed (e.g., perennial ryegrass seed or straw) or, in some studies, via intraperitoneal or intravenous injection of the purified toxin.[3][4] Dosing regimens vary in concentration and duration.

  • Sample Collection: Biological samples such as blood (for serum or plasma), urine, feces, milk, and various tissues (fat, muscle, liver, kidney, brain) are collected at predetermined time points.[4][6][7]

  • Sample Preparation and Analysis: Tissues are homogenized and extracted to isolate Lolitrem B and its metabolites. Adipose tissue, due to its high lipid content, requires specific extraction protocols, often using organic solvents like dichloromethane (B109758) and methanol.[6]

G start Animal Dosing (Oral, IV, or IP) collection Biological Sample Collection (Blood, Urine, Feces, Tissues) start->collection extraction Sample Preparation (Homogenization & Extraction) collection->extraction analysis Instrumental Analysis (HPLC-FLD or LC-HRMS) extraction->analysis data Data Analysis (Toxicokinetic Modeling) analysis->data

References

Exploratory

Lolitrem B: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals Introduction Lolitrem B is a potent neurotoxin belonging to the indole-diterpenoid class of mycotoxins.[1][2][3][4] It is the primary causative agent of "ry...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lolitrem B is a potent neurotoxin belonging to the indole-diterpenoid class of mycotoxins.[1][2][3][4] It is the primary causative agent of "ryegrass staggers," a neurological condition affecting livestock that graze on perennial ryegrass (Lolium perenne) infected with the endophytic fungus Epichloë festucae var. lolii.[1][3][4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, toxicology, and experimental protocols related to Lolitrem B.

Chemical Structure and Properties

Lolitrem B is a complex molecule characterized by an indole-diterpene core structure.[3] Its intricate arrangement of rings and functional groups is responsible for its potent biological activity. The IUPAC name for Lolitrem B is (3S,4aR,4bR,5aS,5bS,16bS,18aS,19aS)-5b-Hydroxy-1,1,10,10,12,12,16b,16c-octamethyl-3-(2-methyl-1-propen-1-yl)-1,4a,4b,6,7,7a,9,9a,10,12,12a,16,16b,16c,17,18,18a,19a-octadecahydro-5bH-[6]benzofuro[5,6-e][1][7]dioxino[5,4:2',3']oxireno[4',4a']chromeno[5',6':6,7]indeno[1,2-b]indol-13(8H)-one.[3]

Physicochemical Properties of Lolitrem B
PropertyValueReference
Molecular Formula C42H55NO7[3]
Molecular Weight 685.9 g/mol [3]
CAS Number 81771-19-9[3]
Appearance Crystalline solid[2]
Solubility Highly soluble in organic solvents (e.g., chloroform (B151607), methanol (B129727), ethanol (B145695), ethyl acetate) and lipids.[1][2] Insoluble in water.[1][2]
Stability Can degrade in certain solvents like deuterated chloroform but is stable in 80% methanol at -20°C for over 24 months.[2][2]

Mechanism of Action

Lolitrem B exerts its neurotoxic effects by acting as a potent and specific inhibitor of large-conductance calcium-activated potassium (BK) channels.[3][8][9][10] These channels are crucial for regulating neuronal excitability and smooth muscle tone.[11]

Lolitrem B specifically targets the α-subunit of the BK channel.[3] Its mechanism of inhibition is state-dependent, showing a higher affinity for the open conformation of the channel.[3][8] The binding of Lolitrem B to the BK channel is influenced by intracellular calcium concentrations, with higher calcium levels promoting the open state and thus increasing the toxin's apparent affinity.[3][8] Unlike some other BK channel inhibitors, the inhibition by Lolitrem B is not readily reversible by washout.[3]

Signaling Pathway of Lolitrem B Action

LolitremB_Pathway cluster_cell Neuronal or Smooth Muscle Cell cluster_membrane Cell Membrane BK_channel BK Channel (α subunit) K_ion_out K⁺ (out) BK_channel->K_ion_out K⁺ efflux Repolarization Inhibited Repolarization Ca_ion Ca²⁺ Ca_ion->BK_channel activates K_ion_in K⁺ (in) K_ion_out->Repolarization leads to (normally) Depolarization Membrane Depolarization Depolarization->Ca_ion increases intracellular Ca²⁺ LolitremB Lolitrem B LolitremB->BK_channel inhibits

Caption: Lolitrem B signaling pathway.

Toxicology

The ingestion of Lolitrem B by livestock leads to a neurological syndrome known as ryegrass staggers. The clinical signs are dose-dependent and include tremors, ataxia (incoordination), and in severe cases, paralysis and death.[3] The toxic threshold for Lolitrem B has been established in some species, with sheep showing sensitivity at 1.8-2.0 mg/kg of feed and cattle at 1.55 mg/kg.[3] Due to its lipophilic nature, Lolitrem B can accumulate in the fatty tissues of animals.[1][12]

Experimental Protocols

Extraction and Purification of Lolitrem B from Perennial Ryegrass

Objective: To isolate Lolitrem B from endophyte-infected perennial ryegrass seeds or dried plant material.

Methodology:

  • Sample Preparation: Grind dried ryegrass material (seeds or foliage) to a fine powder.[7]

  • Extraction:

    • Method A (Ethanol): Stir the ground material with ethanol for 3 hours at room temperature.[7]

    • Method B (Chloroform:Methanol): Extract the sample with a 2:1 (v/v) mixture of chloroform and methanol.[13]

    • Method C (Ethyl Acetate (B1210297):Ethanol): Extract the sample with a 2:1 (v/v) mixture of ethyl acetate and ethanol.[6]

  • Concentration: Concentrate the resulting extract under reduced pressure.

  • Purification:

    • Silica (B1680970) Gel Chromatography: Subject the crude extract to column chromatography using a silica gel stationary phase. Elute with a solvent system such as a gradient of hexane (B92381) and ethyl acetate.[2][13]

    • Countercurrent Chromatography (CCC): For large-scale purification, utilize CCC with a suitable biphasic solvent system.[7]

    • Preparative High-Performance Liquid Chromatography (HPLC): Further purify the Lolitrem B-containing fractions using preparative HPLC with a silica column and an isocratic mobile phase such as acetonitrile-dichloromethane.[2]

  • Crystallization: Crystallize the purified Lolitrem B from an appropriate solvent mixture to obtain a high-purity product.[2]

Analysis of Lolitrem B by HPLC

Objective: To quantify the concentration of Lolitrem B in extracts.

Methodology:

  • Instrumentation: A high-performance liquid chromatograph equipped with a fluorescence detector.[6][13]

  • Column: A silica gel column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[6][14]

  • Mobile Phase: An isocratic mixture of dichloromethane, acetonitrile, and water (e.g., 200:50:1 v/v/v).[6]

  • Flow Rate: 0.5 - 1.8 mL/min.[6][14]

  • Detection: Fluorescence detection with an excitation wavelength of 268 nm and an emission wavelength of 440 nm.[6][14]

  • Quantification: Prepare a standard curve using purified Lolitrem B standards of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curve.[6]

In Vitro Assay for BK Channel Inhibition

Objective: To determine the inhibitory activity of Lolitrem B on BK channels.

Methodology:

  • Cell Culture: Use a cell line, such as HEK293 cells, that stably expresses the human α-subunit of the BK channel (hSlo).[11]

  • Electrophysiology:

    • Employ the patch-clamp technique in the inside-out or whole-cell configuration to record BK channel currents.

    • Apply voltage steps to activate the channels.

  • Lolitrem B Application: Perfuse the cells with solutions containing varying concentrations of Lolitrem B.

  • Data Analysis:

    • Measure the reduction in BK channel current in the presence of Lolitrem B.

    • Construct a concentration-response curve and calculate the IC50 value, which is the concentration of Lolitrem B that causes 50% inhibition of the channel activity.[10]

In Vivo Assessment of Ryegrass Staggers

Objective: To evaluate the neurotoxic effects of Lolitrem B in an animal model.

Methodology:

  • Animal Model: Use a relevant animal model such as sheep, cattle, or horses.[5][9][15][16]

  • Dosing: Administer Lolitrem B orally, either as purified compound or through feed containing endophyte-infected ryegrass with a known Lolitrem B concentration.[5]

  • Clinical Scoring: Observe the animals at regular intervals and score the severity of clinical signs of ryegrass staggers using a standardized scale. A common scoring system is:

    • Score 0: No clinical signs.

    • Score 1: Fine tremors of the head and neck.

    • Score 2: Head and neck tremors, mild ataxia.

    • Score 3: Pronounced tremors, significant ataxia, swaying, and stumbling.

    • Score 4: Severe tremors, difficulty standing, falling.

    • Score 5: Recumbent, unable to stand.

  • Data Collection: Record the onset, duration, and severity of the clinical signs.

Experimental Workflow for Lolitrem B Analysis

LolitremB_Workflow cluster_sampling 1. Sample Collection & Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification & Concentration cluster_analysis 4. Analysis cluster_data 5. Data Interpretation Sample Ryegrass Sample (Forage or Seed) Grind Grinding Sample->Grind Extraction Solvent Extraction (e.g., Ethanol, Chloroform/Methanol) Grind->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Purification Chromatographic Purification (Silica Gel, HPLC) Concentration->Purification HPLC HPLC-Fluorescence Analysis Purification->HPLC Quantification Quantification against Standard Curve HPLC->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for Lolitrem B analysis.

References

Foundational

Lolitrem B Neurotoxin: A Comprehensive Technical Guide on its Discovery and History

For Researchers, Scientists, and Drug Development Professionals Introduction Lolitrem B is a potent indole-diterpenoid neurotoxin and the principal causative agent of "ryegrass staggers," a neurological disorder affectin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lolitrem B is a potent indole-diterpenoid neurotoxin and the principal causative agent of "ryegrass staggers," a neurological disorder affecting livestock that graze on perennial ryegrass (Lolium perenne) infected with the endophytic fungus Epichloë festucae var. lolii (formerly Neotyphodium lolii).[1][2][3] This mycotoxin is of significant interest to researchers in toxicology, pharmacology, and drug development due to its specific and potent inhibition of large-conductance calcium-activated potassium (BK) channels, making it a valuable tool for studying the physiological roles of these channels.[4][5] This in-depth technical guide provides a comprehensive overview of the discovery, history, chemical properties, and biological activity of Lolitrem B.

Discovery and History: A Chronological Overview

The discovery of Lolitrem B is intrinsically linked to the investigation of "ryegrass staggers," a condition characterized by tremors, ataxia, and in severe cases, paralysis and death in grazing animals.[3][6]

  • Early 20th Century: Reports of a neurological syndrome in livestock grazing on perennial ryegrass pastures emerge, particularly in New Zealand and Australia. The cause remains unknown for several decades.[6]

  • 1981: A pivotal breakthrough occurs when Gallagher, White, and Mortimer establish a direct link between the incidence of ryegrass staggers and the presence of an endophytic fungus within the ryegrass. They successfully isolate two potent neurotoxins from these pastures, which they name Lolitrem A and Lolitrem B.[7]

  • 1984: The complex chemical structure of Lolitrem B is elucidated by Gallagher and colleagues through meticulous spectroscopic analysis, primarily using high-field ¹H and ¹³C nuclear magnetic resonance (NMR) and mass spectrometry.[1]

  • Late 20th and Early 21st Century: Subsequent research focuses on understanding the biosynthesis of Lolitrem B, its mechanism of action, and its ecological role. The genes responsible for its synthesis (the ltm gene cluster) are identified, and its specific inhibitory effect on BK channels is characterized.[8][9]

Quantitative Data

Toxicity of Lolitrem B

While specific LD50 values for Lolitrem B are not widely reported in the literature, the toxic thresholds and observed lethal doses in various animal models provide valuable insights into its potency.

ParameterSpeciesValueReference(s)
Toxic Threshold Sheep1.8 - 2.0 mg/kg of feed[3]
Toxic Threshold Cattle1.55 mg/kg of feed[3]
Observed Lethal Doses in Wild-type Mice MouseDoses known to be lethal had no effect on Kcnma1-/- (BK channel deficient) mice.[5]
Inhibition of BK Channels (IC50) Human (hSlo subunit)3.7 ± 0.4 nM[4]
Concentration of Lolitrem B in Perennial Ryegrass (Lolium perenne)

The concentration of Lolitrem B in perennial ryegrass is highly variable and depends on several factors, including the plant cultivar, the endophyte strain, the part of the plant, and environmental conditions.[2][3][10]

Plant Part/ConditionConcentration Range (mg/kg or ppm)Reference(s)
Whole Plant 2 - 10 mg/kg[10]
Straw (Oregon, USA) 0 - >5 mg/kg[10]
Pastures (Australia) 0 - 4.44 mg/kg (37% of pastures >1.8 mg/kg)[10]
Seed Consistently the highest concentrations[3]
Older Leaf Sheaths and Dead Leaves High concentrations in vegetative parts[3]
Leaf Blades, Young Leaf Sheaths, Roots, and Crowns Low to moderate concentrations[3]

Experimental Protocols

Isolation and Purification of Lolitrem B from Perennial Ryegrass Seed

This protocol is a synthesized representation of methods described in the literature.[11][12]

  • Extraction:

    • Finely grind endophyte-infected perennial ryegrass seed.

    • Extract the ground seed with a suitable organic solvent, such as a chloroform-methanol (2:1) mixture, with stirring for several hours at room temperature.

    • Filter the extract to remove solid plant material.

    • Concentrate the filtrate under reduced pressure to yield a crude extract.

  • Preliminary Purification (Silica Gel Chromatography):

    • Prepare a silica (B1680970) gel column.

    • Apply the concentrated crude extract to the column.

    • Elute the column with a gradient of non-polar to polar solvents (e.g., hexane (B92381) to ethyl acetate) to separate fractions based on polarity.

    • Collect fractions and monitor for the presence of Lolitrem B using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Further Purification (Countercurrent Chromatography - CCC):

    • For large-scale isolation, employ CCC with a biphasic four-solvent liquid system to achieve significant enrichment of Lolitrem B.

  • Final Purification (Preparative HPLC):

    • Subject the enriched fractions to preparative HPLC on a silica or C18 column.

    • Use an appropriate mobile phase (e.g., a mixture of hexane, dichloromethane (B109758), and acetonitrile) to achieve high purity.

    • Collect the peak corresponding to Lolitrem B.

    • Verify the purity of the isolated Lolitrem B using analytical HPLC, NMR, and mass spectrometry.

Quantitative Analysis of Lolitrem B by HPLC with Fluorescence Detection

This method is suitable for the routine analysis of Lolitrem B in pasture samples.[13]

  • Sample Preparation:

    • Homogenize the freeze-dried and ground pasture sample.

    • Extract a known weight of the sample with a solvent mixture such as dichloromethane or chloroform-methanol.

    • Perform a minimal clean-up step using a solid-phase extraction (SPE) cartridge (e.g., silica gel) to remove interfering compounds.

    • Elute Lolitrem B from the SPE cartridge with a suitable solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • HPLC Analysis:

    • Column: Silica column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of solvents like dichloromethane and acetonitrile.

    • Flow Rate: Typically 1.0 - 1.5 mL/min.

    • Detection: Fluorescence detector with excitation at approximately 270 nm and emission at approximately 440 nm.

  • Quantification:

    • Prepare a standard curve using certified Lolitrem B standards of known concentrations.

    • Inject the prepared sample extract and standards onto the HPLC system.

    • Identify the Lolitrem B peak in the sample chromatogram based on its retention time compared to the standard.

    • Quantify the amount of Lolitrem B in the sample by comparing its peak area or height to the standard curve.

Mandatory Visualizations

Signaling Pathway of Lolitrem B Action on BK Channels

LolitremB_BK_Channel_Inhibition cluster_membrane Cell Membrane BK_channel BK Channel (α subunit) K_ion_out K⁺ BK_channel->K_ion_out K⁺ Efflux Tremors Tremors / Ataxia BK_channel->Tremors Inhibition leads to prolonged depolarization Ca_ion Ca²⁺ Ca_ion->BK_channel Binds to and activates BK channel Hyperpolarization Cellular Hyperpolarization (Repolarization) K_ion_out->Hyperpolarization Leads to K_ion_in K⁺ LolitremB Lolitrem B LolitremB->BK_channel Blocks K⁺ efflux Depolarization Cellular Depolarization Depolarization->Ca_ion Opens voltage-gated Ca²⁺ channels

Caption: Mechanism of Lolitrem B inhibition of BK channels.

Biosynthetic Pathway of Lolitrem B

LolitremB_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) Paspaline Paspaline GGPP->Paspaline Indole_glycerol_P Indole-3-glycerol Phosphate Indole_glycerol_P->Paspaline Paxilline Paxilline Paspaline->Paxilline Terpendole_C Terpendole C Paxilline->Terpendole_C Lolitriol Lolitriol Terpendole_C->Lolitriol Lolitrem_E Lolitrem E Lolitriol->Lolitrem_E Lolitrem_B Lolitrem B Lolitrem_E->Lolitrem_B ltm_genes ltm Gene Cluster (ltmM, ltmK, etc.) ltm_genes->Paspaline Catalyzes ltm_genes->Paxilline Catalyzes ltm_genes->Terpendole_C Catalyzes ltm_genes->Lolitriol Catalyzes ltm_genes->Lolitrem_E Catalyzes ltm_genes->Lolitrem_B Catalyzes

Caption: Simplified biosynthetic pathway of Lolitrem B.

Experimental Workflow for Neurotoxic Assessment of Lolitrem B

Neurotoxic_Assessment_Workflow cluster_animal_model Animal Model Phase cluster_analysis Analytical Phase Animal_Selection Animal Selection (e.g., Mice) Acclimation Acclimation Period Animal_Selection->Acclimation Dosing Lolitrem B Administration (e.g., Intraperitoneal) Acclimation->Dosing Behavioral_Tests Behavioral Assessments (e.g., Tremor Scoring, Rotarod) Dosing->Behavioral_Tests Tissue_Collection Tissue Collection (Brain, Fat, Liver, etc.) Behavioral_Tests->Tissue_Collection Toxin_Extraction Toxin Extraction from Tissues Tissue_Collection->Toxin_Extraction LC_MS_Analysis LC-MS/MS Analysis for Lolitrem B & Metabolites Toxin_Extraction->LC_MS_Analysis Data_Analysis Data Analysis and Interpretation LC_MS_Analysis->Data_Analysis

Caption: Workflow for assessing Lolitrem B neurotoxicity.

References

Exploratory

Lolitrem B and its Role in Perennial Ryegrass Staggers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Perennial ryegrass staggers is a neurological condition affecting livestock that graze on perennial ryegrass (Lolium perenne) infected with the end...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perennial ryegrass staggers is a neurological condition affecting livestock that graze on perennial ryegrass (Lolium perenne) infected with the endophytic fungus Epichloë festucae var. lolii (Neotyphodium lolii). The primary causative agent of this condition is the indole-diterpenoid mycotoxin, Lolitrem B. This potent neurotoxin exerts its effects through the specific inhibition of large-conductance calcium-activated potassium (BK) channels, leading to neuronal hyperexcitability and the characteristic clinical signs of tremors and ataxia. This technical guide provides an in-depth overview of the molecular mechanisms of Lolitrem B, detailed experimental protocols for its study, and a summary of key quantitative data.

Introduction

The symbiotic relationship between perennial ryegrass and the Epichloë festucae var. lolii endophyte confers agronomically desirable traits to the grass, such as insect resistance. However, this symbiosis also results in the production of various mycotoxins, with Lolitrem B being the most significant in terms of mammalian neurotoxicity[1][2]. Ingestion of Lolitrem B-contaminated pasture leads to perennial ryegrass staggers, a condition characterized by fine muscle tremors, particularly of the head and neck, which can progress to severe ataxia, incoordination, and in some cases, death, often due to misadventure[2][3]. This guide delves into the core aspects of Lolitrem B's pharmacology and toxicology, providing a valuable resource for researchers investigating its mechanism of action and for professionals involved in the development of potential therapeutic interventions.

Molecular Mechanism of Lolitrem B

The primary molecular target of Lolitrem B is the large-conductance calcium-activated potassium (BK) channel[1][3]. BK channels are crucial for regulating neuronal excitability by contributing to the afterhyperpolarization phase of the action potential, which helps to terminate periods of intense firing.

Lolitrem B is a potent inhibitor of BK channels, with studies demonstrating a high affinity for these channels[4][5]. The inhibition of BK channels by Lolitrem B leads to a reduction in potassium efflux during neuronal repolarization. This prolongs the duration of the action potential and leads to a state of neuronal hyperexcitability, which manifests as the clinical signs of tremors and ataxia observed in perennial ryegrass staggers[3]. The critical role of BK channels as the target for Lolitrem B has been unequivocally demonstrated in studies using knockout mice. Mice lacking the gene for the alpha subunit of the BK channel (Kcnma1-/-) are resistant to the tremorgenic effects of Lolitrem B, even at doses that are lethal to wild-type mice[6].

dot

LolitremB_Mechanism LolitremB Lolitrem B BK_Channel BK Channel (Large-Conductance Ca²⁺-activated K⁺ Channel) LolitremB->BK_Channel Inhibits K_efflux K⁺ Efflux LolitremB->K_efflux Reduces BK_Channel->K_efflux Mediates Repolarization Neuronal Repolarization K_efflux->Repolarization Causes Action_Potential Action Potential Duration K_efflux->Action_Potential Prolongs Repolarization->Action_Potential Shortens Neuronal_Excitability Neuronal Excitability Action_Potential->Neuronal_Excitability Increases Clinical_Signs Clinical Signs (Tremors, Ataxia) Neuronal_Excitability->Clinical_Signs Leads to HPLC_Workflow Sample_Prep Sample Preparation (Freeze-dry and grind ryegrass) Extraction Extraction (Chloroform:Methanol 2:1 or Dichloromethane:Methanol 9:1) Sample_Prep->Extraction Purification Purification (Silica gel column chromatography) Extraction->Purification Analysis HPLC Analysis (Fluorescence Detection) Purification->Analysis Quantification Quantification (Comparison to Lolitrem B standard) Analysis->Quantification PatchClamp_Workflow Cell_Culture Cell Culture & Transfection (HEK293 cells with BK channel cDNA) Patch_Clamp Whole-Cell Patch Clamp Cell_Culture->Patch_Clamp Voltage_Protocol Apply Voltage-Clamp Protocol Patch_Clamp->Voltage_Protocol Drug_Application Apply Lolitrem B Voltage_Protocol->Drug_Application Data_Acquisition Record BK Channel Currents Drug_Application->Data_Acquisition Analysis Data Analysis (IC₅₀ determination) Data_Acquisition->Analysis

References

Foundational

The Genetic Architecture of Lolitrem B Biosynthesis in Epichloë festucae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth exploration of the genetic basis for Lolitrem B production in the endophytic fungus Epichloë festucae. Lolitrem B,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the genetic basis for Lolitrem B production in the endophytic fungus Epichloë festucae. Lolitrem B, a potent neurotoxin, is a member of the indole-diterpenoid class of secondary metabolites and is notorious for causing "ryegrass staggers" in livestock. Understanding the genetic underpinnings of its biosynthesis is crucial for developing strategies to mitigate its toxic effects and for potentially harnessing the biosynthetic machinery for novel drug development. This document details the genes, enzymes, biosynthetic pathway, and regulatory networks involved in Lolitrem B synthesis, presenting quantitative data and experimental methodologies in a clear and accessible format.

The Lolitrem B (ltm) Gene Cluster

The biosynthesis of Lolitrem B is orchestrated by a cluster of genes, designated as the ltm cluster, located in a subtelomeric region of the Epichloë festucae genome.[1] This complex locus is organized into three distinct sub-clusters, separated by AT-rich repetitive sequences. A total of ten core genes have been identified as essential for the production of Lolitrem B. The functions of these genes have been elucidated through a combination of sequence analysis, gene deletion studies, and heterologous expression.[2]

Table 1: The ltm Gene Cluster of Epichloë festucae

GenePutative FunctionEnzyme ClassRole in Biosynthesis
Cluster 1
ltmGGeranylgeranyl diphosphate (B83284) (GGDP) synthaseTerpene synthaseCatalyzes the formation of the diterpene backbone from isoprene (B109036) units.[3]
ltmKP450 monooxygenaseOxidoreductaseInvolved in the oxidative modifications of the indole-diterpene core.
ltmMFAD-dependent monooxygenaseOxidoreductaseCatalyzes an early epoxidation step in the pathway.
Cluster 2
ltmPP450 monooxygenaseOxidoreductaseInvolved in the demethylation and hydroxylation of paspaline.[4]
ltmFPrenyltransferaseTransferaseCatalyzes the addition of a dimethylallyl pyrophosphate (DMAPP) group to the indole (B1671886) ring.
ltmBUnknown function-Essential for Lolitrem B biosynthesis, but its precise function remains to be determined.
ltmQP450 monooxygenaseOxidoreductaseCatalyzes the hydroxylation of paspaline.[4]
ltmCPrenyltransferaseTransferaseCatalyzes the addition of a DMAPP group to the indole ring.
Cluster 3
ltmEMultifunctional prenyltransferaseTransferaseContains two prenyltransferase domains involved in the later steps of Lolitrem B assembly.
ltmJP450 monooxygenaseOxidoreductaseInvolved in the final oxidative modifications to form Lolitrem B.

The Lolitrem B Biosynthetic Pathway

The biosynthesis of Lolitrem B is a complex, multi-step process that begins with the synthesis of a core indole-diterpene scaffold, which is then sequentially modified by the enzymes encoded by the ltm gene cluster. The pathway shares early steps with the biosynthesis of other indole-diterpenoids, such as paxilline. The key intermediate, paspaline, serves as a branch point for the synthesis of a diverse array of indole-diterpenes.[4]

LolitremB_Pathway cluster_precursors Precursors cluster_core Core Indole-Diterpene Synthesis cluster_modification Modification and Diversification Indole-3-glycerol phosphate Indole-3-glycerol phosphate 3-Geranylgeranylindole (3-GGI) 3-Geranylgeranylindole (3-GGI) Indole-3-glycerol phosphate->3-Geranylgeranylindole (3-GGI) LtmC, LtmF Geranylgeranyl diphosphate (GGDP) Geranylgeranyl diphosphate (GGDP) Geranylgeranyl diphosphate (GGDP)->3-Geranylgeranylindole (3-GGI) LtmG Paspaline Paspaline 3-Geranylgeranylindole (3-GGI)->Paspaline LtmM, LtmB 13-Desoxypaxilline 13-Desoxypaxilline Paspaline->13-Desoxypaxilline LtmP, LtmQ Terpendole C Terpendole C 13-Desoxypaxilline->Terpendole C LtmK Lolitrem B Lolitrem B Terpendole C->Lolitrem B LtmE, LtmJ Gene_Deletion_Workflow cluster_prep Construct Preparation cluster_transformation Fungal Transformation cluster_selection Selection and Verification Design_Primers Design primers for 5' and 3' flanking regions of the target gene and for the selectable marker PCR_Amplification Amplify 5' flank, 3' flank, and two overlapping fragments of the selectable marker (e.g., hygromycin resistance) Design_Primers->PCR_Amplification Fusion_PCR Fuse the 5' flank to the 5' half of the marker and the 3' flank to the 3' half of the marker PCR_Amplification->Fusion_PCR PEG_Transformation Transform protoplasts with the two split-marker constructs using PEG-mediated transformation Fusion_PCR->PEG_Transformation Protoplast_Isolation Prepare protoplasts from E. festucae mycelia Protoplast_Isolation->PEG_Transformation Selection Select for transformants on media containing the appropriate antibiotic PEG_Transformation->Selection PCR_Screening Screen putative transformants by PCR to confirm homologous recombination Selection->PCR_Screening Southern_Blot Confirm single-copy integration and absence of the wild-type allele by Southern blot analysis PCR_Screening->Southern_Blot Regulatory_Network cluster_signals Environmental & Host Signals cluster_pathways Signaling Pathways cluster_regulation Transcriptional & Epigenetic Regulation Plant_Signals Plant_Signals cAMP_PKA_Pathway cAMP_PKA_Pathway Plant_Signals->cAMP_PKA_Pathway Nutrient_Availability Nutrient_Availability Nutrient_Availability->cAMP_PKA_Pathway Stress Stress MAPK_Pathway MAPK_Pathway Stress->MAPK_Pathway Transcription_Factors Transcription_Factors cAMP_PKA_Pathway->Transcription_Factors Chromatin_Remodeling Chromatin_Remodeling cAMP_PKA_Pathway->Chromatin_Remodeling MAPK_Pathway->Transcription_Factors MAPK_Pathway->Chromatin_Remodeling ltm_Gene_Cluster ltm_Gene_Cluster Transcription_Factors->ltm_Gene_Cluster Chromatin_Remodeling->ltm_Gene_Cluster

References

Exploratory

Lolitrem B: A Fungal Endophyte's Chemical Shield for Host Plant Protection

An In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals. **Executive Summary Lolitrem B is a potent indole-diterpenoid mycotoxin produced by the endophytic fungus Epichloë festuc...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

**Executive Summary

Lolitrem B is a potent indole-diterpenoid mycotoxin produced by the endophytic fungus Epichloë festucae var. lolii (formerly Neotyphodium lolii), which lives in a symbiotic relationship with perennial ryegrass (Lolium perenne)[1][2][3]. This intricate relationship provides the host plant with significant protection against a range of insect herbivores, a classic example of defensive mutualism. However, Lolitrem B is also a potent neurotoxin to mammalian herbivores, causing a neurological condition known as "ryegrass staggers" in livestock[1][2][3][4]. This dual activity underscores the ecological significance of Lolitrem B and presents both challenges for agriculture and opportunities for scientific research. This technical guide provides a comprehensive overview of the ecological role of Lolitrem B, its mechanism of action, biosynthesis, and the experimental methodologies used to study its effects.

Ecological Significance: A Double-Edged Sword

The production of Lolitrem B by Epichloë festucae is a key component of a sophisticated defense strategy for the host ryegrass. The fungus and plant have a mutualistic relationship where the fungus gains shelter and nutrients from the plant, and in return, produces a suite of alkaloids that deter herbivores[3][5].

1.1. Protection Against Insect Herbivores

Lolitrem B, along with other endophyte-produced alkaloids like peramine, provides the host plant with robust protection against various insect pests[3][6]. The Argentine stem weevil (Listronotus bonariensis), a significant pest in New Zealand pastures, is particularly susceptible to these toxins, with larval development being severely hampered[3][7]. The anti-feedant and toxic properties of these alkaloids reduce insect predation, leading to increased plant vigor and tiller production[3][6]. Research has shown that these alkaloids can cascade up the food chain, being detected in aphids that feed on the grass and in their ladybird predators[8].

1.2. Toxicity to Mammalian Herbivores

While beneficial for the plant in deterring insects, Lolitrem B is toxic to grazing livestock, including sheep, cattle, horses, and deer[3][4][9][10]. Ingestion of ryegrass containing high concentrations of Lolitrem B leads to ryegrass staggers, a neurological disorder characterized by tremors, ataxia (incoordination), and in severe cases, paralysis and death[1][3][4][11]. The toxin is lipophilic and can accumulate in the fat tissues of animals[1]. Symptoms typically appear after several days of grazing on toxic pasture and slowly subside once the animals are moved to a safe feed source[1][3].

Quantitative Data on Lolitrem B Toxicity

The toxic threshold of Lolitrem B varies between animal species. The following tables summarize the key quantitative data available from the literature.

Animal SpeciesToxic Threshold (in feed)Key ObservationsReference(s)
Sheep1.8 - 2.0 mg/kg (1800 - 2000 ppb)Onset of ryegrass staggers symptoms.[1][2]
Cattle1.55 mg/kg (1550 ppb)Onset of ryegrass staggers symptoms.[1]
Cattle~1954 ppb7 out of 15 cattle showed clinical signs of ataxia, stiffness, and tremors after 14 days.[12]
Cattle~2574 ppb (mean)All cattle in the group developed clinical signs of staggers.[12]
Horses~2 ppmAll horses developed tremor and ataxia after 2 weeks of exposure.[13]
In Vitro ActivityIC50 ValueTargetConditionsReference(s)
Lolitrem B3.7 ± 0.4 nMhSlo (human large-conductance calcium-activated potassium channel)High calcium concentrations[1]

Mechanism of Action

The neurotoxic effects of Lolitrem B are primarily due to its potent inhibition of large-conductance calcium-activated potassium channels (BK channels)[10][14].

Signaling Pathway: Inhibition of BK Channels

BK channels are crucial for regulating neuronal excitability by contributing to the afterhyperpolarization phase of an action potential. By blocking these channels, Lolitrem B causes prolonged cellular depolarization and sustained impulse transmission at the motor endplate, leading to the characteristic tremors and ataxia seen in ryegrass staggers[10]. Studies using mice deficient in BK channels (Kcnma1-/-) have confirmed that these channels are the molecular target for Lolitrem B, as these mice were unaffected by the toxin[14]. Interestingly, mice lacking the β4 accessory subunit of the BK channel showed only low-level ataxia, suggesting a role for this subunit in the toxin's effect[14].

G Mechanism of Lolitrem B Neurotoxicity cluster_inhibition Effect of Lolitrem B LolitremB Lolitrem B BK_Channel Large-Conductance Ca2+- activated K+ Channel (BK Channel) LolitremB->BK_Channel Inhibits K_Efflux K+ Efflux BK_Channel->K_Efflux Mediates Prolonged_Depolarization Prolonged Depolarization Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Leads to Action_Potential_Termination Action Potential Termination Hyperpolarization->Action_Potential_Termination Causes Neuronal_Excitability Reduced Neuronal Excitability Action_Potential_Termination->Neuronal_Excitability Results in Sustained_Impulse Sustained Impulse Transmission Prolonged_Depolarization->Sustained_Impulse Tremors_Ataxia Tremors & Ataxia (Ryegrass Staggers) Sustained_Impulse->Tremors_Ataxia

Caption: Lolitrem B inhibits BK channels, disrupting normal neuronal function.

Biosynthesis of Lolitrem B

The biosynthesis of Lolitrem B is a complex process encoded by a cluster of at least 10 genes, referred to as the ltm genes, located at a single sub-telomeric locus in the E. festucae genome[15][16][17][18][19]. The pathway involves multiple enzymatic steps, starting from the precursor paspaline, an indole-diterpene[2]. The ltm genes are organized into three clusters and their expression is tightly regulated and occurs in planta, highlighting the symbiotic nature of the interaction[15][17][18].

G Simplified Lolitrem B Biosynthesis Pathway cluster_genes ltm Gene Cluster Products GGDP Geranylgeranyl Diphosphate (GGDP) Paspaline Paspaline GGDP->Paspaline I3GP Indole-3-glycerol Phosphate (I3GP) I3GP->Paspaline Intermediates Pathway Intermediates (e.g., Terpendoles) Paspaline->Intermediates Multiple Steps LolitremB Lolitrem B Intermediates->LolitremB Multiple Steps ltm_enzymes LtmM, LtmP, LtmQ, etc. ltm_enzymes->Paspaline ltm_enzymes->Intermediates ltm_enzymes->LolitremB

Caption: Key steps in the biosynthesis of Lolitrem B from precursors.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate study of Lolitrem B's effects. Below are summaries of methodologies cited in the literature.

5.1. Determination of Toxic Threshold in Cattle

  • Objective: To determine the concentration of Lolitrem B in feed that induces clinical signs of ryegrass staggers in cattle[12].

  • Subjects: 61 Black Angus and crossbred cattle, and 4 Japanese Wagyu crossbred cattle[12].

  • Experimental Diet: Cattle were fed chopped perennial ryegrass straw with varying concentrations of Lolitrem B (0 ppb, 1400 ppb, 1954 ppb, and up to 3058 ppb) for 28 days[12].

  • Clinical Assessment: Cattle were evaluated and scored twice daily for clinical signs of gait difficulties, including ataxia, stiffness, and tremors[12].

  • Data Analysis: A dose-response curve was developed based on the incidence and severity of clinical signs at different Lolitrem B concentrations[12].

5.2. Induced Lolitrem B Intoxication in Horses

  • Objective: To describe the clinical syndrome of Lolitrem B intoxication in horses[13].

  • Subjects: Seven horses in two separate groups[13].

  • Experimental Diet: Horses were fed perennial ryegrass seed and hay containing approximately 2 ppm of Lolitrem B[13].

  • Data Collection: Paired data were collected before and after a 2-week exposure period. This included video-documented neurological examinations and clinical examinations[13].

  • Measurements: Assessment of tremor (including eyeball tremor), ataxia (exaggerated by blindfolding), limb swelling, heel lesions, and serous nasal discharge. Plasma and urine were analyzed for Lolitrem B levels using ELISA[13].

5.3. Lolitrem B Analysis in Feed and Biological Samples

  • Method: High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of Lolitrem B in plant material and animal tissues[7].

  • Sample Preparation (Urine): Urine samples can be prepared for Lolitrem B quantitation via Solid Phase Extraction (SPE) using Oasis HLB cartridges. The urine is acidified, loaded onto the conditioned SPE column, washed, and then the analyte is eluted for analysis[20].

  • Detection: For ergovaline, a related endophyte toxin often measured concurrently, fluorescence detection is used with an excitation wavelength of 250 nm and an emission wavelength of 420 nm[20]. Lolitrem B is typically detected using mass spectrometry (LC-MS/MS) for high sensitivity and specificity[20].

Experimental Workflow: Investigating Lolitrem B Effects

G General Experimental Workflow for Lolitrem B Studies Start Hypothesis Formulation Animal_Selection Animal Model Selection (e.g., Cattle, Horses, Mice) Start->Animal_Selection Diet_Prep Preparation of Lolitrem B Dosed Feed/Straw Animal_Selection->Diet_Prep Dosing Controlled Feeding Trial (Defined duration & dose) Diet_Prep->Dosing Clinical_Obs Clinical Observation (Neurological scoring, behavior) Dosing->Clinical_Obs Sample_Collection Biological Sample Collection (Blood, urine, fat tissue) Dosing->Sample_Collection Data_Analysis Data Analysis & Interpretation (Dose-response, statistical tests) Clinical_Obs->Data_Analysis Analysis Toxin Quantification (HPLC, LC-MS/MS, ELISA) Sample_Collection->Analysis Analysis->Data_Analysis Conclusion Conclusion & Reporting Data_Analysis->Conclusion

Caption: A logical flow for in vivo studies of Lolitrem B toxicity.

Future Directions and Conclusion

Lolitrem B remains a molecule of significant interest. For agricultural science, the goal is to develop endophyte strains that produce insecticidal compounds without the associated mammalian toxicity[1][2]. For neuroscience and drug development, Lolitrem B's potent and specific action on BK channels makes it a valuable pharmacological tool for studying the role of these channels in health and disease. Further research into the structure-activity relationships of Lolitrem B and its analogs could lead to the development of novel therapeutic agents.

References

Foundational

Initial Signs of Lolitrem B Toxicity in Animal Models: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals Abstract Lolitrem B, a potent indole-diterpenoid neurotoxin, is the primary causative agent of rygrass staggers, a neurological disorder affecting...

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Lolitrem B, a potent indole-diterpenoid neurotoxin, is the primary causative agent of rygrass staggers, a neurological disorder affecting livestock grazing perennial ryegrass (Lolium perenne) infected with the endophyte Epichloë festucae var. lolii.[1][2] This guide provides a comprehensive technical overview of the initial clinical and subclinical signs of Lolitrem B toxicity observed in various animal models. It summarizes quantitative toxicological data, details common experimental protocols, and visualizes the toxin's primary mechanism of action and the typical progression of clinical signs. Understanding these initial toxicological endpoints is critical for the development of diagnostic tools, therapeutic interventions, and robust preclinical safety assessments.

Introduction to Lolitrem B Neurotoxicity

Lolitrem B exerts its neurotoxic effects primarily by inhibiting large-conductance calcium-activated potassium (BK) channels.[3][4][5] These channels are crucial for regulating neuronal excitability by contributing to the afterhyperpolarization phase of an action potential, which "resets" the neuron.[1][6] Inhibition of BK channels by Lolitrem B leads to prolonged cellular depolarization and sustained neurotransmitter release, resulting in the characteristic tremors and ataxia associated with ryegrass staggers.[1][5] The onset of clinical signs is often slow, and the effects can be long-lasting due to the lipophilic nature of Lolitrem B, which allows it to be stored in and slowly released from adipose tissue.[1]

Core Mechanism of Action: BK Channel Inhibition

The fundamental mechanism underpinning Lolitrem B toxicity is its high-potency inhibition of the BK channel α-subunit.[1] This interaction prevents the normal efflux of potassium ions (K+), which is necessary to repolarize the neuronal membrane after firing. The resulting state of hyperexcitability is the direct cause of the uncontrolled muscle contractions (tremors) and lack of coordination (ataxia) observed in affected animals.[1]

Lolitrem_B_Mechanism_of_Action Lolitrem_B Lolitrem B BK_Channel BK Channel (Large-Conductance Ca²⁺-activated K⁺ Channel) Lolitrem_B->BK_Channel Inhibits K_Efflux K⁺ Efflux (Outflow) BK_Channel->K_Efflux Enables Clinical_Signs Tremors, Ataxia, Incoordination BK_Channel->Clinical_Signs Inhibition Causes Hyperpolarization Membrane Hyperpolarization (Neuron Reset) K_Efflux->Hyperpolarization Leads to Neuronal_Excitability Reduced Neuronal Hyperexcitability Hyperpolarization->Neuronal_Excitability Results in

Caption: Mechanism of Lolitrem B neurotoxicity via BK channel inhibition.

Initial Clinical Signs and Progression in Animal Models

The onset of visible signs of Lolitrem B toxicity typically occurs 7 to 14 days after continuous exposure to toxic pastures.[7][8] The initial manifestations are often subtle and can be exacerbated by stress, noise, or forced movement.[7][8]

Initial Signs (Mild Toxicity):

  • Fine Tremors: The earliest and most consistent sign is the appearance of fine tremors, particularly of the head and neck.[8][9]

  • Muscle Fasciculations: Localized twitching of muscles, often observed over the neck, flank, and limbs, is common.[10][11][12]

  • Head Nodding: Rhythmic nodding or shaking of the head may be present.[9][12]

  • Behavioral Changes: Mild hypersensitivity to stimuli (hyperesthesia) may be noted.[11]

As intoxication progresses, these initial signs become more severe and generalized.

Progression_of_Toxicity subclinical Subclinical Effects (Biochemical changes, no visible signs) initial Initial Signs (Fine Head Tremors, Muscle Fasciculations) subclinical->initial 7-14 days exposure moderate Moderate Signs (General Body Tremors, Stiff Gait, Ataxia) initial->moderate Increased dose or duration severe Severe Signs (Staggering, Collapse, Convulsions) moderate->severe Exacerbated by stress

Caption: Typical progression of clinical signs in Lolitrem B toxicity.

Quantitative Toxicity Data

The toxic threshold for Lolitrem B varies between species. The following tables summarize key quantitative data from studies in livestock and laboratory animal models.

Table 1: Lolitrem B Toxic Thresholds in Livestock

Animal SpeciesToxic Threshold (Feed Concentration)Daily Intake Estimate (Japanese Black Steers)Key ObservationsReference(s)
Sheep1800 - 2000 µg/kg (1.8 - 2.0 mg/kg)Not specifiedOnset of staggers at this dietary concentration.[1][2][13]
Cattle1800 - 2000 µg/kg (1.8 - 2.0 mg/kg)18 µg/kg body weightClinical signs observed at this daily intake.[2][13][14]
HorsesNot yet determinedNot specifiedSusceptible to tremors, ataxia, and eyeball tremors.[1][11]

Table 2: Experimental Dosing and Effects in Animal Models

Animal ModelAdministration RouteDoseKey Initial Signs & ObservationsReference(s)
SheepIntravenous (IV)75 µg/kg BWRapid decrease in serum concentration, but tremors persisted for 16 hours.[2]
Japanese Black SteersDietary (Feed)750 - 2000 µg/kgDose-dependent onset of clinical ryegrass staggers.[14]
MiceIntraperitoneal (IP)0.5 - 2.0 mg/kg BWDose-dependent tremor response. Used for metabolism studies.[15]
MiceDietary (Feed, 90 days)up to 0.151 ppm/dayNo toxicologically significant effects observed at the tested doses.[16]
HorsesDietary (Feed)Not specifiedMuscle tremor, fasciculation, vestibular ataxia, eyeball tremor, increased heart rate.[10]

Experimental Protocols for Toxicity Assessment

Standardized protocols are essential for evaluating Lolitrem B toxicity. A typical in vivo study involves acclimatization, controlled dosing, and systematic observation using a functional observational battery.

General In Vivo Study Workflow

The following diagram outlines a generalized workflow for an in vivo Lolitrem B toxicity study.

Experimental_Workflow acclimatization 1. Animal Acclimatization (7-14 days) dosing 2. Dosing Administration (e.g., Oral Gavage, Dietary, IP) acclimatization->dosing observation 3. Clinical Observation (Functional Observational Battery, Twice Daily) dosing->observation sampling 4. Sample Collection (Blood, Urine, Feces, Tissues) observation->sampling analysis 5. Data & Sample Analysis (Clinical Chemistry, Histopathology, Toxin Concentration) sampling->analysis

Caption: Generalized experimental workflow for an in vivo toxicity study.
Key Methodological Components

  • Test Substance: Studies may use purified Lolitrem B or endophyte-infected ryegrass seed/straw incorporated into feed.[10][14][16] It is crucial to quantify the concentration of Lolitrem B and other potential co-contaminants like ergovaline.[2]

  • Animal Models: Common models include sheep, cattle, horses, and mice.[1][10][14][15] Mice are frequently used for mechanistic and initial safety studies.[2][15]

  • Administration Route: Dietary administration is most relevant to natural exposure in livestock.[14] Intraperitoneal (IP) or intravenous (IV) injections are used in rodent and pharmacokinetic studies to ensure precise dosing.[2][15]

  • Clinical Observations: A functional observational battery, such as a modified Irwin's test, is used to systematically score signs.[17] This includes assessing:

    • CNS Effects: Reactivity, lethargy.

    • Neuromuscular Effects: Ataxia, tremors, convulsions, gait changes.[17]

    • Autonomic Effects: Salivation, lacrimation, piloerection.[17]

  • Sample Collection and Analysis: Blood, urine, and fecal samples are collected periodically to assess toxicokinetics and general health.[18] At the end of the study, tissues (especially perirenal fat, liver, and brain) are collected to measure toxin residue levels and for histopathological examination.[1][14]

Conclusion

The initial signs of Lolitrem B toxicity in animal models are consistently neurological, beginning with fine tremors and muscle fasciculations that can progress to severe ataxia and collapse. These signs are a direct result of the toxin's potent inhibition of BK channels. For drug development professionals, understanding this mechanism and the dose-dependent onset of clinical signs is paramount for designing non-clinical safety studies and interpreting potential neurotoxicological findings. The experimental models and quantitative data summarized herein provide a foundational framework for the rigorous assessment of compounds that may interact with BK channels or other components of neuronal signaling pathways.

References

Exploratory

Beyond the Shake: An In-depth Technical Guide to the Molecular Targets of Lolitrem B Beyond BK Channels

For Researchers, Scientists, and Drug Development Professionals This technical guide delves into the molecular pharmacology of Lolitrem B, a potent neurotoxin, exploring its mechanisms of action that extend beyond its we...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the molecular pharmacology of Lolitrem B, a potent neurotoxin, exploring its mechanisms of action that extend beyond its well-documented inhibition of large-conductance calcium-activated potassium (BK) channels. While BK channel blockade is the primary driver of the tremorgenic effects seen in "ryegrass staggers," emerging evidence points towards a more complex pharmacological profile involving neurotransmitter systems and smooth muscle modulation. This document provides a comprehensive overview of these non-BK channel targets, presenting key quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways to facilitate further research and drug development efforts.

Modulation of the Catecholaminergic System

Recent functional metabolomic studies in animal models have revealed that Lolitrem B intoxication leads to significant alterations in the central nervous system, particularly impacting the catecholaminergic pathways. These findings suggest that the neurological effects of Lolitrem B are not solely due to BK channel inhibition but also involve a dysregulation of key neurotransmitters.

A study in mice demonstrated that Lolitrem B exposure results in region-specific changes in neurotransmitter and amino acid levels within the brain.[1] The most pronounced effects were observed in the cerebral cortex, indicating this region as a significant site of action for the toxin.[1] The alterations in tyrosine metabolism strongly suggest a dynamic catecholaminergic response to Lolitrem B.[1]

Quantitative Data: Effects of Lolitrem B on Brain Metabolites
Brain RegionMetaboliteObservationImplicationReference
Cerebral CortexTyrosineAltered levelsSuggests a dynamic catecholaminergic response[1]
Cerebral CortexAmino AcidsOverall increaseIncreased excitatory activity[1]
Experimental Protocols: Functional Metabolomics in Mice

Objective: To determine the effects of Lolitrem B on neurotransmitter and amino acid levels in different brain regions of mice.[1]

Methodology:

  • Animal Model: Adult male mice were used for the study.

  • Toxin Administration: Mice were administered Lolitrem B via oral gavage. Control groups received the vehicle solution.

  • Tissue Collection: At specific time points post-administration, mice were euthanized, and brains were rapidly excised and dissected to isolate specific regions, including the cerebral cortex, cerebellum, and brainstem.

  • Metabolite Extraction: Brain tissues were homogenized and subjected to a metabolite extraction protocol, typically involving a series of solvent precipitations to separate proteins and lipids from the small molecule metabolites.

  • Metabolomic Analysis: The extracted metabolites were analyzed using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS). This technique allows for the separation, identification, and quantification of a wide range of small molecules.

  • Data Analysis: The resulting data was processed to identify and quantify neurotransmitters and amino acids. Statistical analysis, such as principal components analysis (PCA), was employed to identify significant differences in metabolite profiles between Lolitrem B-treated and control groups.[1]

Signaling Pathway: Proposed Lolitrem B Action on Catecholaminergic Neuron

LolitremB_Catecholamine_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Vesicle Synaptic Vesicle Dopamine->Vesicle VMAT2 Dopamine_Released Dopamine Vesicle->Dopamine_Released Exocytosis Dopamine_Receptor Dopamine Receptor Dopamine_Released->Dopamine_Receptor Postsynaptic_Effect Postsynaptic Effect Dopamine_Receptor->Postsynaptic_Effect LolitremB Lolitrem B Metabolic_Perturbation Metabolic Perturbation LolitremB->Metabolic_Perturbation Metabolic_Perturbation->Tyrosine Alters Levels LolitremB_SmoothMuscle_Pathway cluster_cholinergic_neuron Cholinergic Neuron cluster_smooth_muscle Smooth Muscle Cell ACh_Vesicle ACh Vesicle ACh_Released Acetylcholine ACh_Vesicle->ACh_Released Exocytosis M_Receptor Muscarinic Receptor ACh_Released->M_Receptor G_Protein Gq/11 M_Receptor->G_Protein PLC PLC G_Protein->PLC IP3 IP3 PLC->IP3 Ca_Release Ca²⁺ Release (from SR) IP3->Ca_Release Contraction Contraction Ca_Release->Contraction LolitremB Lolitrem B LolitremB->ACh_Released Enhances Release? LolitremB->M_Receptor Potentiates? Atropine Atropine Atropine->M_Receptor Synergistic_Effects_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_analysis Data Analysis Tissue_Prep Isolated Tissue Preparation (e.g., smooth muscle strips) Toxin_Application Application of: - Lolitrem B alone - Ergovaline alone - Lolitrem B + Ergovaline Tissue_Prep->Toxin_Application Response_Measurement Measure Contractile Response (e.g., isometric tension) Toxin_Application->Response_Measurement Isobolographic_Analysis Isobolographic Analysis (to determine synergy) Response_Measurement->Isobolographic_Analysis Animal_Model Animal Model (e.g., sheep, cattle) Toxin_Exposure Controlled Feeding of Endophyte-Infected Ryegrass Animal_Model->Toxin_Exposure Clinical_Monitoring Monitor Clinical Signs (tremors, vasoconstriction, etc.) Toxin_Exposure->Clinical_Monitoring PK_PD_Analysis Pharmacokinetic/ Pharmacodynamic Analysis Toxin_Exposure->PK_PD_Analysis Correlation_Analysis Correlate Toxin Levels with Clinical Signs Clinical_Monitoring->Correlation_Analysis PK_PD_Analysis->Correlation_Analysis

References

Foundational

Lolitrem B distribution in different parts of the perennial ryegrass plant.

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the distribution of Lolitrem B in various parts of the perennial ryegrass plant (Lolium perenne)....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the distribution of Lolitrem B in various parts of the perennial ryegrass plant (Lolium perenne). Lolitrem B is a potent neurotoxin produced by the endophytic fungus Epichloë festucae var. lolii (formerly Neotyphodium lolii), which lives in a symbiotic relationship with the grass. Understanding the distribution of this mycotoxin is critical for agricultural management, animal toxicology, and for researchers exploring its unique biochemical properties.

Quantitative Distribution of Lolitrem B

The concentration of Lolitrem B varies significantly throughout the perennial ryegrass plant, influenced by factors such as plant part, stage of maturity, and environmental conditions.[1] Generally, the highest concentrations are found in tissues with high endophyte presence and metabolic activity.

Table 1: Lolitrem B Concentration in Different Parts of Perennial Ryegrass

Plant PartLolitrem B Concentration Range (mg/kg dry matter)Key Findings
Seeds Consistently high, can exceed 20.0 µg/g (20 mg/kg)Seeds act as a primary vehicle for the vertical transmission of the endophyte and consistently show the highest concentrations of Lolitrem B.[2] This high concentration may serve as a defense mechanism against herbivores that consume seeds.[2]
Leaf Sheaths High, particularly in the basal halvesThe basal portions of the leaf sheaths are a major storage site for Lolitrem B.[3] Concentrations are significantly higher in leaf sheaths compared to leaf blades.[2]
Inflorescence (Flowering Stems) High, especially at the fully ripe stageThe concentration of Lolitrem B in the inflorescence increases as the plant matures, reaching its peak at the fully ripe stage.[1]
Leaves (Blades) Low to moderateLeaf blades generally contain lower concentrations of Lolitrem B compared to the sheaths.[2][3]
Stems ModerateThe stem contains the endophytic fungus and is a site of Lolitrem B production.[4]
Roots LowThe roots typically exhibit the lowest concentrations of Lolitrem B within the plant.[2]
Dead/Senescent Tissue HighLolitrem B can accumulate in older, senescing plant tissues.[5]

Note: Concentrations can be highly variable depending on the specific endophyte strain, ryegrass cultivar, and environmental factors such as drought and nutrient availability.[1][6]

Experimental Protocols

The accurate quantification of Lolitrem B in plant tissues is essential for research and risk assessment. The following sections detail common methodologies for its extraction and analysis.

Sample Preparation
  • Harvesting and Dissection: Perennial ryegrass plants are harvested and dissected into their constituent parts (e.g., leaves, stems, seeds, roots).

  • Drying: Plant material is typically freeze-dried (lyophilized) or oven-dried at a low temperature to a constant weight to prevent degradation of the analyte and to standardize results on a dry matter basis.[5]

  • Grinding: The dried plant material is finely ground to a homogenous powder to ensure efficient extraction.

Extraction of Lolitrem B

A common method for extracting Lolitrem B from perennial ryegrass involves solvent extraction.

  • Solvent System: A mixture of chloroform (B151607) and methanol (B129727) (typically 2:1 v/v) is a widely used solvent system for the extraction of Lolitrem B.[5][7] Dichloromethane has also been used effectively.[8]

  • Procedure:

    • A known weight of the ground plant material is suspended in the extraction solvent.

    • The mixture is agitated for a set period (e.g., 1-3 hours) using a shaker or ultrasonic bath to ensure thorough extraction.[8][9]

    • The solid plant material is then separated from the solvent by filtration or centrifugation.

    • The solvent, containing the extracted Lolitrem B, is collected and concentrated, often by rotary evaporation.

Purification (Solid-Phase Extraction - SPE)

The crude extract often contains interfering compounds that need to be removed before analysis. Solid-phase extraction (SPE) is a common cleanup step.

  • Stationary Phase: Silica (B1680970) gel 60 is a frequently used stationary phase for the purification of Lolitrem B.[5][7]

  • Procedure:

    • The concentrated extract is redissolved in a small volume of a non-polar solvent and applied to a pre-conditioned silica gel SPE cartridge.

    • The cartridge is washed with solvents of increasing polarity to elute interfering compounds.

    • Lolitrem B is then eluted from the cartridge using a more polar solvent or solvent mixture.

    • The eluate containing the purified Lolitrem B is collected and evaporated to dryness.

Quantification (High-Performance Liquid Chromatography - HPLC)

High-performance liquid chromatography (HPLC) with fluorescence detection is the most common analytical technique for the quantification of Lolitrem B.

  • Mobile Phase: A non-polar mobile phase is typically used with a silica column for normal-phase chromatography.

  • Stationary Phase: A silica column is commonly employed.[8]

  • Detection: Lolitrem B is a fluorescent molecule, making fluorescence detection a highly sensitive and selective method for its quantification.[5][8]

  • Quantification: The concentration of Lolitrem B in the sample is determined by comparing the peak area of the analyte in the sample chromatogram to a calibration curve generated using certified Lolitrem B standards.[7] The limit of quantification can be as low as 0.05 mg/kg.[5]

Biosynthesis and Experimental Workflow Diagrams

Lolitrem B Biosynthesis Pathway

Lolitrem B is an indole-diterpenoid, and its biosynthesis is a complex process involving a cluster of genes known as the ltm genes.[4][10] The pathway begins with the synthesis of paspaline, a common precursor for many indole-diterpenoids.[11]

LolitremB_Biosynthesis GGDP Geranylgeranyl Diphosphate Paspaline Paspaline GGDP->Paspaline ltmM, ltmG, etc. Indole Indole-3-glycerol phosphate Indole->Paspaline Terpendole_Intermediates Terpendole Intermediates Paspaline->Terpendole_Intermediates ltmQ, etc. Lolitrem_B Lolitrem B Terpendole_Intermediates->Lolitrem_B ltm genes LolitremB_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis Harvest Harvest & Dissect Plant Parts Dry Freeze-drying Harvest->Dry Grind Grinding Dry->Grind Extraction Solvent Extraction (Chloroform:Methanol) Grind->Extraction Purification Solid-Phase Extraction (Silica Gel) Extraction->Purification HPLC HPLC with Fluorescence Detection Purification->HPLC Quantification Quantification against Standard Curve HPLC->Quantification

References

Protocols & Analytical Methods

Method

Application Note: Quantification of Lolitrem B in Animal Feed using High-Performance Liquid Chromatography (HPLC)

Introduction Lolitrem B is a potent neurotoxin belonging to the indole-diterpenoid class of mycotoxins.[1] It is produced by the endophytic fungus Epichloë festucae var. lolii, which commonly infects perennial ryegrass (...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lolitrem B is a potent neurotoxin belonging to the indole-diterpenoid class of mycotoxins.[1] It is produced by the endophytic fungus Epichloë festucae var. lolii, which commonly infects perennial ryegrass (Lolium perenne), a major component of livestock feed in many parts of the world.[1] Ingestion of feed contaminated with Lolitrem B can lead to a neurological condition in livestock known as "ryegrass staggers," characterized by tremors, ataxia, and in severe cases, collapse.[2] The toxic threshold for Lolitrem B in livestock is estimated to be between 1800 and 2000 µg/kg of feed.[2] Due to its potential impact on animal health and agricultural productivity, the accurate and sensitive quantification of Lolitrem B in animal feed is of critical importance.

This application note details a robust High-Performance Liquid Chromatography (HPLC) method with fluorescence detection for the quantification of Lolitrem B in animal feed matrices. The described protocol provides a comprehensive workflow from sample preparation to data analysis and has been developed based on established and validated methodologies.

Chemical Structure of Lolitrem B:

  • Chemical Formula: C₄₂H₅₅NO₇[1][3]

  • Molar Mass: 685.90 g/mol [1][3]

Chemical structure of Lolitrem B

Experimental Protocols

Sample Preparation

This protocol is designed for the analysis of Lolitrem B in dried and ground animal feed, such as hay and pelleted feed.

1.1. Materials and Reagents

  • Lolitrem B standard (analytical grade)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Hexane (B92381) (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Silica (B1680970) gel solid-phase extraction (SPE) cartridges (e.g., 690 mg, 6 mL)

  • Whatman No. 1 filter paper or equivalent

  • Glass vials (amber)

  • Rotary evaporator

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

1.2. Standard Solution Preparation

  • Stock Solution (e.g., 100 µg/mL): Accurately weigh a known amount of Lolitrem B standard and dissolve it in dichloromethane:acetonitrile (4:1, v/v) to achieve the desired concentration. Store the stock solution in an amber vial at -20°C.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to create a calibration curve (e.g., 0.05, 0.1, 0.5, 1.0, 2.0, 5.0 µg/mL).

1.3. Extraction

  • Weigh 5 g of the homogenized and ground feed sample into a 250 mL Erlenmeyer flask.

  • Add 100 mL of chloroform:methanol (2:1, v/v) to the flask.[4]

  • Seal the flask and shake for 2 hours at room temperature on an orbital shaker.

  • Filter the extract through Whatman No. 1 filter paper into a clean flask.

  • Transfer a known volume (e.g., 20 mL) of the filtrate to a round-bottom flask and concentrate to near dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Dry the residue completely under a gentle stream of nitrogen.

1.4. Solid-Phase Extraction (SPE) Cleanup

  • Condition a silica gel SPE cartridge by passing 5 mL of hexane through it. Do not allow the cartridge to go dry.

  • Redissolve the dried extract from step 1.3.6 in 2 mL of hexane:ethyl acetate (9:1, v/v).

  • Load the redissolved sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of hexane:ethyl acetate (9:1, v/v) to remove interfering compounds. Discard the eluate.

  • Elute the Lolitrem B from the cartridge with 6 mL of hexane:ethyl acetate (7:3, v/v) into a clean collection tube.[2]

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase (dichloromethane:acetonitrile:water, 200:50:1, v/v/v).

  • Filter the reconstituted sample through a 0.45 µm syringe filter into an amber HPLC vial for analysis.

HPLC Analysis

2.1. Instrumentation

  • HPLC system equipped with a binary pump, autosampler, and fluorescence detector.

  • Data acquisition and processing software.

2.2. Chromatographic Conditions

ParameterCondition
Column Silica, 4.6 x 250 mm, 5 µm
Mobile Phase Dichloromethane:Acetonitrile:Water (200:50:1, v/v/v)[2]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Fluorescence Detector Excitation: 268 nm, Emission: 440 nm[5]
Run Time Approximately 15 minutes

Data Presentation

The performance of the HPLC method for Lolitrem B quantification is summarized in the table below, compiled from various validated methods.

ParameterValueReference
Linearity Range 0.05 - 2.0 mg/kg[4]
Correlation Coefficient (r²) > 0.99[4]
Limit of Quantification (LOQ) 0.05 mg/kg[4]
Recovery 96.6 - 99.9%[4]
Precision (RSD%) 0.9 - 5.9%[4]

Experimental Workflow Diagram

LolitremB_Workflow cluster_sample_prep Sample Preparation cluster_cleanup SPE Cleanup cluster_analysis HPLC Analysis sample 1. Weigh 5g of Feed Sample extraction 2. Extract with Chloroform:Methanol (2:1) sample->extraction filtration 3. Filter Extract extraction->filtration concentration1 4. Evaporate to Dryness filtration->concentration1 reconstitution1 5. Redissolve in Hexane:Ethyl Acetate concentration1->reconstitution1 spe_loading 6. Load onto Silica SPE Cartridge reconstitution1->spe_loading spe_wash 7. Wash Cartridge spe_loading->spe_wash spe_elution 8. Elute Lolitrem B spe_wash->spe_elution concentration2 9. Evaporate Eluate spe_elution->concentration2 reconstitution2 10. Reconstitute in Mobile Phase concentration2->reconstitution2 hplc_injection 11. Inject into HPLC reconstitution2->hplc_injection data_analysis 12. Quantify using Calibration Curve hplc_injection->data_analysis

Caption: Experimental workflow for Lolitrem B quantification in feed.

Conclusion

The HPLC method with fluorescence detection described in this application note provides a reliable and sensitive approach for the quantification of Lolitrem B in animal feed. The detailed protocol for sample preparation, including solid-phase extraction, ensures the removal of matrix interferences, leading to accurate and precise results. This method is suitable for routine analysis in regulatory, research, and quality control laboratories to monitor Lolitrem B levels in feed and ensure animal safety.

References

Application

Application Note: Quantitative Analysis of Lolitrem B in Biological Samples by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals. Introduction Lolitrem B is a potent indole-diterpene neurotoxin produced by the endophytic fungus Epichloë festucae var.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Lolitrem B is a potent indole-diterpene neurotoxin produced by the endophytic fungus Epichloë festucae var. lolii, which is commonly found in perennial ryegrass (Lolium perenne)[1][2][3]. Ingestion of contaminated ryegrass by livestock can lead to a neurological condition known as "ryegrass staggers," characterized by tremors, ataxia, and in severe cases, paralysis and death[1][4][5][6]. The toxin's high lipophilicity causes it to accumulate in fatty tissues, leading to a slow onset and prolonged duration of toxic effects[1][7][8]. Given its potential to enter the food chain through animal products like meat and milk, sensitive and robust analytical methods for the quantification of Lolitrem B in biological matrices are crucial for toxicological studies, risk assessment, and ensuring food safety[9][10][11]. This application note provides detailed protocols for the extraction and LC-MS/MS analysis of Lolitrem B in various biological samples.

Mechanism of Action: Inhibition of BK Channels

Lolitrem B exerts its neurotoxic effects by potently inhibiting large-conductance calcium-activated potassium channels (BK channels)[1][12]. These channels play a critical role in neuronal function by facilitating potassium ion (K+) efflux, which leads to hyperpolarization and the termination of action potentials. By blocking BK channels, Lolitrem B prevents this repolarization, causing prolonged cellular depolarization and sustained nerve impulse transmission, which manifests as tremors and other neurological impairments[1][12].

Lolitrem B Mechanism of Action Mechanism of Lolitrem B Neurotoxicity cluster_normal Normal Neuronal Function cluster_lolitrem Lolitrem B Intoxication Action Potential Action Potential Ca_Influx Ca²⁺ Influx Action Potential->Ca_Influx Depolarization Lolitrem_B Lolitrem B BK_Open BK Channel Opens Ca_Influx->BK_Open Activates K_Efflux K⁺ Efflux BK_Open->K_Efflux Allows Repolarization Repolarization & Termination of Signal K_Efflux->Repolarization Leads to BK_Blocked BK Channel Blocked Lolitrem_B->BK_Blocked Inhibits Inhibited_K_Efflux Inhibited K⁺ Efflux BK_Blocked->Inhibited_K_Efflux Prevents Prolonged_Depolarization Prolonged Depolarization Inhibited_K_Efflux->Prolonged_Depolarization Causes Neurotoxicity Tremors & Neurotoxicity Prolonged_Depolarization->Neurotoxicity Results in

Caption: Lolitrem B blocks BK channels, preventing K⁺ efflux and causing prolonged neuronal depolarization.

Analytical Workflow

The quantification of Lolitrem B from complex biological matrices involves several key stages, including sample extraction and cleanup, chromatographic separation, and mass spectrometric detection. The lipophilic nature of Lolitrem B necessitates extraction protocols tailored to fatty tissues, while aqueous samples may require solid-phase extraction for concentration and purification.

LC-MS/MS Workflow for Lolitrem B General Analytical Workflow Sample_Collection 1. Sample Collection (Fat, Brain, Urine, Milk) Sample_Prep 2. Sample Preparation (Homogenization, Spiking) Sample_Collection->Sample_Prep Extraction 3. Extraction (LLE or SPE) Sample_Prep->Extraction LC_Separation 4. LC Separation (C8 or C18 Column) Extraction->LC_Separation MS_Detection 5. MS/MS Detection (ESI+, MRM/HRMS) LC_Separation->MS_Detection Data_Analysis 6. Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: Overview of the LC-MS/MS analytical workflow for Lolitrem B quantification in biological samples.

Experimental Protocols

Protocol 1: Extraction from Lipophilic Tissues (Fat, Brain)

This protocol is adapted from methods used for analyzing Lolitrem B and its metabolites in tissues like the brain, liver, kidney, and fat.[8][11][13]

Materials:

  • Tissue sample (e.g., 100-200 mg)

  • Chloroform (B151607), Methanol (B129727), Water (LC-MS Grade)

  • Centrifuge tubes (e.g., 2 mL or 15 mL)

  • Homogenizer (e.g., bead beater or probe sonicator)

  • Centrifuge (capable of 4°C)

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Homogenization: Weigh approximately 100 mg of tissue into a centrifuge tube. Add 1 mL of a cold methanol:water (1:1, v/v) solution. Homogenize the sample until a uniform suspension is achieved.

  • Biphasic Extraction: To the homogenate, add 1 mL of cold chloroform. Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous layer (polar metabolites), a protein disk, and a lower organic layer (lipophilic compounds, including Lolitrem B).

  • Collection: Carefully collect the lower organic (chloroform) layer using a glass pipette, avoiding the protein disk, and transfer it to a new clean tube.

  • Drying: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 200 µL) of the initial LC mobile phase (e.g., 98:2 Mobile Phase A:B). Vortex for 30 seconds and transfer to an LC vial for analysis.

Protocol 2: Solid-Phase Extraction (SPE) from Aqueous Samples (Urine, Plasma)

This protocol is based on a method developed for the analysis of mycotoxins in bovine urine and can be adapted for other aqueous matrices.[14]

Materials:

  • Aqueous sample (e.g., 2 mL urine or plasma)

  • Phosphoric acid (0.1 M)

  • Methanol, Water (LC-MS Grade)

  • SPE Cartridges (e.g., Oasis HLB, 60 mg/3 cc)

  • SPE Vacuum Manifold

Procedure:

  • Sample Pre-treatment: Acidify 2 mL of the sample with 2 mL of 0.1 M phosphoric acid. Vortex and let it sit at room temperature for 15 minutes.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of LC-MS grade water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge. Allow the sample to pass through slowly under gravity or gentle vacuum.

  • Washing: Wash the cartridge with 2 mL of LC-MS grade water to remove hydrophilic interferences.

  • Drying: Dry the cartridge thoroughly under a high vacuum for 10-15 minutes.

  • Elution: Elute Lolitrem B from the cartridge with 2 mL of methanol into a clean collection tube.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial LC mobile phase and transfer to an LC vial.

LC-MS/MS Method Parameters

The following parameters are provided as a starting point and should be optimized for the specific instrument and application. The parameters are based on high-resolution mass spectrometry (HRMS) analysis performed on Lolitrem B and its metabolites[8].

Table 1: Liquid Chromatography (LC) Conditions

Parameter Setting
Column Agilent Zorbax Eclipse XDB-C8 (150 x 2.1 mm, 3.5 µm)[8]
Mobile Phase A 0.1% Formic Acid in Water[8]
Mobile Phase B 0.1% Formic Acid in 55% Isopropanol / 45% Acetonitrile[8]
Flow Rate 0.5 mL/min[8]
Injection Volume 3 µL[8]
Gradient Linear gradient from 2% to 100% B over 11 minutes[8]

| Column Temperature | 40°C (Typical) |

Table 2: Mass Spectrometry (MS) Conditions

Parameter Setting
Ionization Mode Heated Electrospray Ionization (HESI), Positive
Mass Range 70–1200 amu[8]
Resolution 35,000[8]
Scan Mode Full MS / data-dependent MS² (ddMS²)[8]
Precursor Ion [M+H]⁺ m/z 686.4022[8]
Key Product Ions m/z 628.3632 (Loss of C₃H₆O)[8]
m/z 570.2856 (Loss of C₇H₁₆O)[8]
m/z 532.3058 (Loss of C₉H₁₄O₂)[8]

| Collision Energy | Optimization required (e.g., 20-40 eV) |

Method Performance and Quantitative Data

The performance of analytical methods for Lolitrem B varies by matrix and technique. The following table summarizes reported quantitative data from various studies to provide a benchmark for method development.

Table 3: Summary of Reported Quantitative Performance Data

Matrix Method Limit of Detection (LOD) Limit of Quantitation (LOQ) Recovery (%) Reference
Bovine Urine LC-MS/MS (SPE) 30 ng/mL 100 ng/mL 91.5 [14]
Perennial Ryegrass LC-MS - < 6 ng/mL - [15]

| Perennial Ryegrass | HPLC-FLD | - | 0.05 mg/kg (50 ng/g) | 96.6 - 99.9 |[16] |

Note: The analysis of bovine urine did not ultimately detect Lolitrem B, suggesting it is not a primary excretion route; however, the method's performance characteristics for spiked samples are still relevant[14]. The toxic threshold in feed for livestock is established at 1800–2000 µg/kg (ppb)[3].

This application note provides a comprehensive framework for the LC-MS/MS analysis of Lolitrem B in biological samples. The detailed protocols for extraction from both lipophilic and aqueous matrices, combined with established LC-MS/MS parameters, offer a robust starting point for researchers in toxicology, pharmacology, and food safety. The high sensitivity and specificity of this methodology are essential for accurately assessing exposure and understanding the toxicokinetics of Lolitrem B. Method validation should always be performed in the specific matrix of interest to ensure data accuracy and reliability.

References

Method

Application Note: A Validated Protocol for the Extraction and Quantification of Lolitrem B from Perennial Ryegrass (Lolium perenne L.)

Audience: Researchers, scientists, and drug development professionals. Introduction Lolitrem B is a potent neurotoxin belonging to the indole-diterpene class of mycotoxins.[1][2] It is produced by the endophytic fungus E...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Lolitrem B is a potent neurotoxin belonging to the indole-diterpene class of mycotoxins.[1][2] It is produced by the endophytic fungus Epichloë festucae var. lolii (also known as Neotyphodium lolii), which forms a symbiotic relationship with perennial ryegrass (Lolium perenne L.).[2][3] Ingestion of endophyte-infected ryegrass by grazing livestock can lead to a neurological condition known as "ryegrass staggers," characterized by tremors, ataxia, and uncoordinated movements.[3][4] The accurate extraction and quantification of Lolitrem B are critical for agricultural safety, toxicological studies, and the development of novel forage varieties with reduced toxicity.[2][5] This document provides a detailed protocol for the extraction, purification, and analysis of Lolitrem B from perennial ryegrass samples.

Data Presentation: Comparison of Extraction and Analysis Methodologies

The selection of an extraction and analysis method depends on the required sensitivity, sample throughput, and available instrumentation. The following table summarizes quantitative data from various published protocols for Lolitrem B.

ParameterMethod 1Method 2Method 3Method 4
Extraction Solvent Chloroform:Methanol (2:1 v/v)[3]Dichloromethane[6]Hexane[2][4]Ethanol[7][8]
Purification Silica (B1680970) Gel 60 Column[3]Solid-Phase Extraction (SPE)[6]Silica Flash Chromatography & Prep-HPLC[2][4]Countercurrent Chromatography (CCC)[7][8]
Analysis HPLC-FLD[3]HPLC-FLD[6]LC-MS[2]HPLC[7][8]
Recovery Rate 96.6% - 99.9%[3]85.9% (hay), 59.4% (seeds)[6]80% - 90% (spiked samples)[9]32% (overall yield)[7][8]
Yield Not ReportedNot Reported25%[2][4]32%[7][8]
Limit of Quantification (LOQ) 0.05 mg/kg[3]50 µg/kg[6]6 ng/mL[5][9]Not Reported
Precision (CV%) 0.9% - 5.9%[3]Not Reported<8.3% RSD[9]Not Reported

HPLC-FLD: High-Performance Liquid Chromatography with Fluorescence Detection; LC-MS: Liquid Chromatography-Mass Spectrometry; CV: Coefficient of Variation; RSD: Relative Standard Deviation.

Experimental Protocol: Lolitrem B Extraction and Analysis

This protocol is a comprehensive method based on solvent extraction, solid-phase extraction (SPE) for cleanup, and subsequent analysis by HPLC with fluorescence or mass spectrometry detection.[3][5][10]

1. Materials and Reagents

  • Plant Material: Perennial ryegrass (whole plant, seeds, or hay).

  • Solvents (HPLC or Residue Analysis Grade):

    • Chloroform

    • Methanol

    • Dichloromethane

    • Acetonitrile

    • Hexane

    • Ethyl Acetate

  • Reagents:

    • Anhydrous Sodium Sulfate

    • Silica Gel 60 (0.04-0.063 mm) for column chromatography

    • Lolitrem B analytical standard

  • Equipment:

    • Freeze-dryer

    • Grinder or mill with a 60-mesh sieve

    • Horizontal or orbital shaker

    • Nitrogen evaporation system

    • Solid-Phase Extraction (SPE) manifold and columns (e.g., 3 mL polypropylene (B1209903) syringes)

    • HPLC system with a fluorescence detector (HPLC-FLD) or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

    • Analytical balance

    • Glassware (test tubes, flasks, vials)

2. Sample Preparation

  • Harvest ryegrass samples and immediately freeze them (e.g., at -80°C) to prevent degradation.[5]

  • Lyophilize (freeze-dry) the samples for approximately 48 hours until all moisture is removed.[3][5] Throughout this process, protect the samples from light.[3]

  • Grind the dried plant material to a fine powder, sufficient to pass through a 60-mesh sieve.[3]

  • Store the homogenized powder in airtight containers in the dark at -18°C or lower until extraction.[3]

3. Extraction Procedure

  • Accurately weigh 0.1 g of the dried, ground ryegrass powder into a screw-top test tube.[3]

  • Add 2 mL of a chloroform:methanol (2:1 v/v) solvent mixture.[3] Sample-to-solvent ratios of 1:15 to 1:20 have been shown to be effective.[3]

  • Seal the tubes and agitate on a horizontal shaker for 1 hour at room temperature.[3]

  • Allow the solids to settle by letting the tube rest for 20 minutes.[3]

  • Carefully transfer a 0.5 mL aliquot of the supernatant to a new tube.

  • Evaporate the solvent to complete dryness using a gentle stream of nitrogen.[3]

4. Purification (SPE Column Cleanup)

  • Column Preparation:

    • Place a paper filter (9 mm) at the bottom of a 3 mL polypropylene syringe or SPE column.[3]

    • Add 0.3 g of activated silica gel 60 (pre-activated at 180°C for 12 hours).[3] Do not compact the silica.

    • Place another filter on top of the silica, followed by 0.5 g of anhydrous sodium sulfate.[3]

  • Sample Loading and Elution:

    • Reconstitute the dried extract from step 3.6 in 1.5 mL of dichloromethane.[3]

    • Load the entire reconstituted sample onto the prepared silica column.

    • Wash Step: Add 1 mL of dichloromethane:acetonitrile (8:2 v/v) to the column and discard the eluate.[3] This step removes interfering compounds.

    • Elution Step: Place a clean collection vial under the column. Elute the Lolitrem B by adding 3 mL of dichloromethane:acetonitrile (8:2 v/v).[3]

    • Collect the entire eluate containing the purified Lolitrem B.

    • Evaporate the eluate to dryness under a nitrogen stream.

5. Analysis and Quantification

Reconstitute the final dried residue in a known volume (e.g., 2 mL) of a suitable solvent, such as dichloromethane:acetonitrile (4:1), for analysis.[11]

A. HPLC with Fluorescence Detection (HPLC-FLD) [3]

  • Column: Silica 5 µm, 4.6 x 250 mm

  • Mobile Phase: Dichloromethane:Acetonitrile (8:2 v/v)

  • Flow Rate: 1.8 mL/min (isocratic)

  • Injection Volume: 20 µL

  • Detector Wavelengths: Excitation (λex) at 268 nm, Emission (λem) at 440 nm.

  • Quantification: Prepare a calibration curve using a Lolitrem B analytical standard. Calculate the concentration in the sample based on the peak area or height.

B. Liquid Chromatography-Mass Spectrometry (LC-MS) [5][12]

  • Column: Reverse-phase C8 or C18 (e.g., 2.1 x 100 mm, 1.9 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over 10-15 minutes is typical.

  • Mass Spectrometer: Use a high-resolution mass spectrometer (e.g., Q Exactive) in positive ion mode.

  • Detection: Monitor for the exact mass of the protonated molecule [M+H]+ for Lolitrem B (C₄₂H₅₅NO₇, exact mass: 686.4055).[13]

  • Quantification: Use an external calibration curve or a stable isotope-labeled internal standard for the most accurate results. The sensitivity of LC-MS allows for much lower detection limits than HPLC-FLD.[5][9]

Workflow Visualization

LolitremB_Extraction_Workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_purify Purification (SPE) cluster_analyze Analysis Harvest Harvest Ryegrass FreezeDry Freeze-Dry (-80°C, 48h) Harvest->FreezeDry Grind Grind to Fine Powder FreezeDry->Grind Store Store (-18°C, Dark) Grind->Store Weigh Weigh 0.1g Sample Store->Weigh AddSolvent Add Chloroform:Methanol (2:1) Weigh->AddSolvent Agitate Agitate (1 hour) AddSolvent->Agitate Evaporate Evaporate Aliquot to Dryness Agitate->Evaporate Reconstitute Reconstitute in Dichloromethane Evaporate->Reconstitute Load Load onto Silica Column Reconstitute->Load Wash Wash Column (Discard Eluate) Load->Wash Elute Elute Lolitrem B Wash->Elute Final_Evap Evaporate to Dryness Elute->Final_Evap Final_Recon Reconstitute for Injection Final_Evap->Final_Recon Analysis Analyze via HPLC-FLD or LC-MS Final_Recon->Analysis

Caption: Workflow for Lolitrem B Extraction and Analysis.

References

Application

Application Notes and Protocols for Utilizing Lolitrem B in Neuronal BK Channel Research

For Researchers, Scientists, and Drug Development Professionals Introduction Lolitrem B, an indole-diterpenoid neurotoxin, is a potent and specific inhibitor of large-conductance calcium-activated potassium (BK) channels...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lolitrem B, an indole-diterpenoid neurotoxin, is a potent and specific inhibitor of large-conductance calcium-activated potassium (BK) channels.[1][2] Its high affinity and specific mechanism of action make it an invaluable pharmacological tool for elucidating the diverse physiological and pathophysiological roles of BK channels in the nervous system. These channels are critical regulators of neuronal excitability, neurotransmitter release, and action potential firing patterns.[3] Dysregulation of BK channel function has been implicated in a variety of neurological disorders, including epilepsy, ataxia, and mental retardation.[3]

These application notes provide detailed protocols for the use of Lolitrem B in both in vitro and in vivo studies to investigate the function of BK channels in neurons.

Mechanism of Action

Lolitrem B exerts its inhibitory effect on BK channels with high potency. It exhibits a preference for the open state of the channel, although it does not alter the voltage-dependence of channel activation (the G-V relationship), distinguishing its mechanism from other BK channel blockers like paxilline.[2][4] This specific mode of action allows for the targeted investigation of BK channel function in various neuronal preparations.

Data Presentation

Lolitrem B Inhibitory Potency on BK Channels
CompoundTargetAssay SystemIC₅₀ (nM)Key FindingsReference
Lolitrem BhSlo (human BK channel α-subunit)HEK293 cells (inside-out patch)4Potent inhibitor of BK channels.[1]
Lolitrem BhSlo (human BK channel α-subunit)HEK293 cells (inside-out patch)3.7 ± 0.4Potent inhibitor with a Hill coefficient of 1.7.[5]
PaxillinehSlo (human BK channel α-subunit)Not Specified~10 (at low Po) to ~10,000 (at high Po)Inhibition is inversely dependent on channel open probability.[6][7]
Effects of Lolitrem B on BK Channel G-V Relationship
CompoundEffect on G-V RelationshipCalcium Dependence of InhibitionReference
Lolitrem BNo significant shiftInhibition is calcium-dependent[2][4]
PaxillineRightward shiftG-V shift is calcium concentration-dependent[2][4]

Signaling Pathway and Experimental Workflow Diagrams

BK_Channel_Signaling cluster_membrane Neuronal Membrane cluster_outcomes Cellular Outcomes Depolarization Membrane Depolarization Ca_influx Ca²⁺ Influx (via VGCCs) Depolarization->Ca_influx BK_channel BK Channel (αβ subunits) Depolarization->BK_channel Activates Ca_influx->BK_channel Activates K_efflux K⁺ Efflux BK_channel->K_efflux Hyperpolarization Hyperpolarization/ Repolarization K_efflux->Hyperpolarization Hyperpolarization->Depolarization Negative Feedback AP_shape Modulation of Action Potential Shape Hyperpolarization->AP_shape Firing_freq Decreased Firing Frequency Hyperpolarization->Firing_freq Neurotransmitter_release Reduced Neurotransmitter Release Hyperpolarization->Neurotransmitter_release Lolitrem_B Lolitrem B Lolitrem_B->BK_channel Inhibits (Open State)

Figure 1: Lolitrem B Inhibition of BK Channel Signaling Pathway.

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis prep_neurons Prepare Neuronal Culture or Acute Brain Slices patch Obtain Whole-Cell or Inside-Out Patch Clamp Configuration prep_neurons->patch prep_solutions Prepare External and Internal Recording Solutions prep_solutions->patch prep_lolitrem Prepare Lolitrem B Stock Solution (in DMSO) apply_lolitrem Bath Apply Lolitrem B (e.g., 10-100 nM) prep_lolitrem->apply_lolitrem baseline Record Baseline BK Channel Currents (Voltage-Clamp Protocol) patch->baseline baseline->apply_lolitrem record_inhibition Record Inhibition of BK Channel Currents apply_lolitrem->record_inhibition washout Washout Lolitrem B (if applicable) record_inhibition->washout analyze_currents Analyze Current Amplitude, Voltage-Dependence (I-V curves), and Kinetics record_inhibition->analyze_currents washout->analyze_currents dose_response Construct Dose-Response Curve to Determine IC₅₀ analyze_currents->dose_response

Figure 2: In Vitro Electrophysiology Workflow with Lolitrem B.

InVivo_Workflow cluster_treatment Animal Treatment cluster_behavior Behavioral Assessment cluster_analysis Post-Mortem Analysis acclimate Acclimate Mice to Handling and Test Apparatus administer Administer Lolitrem B (e.g., 0.5-2.0 mg/kg, i.p.) or Vehicle Control acclimate->administer observe Observe for Tremors and Ataxia (e.g., Hindlimb Clasping) administer->observe rotarod Perform Rotarod Test for Motor Coordination and Balance administer->rotarod collect_tissue Collect Brain Tissue at Defined Time Points (e.g., 6h and 24h post-injection) observe->collect_tissue rotarod->collect_tissue analyze_tissue Perform Immunohistochemistry, Western Blot, or Electrophysiology on Brain Slices collect_tissue->analyze_tissue

Figure 3: In Vivo Experimental Workflow for Lolitrem B.

Experimental Protocols

Protocol 1: In Vitro Characterization of Lolitrem B Effects on Neuronal BK Channels using Patch-Clamp Electrophysiology

This protocol describes the use of whole-cell voltage-clamp recordings from cultured neurons or acute brain slices to characterize the inhibitory effects of Lolitrem B on BK channels.

Materials and Reagents:

  • Cultured neurons (e.g., primary hippocampal or cortical neurons) or acute brain slices

  • External (aCSF) Solution (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 10 glucose. Bubble with 95% O₂/5% CO₂.

  • Internal Pipette Solution (in mM): 130 K-Gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.

  • Lolitrem B (prepare a 1 mM stock solution in DMSO)

  • Borosilicate glass capillaries

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

Procedure:

  • Preparation of Lolitrem B Working Solutions:

    • Thaw the 1 mM Lolitrem B stock solution.

    • Perform serial dilutions in the external recording solution to achieve final desired concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM). The final DMSO concentration should not exceed 0.1%.

  • Cell/Slice Preparation:

    • For cultured neurons, plate cells on coverslips suitable for recording.

    • For acute brain slices, prepare 250-300 µm thick slices using a vibratome in ice-cold, oxygenated slicing solution. Allow slices to recover for at least 1 hour at room temperature in oxygenated aCSF before recording.

  • Patch-Clamp Recording:

    • Transfer a coverslip or brain slice to the recording chamber and perfuse with oxygenated aCSF.

    • Pull patch pipettes to a resistance of 3-6 MΩ when filled with the internal solution.

    • Establish a giga-ohm seal (>1 GΩ) on a target neuron.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Switch to voltage-clamp mode and hold the neuron at a resting potential of -70 mV.

  • Eliciting BK Currents:

    • To isolate BK currents, other potassium channels can be blocked pharmacologically if necessary.

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +80 mV in 20 mV increments for 200 ms) to elicit outward potassium currents. BK currents are characterized by their large conductance and calcium sensitivity.

  • Application of Lolitrem B:

    • Record baseline BK currents in response to the voltage-step protocol.

    • Switch the perfusion to the aCSF containing the desired concentration of Lolitrem B.

    • Allow 5-10 minutes for the drug to equilibrate and for the inhibition to reach a steady state.

    • Record BK currents in the presence of Lolitrem B using the same voltage-step protocol.

  • Data Analysis:

    • Measure the peak outward current at each voltage step before and after Lolitrem B application.

    • Construct current-voltage (I-V) plots to visualize the inhibition.

    • To determine the IC₅₀, apply a range of Lolitrem B concentrations and plot the percentage of current inhibition against the log of the concentration. Fit the data with a Hill equation.

Protocol 2: In Vivo Assessment of Lolitrem B-Induced Motor Deficits in Mice

This protocol outlines a procedure for administering Lolitrem B to mice and assessing the subsequent effects on motor coordination and balance, which are functions known to be modulated by BK channels.

Materials and Reagents:

  • Adult male C57BL/6 mice (8-12 weeks old)

  • Lolitrem B

  • Vehicle solution (e.g., saline with a small percentage of DMSO and Tween 80 to aid solubility)

  • Accelerating rotarod apparatus

  • Animal scale

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Animal Acclimation and Training:

    • House mice under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

    • Handle the mice for several days prior to the experiment to acclimate them to the researcher.

    • Train the mice on the accelerating rotarod for 2-3 consecutive days. Each training session should consist of 3-4 trials with an inter-trial interval of at least 15 minutes. The rod should accelerate from 4 to 40 rpm over 5 minutes. Record the latency to fall for each trial.

  • Preparation of Lolitrem B for Injection:

    • Dissolve Lolitrem B in the vehicle solution to achieve the desired concentration for injection (e.g., 0.5 mg/mL for a 2.0 mg/kg dose in a 25g mouse with an injection volume of 100 µL). The final DMSO concentration should be minimized.

  • Lolitrem B Administration:

    • On the day of the experiment, record the baseline rotarod performance for each mouse.

    • Weigh each mouse to calculate the precise injection volume.

    • Administer Lolitrem B (e.g., 0.5, 1.0, or 2.0 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

  • Behavioral Assessment:

    • At specific time points post-injection (e.g., 1, 2, 4, 6, and 24 hours), assess the mice for signs of tremor and ataxia. A simple qualitative assessment can be made by observing their posture and gait in an open field and by a tail-lift test to check for hindlimb clasping.[8]

    • At the same time points, test the motor coordination of the mice on the accelerating rotarod. Record the latency to fall.

  • Data Analysis:

    • Compare the latency to fall from the rotarod between the Lolitrem B-treated groups and the vehicle control group at each time point using an appropriate statistical test (e.g., ANOVA with post-hoc tests).

    • Analyze the qualitative observations of tremor and ataxia.

  • (Optional) Tissue Collection:

    • At the end of the behavioral assessments, mice can be euthanized, and brain tissue can be collected for further analysis, such as immunohistochemistry to examine neuronal markers or for the preparation of acute brain slices for subsequent ex vivo electrophysiological recordings.

Conclusion

Lolitrem B is a powerful tool for investigating the role of BK channels in neuronal function. The protocols provided here offer a framework for utilizing this neurotoxin in both in vitro and in vivo experimental paradigms. By carefully applying these methods, researchers can gain valuable insights into the contribution of BK channels to neuronal signaling in both health and disease, potentially identifying new therapeutic targets for a range of neurological disorders.

References

Method

Lolitrem B as a Positive Control in Neurotoxicity Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Lolitrem B is a potent neurotoxin produced by the endophytic fungus Epichloë festucae var. lolii, which commonly infects perennial ryegrass (Lo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lolitrem B is a potent neurotoxin produced by the endophytic fungus Epichloë festucae var. lolii, which commonly infects perennial ryegrass (Lolium perenne). Ingestion of contaminated ryegrass by livestock leads to a neurological condition known as "ryegrass staggers," characterized by tremors, ataxia, and motor impairment.[1] The primary mechanism of action of Lolitrem B is the potent and specific inhibition of large-conductance calcium-activated potassium (BK) channels.[1][2] This well-defined mechanism makes Lolitrem B an excellent positive control for a variety of in vitro neurotoxicity assays, particularly those investigating neuronal excitability, ion channel function, and cytotoxicity.

These application notes provide detailed protocols for utilizing Lolitrem B as a positive control in neurotoxicity screening and mechanistic studies. The protocols are designed for use with relevant cell lines, including human embryonic kidney (HEK293) cells stably expressing the human BK channel alpha subunit (hSlo) and the human neuroblastoma cell line SH-SY5Y.

Mechanism of Action: Inhibition of BK Channels

Lolitrem B exerts its neurotoxic effects by binding to the α subunit (hSlo) of BK channels, effectively blocking potassium ion (K+) efflux.[1] BK channels are crucial for regulating neuronal excitability by contributing to the afterhyperpolarization phase of the action potential. By inhibiting these channels, Lolitrem B prolongs neuronal depolarization, leading to uncontrolled neurotransmitter release and neuronal hyperexcitability, which manifests as tremors and ataxia.[1][2] The inhibition by Lolitrem B is calcium-dependent, with a higher affinity for the open conformation of the channel.[1]

Data Presentation

The following tables summarize key quantitative data for Lolitrem B, providing a reference for its potency and effects in various experimental systems.

Table 1: In Vitro Potency of Lolitrem B

ParameterCell Line/SystemValueReference
IC₅₀ (BK Channel Inhibition) HEK293 cells expressing hSlo3.7 ± 0.4 nM[1]
IC₅₀ (BK Channel Inhibition) HEK239 cells expressing hSlo4 nM[3]

Table 2: In Vivo Neurotoxic Effects of Lolitrem B in Mice

ParameterDosingObservationReference
Tremor Induction 1 mg/kgMild tremors[4]
Impaired Motor Coordination 2 mg/kgSignificant impairment on Rotarod performance[4]
Peak Tremor Response 4 mg/kg (intraperitoneal)Peak effect at 4 hours, lasting up to 96 hours[4]

Experimental Protocols

Protocol 1: Assessment of BK Channel Inhibition using Patch-Clamp Electrophysiology

This protocol describes the use of Lolitrem B as a positive control to verify the inhibition of BK channels in a heterologous expression system.

1.1. Cell Culture:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human BK channel alpha subunit (hSlo).

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) to maintain expression of the hSlo channel.

  • Culture Conditions: 37°C, 5% CO₂ in a humidified incubator. Passage cells every 2-3 days to maintain sub-confluent cultures.

1.2. Reagent Preparation:

  • Lolitrem B Stock Solution (1 mM): Dissolve Lolitrem B in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C.

  • External (Bath) Solution (in mM): 140 KCl, 2 MgCl₂, 10 HEPES, pH 7.4 with KOH.

  • Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl₂, 10 HEPES, and a specified concentration of free Ca²⁺ (e.g., 10 µM, buffered with EGTA), pH 7.2 with KOH.

1.3. Electrophysiology Protocol:

  • Seed HEK293-hSlo cells onto glass coverslips in a 35 mm dish and allow them to adhere overnight.

  • Transfer a coverslip to the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

  • Using a patch-clamp amplifier and appropriate software, form a giga-ohm seal with a single cell using a borosilicate glass pipette filled with the internal solution.

  • Establish the whole-cell or inside-out patch configuration.

  • Record baseline BK channel currents by applying a series of voltage steps (e.g., from a holding potential of -80 mV to +150 mV).

  • Prepare a working solution of Lolitrem B in the external solution at a concentration known to cause significant inhibition (e.g., 10 nM, which is above the reported IC₅₀).

  • Perfuse the cell with the Lolitrem B-containing external solution.

  • Record BK channel currents again using the same voltage protocol. A significant reduction in the outward current amplitude indicates successful inhibition by the positive control.

Protocol 2: Cytotoxicity Assessment in Differentiated SH-SY5Y Cells using the MTT Assay

This protocol details the use of Lolitrem B to induce cytotoxicity in a neuronal cell model, serving as a positive control for neurotoxicity screening.

2.1. Cell Culture and Differentiation:

  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Growth Medium: DMEM/F12 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.

  • Differentiation Protocol:

    • Seed SH-SY5Y cells in a T-75 flask.

    • When cells reach 70-80% confluency, replace the growth medium with differentiation medium containing 1% FBS and 10 µM all-trans-retinoic acid (RA).

    • Incubate for 5-7 days, changing the medium every 2-3 days. Differentiated cells will exhibit a more neuron-like morphology with extended neurites.

2.2. Reagent Preparation:

  • Lolitrem B Stock Solution (1 mM): Dissolve Lolitrem B in DMSO. Store at -20°C.

  • MTT Solution (5 mg/mL): Dissolve 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in sterile phosphate-buffered saline (PBS). Filter sterilize and store at -20°C, protected from light.

  • Solubilization Solution: 10% SDS in 0.01 M HCl.

2.3. MTT Assay Protocol:

  • Trypsinize differentiated SH-SY5Y cells and seed them into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of differentiation medium. Allow cells to adhere for 24 hours.

  • Prepare serial dilutions of Lolitrem B in differentiation medium. A suggested concentration range for the positive control is 1 µM to 50 µM. Also, prepare a vehicle control (DMSO at the same final concentration as the highest Lolitrem B concentration).

  • Carefully remove the medium from the wells and add 100 µL of the Lolitrem B dilutions or vehicle control.

  • Incubate the plate for 24-48 hours at 37°C and 5% CO₂.

  • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Carefully aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate on a shaker for 15 minutes at room temperature to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader. A significant decrease in absorbance in the Lolitrem B-treated wells compared to the vehicle control indicates cytotoxicity.

Protocol 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay provides an alternative method to assess cytotoxicity by measuring the release of LDH from damaged cells.

3.1. Cell Culture and Treatment:

  • Follow the same cell culture, differentiation, and treatment protocol as described for the MTT assay (Sections 2.1 and 2.3, steps 1-4).

3.2. LDH Assay Protocol:

  • After the 24-48 hour incubation with Lolitrem B, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new, optically clear 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended).

  • Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader. An increase in absorbance in the Lolitrem B-treated wells compared to the vehicle control indicates LDH release and, therefore, cytotoxicity.

  • Controls: It is essential to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

Protocol 4: Assessment of Neurotransmitter Release

This protocol provides a framework for using Lolitrem B to stimulate the release of neurotransmitters, such as glutamate, from primary neuronal cultures.

4.1. Primary Neuronal Culture:

  • Source: Embryonic (E18) rat cortical neurons.

  • Plating: Plate dissociated neurons on poly-L-lysine coated coverslips or multi-well plates in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin.

  • Culture Conditions: Maintain cultures at 37°C and 5% CO₂ for at least 7-10 days to allow for maturation and synapse formation.

4.2. Neurotransmitter Release Assay:

  • Wash the mature neuronal cultures twice with a pre-warmed physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).

  • Incubate the cells in HBSS for a baseline period (e.g., 15 minutes) and collect the supernatant to measure basal neurotransmitter release.

  • Replace the solution with HBSS containing Lolitrem B at a concentration known to induce neuronal hyperexcitability (e.g., 100 nM - 1 µM).

  • Incubate for a defined period (e.g., 15-30 minutes).

  • Collect the supernatant.

  • Quantify the concentration of the neurotransmitter of interest (e.g., glutamate) in the collected supernatants using a commercially available assay kit (e.g., ELISA or a fluorescence-based assay) or by High-Performance Liquid Chromatography (HPLC). A significant increase in neurotransmitter concentration in the supernatant from Lolitrem B-treated cells compared to the basal release indicates stimulated release due to neuronal hyperexcitability.

Visualizations

The following diagrams illustrate the key signaling pathway affected by Lolitrem B and a typical experimental workflow for its use as a positive control.

LolitremB_Pathway cluster_neuron Neuron ActionPotential Action Potential (Depolarization) Ca_influx Ca²⁺ Influx ActionPotential->Ca_influx BK_channel BK Channel (hSlo) Ca_influx->BK_channel Activates K_efflux K⁺ Efflux BK_channel->K_efflux Prolonged_Depolarization Prolonged Depolarization BK_channel->Prolonged_Depolarization Repolarization Repolarization K_efflux->Repolarization Neurotransmitter_Release Increased Neurotransmitter Release Prolonged_Depolarization->Neurotransmitter_Release LolitremB Lolitrem B LolitremB->BK_channel Inhibits Neurotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CultureCells Culture Neuronal Cells (e.g., differentiated SH-SY5Y) TreatCells Treat Cells: - Vehicle Control - Lolitrem B - Test Compound CultureCells->TreatCells PrepareLolitremB Prepare Lolitrem B (Positive Control) PrepareLolitremB->TreatCells PrepareTestCompound Prepare Test Compound PrepareTestCompound->TreatCells Incubate Incubate (24-48 hours) TreatCells->Incubate MeasureEndpoint Measure Endpoint (e.g., MTT, LDH) Incubate->MeasureEndpoint AnalyzeData Analyze Data MeasureEndpoint->AnalyzeData Compare Compare Test Compound to Lolitrem B AnalyzeData->Compare

References

Application

Application Notes and Protocols for In Vitro Electrophysiology Studies of Lolitrem B

For Researchers, Scientists, and Drug Development Professionals Introduction Lolitrem B is a potent neurotoxin produced by the endophytic fungus Epichloë festucae, which is commonly found in perennial ryegrass (Lolium pe...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lolitrem B is a potent neurotoxin produced by the endophytic fungus Epichloë festucae, which is commonly found in perennial ryegrass (Lolium perenne).[1][2] Ingestion of this contaminated grass by livestock can lead to a neurological condition known as "ryegrass staggers," characterized by tremors, ataxia, and incoordination.[1] The primary molecular target of Lolitrem B is the large-conductance calcium-activated potassium (BK) channel, a key regulator of neuronal excitability.[1][3] Lolitrem B acts as a potent inhibitor of BK channels, and this action is believed to be the underlying cause of its neurotoxic effects.[3][4]

These application notes provide detailed protocols for investigating the effects of Lolitrem B on BK channels using in vitro electrophysiology techniques, specifically patch-clamp recordings from HEK293 cells and two-electrode voltage clamp (TEVC) recordings from Xenopus laevis oocytes.

Mechanism of Action of Lolitrem B on BK Channels

Lolitrem B is a potent inhibitor of the alpha subunit (hSlo) of the BK channel.[5] Its inhibitory action is characterized by a preference for the open state of the channel and is dependent on the intracellular calcium concentration.[2] Unlike some other BK channel blockers, Lolitrem B does not significantly alter the voltage-dependence of channel activation (the G-V relationship).[2] The inhibition by Lolitrem B is poorly reversible upon washout.

Signaling Pathway of Lolitrem B Inhibition of BK Channels

Lolitrem B Signaling Pathway cluster_cell Cell Membrane LolitremB Lolitrem B BK_channel BK Channel (hSlo α-subunit) LolitremB->BK_channel Inhibits K_efflux K+ Efflux BK_channel->K_efflux Mediates Membrane_Hyperpolarization Membrane Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Membrane_Hyperpolarization->Reduced_Excitability K_efflux->Membrane_Hyperpolarization Patch-Clamp Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Culture HEK293 Cell Culture Transfection hSlo Transfection Cell_Culture->Transfection Patching Inside-Out Patch Formation Transfection->Patching LolitremB_Prep Lolitrem B Stock Preparation LolitremB_Application Lolitrem B Application LolitremB_Prep->LolitremB_Application Baseline Baseline BK Current Recording Patching->Baseline Baseline->LolitremB_Application Inhibition_Recording Recording of Inhibited Currents LolitremB_Application->Inhibition_Recording Concentration_Response Concentration-Response Curve Inhibition_Recording->Concentration_Response IC50 IC50 Calculation Concentration_Response->IC50

References

Method

Application Notes and Protocols for Studying Lolitrem B Effects in Cell Culture Models

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for utilizing cell culture models to investigate the effects of Lolitrem B,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing cell culture models to investigate the effects of Lolitrem B, a potent neurotoxin known to inhibit large-conductance calcium-activated potassium (BK) channels. The following sections detail the principles, methodologies, and expected outcomes for key experiments.

Introduction to Lolitrem B and its Mechanism of Action

Lolitrem B is an indole-diterpenoid mycotoxin produced by the endophytic fungus Epichloë festucae, which is commonly found in perennial ryegrass (Lolium perenne). Ingestion of contaminated grass by livestock can lead to a neurological condition known as "ryegrass staggers," characterized by tremors, ataxia, and incoordination. The primary molecular target of Lolitrem B is the large-conductance Ca2+-activated K+ (BK) channel.[1][2] By inhibiting these channels, Lolitrem B disrupts normal neuronal function, leading to the observed neurotoxic effects.[3] Cell culture models provide a powerful and controlled environment to dissect the specific cellular and molecular mechanisms underlying Lolitrem B toxicity.

Application Note 1: Electrophysiological Characterization of Lolitrem B's Effect on BK Channels

Objective: To determine the inhibitory concentration (IC50) and characterize the mode of action of Lolitrem B on human BK channels expressed in a heterologous system.

Cell Model: Human Embryonic Kidney 293 (HEK293) cells stably or transiently expressing the human BK channel alpha subunit (hSlo). This model is ideal for isolating and studying the function of specific ion channels without interference from other neuronal channels.

Quantitative Data Summary
ParameterCell LineChannelMethodValueReference
IC50 HEK293hSlo (human BK channel alpha subunit)Patch-clamp electrophysiology3.7 ± 0.4 nM[3]
Inhibition of hSlo current HEK293hSloPatch-clamp electrophysiology94% inhibition at 100 nM (for 31-epilolitrem B, an isomer)[3]

Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Electrophysiology cluster_2 Data Analysis culture Culture HEK293 cells transfect Transfect with hSlo plasmid culture->transfect select Select for stable expression (optional) transfect->select patch Perform whole-cell or inside-out patch-clamp select->patch record_base Record baseline BK currents apply_lolitrem Apply varying concentrations of Lolitrem B record_post Record BK currents post-application measure Measure current inhibition record_post->measure plot Plot concentration-response curve calculate Calculate IC50

Caption: Workflow for electrophysiological analysis of Lolitrem B on BK channels.

Detailed Protocol: Patch-Clamp Electrophysiology

1. Cell Culture and Transfection:

  • Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • For transient transfection, use a suitable transfection reagent (e.g., Lipofectamine) to introduce a plasmid encoding the hSlo subunit. For stable expression, select transfected cells using an appropriate antibiotic resistance marker.

2. Electrophysiological Recording:

  • Plate cells on glass coverslips 24-48 hours before recording.

  • Use a patch-clamp amplifier and micromanipulator setup.

  • Prepare intracellular (pipette) and extracellular (bath) solutions.

    • Example Intracellular Solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP (pH 7.2 with KOH). Calcium concentration can be adjusted to study state-dependent inhibition.

    • Example Extracellular Solution (in mM): 140 KCl, 10 HEPES, 2 CaCl2, 1 MgCl2 (pH 7.4 with KOH).

  • Pull glass micropipettes to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Form a giga-ohm seal with a cell and establish a whole-cell or inside-out patch configuration.

  • Record baseline BK currents by applying voltage steps (e.g., from -80 mV to +80 mV).

  • Perfuse the bath with extracellular solution containing varying concentrations of Lolitrem B (e.g., 0.1 nM to 1 µM).

  • Record currents at each concentration after a steady-state is reached.

3. Data Analysis:

  • Measure the peak current amplitude at a specific voltage step before and after Lolitrem B application.

  • Calculate the percentage of current inhibition for each concentration.

  • Plot the percentage of inhibition against the logarithm of the Lolitrem B concentration and fit the data with a Hill equation to determine the IC50 value.

Application Note 2: Assessing the Neurotoxicity of Lolitrem B in Neuronal Cell Lines

Objective: To determine the cytotoxic effects of Lolitrem B on neuronal cells and to establish a dose-response relationship.

Cell Models:

  • SH-SY5Y: A human neuroblastoma cell line that can be differentiated into a more mature neuronal phenotype. These cells are a common model for neurotoxicity studies.

  • Primary Neuronal Cultures (e.g., cortical or hippocampal neurons): Provide a more physiologically relevant model but are more complex to maintain.

Quantitative Data Summary (Hypothetical - To be determined by the user following the protocol)
ParameterCell LineAssayIncubation TimeValue (IC50)
Cytotoxicity Differentiated SH-SY5YMTT Assay24 hoursUser-determined
Cytotoxicity Differentiated SH-SY5YMTT Assay48 hoursUser-determined
Cytotoxicity Primary Cortical NeuronsMTT Assay24 hoursUser-determined

Experimental Workflow

G cluster_0 Cell Culture & Differentiation cluster_1 Lolitrem B Treatment cluster_2 MTT Assay & Analysis seed Seed SH-SY5Y cells in 96-well plates differentiate Differentiate with retinoic acid (optional) seed->differentiate treat Treat cells with Lolitrem B for 24/48h differentiate->treat prepare_lolitrem Prepare serial dilutions of Lolitrem B prepare_lolitrem->treat add_mtt Add MTT reagent treat->add_mtt incubate Incubate to allow formazan (B1609692) formation add_mtt->incubate solubilize Solubilize formazan crystals incubate->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate cell viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for assessing Lolitrem B neurotoxicity using the MTT assay.

Detailed Protocol: MTT Assay for Cell Viability

1. Cell Culture and Plating:

  • Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • For differentiation, treat cells with 10 µM retinoic acid for 5-7 days.

  • Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

2. Lolitrem B Treatment:

  • Prepare a stock solution of Lolitrem B in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO).

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Lolitrem B or vehicle control.

  • Incubate the plate for 24 or 48 hours at 37°C in a 5% CO2 incubator.

3. MTT Assay:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C to allow the conversion of MTT to formazan crystals by metabolically active cells.

  • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Subtract the absorbance of the blank wells (medium only) from the absorbance of the sample wells.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

  • Plot the percentage of cell viability against the logarithm of the Lolitrem B concentration and determine the IC50 value.

Application Note 3: Investigating the Downstream Effects of Lolitrem B on Neuronal Signaling

Objective: To visualize and quantify the downstream effects of BK channel inhibition by Lolitrem B, such as changes in intracellular calcium levels and neuronal morphology.

Cell Models: Differentiated SH-SY5Y cells or primary neuronal cultures.

Signaling Pathway Diagram

G lolitrem_b Lolitrem B bk_channel BK Channel lolitrem_b->bk_channel Inhibits k_efflux K+ Efflux bk_channel->k_efflux bk_channel->k_efflux Decreased repolarization Membrane Repolarization k_efflux->repolarization Leads to k_efflux->repolarization Impaired ap_duration Action Potential Duration repolarization->ap_duration Shortens repolarization->ap_duration Prolonged neuronal_excitability Neuronal Excitability repolarization->neuronal_excitability Reduces repolarization->neuronal_excitability Increased ca_channels Voltage-Gated Ca2+ Channels (VGCCs) ap_duration->ca_channels Regulates opening of ap_duration->ca_channels Prolonged opening of ca_influx Ca2+ Influx ca_channels->ca_influx ca_channels->ca_influx Increased intracellular_ca [Ca2+]i ca_influx->intracellular_ca Increases ca_influx->intracellular_ca Elevated nt_release Neurotransmitter Release intracellular_ca->nt_release Triggers intracellular_ca->nt_release Enhanced

Caption: Proposed signaling pathway of Lolitrem B-induced neurotoxicity.

Detailed Protocol: Measurement of Intracellular Calcium

1. Cell Preparation and Dye Loading:

  • Plate differentiated SH-SY5Y cells or primary neurons on glass-bottom dishes or 96-well black-walled plates.

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution).

  • Incubate the cells with the dye-containing buffer for 30-60 minutes at 37°C.

  • Wash the cells with fresh buffer to remove excess dye and allow for de-esterification.

2. Lolitrem B Application and Imaging:

  • Acquire baseline fluorescence images using a fluorescence microscope or a plate reader.

  • Add Lolitrem B at a predetermined concentration (e.g., based on cytotoxicity data) to the cells.

  • Immediately begin time-lapse imaging to capture the change in fluorescence intensity over time.

  • For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and measure the emission at 510 nm.

3. Data Analysis:

  • For non-ratiometric dyes like Fluo-4, calculate the change in fluorescence intensity (ΔF/F0), where F is the fluorescence at a given time point and F0 is the baseline fluorescence.

  • For ratiometric dyes, calculate the ratio of fluorescence intensities at the two excitation wavelengths.

  • Plot the change in fluorescence or the ratio over time to visualize the calcium transient.

  • Quantify parameters such as the peak amplitude, duration, and frequency of calcium signals.

Detailed Protocol: Immunocytochemistry for Neuronal Morphology

1. Cell Culture and Treatment:

  • Culture and differentiate SH-SY5Y cells or primary neurons on glass coverslips.

  • Treat the cells with a sub-lethal concentration of Lolitrem B for a desired period (e.g., 24 hours).

2. Fixation and Permeabilization:

  • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

3. Blocking and Antibody Staining:

  • Block non-specific antibody binding with a blocking solution (e.g., 5% bovine serum albumin or normal goat serum in PBS) for 1 hour.

  • Incubate the cells with a primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2) overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

  • Counterstain the nuclei with DAPI.

4. Imaging and Analysis:

  • Mount the coverslips on microscope slides with an anti-fade mounting medium.

  • Acquire images using a fluorescence or confocal microscope.

  • Analyze neuronal morphology, including neurite length and branching, using image analysis software (e.g., ImageJ/Fiji). Compare the morphology of Lolitrem B-treated cells to control cells.

By following these detailed application notes and protocols, researchers can effectively utilize cell culture models to investigate the multifaceted effects of Lolitrem B, from its primary interaction with BK channels to its downstream consequences on neuronal health and function.

References

Application

Lolitrem B: A Potent Modulator of Smooth Muscle Contraction for Research Applications

For Researchers, Scientists, and Drug Development Professionals Application Note and Protocols Introduction Lolitrem B, a complex indole-diterpenoid mycotoxin produced by the endophytic fungus Epichloë festucae var. loli...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note and Protocols

Introduction

Lolitrem B, a complex indole-diterpenoid mycotoxin produced by the endophytic fungus Epichloë festucae var. lolii found in perennial ryegrass (Lolium perenne), is a potent neurotoxin known to cause "ryegrass staggers" in livestock. Beyond its neurological effects, Lolitrem B is a highly specific and potent inhibitor of large-conductance calcium-activated potassium (BK) channels. This property makes it a valuable pharmacological tool for investigating the physiological roles of BK channels in various tissues, particularly in the context of smooth muscle contraction. This document provides detailed application notes and experimental protocols for the use of Lolitrem B in smooth muscle contraction studies.

Mechanism of Action

The primary molecular target of Lolitrem B is the alpha subunit of the BK channel. By blocking these channels, Lolitrem B inhibits the outward flow of potassium ions, which is a crucial mechanism for membrane hyperpolarization and relaxation in smooth muscle cells. Inhibition of BK channels leads to membrane depolarization, increased calcium influx through voltage-gated calcium channels, and consequently, enhanced smooth muscle contraction. This mechanism underlies its observed effects on vascular tone and gastrointestinal motility.

Data Presentation: Quantitative Effects of Lolitrem B on Smooth Muscle

The following tables summarize the available quantitative data on the effects of Lolitrem B on various smooth muscle preparations.

Table 1: Inhibitory Activity of Lolitrem B on BK Channels

ParameterSpecies/Cell LineValueReference(s)
IC₅₀ (BK channel inhibition)Human embryonic kidney (HEK) cells expressing the hSlo α subunit3.7 ± 0.4 nM[1](--INVALID-LINK--)
IC₅₀ (BK channel inhibition)Not specified4 nM[2](--INVALID-LINK--)

Table 2: Effects of Lolitrem B on Gastrointestinal Smooth Muscle Contraction

Muscle PreparationSpeciesLolitrem B ConcentrationObserved EffectReference(s)
Reticulum and RumenSheep1 µM (10⁻⁶ M)Increased contractile response to electrical field stimulation.[1](--INVALID-LINK--)
Antrum and DuodenumSheepNot specifiedVariable excitatory and inhibitory effects on electromyographic activity.[3](--INVALID-LINK--)
Distal Colon (longitudinal preparation)SheepNot specifiedSynergistic increase in contractile tension with ergotamine.[4](--INVALID-LINK--)
Distal ColonRat0.1 µMIncreased tension and frequency of spontaneous contractions.[5](--INVALID-LINK--)

Note: Currently, there is a lack of specific dose-response data (EC₅₀, Eₘₐₓ) for Lolitrem B-induced contractions in various smooth muscle types, including vascular and uterine smooth muscle. Further research is required to fully quantify its contractile effects.

Experimental Protocols

The following are detailed protocols for investigating the effects of Lolitrem B on smooth muscle contraction using common in vitro techniques.

Protocol 1: Isometric Contraction Studies using an Organ Bath

This protocol describes the measurement of isometric contraction of isolated smooth muscle strips in response to Lolitrem B. This method is applicable to various smooth muscle tissues, including vascular (e.g., aortic rings), gastrointestinal (e.g., ileum, colon), and potentially uterine muscle strips.

Materials:

  • Lolitrem B stock solution: Prepare a high-concentration stock solution (e.g., 1-10 mM) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). Store at -20°C.

  • Isolated smooth muscle tissue: Aorta, ileum, colon, or uterus from a suitable animal model (e.g., rat, guinea pig, rabbit).

  • Physiological Salt Solution (PSS): Krebs-Henseleit solution is commonly used. Composition (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11. Store at 4°C and warm to 37°C before use.

  • Organ bath system: Equipped with isometric force transducers, amplifiers, and a data acquisition system.

  • Carbogen (B8564812) gas: 95% O₂ / 5% CO₂ mixture.

  • Agonists and antagonists: As required for the specific experimental design (e.g., phenylephrine (B352888) for vascular smooth muscle, carbachol (B1668302) for gastrointestinal smooth muscle, oxytocin (B344502) for uterine smooth muscle).

Procedure:

  • Tissue Preparation:

    • Euthanize the animal according to approved ethical protocols.

    • Carefully dissect the desired smooth muscle tissue and place it immediately in ice-cold PSS.

    • Clean the tissue of any adhering fat and connective tissue.

    • For vascular studies, cut the aorta into rings of 2-3 mm in width. For other tissues, prepare longitudinal or circular muscle strips of approximately 1-2 cm in length and 2-3 mm in width.

    • For vascular rings, the endothelium can be left intact or removed by gently rubbing the intimal surface with a fine wire or wooden stick.

  • Mounting the Tissue:

    • Mount the tissue strips or rings in the organ bath chambers containing PSS maintained at 37°C and continuously bubbled with carbogen gas.

    • Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.

  • Equilibration:

    • Apply an optimal resting tension to the tissue. This needs to be determined empirically for each tissue type but is typically 1-2 grams for rat aortic rings or intestinal strips.

    • Allow the tissue to equilibrate for at least 60-90 minutes, with changes of the PSS every 15-20 minutes.

  • Viability Check:

    • After equilibration, assess the viability of the tissue by inducing a contraction with a high concentration of potassium chloride (e.g., 60-80 mM KCl). This will cause depolarization and a robust contraction in healthy tissue.

    • Wash the tissue with fresh PSS and allow it to return to the baseline resting tension.

  • Lolitrem B Application:

    • Direct Contractile Effect: To determine if Lolitrem B itself induces contraction, add cumulative concentrations of Lolitrem B to the organ bath in a stepwise manner (e.g., from 1 nM to 10 µM). Record the change in tension at each concentration until a stable plateau is reached.

    • Effect on Agonist-Induced Contraction: To investigate how Lolitrem B modulates contractions induced by other stimuli, first obtain a control concentration-response curve to a relevant agonist (e.g., phenylephrine, carbachol). After washing the tissue and allowing it to return to baseline, incubate the tissue with a specific concentration of Lolitrem B for a predetermined time (e.g., 20-30 minutes). Then, repeat the cumulative addition of the agonist in the presence of Lolitrem B.

  • Data Analysis:

    • Measure the contractile force (in grams or millinewtons).

    • Express the contractile responses as a percentage of the maximal contraction induced by KCl or the specific agonist in the control condition.

    • Construct concentration-response curves and calculate EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal response) values using appropriate pharmacological software (e.g., GraphPad Prism).

Protocol 2: Electrophysiological Studies on Isolated Smooth Muscle Cells

This protocol outlines the use of the patch-clamp technique to investigate the direct effects of Lolitrem B on BK channels in single smooth muscle cells.

Materials:

  • Lolitrem B solution: Prepare fresh dilutions in the extracellular solution from the stock solution.

  • Isolated smooth muscle cells: Cells can be enzymatically isolated from fresh tissue using a combination of enzymes like collagenase and papain.

  • Patch-clamp setup: Including a microscope, micromanipulators, amplifier, and data acquisition system.

  • Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-5 MΩ when filled with pipette solution.

  • Extracellular (bath) solution (in mM): NaCl 135, KCl 5, CaCl₂ 2, MgCl₂ 1, HEPES 10, glucose 10; pH adjusted to 7.4 with NaOH.

  • Pipette (internal) solution (in mM): K-aspartate 130, KCl 10, MgCl₂ 1, EGTA 10, HEPES 10, ATP 5; pH adjusted to 7.2 with KOH. The free Ca²⁺ concentration can be adjusted to a desired level.

Procedure:

  • Cell Isolation:

    • Dissect the smooth muscle tissue and cut it into small pieces.

    • Incubate the tissue in a digestive enzyme solution (e.g., collagenase, papain, and trypsin inhibitor in a Ca²⁺-free physiological solution) at 37°C for a specific duration (to be optimized for each tissue type).

    • Gently triturate the tissue with a wide-bore pipette to release single smooth muscle cells.

    • Store the isolated cells in a Ca²⁺-containing solution at 4°C until use.

  • Patch-Clamp Recording:

    • Plate the isolated cells in a recording chamber on the stage of an inverted microscope.

    • Approach a single, healthy-looking cell (spindle-shaped and relaxed) with a patch pipette filled with the internal solution.

    • Apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane (cell-attached configuration).

    • To record whole-cell currents, apply a brief pulse of suction to rupture the membrane patch under the pipette tip.

  • Data Acquisition:

    • Hold the cell membrane potential at a holding potential (e.g., -60 mV).

    • Apply a series of depolarizing voltage steps to elicit outward K⁺ currents, which in smooth muscle are largely carried by BK channels.

    • Record the baseline currents in the absence of Lolitrem B.

    • Perfuse the recording chamber with the extracellular solution containing various concentrations of Lolitrem B.

    • Record the currents in the presence of Lolitrem B and observe the inhibition of the outward K⁺ current.

  • Data Analysis:

    • Measure the peak outward current amplitude at each voltage step.

    • Construct current-voltage (I-V) relationships.

    • Calculate the percentage of current inhibition at each Lolitrem B concentration.

    • Determine the IC₅₀ value for Lolitrem B inhibition of the BK current by fitting the concentration-response data to a Hill equation.

Mandatory Visualizations

Signaling Pathway of Lolitrem B in Smooth Muscle Contraction

LolitremB_Pathway LolitremB Lolitrem B BK_Channel BK Channel (Large Conductance Ca²⁺-activated K⁺ Channel) LolitremB->BK_Channel Depolarization Membrane Depolarization LolitremB->Depolarization Promotes K_Efflux K⁺ Efflux BK_Channel->K_Efflux Mediates Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Leads to Relaxation Smooth Muscle Relaxation Hyperpolarization->Relaxation Promotes VGCC Voltage-Gated Ca²⁺ Channels (VGCC) Depolarization->VGCC Activates Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx Mediates Contraction Smooth Muscle Contraction Ca_Influx->Contraction Triggers

Caption: Signaling pathway of Lolitrem B-induced smooth muscle contraction.

Experimental Workflow for Organ Bath Studies

OrganBath_Workflow Start Start: Dissect and Prepare Smooth Muscle Tissue Mount Mount Tissue in Organ Bath Start->Mount Equilibrate Equilibrate under Resting Tension (60-90 min) Mount->Equilibrate Viability Check Viability (e.g., with KCl) Equilibrate->Viability Wash Wash and Return to Baseline Viability->Wash Experiment Experimental Condition? Wash->Experiment DirectEffect Add Cumulative Doses of Lolitrem B Experiment->DirectEffect Direct Effect Modulation Incubate with Lolitrem B, then add Agonist Experiment->Modulation Modulation Record Record Isometric Contraction DirectEffect->Record Modulation->Record Analyze Analyze Data: - % of Max Contraction - EC₅₀ / Eₘₐₓ Record->Analyze End End Analyze->End

Caption: Experimental workflow for organ bath studies of Lolitrem B.

Logical Relationship of Lolitrem B's Effect on Membrane Potential and Contraction

Logical_Relationship LolitremB_Action Lolitrem B Action: Inhibition of BK Channels Membrane_Potential Effect on Membrane Potential: Depolarization LolitremB_Action->Membrane_Potential Leads to Cellular_Response Cellular Response: Increased Intracellular Ca²⁺ Membrane_Potential->Cellular_Response Causes Physiological_Outcome Physiological Outcome: Smooth Muscle Contraction Cellular_Response->Physiological_Outcome Results in

Caption: Logical flow of Lolitrem B's action to induce contraction.

References

Method

Application Notes and Protocols for Lolitrem B Detection in Animal Plasma using ELISA

These application notes provide a detailed protocol for the detection of Lolitrem B, a potent neurotoxin produced by endophytic fungi in perennial ryegrass, in animal plasma samples using a competitive Enzyme-Linked Immu...

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the detection of Lolitrem B, a potent neurotoxin produced by endophytic fungi in perennial ryegrass, in animal plasma samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). This document is intended for researchers, scientists, and drug development professionals involved in animal health, toxicology, and food safety.

Introduction

Lolitrem B is a complex indole-diterpenoid mycotoxin that can cause "ryegrass staggers," a neurological condition affecting livestock that graze on endophyte-infected perennial ryegrass (Lolium perenne). The clinical signs include tremors, ataxia, and in severe cases, collapse.[1][2][3] Monitoring the levels of Lolitrem B in animals is crucial for diagnosing ryegrass staggers, managing pasture toxicity, and ensuring the safety of animal-derived food products. While chromatographic methods like HPLC and LC-MS/MS are commonly used for the quantification of Lolitrem B, an ELISA offers a high-throughput, cost-effective, and rapid screening alternative.[4][5] This document outlines a protocol for a competitive ELISA designed for the quantitative determination of Lolitrem B in animal plasma.

Principle of the Competitive ELISA

The competitive ELISA for Lolitrem B is based on the competition between free Lolitrem B in the sample and a Lolitrem B-enzyme conjugate for a limited number of binding sites on a specific anti-Lolitrem B antibody coated on the microtiter plate wells.

In the assay, the plasma sample is pre-treated to extract Lolitrem B. The extract is then added to the antibody-coated wells along with the Lolitrem B-enzyme conjugate. After an incubation period, the unbound components are washed away. A substrate is then added, which is converted by the enzyme to produce a colored product. The intensity of the color is inversely proportional to the concentration of Lolitrem B in the sample. The concentration is determined by comparing the optical density of the sample with a standard curve generated from known concentrations of Lolitrem B.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps of the competitive ELISA for Lolitrem B detection.

ELISA_Workflow cluster_prep Sample & Standard Preparation cluster_elisa ELISA Procedure cluster_analysis Data Analysis Plasma Animal Plasma Sample Extract Solid-Phase Extraction Plasma->Extract Incubate1 Add Sample/Standard & Lolitrem B-Enzyme Conjugate Extract->Incubate1 Standards Lolitrem B Standards Standards->Incubate1 Well Antibody-Coated Well Wash1 Wash Incubate1->Wash1 Substrate Add Substrate Wash1->Substrate Incubate2 Incubate Substrate->Incubate2 Stop Add Stop Solution Incubate2->Stop Read Read Absorbance (e.g., 450 nm) Stop->Read Curve Generate Standard Curve Read->Curve Calculate Calculate Lolitrem B Concentration Curve->Calculate

Caption: Workflow of the competitive ELISA for Lolitrem B detection.

Materials and Reagents

  • Anti-Lolitrem B Antibody Coated 96-well Microplate

  • Lolitrem B Standard Solutions (0, 0.1, 0.25, 0.5, 1, 2.5 ng/mL)

  • Lolitrem B-HRP Conjugate

  • Sample Diluent

  • Wash Buffer (10X)

  • TMB Substrate

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Solid-Phase Extraction (SPE) Cartridges (e.g., C18)

  • Methanol (B129727)

  • Acetonitrile

  • Deionized Water

  • Vortex Mixer

  • Centrifuge

  • Microplate Reader (450 nm)

Experimental Protocols

Plasma Sample Preparation

Effective sample preparation is critical for removing matrix interferences and extracting Lolitrem B from the complex plasma matrix.[6][7] Solid-phase extraction (SPE) is a commonly used technique for mycotoxin cleanup.[4][6]

  • Allow frozen plasma samples to thaw at room temperature.

  • Centrifuge the plasma at 3000 x g for 10 minutes to pellet any precipitates.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of deionized water.

    • Load 1 mL of the plasma supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 3 mL of deionized water to remove interfering substances.

    • Elute the Lolitrem B from the cartridge with 2 mL of acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.

    • Reconstitute the dried extract in 200 µL of the provided Sample Diluent.

    • Vortex for 1 minute to ensure complete dissolution. The sample is now ready for ELISA analysis.

ELISA Protocol
  • Bring all reagents and samples to room temperature before use.

  • Add 50 µL of each Lolitrem B standard and prepared plasma sample to the appropriate wells of the anti-Lolitrem B antibody-coated microplate.

  • Add 50 µL of the Lolitrem B-HRP conjugate to each well.

  • Mix gently by swirling the plate and incubate for 60 minutes at room temperature in the dark.

  • Aspirate the contents of the wells and wash each well 4 times with 250 µL of diluted Wash Buffer. Ensure complete removal of the liquid after the final wash.

  • Add 100 µL of TMB Substrate to each well.

  • Incubate for 15 minutes at room temperature in the dark. A blue color will develop.

  • Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Read the absorbance at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.

Data Presentation

The following table summarizes the expected performance characteristics of a Lolitrem B ELISA. Note that these are typical values and may vary depending on the specific kit and laboratory conditions. Validation of the assay is required to determine the precise performance characteristics.[8]

ParameterTypical ValueDescription
Assay Range 0.1 - 2.5 ng/mLThe range of concentrations over which the assay is quantitative.
Limit of Detection (LOD) < 0.1 ng/mLThe lowest concentration of Lolitrem B that can be reliably distinguished from zero.
Limit of Quantification (LOQ) 0.1 ng/mLThe lowest concentration of Lolitrem B that can be quantitatively determined with acceptable precision and accuracy.
Cross-Reactivity Lolitrem B: 100%The specificity of the antibody for Lolitrem B compared to other structurally related mycotoxins.
Other Lolitrem analogues: < 10%
Ergovaline: < 0.1%
Recovery 80 - 120%The percentage of a known amount of Lolitrem B that is recovered from a spiked plasma sample after the extraction procedure.
Intra-assay Precision (CV%) < 10%The variation within a single assay run.
Inter-assay Precision (CV%) < 15%The variation between different assay runs.

Data Analysis

  • Calculate the average absorbance for each set of standards and samples.

  • Calculate the percentage of binding (%B/B₀) for each standard and sample using the following formula: %B/B₀ = (Absorbance of standard or sample / Absorbance of zero standard) x 100

  • Plot a standard curve of %B/B₀ versus the corresponding Lolitrem B concentration for the standards on a semi-logarithmic scale.

  • Determine the concentration of Lolitrem B in the samples by interpolating their %B/B₀ values from the standard curve.

  • Multiply the interpolated concentration by the dilution factor from the sample preparation step to obtain the final concentration of Lolitrem B in the original plasma sample.

The logical relationship for data analysis is depicted in the following diagram:

Data_Analysis cluster_input Input Data cluster_processing Processing Steps cluster_output Final Result Absorbance Raw Absorbance Values (Standards & Samples) Avg_Abs Calculate Average Absorbance Absorbance->Avg_Abs Calc_B_B0 Calculate %B/B₀ Avg_Abs->Calc_B_B0 Plot_Curve Plot Standard Curve (%B/B₀ vs. Concentration) Calc_B_B0->Plot_Curve Interpolate Interpolate Sample Concentration Plot_Curve->Interpolate Apply_DF Apply Dilution Factor Interpolate->Apply_DF Final_Conc Final Lolitrem B Concentration in Plasma Sample Apply_DF->Final_Conc

Caption: Data analysis workflow for Lolitrem B quantification.

Troubleshooting

IssuePossible CauseSolution
Low Absorbance Values - Reagents expired or improperly stored.- Check expiration dates and storage conditions.
- Insufficient incubation time.- Ensure adherence to recommended incubation times.
- Incorrect wavelength used for reading.- Verify the microplate reader is set to 450 nm.
High Absorbance Values - Insufficient washing.- Ensure thorough washing of wells.
- Cross-contamination between wells.- Be careful during reagent addition and washing steps.
Poor Standard Curve - Inaccurate standard dilutions.- Prepare fresh standards and ensure accurate pipetting.
- Plate not read shortly after adding stop solution.- Read the plate within the recommended time frame.
High Coefficient of Variation (CV%) - Inconsistent pipetting.- Use calibrated pipettes and practice consistent technique.
- Temperature variations across the plate.- Ensure uniform temperature during incubation.

Disclaimer: This application note provides a general protocol and should be adapted and validated for specific laboratory conditions and animal species. It is recommended to use a commercially available Lolitrem B ELISA kit and follow the manufacturer's instructions for optimal results.

References

Application

Application Notes and Protocols for Solid-Phase Extraction (SPE) in Lolitrem B Sample Cleanup

For Researchers, Scientists, and Drug Development Professionals Introduction Lolitrem B, a potent neurotoxin produced by the endophytic fungus Epichloë festucae var. lolii in perennial ryegrass (Lolium perenne), is the p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lolitrem B, a potent neurotoxin produced by the endophytic fungus Epichloë festucae var. lolii in perennial ryegrass (Lolium perenne), is the primary causative agent of "ryegrass staggers," a neurological condition affecting livestock.[1][2][3] Accurate quantification of Lolitrem B in various matrices such as plant material, animal tissues, and physiological fluids is crucial for veterinary diagnostics, food safety assessment, and toxicological studies. Solid-phase extraction (SPE) is a widely employed sample cleanup technique that effectively removes interfering matrix components, thereby enhancing the accuracy and sensitivity of subsequent analytical methods like high-performance liquid chromatography (HPLC) with fluorescence detection (FLD) or mass spectrometry (MS).[4][5]

These application notes provide detailed protocols for the solid-phase extraction of Lolitrem B from various sample types, along with quantitative performance data to guide researchers in selecting the optimal method for their specific needs.

Data Presentation: Quantitative Performance of Lolitrem B SPE Cleanup

The following tables summarize the quantitative data from various studies on the solid-phase extraction of Lolitrem B, providing a clear comparison of methods across different sample matrices.

Table 1: SPE Performance Data for Lolitrem B in Plant Materials

Sample MatrixSPE SorbentExtraction SolventElution SolventAnalytical MethodRecovery Rate (%)Limit of Quantification (LOQ)Reference
Perennial Ryegrass HaySilica (B1680970) GelDichloromethaneDichloromethane:Acetonitrile (8:2 v/v)HPLC-FLD85.950 µg/kg[4]
Perennial Ryegrass SeedsSilica GelDichloromethaneDichloromethane:Acetonitrile (8:2 v/v)HPLC-FLD59.450 µg/kg[4]
Perennial RyegrassSilica Gel 60Chloroform:Methanol (2:1 v/v)Dichloromethane:Acetonitrile (8:2 v/v)HPLC-FLD96.6 - 99.90.05 mg/kg[1]

Table 2: SPE Performance Data for Lolitrem B in Animal Tissues and Fluids

Sample MatrixSPE SorbentExtraction SolventElution SolventAnalytical MethodRecovery Rate (%)Limit of Detection (LOD)Reference
Bovine UrineOasis HLBN/A (Direct Loading)Hexane:Ethyl Acetate (B1210297) (1:9 v/v)LC-MS/MS85 - 87 (for lysergic acid, a related ergot alkaloid)N/A
Animal Fat TissueN/A (Liquid-liquid extraction followed by cleanup)N/AN/AHPLCN/AN/A[6]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the solid-phase extraction of Lolitrem B from perennial ryegrass and animal-derived samples.

Protocol 1: SPE Cleanup of Lolitrem B from Perennial Ryegrass using a Silica Gel Cartridge

This protocol is adapted from methods described for the analysis of Lolitrem B in hay and seeds.[4][7]

1. Sample Preparation and Extraction: a. Weigh 5 g of a finely ground and homogenized sample of perennial ryegrass (hay or seeds) into a 200-mL amber Erlenmeyer flask. b. Add 100 mL of an ethyl acetate:ethanol (2:1 v/v) solution to the flask. c. Shake the flask intermittently for 2 hours, ensuring thorough mixing. d. Filter the extract through a Whatman No. 5A filter paper. e. Transfer 5 mL of the filtrate to a 25-mL recovery flask. f. Evaporate the solvent to near dryness using a rotary evaporator at a temperature of ≤40°C. g. Completely dry the residue under a gentle stream of nitrogen. h. Reconstitute the residue in 5 mL of hexane:ethyl acetate (9:1 v/v).

2. Solid-Phase Extraction (SPE) Cleanup: a. Conditioning: Wash a silica gel SPE cartridge (e.g., 690 mg) with 2 mL of hexane:ethyl acetate (9:1 v/v). b. Loading: Accurately load 2 mL of the reconstituted sample solution onto the conditioned SPE cartridge. Allow the sample to pass through the sorbent bed until the liquid level reaches the top of the packing material. c. Washing: Add 5 mL of hexane:ethyl acetate (9:1 v/v) to the cartridge and allow it to elute completely. Discard the eluate. d. Elution: Place a clean collection tube under the SPE cartridge. Elute the Lolitrem B from the cartridge with 6 mL of hexane:ethyl acetate (7:3 v/v).

3. Final Processing: a. Evaporate the collected eluate to near dryness under vacuum at ≤40°C. b. Dry the residue completely using a stream of nitrogen gas. c. Reconstitute the purified residue in a suitable volume (e.g., 2 mL) of dichloromethane:acetonitrile (4:1 v/v) for subsequent analysis by HPLC-FLD or LC-MS/MS.

Protocol 2: SPE Cleanup of Lolitrem B from Bovine Urine using an Oasis HLB Cartridge

This protocol is based on a method developed for the analysis of ergot alkaloids in urine and can be adapted for Lolitrem B.

1. Sample Preparation: a. Acidify 2 mL of urine with 2 mL of 0.1 M phosphoric acid. b. Allow the mixture to stand at room temperature for 15 minutes. c. Vortex the sample before loading.

2. Solid-Phase Extraction (SPE) Cleanup: a. Conditioning: Condition a Waters Oasis HLB cartridge (60 mg/3 cc) with 2 mL of water. b. Loading: Load the entire prepared urine sample onto the conditioned SPE cartridge. c. Washing: After the sample has passed through, wash the cartridge with 2 mL of water. d. Elution: Elute the Lolitrem B from the cartridge with 6 mL of hexane:ethyl acetate (1:9 v/v).

3. Final Processing: a. Dry the eluate under a stream of nitrogen. b. Reconstitute the residue in 0.5 mL of acetonitrile. c. Vortex and sonicate for 10 seconds to ensure complete dissolution. d. Filter the reconstituted sample through a 1.2 µm syringe filter into an HPLC vial for LC-MS/MS analysis.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships of the key steps in the analytical process.

SPE_Workflow cluster_SPE SPE Steps Sample Sample (e.g., Ryegrass, Urine) Extraction Extraction (Solvent Extraction for Solids) Sample->Extraction Centrifugation Centrifugation / Filtration Extraction->Centrifugation SPE_Column Solid-Phase Extraction Cartridge (Silica or Oasis HLB) Centrifugation->SPE_Column Crude Extract Conditioning 1. Conditioning Loading 2. Sample Loading Washing 3. Washing (Remove Interferences) Elution 4. Elution (Isolate Lolitrem B) Evaporation Evaporation & Reconstitution Elution->Evaporation Purified Fraction Analysis Analysis (HPLC-FLD or LC-MS/MS) Evaporation->Analysis

Caption: Experimental workflow for Lolitrem B solid-phase extraction.

Analytical_Logic Start Start: Sample Collection Pretreatment Sample Pre-treatment (Grinding, Homogenization) Start->Pretreatment Extraction Lolitrem B Extraction (Liquid-Solid or Liquid-Liquid) Pretreatment->Extraction Cleanup SPE Cleanup (Matrix Removal) Extraction->Cleanup Quantification Instrumental Analysis (HPLC or LC-MS/MS) Cleanup->Quantification Data Data Analysis & Quantification Quantification->Data End End: Reportable Result Data->End

References

Method

Application Notes &amp; Protocols: Fluorescence Detection of Lolitrem B

These application notes provide detailed methodologies for the analysis of Lolitrem B, a potent neurotoxin produced by endophytic fungi in perennial ryegrass, using fluorescence detection. The protocols are intended for...

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the analysis of Lolitrem B, a potent neurotoxin produced by endophytic fungi in perennial ryegrass, using fluorescence detection. The protocols are intended for researchers, scientists, and drug development professionals.

Introduction

Lolitrem B is an indole-diterpenoid mycotoxin known to cause "ryegrass staggers," a neurological condition affecting livestock.[1][2] Accurate and sensitive detection of Lolitrem B in plant materials and biological samples is crucial for agricultural safety and toxicological studies. High-performance liquid chromatography (HPLC) with fluorescence detection (FLD) is a widely used method for the quantification of Lolitrem B due to its high sensitivity and specificity.[3]

Principle of Fluorescence Detection

Lolitrem B possesses intrinsic fluorescence properties that allow for its detection and quantification. The molecule is excited by a specific wavelength of light, causing it to move to a higher electronic state. As it returns to its ground state, it emits light at a longer wavelength. This emitted light is detected by the fluorescence detector. The intensity of the emitted light is directly proportional to the concentration of Lolitrem B, enabling accurate quantification.

Quantitative Data Summary

The following tables summarize the key parameters for the fluorescence detection of Lolitrem B using HPLC-FLD.

Table 1: Fluorescence Detection Parameters

ParameterValueReference
Excitation Wavelength268 nm[1][4][5]
Emission Wavelength440 nm[1][4][5]

Table 2: HPLC Instrumentation and Conditions

ParameterDescriptionReference
HPLC System Agilent Series 1100 or equivalent[4]
PerkinElmer Series 200 or equivalent[5]
Detector Fluorescence Detector (FLD)[1][5]
Column Silica (B1680970) gel column (e.g., ZORBAX SIL)[1]
4.6 mm x 250 mm, 5 µm particle size[1]
C18 column (e.g., Phenomenex)[4]
4.6 mm x 250 mm[4]
Mobile Phase Dichloromethane:Acetonitrile:Water (200:50:1, v/v/v)[1]
Acetonitrile:Dichloromethane (1:4, v/v)[4]
Flow Rate 0.5 mL/min[1]
1.8 mL/min[4]

Experimental Protocols

The following protocols detail the extraction of Lolitrem B from ryegrass samples and its subsequent analysis by HPLC-FLD.

This protocol is adapted from methods described for the extraction of Lolitrem B from plant material.[1][6][7]

Materials:

  • Analysis sample (e.g., dried and ground ryegrass)

  • Ethyl acetate-ethanol (2:1, v/v) or Dichloromethane-methanol (9:1, v/v)[1][4]

  • Stoppered amber Erlenmeyer flasks (200 mL)

  • Shaker

  • Filter paper (No. 5A) or centrifuge

  • Rotary evaporator or nitrogen gas stream

  • Hexane-ethyl acetate (B1210297) (9:1, v/v)

  • Silica gel minicolumn (690 mg)

  • Hexane-ethyl acetate (7:3, v/v)

  • Dichloromethane-acetonitrile (4:1, v/v)

Procedure:

  • Weigh accurately 5 g of the analysis sample and transfer it to a 200-mL stoppered amber Erlenmeyer flask.[1]

  • Add 100 mL of ethyl acetate-ethanol (2:1) to the flask.[1] Alternatively, use 1 mL of dichloromethane-methanol (9:1) for a 50 mg sample and mix for 1 hour.[4]

  • Extract for 2 hours by intermittently shaking.[1]

  • Filter the extract through filter paper or centrifuge the sample and collect the supernatant.[1]

  • Transfer a known volume (e.g., 5 mL) of the filtrate to a recovery flask and concentrate to near dryness using a rotary evaporator at ≤40°C or under a stream of nitrogen gas.[1]

  • Dissolve the residue in a small volume (e.g., 5 mL) of hexane-ethyl acetate (9:1).[1]

  • Purification (Column Chromatography): a. Wash a silica gel minicolumn with 2 mL of hexane-ethyl acetate (9:1).[1] b. Load the dissolved sample extract onto the minicolumn.[1] c. Wash the column with 5 mL of hexane-ethyl acetate (9:1).[1] d. Elute Lolitrem B with 6 mL of hexane-ethyl acetate (7:3).[1]

  • Concentrate the eluate to dryness under a stream of nitrogen gas.[1]

  • Dissolve the residue in a known volume (e.g., 2 mL) of dichloromethane-acetonitrile (4:1) for HPLC analysis.[1]

Procedure:

  • Set up the HPLC system with the appropriate column and mobile phase as detailed in Table 2.

  • Set the fluorescence detector to an excitation wavelength of 268 nm and an emission wavelength of 440 nm.[1][4][5]

  • Prepare a series of Lolitrem B standard solutions of known concentrations in the mobile phase.

  • Inject the standard solutions to generate a calibration curve by plotting peak area or height against concentration.

  • Inject the prepared sample extracts.

  • Quantify the amount of Lolitrem B in the samples by comparing their peak areas or heights to the calibration curve.[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the analysis of Lolitrem B.

LolitremB_Analysis_Workflow Sample Sample Preparation (Grinding, Weighing) Extraction Extraction (Solvent Addition, Shaking) Sample->Extraction Add Extraction Solvent Filtration Filtration / Centrifugation Extraction->Filtration Separate Solids from Liquid Concentration1 Concentration (Rotary Evaporation / N2 Stream) Filtration->Concentration1 Reduce Volume Purification Purification (Silica Gel Column Chromatography) Concentration1->Purification Load onto Column Concentration2 Concentration (N2 Stream) Purification->Concentration2 Elute Lolitrem B Reconstitution Reconstitution in Mobile Phase Concentration2->Reconstitution Prepare for Injection HPLC HPLC-FLD Analysis Reconstitution->HPLC Inject into HPLC Data Data Analysis (Quantification) HPLC->Data Generate Chromatogram

Caption: Workflow for Lolitrem B analysis.

Mechanism of Action: A Simplified Pathway

Lolitrem B is a neurotoxin that primarily acts by blocking large-conductance calcium-activated potassium (BK) channels.[8] This disruption of potassium ion flow affects neuronal and muscle cell function, leading to the tremors and staggering characteristic of "ryegrass staggers."

LolitremB_Mechanism cluster_Neuron Neuronal Membrane BK_channel BK Channel (Open State) K_flow K+ Efflux BK_channel->K_flow Allows Repolarization Membrane Repolarization K_flow->Repolarization Leads to LolitremB Lolitrem B Block Blockage of BK Channel LolitremB->Block Block->BK_channel Inhibits Impaired_Repolarization Impaired Repolarization Block->Impaired_Repolarization Causes Neurotoxicity Neurotoxicity (Tremors, Staggers) Impaired_Repolarization->Neurotoxicity Results in

Caption: Simplified mechanism of Lolitrem B neurotoxicity.

References

Application

Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of Lolitrem B Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction Lolitrem B is a potent neurotoxin produced by the fungal endophyte Epichloë festucae, which is found in perennial ryegrass (Lolium perenne).[1]...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lolitrem B is a potent neurotoxin produced by the fungal endophyte Epichloë festucae, which is found in perennial ryegrass (Lolium perenne).[1][2] It is the primary causative agent of "ryegrass staggers," a neurological condition affecting livestock.[2] The toxic effects of Lolitrem B are primarily mediated through its potent inhibition of large conductance calcium-activated potassium (BK) channels.[3][4] This specific mechanism of action makes Lolitrem B and its analogs valuable molecular probes for studying the physiological roles of BK channels and as potential starting points for the development of novel therapeutics targeting these channels.

This document provides detailed protocols for the synthesis (via semi-synthesis and chemical modification) and structure-activity relationship (SAR) evaluation of Lolitrem B analogs.

Data Presentation: Structure-Activity Relationship of Lolitrem B Analogs

The following table summarizes the inhibitory activity of Lolitrem B and several of its naturally occurring and semi-synthetic analogs on human BK channels (hSlo) expressed in HEK293 cells. The data highlights key structural features that influence potency.

CompoundStructureIC50 (nM)[3]Key Structural Features & SAR Insights[3][4]
Lolitrem B (Image of Lolitrem B structure)4.0The parent compound with high potency. The intact A/B/C/D/E/F/G/H ring system is crucial.
Lolitrem F (Image of Lolitrem F structure)10.0A stereoisomer of Lolitrem B at the A/B ring junction (H-35 is α-oriented instead of β). This subtle change in stereochemistry slightly reduces potency.
31-epi-Lolitrem B (Image of 31-epi-Lolitrem B structure)40.0Another stereoisomer at the A/B ring junction (H-31 is β-oriented instead of α). This change has a more significant impact on potency, reducing it by 10-fold.
Lolitriol (Image of Lolitriol structure)260.0Lacks the isoprene (B109036) unit on the H-ring. The absence of this lipophilic group drastically reduces inhibitory activity, highlighting its importance for binding.
Lolitrem E (Image of Lolitrem E structure)400.0Lacks the complete A/B ring structure found in Lolitrem B. The absence of these rings significantly decreases potency.
10-O-Acetyl-lolitrem F (Image of 10-O-Acetyl-lolitrem F structure)3.0Addition of an acetate (B1210297) group to the 10-OH position of Lolitrem F slightly increases potency compared to Lolitrem B, suggesting this position can be modified to enhance activity.
Paxilline (Image of Paxilline structure)19.0A biosynthetic precursor to Lolitrem B. It is a known BK channel inhibitor but is less potent than Lolitrem B, indicating the additional ring structures of Lolitrem B contribute to its high affinity.[5]

Experimental Protocols

Semi-Synthesis of Lolitrem B Analogs

Given the structural complexity of Lolitrem B, total synthesis is exceptionally challenging. The most common approach for generating analogs is the isolation of naturally occurring precursors and subsequent chemical modification.

1.1. Isolation of Lolitrem B and its Precursors

  • Objective: To isolate Lolitrem B and related indole (B1671886) diterpenes from endophyte-infected perennial ryegrass seeds.

  • Materials:

  • Protocol:

    • Extraction: Finely grind the ryegrass seeds. Extract the ground material with ethanol at room temperature with stirring for several hours.[6]

    • Concentration: Filter the extract and concentrate it under reduced pressure to yield a crude extract.

    • Preliminary Purification: The crude extract can be subjected to liquid-liquid extraction or an initial purification step using countercurrent chromatography to enrich the Lolitrem B fraction.[6]

    • Silica Gel Chromatography: Further purify the enriched extract using silica gel column chromatography with a gradient of hexane and ethyl acetate to separate different classes of compounds.

    • HPLC Purification: Isolate individual Lolitrem compounds (e.g., Lolitrem B, Lolitrem E, paxilline) using preparative HPLC with a C18 column and a suitable mobile phase, such as a gradient of acetonitrile and water.[7]

    • Structure Verification: Confirm the identity and purity of the isolated compounds using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[8]

1.2. Chemical Modification (Example: Acetylation)

  • Objective: To synthesize 10-O-Acetyl-lolitrem F from isolated Lolitrem F.

  • Materials:

    • Isolated and purified Lolitrem F.

    • Acetic anhydride (B1165640).

    • Pyridine (as solvent and catalyst).

    • Dry dichloromethane (DCM) as a solvent.

    • Saturated aqueous sodium bicarbonate solution.

    • Anhydrous magnesium sulfate.

  • Protocol:

    • Dissolve Lolitrem F in a minimal amount of dry DCM and pyridine.

    • Cool the solution to 0°C in an ice bath.

    • Add acetic anhydride dropwise to the solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

    • Extract the product with DCM, wash the organic layer with water and brine, and dry it over anhydrous magnesium sulfate.

    • Concentrate the solution under reduced pressure and purify the resulting 10-O-Acetyl-lolitrem F by HPLC.

    • Confirm the structure of the final product by NMR and MS.

In Vitro Evaluation of BK Channel Inhibition

The primary method for assessing the activity of Lolitrem B analogs is through patch-clamp electrophysiology on cells expressing BK channels.

  • Objective: To determine the IC50 value of Lolitrem B analogs for the inhibition of human BK channels.

  • Materials:

    • HEK293 cell line stably expressing the human BK channel α-subunit (hSlo).

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Glass coverslips.

    • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

    • Borosilicate glass capillaries for pipette fabrication.

    • External (bath) solution: (in mM) 130 K-gluconate, 5 KCl, 10 HEPES, 2 MgCl2. Adjust pH to 7.3 with KOH.

    • Internal (pipette) solution: (in mM) 130 K-gluconate, 5 KCl, 10 HEPES, 1.1 EGTA, 2 Mg-ATP, and 0.3 Na₂-GTP. Adjust pH to 7.3 with KOH. The free Ca²⁺ concentration can be adjusted to desired levels (e.g., 10 µM) to activate the channels.[9]

    • Stock solutions of Lolitrem B analogs in DMSO.

  • Protocol:

    • Cell Preparation: Culture the HEK293-hSlo cells on glass coverslips until they reach 50-70% confluency.

    • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.[9]

    • Patch-Clamp Recording (Inside-Out Configuration):

      • Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.

      • Approach a single cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

      • Excise the membrane patch to achieve the inside-out configuration, exposing the intracellular face of the channel to the bath solution.[10]

    • Data Acquisition:

      • Clamp the membrane potential at a holding potential of -80 mV. Apply a series of depolarizing voltage steps (e.g., to +150 mV) to elicit BK channel currents.[4]

      • Record the outward potassium currents.

    • Compound Application:

      • Establish a stable baseline recording of BK channel activity.

      • Perfuse the bath with solutions containing increasing concentrations of the Lolitrem B analog. Allow the current to reach a steady-state at each concentration.

    • Data Analysis:

      • Measure the peak outward current at a specific depolarizing voltage step before and after the application of the test compound.

      • Calculate the percentage of current inhibition for each concentration.

      • Construct a dose-response curve by plotting the percentage of inhibition against the logarithm of the compound concentration.

      • Determine the IC50 value by fitting the dose-response curve with a Hill-type sigmoidal function.[4]

Visualizations

Signaling Pathway of Lolitrem B

G BK_channel BK Channel K_efflux K+ Efflux Depolarization Prolonged Depolarization BK_channel->Depolarization leads to LolitremB Lolitrem B / Analog LolitremB->BK_channel Inhibition Hyperpolarization Hyperpolarization Tremors Neuronal Hyperexcitability (e.g., Tremors) Depolarization->Tremors causes

Caption: Mechanism of Lolitrem B action via BK channel inhibition.

Experimental Workflow for SAR Studies

cluster_synthesis Analog Generation cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Isolation Isolation of Natural Lolitrem Precursors Modification Chemical Modification Isolation->Modification Purification Purification & Structure Verification Modification->Purification Patch_Clamp Inside-Out Patch-Clamp Purification->Patch_Clamp Cell_Culture HEK293-hSlo Cell Culture Cell_Culture->Patch_Clamp Data_Acq Data Acquisition Patch_Clamp->Data_Acq Dose_Response Dose-Response Curve Data_Acq->Dose_Response IC50 IC50 Determination Dose_Response->IC50 SAR SAR Analysis IC50->SAR

Caption: Workflow for Lolitrem B analog synthesis and SAR evaluation.

Biosynthetic Pathway of Lolitrem B

GGDP Geranylgeranyl Diphosphate + Indole-3-glycerol Phosphate Paspaline Paspaline GGDP->Paspaline paxG, paxM, paxC TerpendoleE Terpendole E Paspaline->TerpendoleE ltmQ Intermediates Multiple Enzymatic Steps (Ltm gene products) TerpendoleE->Intermediates LolitremE Lolitrem E Intermediates->LolitremE LolitremB Lolitrem B LolitremE->LolitremB ltmE, ltmJ

Caption: Simplified biosynthetic pathway of Lolitrem B.

References

Method

Application Notes: Lolitrem B as a Pharmacological Tool for Tremor Induction

Introduction Lolitrem B is a potent indole-diterpenoid neurotoxin produced by the endophytic fungus Epichloë festucae var. lolii, which commonly infects perennial ryegrass (Lolium perenne).[1][2] Ingestion of this contam...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lolitrem B is a potent indole-diterpenoid neurotoxin produced by the endophytic fungus Epichloë festucae var. lolii, which commonly infects perennial ryegrass (Lolium perenne).[1][2] Ingestion of this contaminated grass by livestock leads to a neurological condition known as "ryegrass staggers," characterized by tremors, ataxia, and motor incoordination.[3][4] In a research context, purified Lolitrem B serves as a valuable pharmacological tool for inducing a sustained, dose-dependent tremor in animal models, primarily rodents.[2][5] Its specific mechanism of action makes it ideal for studying the pathophysiology of tremors, investigating the role of specific ion channels in motor control, and for the preclinical evaluation of novel anti-tremor therapeutics.

Mechanism of Action

The primary molecular target of Lolitrem B is the large-conductance Ca²⁺-activated K⁺ (BK) channel.[3][4][6][7]

  • BK Channel Inhibition: Lolitrem B is a highly potent and specific inhibitor of BK channels, with an IC₅₀ value in the low nanomolar range (approximately 4 nM).[3][8] These channels are critical for regulating neuronal excitability by contributing to the afterhyperpolarization phase of an action potential.[1][7]

  • Neuronal Hyperexcitability: By blocking BK channels, Lolitrem B prevents the outflow of K⁺ ions, which leads to prolonged cellular depolarization and a state of neuronal hyperexcitability.[6][7] This sustained impulse transmission at the motor endplate is believed to be the underlying cause of the involuntary muscle contractions that manifest as tremors.[7]

  • Target Confirmation: The essential role of BK channels in Lolitrem B's tremorgenic activity was confirmed in studies using knockout mice.[1][4] Mice lacking the gene for the BK channel (Kcnma1-/-) are completely resistant to the tremor-inducing and lethal effects of Lolitrem B, demonstrating the specificity of its action.[1][4]

Pharmacological Profile

Lolitrem B exhibits a distinct pharmacological profile compared to other tremorgenic agents like paxilline (B40905) or aflatrem.

  • Onset and Duration: Following intraperitoneal administration in mice, Lolitrem B has a slower onset of action but produces a much more potent and longer-lasting tremor, which can be sustained for up to 72 hours.[1][8] Peak tremor intensity is typically observed approximately 6 hours post-administration.[2]

  • Pharmacokinetics: Lolitrem B is highly lipophilic. After administration, it is thought to be stored in adipose tissue and released slowly over time, which accounts for its prolonged duration of action.[6] Its serum half-life is short, estimated at around 14 minutes.[6] The toxin has been shown to cross the blood-brain barrier, with detectable levels found in the cerebral cortex and thalamus.[2][9]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the activity and effects of Lolitrem B.

Table 1: In Vitro Inhibitory Activity of Lolitrem B

ParameterTargetValueSpecies/SystemReference(s)
IC₅₀BK Channels~4 nMHuman (hSlo)[3][6][8]

Table 2: In Vivo Tremorgenic Effects of Lolitrem B in Rodents

SpeciesRoute of Admin.Effective DoseOnset of TremorPeak TremorDuration of TremorTremor FrequencyReference(s)
MouseIntraperitoneal (IP)2 - 4 mg/kgSlower than paxilline~6 hoursUp to 72 hours15 - 25 Hz[2][8][10]

Table 3: Comparative Effects of Lolitrem B and Other Tremorgens in Mice

CompoundOnsetDurationPotencyReference(s)
Lolitrem B SlowerLonger (sustained)More Potent[1]
Paxilline RapidShorterLess Potent[1]
Aflatrem RapidShorterN/A[1]

Visualizations

Lolitrem_B_Mechanism_of_Action cluster_neuron Neuron cluster_lolitrem Effect of Lolitrem B ActionPotential Action Potential (Depolarization) Repolarization Repolarization Phase ActionPotential->Repolarization BK_Channel BK Channel (Open) Repolarization->BK_Channel Ca2+ influx activates K_Efflux K+ Efflux BK_Channel->K_Efflux BK_Blocked BK Channel (Blocked) Hyperpolarization Hyperpolarization (Neuron Resets) K_Efflux->Hyperpolarization Hyperpolarization->ActionPotential Ready for next AP LolitremB Lolitrem B LolitremB->BK_Blocked Inhibits No_K_Efflux K+ Efflux Prevented BK_Blocked->No_K_Efflux Prolonged_Depolarization Prolonged Depolarization & Neuronal Hyperexcitability No_K_Efflux->Prolonged_Depolarization Tremor Muscle Tremors Prolonged_Depolarization->Tremor

Caption: Mechanism of Lolitrem B-induced tremors via BK channel inhibition.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Acquisition & Analysis Acclimatization 1. Animal Acclimatization (e.g., C57BL/6J mice, 7 days) LolitremB_Prep 2. Lolitrem B Preparation (Dissolve in vehicle, e.g., DMSO) Acclimatization->LolitremB_Prep Administration 3. Administration (Intraperitoneal Injection) - Lolitrem B Group (e.g., 2 mg/kg) - Vehicle Control Group (DMSO) LolitremB_Prep->Administration Observation 4. Behavioral Observation (Continuous or at set intervals) Administration->Observation Tremor_Quant 5. Tremor Quantification (Piezo-electric sensor) - Measure Motion Power / Frequency Observation->Tremor_Quant Motor_Coord 6. Motor Coordination Assessment (Accelerating Rotarod) - Measure Latency to Fall Observation->Motor_Coord Data_Analysis 7. Data Analysis (Statistical Comparison: Lolitrem B vs. Vehicle) Tremor_Quant->Data_Analysis Motor_Coord->Data_Analysis

Caption: Workflow for inducing and assessing tremors using Lolitrem B.

Experimental Protocols

Protocol 1: Preparation and Administration of Lolitrem B

This protocol outlines the preparation of Lolitrem B for intraperitoneal injection in mice.

Materials:

  • Lolitrem B (purified solid)

  • Vehicle: Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)

  • Microcentrifuge tubes

  • Vortex mixer

  • Syringes (1 mL)

  • Needles (25-27 gauge)[11]

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh the desired amount of Lolitrem B in a sterile microcentrifuge tube.

    • Prepare a high-concentration stock solution by dissolving Lolitrem B in 100% DMSO. For example, dissolve 10 mg of Lolitrem B in 1 mL of DMSO to create a 10 mg/mL stock.

    • Vortex thoroughly until the solid is completely dissolved. Store the stock solution at -20°C, protected from light.

  • Working Solution Preparation:

    • On the day of the experiment, thaw the stock solution.

    • Dilute the stock solution with sterile saline or PBS to the final desired concentration. Note: The final concentration of DMSO in the working solution should be kept low (typically ≤10%) to avoid vehicle-induced toxicity.

    • For a 2 mg/kg dose in a 25 g mouse with an injection volume of 10 mL/kg (0.25 mL), the required concentration is 0.2 mg/mL.

    • Vortex the working solution immediately before drawing it into the syringe to ensure it is homogenous.

  • Administration:

    • Gently restrain the mouse.

    • Perform an intraperitoneal (IP) injection into the lower right quadrant of the abdomen, being careful to avoid the midline and internal organs.[11]

    • Administer the calculated volume slowly. A typical injection volume is 5-10 mL/kg body weight.[11]

    • Administer an equivalent volume of the vehicle solution (e.g., 10% DMSO in saline) to the control group.

Protocol 2: Quantification of Tremor Using a Piezo-Electric Monitoring System

This protocol describes a non-invasive method to quantify tremor intensity and frequency.

Materials:

  • Tremor monitoring device with a piezo-electric force transducer (e.g., Tremor Monitor, San Diego Instruments)[12]

  • Individual animal holding containers for the monitor

  • Data acquisition and analysis software

Procedure:

  • System Setup and Calibration:

    • Turn on the monitoring system and allow it to stabilize as per the manufacturer's instructions.

    • Calibrate the force transducer if required.

  • Baseline Measurement (Optional):

    • Before administering Lolitrem B, place each mouse individually into the holding container on the transducer to record baseline motor activity for a defined period (e.g., 5-10 minutes).

  • Post-Injection Measurement:

    • At predetermined time points after Lolitrem B or vehicle injection (e.g., 1, 2, 4, 6, 12, 24, 48, 72 hours), place the mouse in the monitoring chamber.

    • Record the signal from the transducer for a set duration (e.g., 5-15 minutes).

  • Data Analysis:

    • Use the associated software to perform a power spectral analysis on the recorded signal.[11]

    • The primary endpoints are typically:

      • Tremor Intensity/Amplitude: Calculated as the total power within the tremor frequency band (e.g., 15-25 Hz for Lolitrem B-induced tremor).[8] This can be expressed as Motion Power Percentage (MPP).[2]

      • Peak Tremor Frequency: The frequency (in Hz) at which the highest power is observed within the tremor band.[8][12]

    • Compare the results from the Lolitrem B-treated group to the vehicle-treated control group.

Protocol 3: Assessment of Motor Coordination Using an Accelerating Rotarod

This protocol is used to assess ataxia and deficits in motor coordination induced by Lolitrem B.

Materials:

  • Accelerating Rotarod apparatus for mice

  • Control software and timer

Procedure:

  • Animal Training (Acclimatization):

    • For 2-3 consecutive days prior to the experiment, train the mice on the rotarod.

    • Place the mice on the rod at a low, constant speed (e.g., 4 rpm) for 1-2 minutes.

    • Gradually introduce the acceleration protocol (e.g., 4 to 40 rpm over 5 minutes).

    • Conduct 2-3 training trials per day for each mouse. This minimizes stress and learning effects on the test day.

  • Baseline Measurement:

    • On the day of the experiment, before Lolitrem B administration, perform a baseline trial to determine the pre-treatment latency to fall for each mouse.

  • Testing Post-Injection:

    • At desired time points after Lolitrem B or vehicle injection (e.g., 6 hours, corresponding to peak tremor), place the mouse on the accelerating rotarod.

    • Start the trial and record the time (latency) until the mouse falls off the rod or grips the rod and rotates with it for two consecutive revolutions.

    • A maximum trial duration is typically set (e.g., 300 seconds).

    • Perform 2-3 trials per mouse at each time point, with a rest period in between.

  • Data Analysis:

    • Calculate the average latency to fall for each mouse at each time point.

    • Compare the mean latency to fall between the Lolitrem B-treated group and the vehicle control group using appropriate statistical tests (e.g., ANOVA or t-test). A significantly shorter latency to fall in the Lolitrem B group indicates impaired motor coordination.[2]

References

Application

Application Note: High-Throughput Screening for Inhibitors of Lolitrem B

For Researchers, Scientists, and Drug Development Professionals Introduction Lolitrem B is a potent neurotoxin produced by the endophytic fungus Epichloë festucae var. lolii, which infects perennial ryegrass (Lolium pere...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lolitrem B is a potent neurotoxin produced by the endophytic fungus Epichloë festucae var. lolii, which infects perennial ryegrass (Lolium perenne). Ingestion of contaminated ryegrass by livestock leads to a neurological condition known as "ryegrass staggers," characterized by tremors, ataxia, and in severe cases, death.[1][2] The primary molecular target of Lolitrem B is the large-conductance calcium-activated potassium (BK) channel, also known as the Maxi-K or KCa1.1 channel.[3] Lolitrem B acts as a highly potent and specific inhibitor of BK channels, binding preferentially to the open state of the channel and thereby disrupting normal neuronal and muscle cell function.[3][4] Given the critical role of BK channels in various physiological processes, including neuronal excitability, smooth muscle tone, and neurotransmitter release, the identification of novel Lolitrem B inhibitors is of significant interest for both veterinary medicine and as research tools to probe BK channel function.

This application note describes a robust high-throughput screening (HTS) campaign designed to identify and characterize inhibitors of Lolitrem B. The primary assay is a cell-based thallium flux assay, a well-established method for monitoring potassium channel activity in a high-throughput format.

Principle of the Assay

The screening assay utilizes a cell line stably expressing the human BK channel. The assay relies on the principle that BK channels are permeable to thallium (Tl⁺) ions, which can serve as a surrogate for potassium (K⁺) ions. A thallium-sensitive fluorescent dye is loaded into the cells. Upon channel opening, Tl⁺ flows into the cells down its electrochemical gradient, binding to the intracellular dye and causing an increase in fluorescence. Inhibitors of the BK channel, such as Lolitrem B, will prevent or reduce this Tl⁺ influx, resulting in a diminished fluorescent signal. Test compounds that can displace or prevent the binding of Lolitrem B will restore the Tl⁺ flux and, consequently, the fluorescent signal.

Materials and Reagents

  • Cell Line: HEK293 or CHO cell line stably expressing the human large-conductance calcium-activated potassium (BK) channel (α subunit).

  • Lolitrem B: High-purity standard.

  • Positive Control Inhibitors: Paxilline, Iberiotoxin, Charybdotoxin (B568394).

  • Assay Plates: 384-well, black-walled, clear-bottom microplates.

  • Thallium Flux Assay Kit: e.g., FluxOR™ Potassium Ion Channel Assay Kit (Thermo Fisher Scientific) or equivalent, containing:

    • Thallium-sensitive dye (e.g., FluxOR™ reagent)

    • PowerLoad™ concentrate

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

    • Stimulus Buffer containing thallium sulfate (B86663) (Tl₂SO₄) and potassium sulfate (K₂SO₄)

    • Probenecid (an anion exchange inhibitor to improve dye loading)

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Hygromycin B).

  • Compound Library: Small molecule library for screening.

  • Automated Liquid Handling System: For dispensing reagents and compounds.

  • Fluorescence Plate Reader: With kinetic reading capabilities and automated injection (e.g., FLIPR® Tetra or equivalent).

Data Presentation

Table 1: Potency of Known BK Channel Inhibitors

InhibitorTargetIC₅₀Reference
Lolitrem BBK Channel~3.7 nM[3]
PaxillineBK Channel~19 nM[5]
IberiotoxinBK Channel~25-250 nM[5]
CharybdotoxinBK and other K⁺ Channels~10-100 nM[6][7]

Experimental Protocols

Cell Culture and Plating
  • Culture the BK channel-expressing cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂.

  • Passage the cells every 2-3 days when they reach 80-90% confluency.

  • On the day before the assay, harvest the cells using trypsin-EDTA and resuspend them in fresh culture medium.

  • Count the cells and adjust the density to 1 x 10⁶ cells/mL.

  • Seed 25 µL of the cell suspension (25,000 cells) into each well of a 384-well microplate.

  • Incubate the plate overnight at 37°C and 5% CO₂ to allow for cell attachment and formation of a monolayer.

Compound Preparation
  • Prepare stock solutions of test compounds and control inhibitors in 100% DMSO.

  • Create a dilution series of the compounds in an intermediate plate using an automated liquid handler. The final concentration of DMSO in the assay should be kept below 0.5%.

Dye Loading
  • Prepare the dye loading solution according to the manufacturer's protocol. Typically, this involves diluting the thallium-sensitive dye and PowerLoad™ concentrate in the assay buffer containing probenecid.

  • Remove the culture medium from the cell plate and add 25 µL of the dye loading solution to each well.

  • Incubate the plate at room temperature for 60 minutes in the dark to allow for dye loading.

High-Throughput Screening Assay
  • After dye loading, transfer the cell plate to the fluorescence plate reader.

  • Add test compounds, Lolitrem B, and controls to the appropriate wells. A typical setup would include:

    • Negative Control (Maximum Inhibition): Cells treated with a saturating concentration of Lolitrem B (e.g., 1 µM).

    • Positive Control (No Inhibition): Cells treated with vehicle (DMSO).

    • Test Wells: Cells treated with Lolitrem B (at its IC₅₀ concentration, e.g., 5 nM) and a test compound.

  • Incubate the plate for 15-30 minutes at room temperature.

  • Set the plate reader to record a baseline fluorescence for 10-20 seconds.

  • Inject 10 µL of the stimulus buffer containing Tl₂SO₄ and K₂SO₄ to activate the BK channels.

  • Immediately begin kinetic fluorescence reading for 2-5 minutes.

Data Analysis
  • The increase in fluorescence intensity over time reflects the influx of thallium through the BK channels.

  • Calculate the initial rate of fluorescence increase or the peak fluorescence response for each well.

  • Normalize the data to the positive (0% inhibition) and negative (100% inhibition) controls.

  • Compounds that show a significant increase in fluorescence in the presence of Lolitrem B are considered potential hits.

  • Determine the potency (IC₅₀) of the hit compounds by generating dose-response curves.

Visualizations

LolitremB_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular BK_channel BK Channel (KCa1.1) K_ion K⁺ BK_channel->K_ion K⁺ Efflux Ca_source Voltage-gated Ca²⁺ Channel / Intracellular Stores Ca_ion_intra Ca²⁺ Ca_source->Ca_ion_intra Ca²⁺ influx Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Ca_ion Ca²⁺ Lolitrem_B Lolitrem B Lolitrem_B->BK_channel Inhibits Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition Ca_ion_intra->BK_channel Activates

Caption: Lolitrem B signaling pathway.

HTS_Workflow start Start cell_plating Seed BK-HEK293 cells in 384-well plates start->cell_plating incubation1 Incubate overnight cell_plating->incubation1 dye_loading Load cells with thallium-sensitive dye incubation1->dye_loading incubation2 Incubate for 60 min dye_loading->incubation2 compound_addition Add test compounds, Lolitrem B, and controls incubation2->compound_addition incubation3 Incubate for 20 min compound_addition->incubation3 readout Measure fluorescence on FLIPR incubation3->readout data_analysis Data Analysis and Hit Identification readout->data_analysis end End data_analysis->end

Caption: High-throughput screening workflow.

Screening_Cascade primary_screen Primary HTS: Thallium Flux Assay (Single Concentration) dose_response Dose-Response Confirmation (IC₅₀ Determination) primary_screen->dose_response Active Hits secondary_assay Secondary Assay: Membrane Potential Assay (FLIPR) dose_response->secondary_assay Potent Hits electrophysiology Confirmatory Assay: Patch-Clamp Electrophysiology secondary_assay->electrophysiology Confirmed Hits lead_optimization Lead Optimization electrophysiology->lead_optimization Validated Leads

Caption: Screening cascade for Lolitrem B inhibitors.

References

Method

Application Note: Quantitative Analysis of Lolitrem B in Adipose Tissue

Audience: Researchers, scientists, and drug development professionals. Abstract: Lolitrem B is a potent neurotoxin produced by the endophyte Epichloë festucae var.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Lolitrem B is a potent neurotoxin produced by the endophyte Epichloë festucae var. lolii, which is commonly found in perennial ryegrass (Lolium perenne). Livestock grazing on infected pastures can accumulate this mycotoxin, leading to a neurological condition known as "ryegrass staggers". Due to its lipophilic nature, Lolitrem B preferentially accumulates in the fatty tissues of exposed animals.[1][2] Measuring its concentration in fat is crucial for toxicological assessments, understanding its pharmacokinetics, and ensuring the safety of meat products intended for human consumption.[3][4] This document provides a detailed protocol for the extraction, purification, and quantification of Lolitrem B from animal adipose tissue using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Quantitative Data Summary

Lolitrem B has been detected and quantified in the fat tissues of various livestock species. The following table summarizes reported concentrations from scientific studies.

Animal SpeciesTissue TypeMaximum ConcentrationReference
SheepFat Biopsies62 ppb (61.8 ppb)[2][5]
Cattle (Japanese Black)Perirenal Fat210 ppb[3]
Cattle (Japanese Black)Perirenal Fat~150 ng/g (~150 ppb)[6]
CattleSubcutaneous & Perirenal FatLow levels detected[1]

Experimental Workflow

The overall workflow for the analysis of Lolitrem B in fat tissue involves sample collection, homogenization, extraction of the lipophilic toxin, purification to remove interfering substances, and finally, instrumental analysis for quantification.

LolitremB_Workflow cluster_extraction Extraction & Purification Sample Adipose Tissue Collection Homogenize Tissue Homogenization Sample->Homogenize Extract Solvent Extraction Homogenize->Extract Centrifuge Centrifugation (Phase Separation) Extract->Centrifuge Purify SPE Column Cleanup Centrifuge->Purify Collect Supernatant Analyze HPLC-FLD Analysis Purify->Analyze Quantify Data Quantification Analyze->Quantify Peak Integration

Caption: Workflow for Lolitrem B analysis in fat tissue.

Experimental Protocol

This protocol is synthesized from established methods for Lolitrem B analysis in biological matrices and general protocols for tissue preparation.[7][8][9][10]

Principle

Lolitrem B is extracted from homogenized adipose tissue using an organic solvent mixture. After extraction, the sample is centrifuged to separate the lipid layer from the solvent phase containing the analyte. The extract is then concentrated and purified using solid-phase extraction (SPE) with a silica (B1680970) gel cartridge to remove interfering compounds. Finally, the purified extract is analyzed by HPLC with a fluorescence detector for quantification.[7][10]

Materials and Reagents
  • Adipose Tissue Samples: Stored at -80°C until analysis.

  • Lolitrem B Standard: Commercially available or purified standard.

  • Solvents (HPLC Grade): Dichloromethane, Methanol, Acetonitrile, Ethyl Acetate, Hexane.

  • Reagents: Anhydrous Sodium Sulfate (B86663).

  • Extraction Solvent: Dichloromethane-Methanol (9:1, v/v).[5]

  • Homogenization Equipment: Bead ruptor, Polytron, or mortar and pestle with liquid nitrogen.

  • Solid-Phase Extraction (SPE): Silica gel cartridges (e.g., 690 mg).[7]

  • HPLC System: With fluorescence detector and a silica column (e.g., 4.6 x 250 mm).[5]

  • General Lab Equipment: Centrifuge, rotary evaporator or nitrogen evaporator, vortex mixer, analytical balance, volumetric flasks, pipettes, vials.

Sample Preparation and Homogenization
  • 3.1 Weigh accurately approximately 1-2 g of frozen adipose tissue.

  • 3.2 Homogenize the tissue. This is a critical step to ensure efficient extraction.

    • Method A (Bead Beating): Place the weighed tissue in a lysis tube containing ceramic or stainless-steel beads. Add 5 mL of cold extraction solvent (Dichloromethane-Methanol, 9:1). Homogenize using a bead ruptor system.

    • Method B (Cryo-grinding): Freeze the tissue sample in liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle. Transfer the resulting powder to a tube for extraction.

  • 3.3 Add anhydrous sodium sulfate to the homogenate to remove residual water.

Lolitrem B Extraction
  • 4.1 To the homogenized tissue, add a total of 20 mL of extraction solvent (Dichloromethane-Methanol, 9:1).

  • 4.2 Mix vigorously using a vortex mixer for 1 minute.

  • 4.3 Place the sample on an orbital shaker or use an over-over mixer for 1 hour at room temperature to ensure thorough extraction.[5]

  • 4.4 Centrifuge the sample at 5,000 x g for 10 minutes at 4°C. This will separate the sample into three layers: a top lipid layer, a middle solvent layer containing Lolitrem B, and a bottom pellet of tissue debris.

  • 4.5 Carefully collect the middle solvent layer (supernatant) and transfer it to a clean flask.

  • 4.6 Evaporate the solvent to near dryness using a rotary evaporator at a temperature below 40°C. Dry the final residue under a gentle stream of nitrogen gas.[7]

Sample Cleanup (Silica SPE)
  • 5.1 Reconstitute the dried extract in 5 mL of Hexane-Ethyl Acetate (9:1, v/v).[7]

  • 5.2 Condition a silica gel SPE cartridge by washing it with 2 mL of Hexane-Ethyl Acetate (9:1, v/v).[7]

  • 5.3 Load the reconstituted sample onto the conditioned SPE cartridge.

  • 5.4 Wash the cartridge with 5 mL of Hexane-Ethyl Acetate (9:1, v/v) to elute non-polar interfering compounds. Discard this fraction.

  • 5.5 Elute Lolitrem B from the cartridge with 6 mL of Hexane-Ethyl Acetate (7:3, v/v) into a clean collection tube.[7]

  • 5.6 Evaporate the eluate to dryness under a stream of nitrogen at <40°C.

  • 5.7 Reconstitute the final residue in exactly 1 mL of Dichloromethane-Acetonitrile (4:1, v/v) for HPLC analysis.[7]

HPLC Analysis and Quantification
  • 6.1 HPLC Conditions:

    • Column: Luna silica column (4.6 × 250 mm) or equivalent.[5]

    • Mobile Phase: Acetonitrile-Dichloromethane (1:4, v/v).[5]

    • Flow Rate: 1.8 mL/min.[5]

    • Injection Volume: 20 µL.

    • Fluorescence Detector: Excitation at 268 nm and Emission at 440 nm.[5]

  • 6.2 Calibration:

    • Prepare a series of standard solutions of Lolitrem B in Dichloromethane-Acetonitrile (4:1) at concentrations ranging from approximately 2 to 100 ng/mL.[7]

    • Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

  • 6.3 Quantification:

    • Inject the prepared sample extract into the HPLC system.

    • Identify the Lolitrem B peak based on the retention time of the standard.

    • Calculate the concentration of Lolitrem B in the sample by comparing its peak area to the calibration curve. The final concentration in the tissue should be calculated considering the initial weight of the tissue and the final volume of the extract.

References

Technical Notes & Optimization

Troubleshooting

Overcoming Lolitrem B instability in solution.

Welcome to the technical support center for Lolitrem B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the insta...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lolitrem B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the instability of Lolitrem B in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My Lolitrem B solution appears to be degrading. What are the common causes?

A1: Lolitrem B is susceptible to degradation under several conditions. The most common factors leading to its instability in solution are exposure to light, storage in suboptimal solvents, elevated temperatures, and acidic pH. It is crucial to control these factors to maintain the integrity of your Lolitrem B solutions. Procedures involving Lolitrem B should be conducted with protection from light.[1]

Q2: What is the primary degradation product of Lolitrem B?

A2: Under certain conditions, particularly in acidic environments, Lolitrem B has been observed to readily degrade to lolitriol.[2][3] Monitoring for the appearance of lolitriol can be an indicator of Lolitrem B degradation in your samples.

Q3: How should I prepare and store my Lolitrem B stock solution for maximum stability?

A3: For long-term storage, Lolitrem B has been found to be stable for over 24 months when stored in 80% methanol (B129727) at -20°C.[2] It is recommended to prepare stock solutions in this solvent system and store them in a freezer.[1] For immediate use, solutions are often prepared in solvent mixtures like dichloromethane-acetonitrile (4:1).[1] To minimize degradation, always store solutions in amber vials to protect them from light and at low temperatures.

Q4: I'm observing inconsistent results in my bioassays. Could Lolitrem B instability be the cause?

A4: Yes, the instability of Lolitrem B can lead to a decrease in its effective concentration, which would result in variable experimental outcomes. If you suspect degradation, it is advisable to prepare a fresh solution from a properly stored stock and re-run the experiment. It is also good practice to periodically check the purity of your Lolitrem B stock solution using a suitable analytical method like HPLC.

Q5: Are there any known stabilizing agents, such as antioxidants, that can be used with Lolitrem B solutions?

A5: The currently available literature does not provide specific information on the use of antioxidants or other stabilizing agents to prevent the degradation of Lolitrem B in solution. The most effective strategies to maintain its stability are to control the storage conditions, particularly the solvent, temperature, and exposure to light.

Troubleshooting Guides

Issue 1: Rapid Loss of Lolitrem B Potency in an In Vitro Assay
  • Possible Cause 1: Inappropriate Solvent. Lolitrem B shows variable stability in different solvents. For instance, it has been observed to degrade in acetonitrile (B52724) at 4°C within four weeks.[2]

    • Solution: If possible, prepare your final dilutions from a stock solution of 80% methanol stored at -20°C. If your experimental protocol requires a different solvent, minimize the time the Lolitrem B is in that solution before use.

  • Possible Cause 2: Temperature Effects. During extraction and concentration procedures, exposure to high temperatures can accelerate degradation.

    • Solution: When concentrating Lolitrem B solutions, ensure the water bath temperature does not exceed 40°C.[1] For long-term storage, always keep solutions at -20°C or below.

  • Possible Cause 3: pH of the Medium. Lolitrem B is known to be unstable in acidic conditions.[2]

    • Solution: Check the pH of your assay buffer. If it is acidic, this may be contributing to the degradation. If the experimental design allows, consider adjusting the pH to be closer to neutral. However, the stability of Lolitrem B across a wide pH range has not been extensively documented.

Issue 2: Lolitrem B Concentration Decreases Over a Series of Experiments
  • Possible Cause 1: Photodegradation. Lolitrem B is light-sensitive. Repeated exposure of the stock or working solutions to ambient light can lead to a gradual decrease in concentration.

    • Solution: Always use amber vials or wrap your containers in aluminum foil to protect them from light.[1] Minimize the exposure of your solutions to light during experimental setup.

  • Possible Cause 2: Improper Storage of Stock Solution. The stability of Lolitrem B is highly dependent on the storage solvent and temperature.

    • Solution: Adhere strictly to the recommended storage conditions. An 80% methanol stock solution stored at -20°C has been shown to be stable for over two years.[2]

Data Presentation

Table 1: Stability of Lolitrem B in Different Solvents and Storage Conditions

SolventTemperatureDurationStabilityReference
80% Methanol-20°C> 24 monthsStable[2]
Acetonitrile4°C4 weeksDegraded[2]
Dichloromethane-acetonitrile (4:1)FreezerNot specifiedRecommended for stock solutions[1]

Experimental Protocols

Protocol 1: Preparation of a Lolitrem B Standard Stock Solution

  • Accurately weigh a precise amount of Lolitrem B standard.

  • Dissolve the standard in 80% methanol to a desired final concentration.

  • Dispense the stock solution into small-volume amber vials.

  • Store the vials in a freezer at -20°C.

Protocol 2: Extraction of Lolitrem B from a Feed Sample (Hay)

  • Weigh 5 g of the analysis sample into a 200-mL stoppered amber Erlenmeyer flask.

  • Add 100 mL of ethyl acetate-ethanol (2:1) and extract for 2 hours with intermittent shaking.

  • Filter the extract using filter paper.

  • Transfer 5 mL of the filtrate to a recovery flask and concentrate under vacuum in a water bath at a temperature not exceeding 40°C until almost dry.

  • Dry the residue completely using a nitrogen gas flow.

  • Dissolve the residue in a known volume of a suitable solvent, such as dichloromethane-acetonitrile (4:1), for analysis.[1]

Visualizations

experimental_workflow Experimental Workflow for Lolitrem B Handling cluster_prep Solution Preparation cluster_storage Storage cluster_usage Experimental Use prep_start Weigh Lolitrem B Standard dissolve Dissolve in 80% Methanol prep_start->dissolve aliquot Aliquot into Amber Vials dissolve->aliquot store Store at -20°C aliquot->store thaw Thaw a Single Aliquot store->thaw dilute Prepare Working Solution (Protect from Light) thaw->dilute experiment Perform Experiment dilute->experiment

Caption: Workflow for preparing and handling Lolitrem B solutions.

troubleshooting_logic Troubleshooting Lolitrem B Instability start Inconsistent Experimental Results? check_storage Check Storage Conditions start->check_storage storage_ok Is it 80% Methanol at -20°C? check_storage->storage_ok check_solvent Verify Solvent solvent_ok Is it a suitable solvent for short-term use? check_solvent->solvent_ok check_light Assess Light Exposure light_ok Are amber vials used & light exposure minimized? check_light->light_ok check_temp_ph Review Temp & pH temp_ph_ok Is temp <40°C & pH not acidic? check_temp_ph->temp_ph_ok storage_ok->check_solvent Yes remedy_storage Action: Prepare fresh stock in 80% Methanol & store at -20°C. storage_ok->remedy_storage No solvent_ok->check_light Yes remedy_solvent Action: Minimize time in non-storage solvent. solvent_ok->remedy_solvent No light_ok->check_temp_ph Yes remedy_light Action: Use amber vials and protect from light. light_ok->remedy_light No remedy_temp_ph Action: Control temperature and buffer pH. temp_ph_ok->remedy_temp_ph No

Caption: A logical guide for troubleshooting Lolitrem B instability issues.

signaling_pathway Mechanism of Lolitrem B Action lolitrem_b Lolitrem B bk_channel Large Conductance Ca2+- activated K+ (BK) Channel lolitrem_b->bk_channel Inhibits k_efflux K+ Efflux bk_channel->k_efflux Allows tremors Sustained Nerve Firing (Tremors, Staggers) bk_channel->tremors Inhibition leads to repolarization Membrane Repolarization k_efflux->repolarization neuron_reset Neuron 'Reset' after Firing repolarization->neuron_reset

Caption: The inhibitory effect of Lolitrem B on BK channels.

References

Optimization

Improving Lolitrem B extraction efficiency from complex matrices.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Lolitrem B from...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Lolitrem B from complex matrices, primarily perennial ryegrass (Lolium perenne).

Frequently Asked Questions (FAQs)

Q1: What is Lolitrem B and why is its extraction from perennial ryegrass important?

A1: Lolitrem B is a potent neurotoxin belonging to the indole-diterpenoid class of mycotoxins.[1][2] It is produced by the endophytic fungus Neotyphodium lolii, which lives in a symbiotic relationship with perennial ryegrass (Lolium perenne).[1][3] Ingestion of ryegrass containing high levels of Lolitrem B can cause a neurological condition in livestock known as "ryegrass staggers," characterized by tremors, ataxia, and in severe cases, paralysis and death.[1][4] Accurate and efficient extraction of Lolitrem B is crucial for toxicological studies, for ensuring the safety of animal feed, and for research into the development of resistant ryegrass cultivars.[3][5]

Q2: What are the most common methods for extracting Lolitrem B from perennial ryegrass?

A2: The most common methods for Lolitrem B extraction involve solvent extraction followed by a cleanup step and analysis by high-performance liquid chromatography (HPLC).[6][7][8] Commonly used solvent systems include dichloromethane-methanol, chloroform-methanol, and ethyl acetate-ethanol.[3][6][9] After extraction, a solid-phase extraction (SPE) step with a silica (B1680970) gel column is often employed to purify the extract before analysis.[7][10]

Q3: How is Lolitrem B typically detected and quantified after extraction?

A3: Lolitrem B is most commonly quantified using HPLC coupled with a fluorescence detector (FLD).[7][8][9] This method offers high sensitivity and is suitable for detecting the low concentrations of Lolitrem B often found in plant materials.[8] Mass spectrometry (MS) can also be used for detection and confirmation.[6]

Q4: What are the key factors that can influence Lolitrem B extraction efficiency?

A4: Several factors can significantly impact the efficiency of Lolitrem B extraction:

  • Choice of extraction solvent: The polarity of the solvent system is critical for effectively solubilizing Lolitrem B.

  • Sample preparation: Proper grinding of the plant material to a uniform and fine particle size is essential to ensure efficient solvent penetration and toxin extraction.[1]

  • Extraction time and method: The duration of extraction and the agitation method (e.g., shaking, sonication) can affect the recovery of the analyte.[6]

  • Matrix effects: Co-extracted compounds from the complex plant matrix can interfere with the analysis, potentially leading to inaccurate quantification.[1][11]

  • Analyte stability: Lolitrem B can be sensitive to light and temperature, so proper handling and storage of samples and extracts are necessary to prevent degradation.[11]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Lolitrem B Recovery Inefficient extraction solvent.Optimize the solvent system. Dichloromethane-methanol (9:1) and chloroform-methanol (2:1) are effective options.[3][9] For hay, dichloromethane (B109758) has shown good recovery.[7]
Incomplete sample homogenization.Ensure the ryegrass sample is finely and uniformly ground to increase the surface area for solvent interaction.[1]
Insufficient extraction time.Increase the extraction time. For example, stirring with ethanol (B145695) for 3 hours has been used.[12] However, shorter ultrasonic bath extractions (e.g., 1 hour) with dichloromethane have also been shown to be effective.[6]
Lolitrem B degradation.Protect samples and extracts from light and high temperatures.[11] Store extracts in a freezer.[10]
High Variability in Results Inconsistent sample preparation.Standardize the grinding procedure to achieve a consistent particle size across all samples.[1]
Matrix effects.Incorporate a solid-phase extraction (SPE) cleanup step using a silica gel cartridge to remove interfering compounds.[7][10] Consider using matrix-matched standards for calibration.
Non-representative sampling.Mycotoxins can be heterogeneously distributed. Ensure that the initial sample is representative of the entire batch.[13]
Peak Tailing or Splitting in HPLC Poor column performance.Use a suitable column, such as a silica column (e.g., ZORBAX SIL) for normal-phase HPLC.[10] Ensure the column is properly conditioned and not overloaded.
Inappropriate mobile phase.Optimize the mobile phase composition. A common mobile phase is a mixture of dichloromethane, acetonitrile, and water.[10]
Contamination of the HPLC system.Flush the HPLC system and column thoroughly. Use high-purity solvents.
False Positives/Interfering Peaks Co-eluting matrix components.Improve the cleanup procedure. An effective SPE protocol is crucial.[7][10] Adjust the HPLC gradient or mobile phase to better separate Lolitrem B from interfering peaks.
Cross-reactivity in immunoassays (if used).Confirm positive results with a more specific method like HPLC-FLD or LC-MS.[11]

Data Presentation

Table 1: Comparison of Lolitrem B Extraction Methods and Recoveries

Extraction MethodMatrixLolitrem B ConcentrationRecovery Rate (%)Reference
Dichloromethane extraction with SPE cleanupSeeds50 - 500 µg/kg DM59.4[7]
Dichloromethane extraction with SPE cleanupHay50 - 500 µg/kg DM85.9[7]
Chloroform-methanol (2:1) extraction with silica gel column cleanupRyegrass0.05 - 1.00 mg/kg96.6 - 99.9[9][14]
Dichloromethane-methanol (9:1) extractionDiet Cookie-94 (average)[3]
Ethanol (3h stirring) followed by countercurrent chromatographyRyegrass Seed11 µg/g32[12]

Table 2: Comparison of Lolitrem B Concentrations in Ryegrass Seeds and Hay using Different Extraction Methods

Extraction MethodMatrixLolitrem B Concentration (µg/kg DM)Reference
Chloroform-methanol (1h orbital shaker)Seeds2879 ± 152[6]
Chloroform-methanol (1h orbital shaker)Hay524 ± 36[6]
Dichloromethane (1h ultrasonic bath)Seeds2651 ± 104[6]
Dichloromethane (1h ultrasonic bath)Hay564 ± 12[6]
Dichloromethane (2 min ultrasonic bath)Seeds-[6]
Dichloromethane (2 min ultrasonic bath)Hay-[6]

Experimental Protocols

Protocol 1: Lolitrem B Extraction from Ryegrass Hay using Dichloromethane and SPE Cleanup

This protocol is adapted from a method for quantifying Lolitrem B in seeds and vegetative tissue.[7]

1. Sample Preparation:

  • Grind the dried ryegrass hay to pass through a 1 mm screen.

2. Extraction:

  • Weigh 5 g of the ground sample into a 200 mL stoppered amber Erlenmeyer flask.
  • Add 100 mL of dichloromethane.
  • Place the flask in an ultrasonic bath for 1 hour.
  • Filter the extract through filter paper (e.g., Whatman No. 5A).

3. Solid-Phase Extraction (SPE) Cleanup:

  • Condition a silica gel SPE cartridge (e.g., 690 mg) by washing it with 2 mL of hexane-ethyl acetate (B1210297) (9:1).
  • Take a 5 mL aliquot of the filtered extract and evaporate it to near dryness under a stream of nitrogen at 40°C.
  • Dissolve the residue in 5 mL of hexane-ethyl acetate (9:1).
  • Load 2 mL of the dissolved sample onto the conditioned SPE cartridge.
  • Wash the cartridge with 5 mL of hexane-ethyl acetate (9:1).
  • Elute Lolitrem B with 6 mL of hexane-ethyl acetate (7:3) into a recovery flask.

4. Final Preparation for HPLC Analysis:

  • Evaporate the eluate to near dryness under vacuum at 40°C, followed by complete drying under a nitrogen stream.
  • Reconstitute the residue in exactly 2 mL of dichloromethane-acetonitrile (4:1). This is the sample solution for HPLC analysis.

Protocol 2: Lolitrem B Extraction from Ryegrass Seeds using Chloroform-Methanol

This protocol is based on a method with high recovery rates.[9][14]

1. Sample Preparation:

  • Freeze-dry the ryegrass seeds and grind them to pass through a 60-mesh sieve. Store the ground sample in the dark at -18°C.

2. Extraction:

  • Weigh an appropriate amount of the ground seed sample.
  • Add a chloroform-methanol (2:1 v/v) mixture at a sample-to-solvent ratio of 1:15 or 1:20.
  • Agitate using an orbital shaker.

3. Purification:

  • Filter the extract.
  • Purify the extract using a manually prepared silica gel 60 column.

4. Final Preparation for HPLC Analysis:

  • Evaporate the purified extract to dryness.
  • Reconstitute the residue in a known volume of an appropriate solvent for HPLC injection.

Visualizations

LolitremB_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Start Perennial Ryegrass Sample (Hay or Seeds) Grinding Grinding to Fine Powder Start->Grinding Solvent_Addition Addition of Extraction Solvent (e.g., Dichloromethane-Methanol) Grinding->Solvent_Addition Agitation Agitation (e.g., Ultrasonic Bath, Shaking) Solvent_Addition->Agitation Filtration Filtration Agitation->Filtration Evaporation1 Evaporation of Solvent Filtration->Evaporation1 SPE_Cleanup Solid-Phase Extraction (SPE) (Silica Gel Cartridge) Elution Elution of Lolitrem B SPE_Cleanup->Elution Evaporation1->SPE_Cleanup Evaporation2 Final Evaporation Elution->Evaporation2 Reconstitution Reconstitution in Mobile Phase Evaporation2->Reconstitution HPLC_Analysis HPLC-FLD Analysis Reconstitution->HPLC_Analysis

Caption: Experimental workflow for Lolitrem B extraction and analysis.

LolitremB_Signaling_Pathway LolitremB Lolitrem B Inhibition Inhibition LolitremB->Inhibition BK_Channel Large Conductance Ca2+ -activated K+ Channel (BK Channel) Hyperpolarization Cellular Hyperpolarization BK_Channel->Hyperpolarization Inhibition->BK_Channel Prolonged_Depolarization Prolonged Cellular Depolarization Inhibition->Prolonged_Depolarization Cell_Membrane Cell Membrane Action_Potential_Termination Termination of Action Potential Hyperpolarization->Action_Potential_Termination Sustained_Impulse Sustained Impulse Transmission Prolonged_Depolarization->Sustained_Impulse Neurological_Symptoms Neurological Symptoms (e.g., Tremors, Ataxia) Sustained_Impulse->Neurological_Symptoms

Caption: Signaling pathway of Lolitrem B neurotoxicity.

References

Troubleshooting

Lolitrem B low solubility issues in aqueous buffers.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lolitrem B, focusing on its low solubility...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lolitrem B, focusing on its low solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is Lolitrem B and why is its solubility a concern?

Lolitrem B is a potent neurotoxin produced by the endophytic fungus Epichloë festucae var. lolii, which is commonly found in perennial ryegrass (Lolium perenne)[1]. It is a lipophilic molecule, making it very soluble in organic solvents and lipids but practically insoluble in aqueous media[1]. This low aqueous solubility presents a significant challenge for researchers conducting in vitro experiments, such as cell-based assays or electrophysiology studies, which require the compound to be in a stable, soluble form in aqueous buffers.

Q2: In which solvents is Lolitrem B soluble?

Lolitrem B is readily soluble in various organic solvents. Concentrated stock solutions should be prepared using these solvents. See the table below for a summary of suitable solvents.

Q3: Can I dissolve Lolitrem B directly in aqueous buffers like PBS or cell culture media?

Direct dissolution of Lolitrem B in aqueous buffers is not recommended and is generally unsuccessful due to its hydrophobic nature[1]. Attempts to do so will likely result in the compound not dissolving or precipitating out of solution. The standard method involves preparing a concentrated stock solution in an organic solvent, typically dimethyl sulfoxide (B87167) (DMSO), and then diluting this stock into the aqueous buffer to the final desired concentration.

Q4: What is the recommended method for preparing a Lolitrem B stock solution?

It is recommended to prepare a high-concentration stock solution of Lolitrem B in 100% DMSO. For example, a 100 µM stock solution can be prepared in DMSO and stored at -20°C for long-term stability[2]. When preparing working solutions, this stock can be serially diluted in the same organic solvent before the final dilution into the aqueous experimental buffer.

Q5: What is the maximum concentration of DMSO that can be used in cell culture experiments?

The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. While the tolerance can be cell-line dependent, a final DMSO concentration of 0.1% (v/v) is generally considered safe for most cell lines. For sensitive cell lines or long-term experiments, it is advisable to keep the DMSO concentration at or below 0.02%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

Q6: What should I do if I observe precipitation when diluting my Lolitrem B stock solution into an aqueous buffer?

Precipitation upon dilution is a common issue with hydrophobic compounds like Lolitrem B. Refer to the troubleshooting guide below for detailed steps to address this problem.

Q7: How stable is Lolitrem B in solution?

Lolitrem B stability is dependent on the solvent and storage conditions. It has been reported to be unstable under acidic conditions and can degrade in deuterated chloroform, likely due to the formation of HCl[2]. Lolitrem B has also been observed to degrade when stored in acetonitrile (B52724) at 4°C for four weeks[2]. However, it is stable for over 24 months when stored in 80% methanol (B129727) at -20°C[2]. For long-term storage, it is best to store Lolitrem B as a stock solution in a suitable organic solvent at -20°C or below, protected from light.

Data Presentation

Table 1: Solubility Profile of Lolitrem B

Solvent/BufferSolubilityNotes
Aqueous Buffers
Phosphate-Buffered Saline (PBS)InsolubleDirect dissolution is not feasible.
Tris-Buffered Saline (TBS)InsolubleDirect dissolution is not feasible.
Cell Culture Media (e.g., DMEM, RPMI)InsolubleDirect dissolution is not feasible.
Organic Solvents
Dimethyl Sulfoxide (DMSO)SolubleRecommended for preparing high-concentration stock solutions.
DichloromethaneSolubleUsed for extraction and as a component of mobile phases in chromatography[3].
AcetonitrileSolubleUsed in combination with other organic solvents for analytical methods[3].
ChloroformSolubleUsed for extraction, but may cause degradation over time[2].
MethanolSoluble80% methanol is a suitable solvent for long-term storage at -20°C[2].
EthanolSolubleUsed for extraction from plant material[4].
Ethyl AcetateSolubleUsed in combination with other organic solvents for extraction[3].

Experimental Protocols

Protocol 1: Preparation of a Lolitrem B Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of Lolitrem B for use in in vitro experiments.

Materials:

  • Lolitrem B (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Pre-weighing Preparation: Allow the vial containing solid Lolitrem B to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Carefully weigh the desired amount of Lolitrem B using a calibrated analytical balance in a fume hood.

  • Dissolution:

    • Transfer the weighed Lolitrem B to a sterile microcentrifuge tube or amber glass vial.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution of Lolitrem B with a molecular weight of 685.89 g/mol , dissolve 6.86 mg in 1 mL of DMSO).

    • Vortex the solution thoroughly until the Lolitrem B is completely dissolved. Gentle warming in a water bath (up to 37°C) may be used to aid dissolution, but avoid excessive heat.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of Working Dilutions in Aqueous Buffer for Cell-Based Assays

Objective: To prepare a final working concentration of Lolitrem B in cell culture medium from a DMSO stock solution.

Materials:

  • Lolitrem B stock solution (in DMSO)

  • Pre-warmed cell culture medium

  • Sterile microcentrifuge tubes

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Intermediate Dilution (Optional but Recommended):

    • Prepare an intermediate dilution of the Lolitrem B stock solution in 100% DMSO. For example, if your stock is 10 mM and your final desired concentration is 10 µM, you could make a 1 mM intermediate dilution. This helps to minimize pipetting errors of very small volumes.

  • Final Dilution:

    • Directly add a small volume of the Lolitrem B stock (or intermediate dilution) to the pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, add 1 µL of the stock to 1 mL of medium (a 1:1000 dilution). This will result in a final DMSO concentration of 0.1%.

    • Immediately after adding the Lolitrem B stock, vortex or gently mix the solution thoroughly to ensure rapid and uniform dispersion, which helps to prevent precipitation.

  • Application to Cells:

    • Add the final working solution to your cells immediately after preparation.

    • Always include a vehicle control by adding the same volume of DMSO (without Lolitrem B) to the cell culture medium at the same final concentration.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation upon dilution in aqueous buffer 1. The aqueous solubility limit of Lolitrem B has been exceeded. 2. Insufficient mixing upon dilution. 3. The temperature of the aqueous buffer is too low.1. Prepare a more concentrated DMSO stock solution to reduce the volume added to the aqueous buffer. 2. Vortex or pipette mix vigorously immediately after adding the DMSO stock to the buffer. 3. Use pre-warmed (37°C) aqueous buffers for dilution. 4. Consider using a solubilizing agent such as a surfactant (e.g., Tween-80, Pluronic F-68) or cyclodextrin (B1172386) in your buffer, but be sure to test for any effects of these agents on your experimental system.
Inconsistent experimental results 1. Inaccurate initial stock concentration. 2. Degradation of Lolitrem B. 3. Precipitation of Lolitrem B in the working solution. 4. Adsorption of the compound to plasticware.1. Ensure accurate weighing and complete dissolution when preparing the stock solution. 2. Store stock solutions properly at -20°C or -80°C, protected from light, and in small aliquots to avoid freeze-thaw cycles. Prepare fresh working solutions for each experiment. 3. Visually inspect working solutions for any signs of precipitation before use. If precipitation is observed, refer to the troubleshooting steps above. 4. Use low-adhesion microcentrifuge tubes and pipette tips.
Cell toxicity observed in the vehicle control 1. The final DMSO concentration is too high for the cell line being used. 2. The DMSO used is not of a suitable grade for cell culture.1. Perform a dose-response experiment with DMSO alone to determine the maximum tolerable concentration for your specific cell line. Aim for a final DMSO concentration of ≤ 0.1%. 2. Use only anhydrous, cell culture-grade DMSO for preparing stock solutions.
Lolitrem B appears to be inactive in the assay 1. The compound has degraded. 2. The compound has precipitated out of solution. 3. The concentration used is too low to elicit a biological response.1. Use a fresh aliquot of the stock solution. Confirm the integrity of the stock if there are persistent issues. 2. Ensure the compound is fully dissolved in the final working solution. 3. Perform a dose-response experiment to determine the effective concentration range.

Visualizations

experimental_workflow Experimental Workflow for Lolitrem B Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_control Vehicle Control weigh Weigh Lolitrem B dissolve Dissolve in 100% DMSO weigh->dissolve Add to DMSO store Aliquot and Store at -20°C dissolve->store High Concentration Stock dilute Dilute Stock in Aqueous Buffer store->dilute Use fresh aliquot mix Vortex Immediately dilute->mix Rapid Dispersion use Use in Experiment mix->use Final Working Solution dmso_control Add same volume of DMSO to buffer dmso_control->use

Caption: Workflow for preparing Lolitrem B solutions.

troubleshooting_logic Troubleshooting Precipitation Issues start Precipitation Observed? check_dmso Is final DMSO concentration < 0.1%? start->check_dmso Yes no_precip No Precipitation start->no_precip No increase_stock Increase stock concentration check_dmso->increase_stock No check_mixing Was solution mixed immediately and vigorously? check_dmso->check_mixing Yes improve_mixing Improve mixing technique check_mixing->improve_mixing No check_temp Was the buffer pre-warmed? check_mixing->check_temp Yes warm_buffer Use pre-warmed buffer (37°C) check_temp->warm_buffer No consider_solubilizer Consider using a solubilizing agent check_temp->consider_solubilizer Yes

Caption: Decision tree for troubleshooting precipitation.

References

Optimization

Minimizing signal suppression for Lolitrem B in mass spectrometry.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing signal suppression during the mass s...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing signal suppression during the mass spectrometric analysis of Lolitrem B.

Troubleshooting Guides

This section provides solutions to common problems encountered during Lolitrem B analysis by LC-MS/MS.

Question: Why am I observing poor sensitivity and inconsistent results for Lolitrem B in my samples?

Answer: Poor sensitivity and inconsistent results for Lolitrem B are often due to a phenomenon known as "matrix effects," specifically ion suppression. Lolitrem B is a lipophilic (fat-soluble) mycotoxin, and when analyzing complex matrices such as pasture grass, animal adipose (fat) tissue, or milk, co-eluting endogenous compounds can interfere with the ionization of Lolitrem B in the mass spectrometer's ion source, leading to a suppressed signal.[1]

Initial Troubleshooting Steps:

  • System Suitability Test: Before analyzing samples, inject a known concentration of a pure Lolitrem B standard in a clean solvent (e.g., methanol (B129727) or acetonitrile) to ensure the LC-MS/MS system is performing optimally. Key parameters to check are retention time stability, peak shape, and signal intensity.

  • Matrix Effect Evaluation: To confirm if you are experiencing matrix effects, you can perform a post-extraction spike experiment. Compare the peak area of Lolitrem B in a clean solvent with the peak area of the same amount of Lolitrem B spiked into a blank matrix extract (a sample known to not contain Lolitrem B). A significantly lower peak area in the matrix extract confirms ion suppression.

Question: My Lolitrem B signal is suppressed. How can I improve it?

Answer: Improving a suppressed Lolitrem B signal involves a combination of optimized sample preparation, chromatographic separation, and mass spectrometry settings.

Recommended Solutions:

  • Sample Preparation: The goal is to remove interfering matrix components before the sample is injected into the LC-MS/MS system. Due to its lipophilic nature, Lolitrem B requires specific extraction and cleanup procedures.

    • For Pasture Grass (Perennial Ryegrass): Extraction with a mixture of dichloromethane (B109758) and methanol (e.g., 9:1 v/v) is effective.[2]

    • For Animal Adipose Tissue: A biphasic or monophasic extraction using solvents like methanol/water can be employed.[3] Given the high-fat content, a lipid removal step is crucial.

    • For Milk: Lolitrem B can be secreted into milk.[1][3] Sample preparation may involve protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

  • Sample Cleanup:

    • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous phase and an organic solvent). For the non-polar Lolitrem B, LLE can be an effective cleanup step.

    • Solid-Phase Extraction (SPE): SPE uses a solid sorbent to retain the analyte of interest while interfering compounds are washed away. For lipophilic compounds like Lolitrem B, reversed-phase SPE cartridges (e.g., C18) are often suitable.

  • Chromatographic Separation:

    • Optimize the Gradient: A well-optimized chromatographic gradient can separate Lolitrem B from co-eluting matrix components.

    • Column Choice: Using a high-resolution analytical column can improve separation efficiency.

  • Mass Spectrometry Settings:

    • Ion Source: While Electrospray Ionization (ESI) is commonly used, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression for certain compounds and matrices.

    • Source Parameters: Optimize ion source parameters such as gas flows, temperature, and voltages to enhance the ionization of Lolitrem B.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of Lolitrem B neurotoxicity?

A1: Lolitrem B is a potent inhibitor of large-conductance calcium-activated potassium (BK) channels.[4] These channels are crucial for regulating neuronal excitability. By blocking BK channels, Lolitrem B disrupts normal neurotransmitter release, leading to the characteristic tremors and ataxia associated with "ryegrass staggers" in livestock.[4][5]

Q2: In which tissues does Lolitrem B tend to accumulate?

A2: Due to its highly lipophilic nature, Lolitrem B readily accumulates in fatty tissues.[3][6] It has been detected in the perirenal fat of cattle and can also be found in milk.[1][6] This has implications for food safety and requires sensitive analytical methods for its detection in these matrices.

Q3: Are there any internal standards recommended for Lolitrem B quantification?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects and other sources of variability in LC-MS/MS analysis. While a specific SIL-IS for Lolitrem B may not be commercially available, using a structurally similar compound that is not present in the samples can be an alternative. However, it is important to validate that the chosen internal standard experiences similar matrix effects to Lolitrem B.

Q4: What are the expected MS/MS fragments for Lolitrem B?

A4: The protonated molecule of Lolitrem B ([M+H]⁺) has a mass-to-charge ratio (m/z) of approximately 686.4. Key MS/MS fragments can be generated to confirm its identity.

Quantitative Data Summary

The following tables summarize quantitative data related to Lolitrem B analysis and the effectiveness of different sample preparation techniques for mycotoxins.

Table 1: Matrix Effect and Recovery of Lolitrem B in Perennial Ryegrass

ParameterValueReference
Matrix Effect (Ion Suppression)67-88%
Recovery80-90%

Note: Matrix effect values below 100% indicate ion suppression.

Table 2: Comparison of Sample Cleanup Techniques for Mycotoxin Analysis

TechniqueAdvantagesDisadvantages
Liquid-Liquid Extraction (LLE) Simple, inexpensive.Can be labor-intensive, may form emulsions, less efficient for some analytes.[7]
Solid-Phase Extraction (SPE) High recovery and reproducibility, amenable to automation, effective for complex matrices.[7]Can be more expensive than LLE, requires method development.

Experimental Protocols

Protocol 1: Extraction of Lolitrem B from Animal Adipose Tissue

  • Homogenization: Weigh approximately 1 gram of frozen adipose tissue and cryo-grind to a fine powder.

  • Extraction: To the powdered tissue, add 10 mL of a cold (-20°C) 4:1 (v/v) methanol:water solution. Homogenize using a high-speed homogenizer for three 20-second cycles with 30-second intervals on ice.[3]

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted Lolitrem B.

  • Cleanup (Optional but Recommended):

    • LLE: Perform a liquid-liquid extraction of the supernatant with a non-polar solvent like hexane (B92381) to remove lipids.

    • SPE: Pass the supernatant through a C18 SPE cartridge. Wash the cartridge with a polar solvent to remove interferences and then elute Lolitrem B with a less polar solvent.

  • Evaporation and Reconstitution: Evaporate the final extract to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent (e.g., methanol or acetonitrile) for LC-MS/MS analysis.

Protocol 2: Extraction of Lolitrem B from Milk

  • Protein Precipitation: To 1 mL of milk, add 3 mL of cold acetonitrile. Vortex vigorously for 1 minute to precipitate the proteins.

  • Centrifugation: Centrifuge at 10,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Collect the supernatant.

  • Cleanup:

    • LLE: Perform a liquid-liquid extraction of the supernatant with a suitable organic solvent.

    • SPE: Dilute the supernatant with water and pass it through a conditioned C18 SPE cartridge.

  • Evaporation and Reconstitution: Evaporate the cleaned extract and reconstitute as described in Protocol 1.

Visualizations

LolitremB_Pathway cluster_Neuron Presynaptic Neuron Ca_channel Voltage-gated Ca²⁺ Channel Vesicle Synaptic Vesicle (containing neurotransmitters) Ca_channel->Vesicle triggers fusion BK_channel BK Channel Ca_channel->BK_channel activates Neurotransmitter_release Neurotransmitter Release Vesicle->Neurotransmitter_release releases K_efflux K⁺ Efflux BK_channel->K_efflux allows Membrane_potential Membrane Depolarization Membrane_potential->Ca_channel opens K_efflux->Membrane_potential hyperpolarizes (negative feedback) LolitremB Lolitrem B LolitremB->BK_channel inhibits

Caption: Mechanism of Lolitrem B neurotoxicity through inhibition of the BK channel.

Troubleshooting_Workflow Start Poor Sensitivity / Inconsistent Results Check_System Perform System Suitability Test Start->Check_System System_OK System Performance OK? Check_System->System_OK Troubleshoot_LCMS Troubleshoot LC-MS System System_OK->Troubleshoot_LCMS No Evaluate_Matrix Evaluate Matrix Effects (Post-extraction Spike) System_OK->Evaluate_Matrix Yes Matrix_Effect Significant Matrix Effect? Evaluate_Matrix->Matrix_Effect Optimize_Method Optimize Sample Prep & Chromatography Matrix_Effect->Optimize_Method Yes No_Matrix_Effect Investigate Other Factors (e.g., sample degradation) Matrix_Effect->No_Matrix_Effect No End Improved Results Optimize_Method->End

Caption: Troubleshooting workflow for poor Lolitrem B signal in mass spectrometry.

References

Troubleshooting

Technical Support Center: Optimizing HPLC Gradient for Separating Lolitrem B Isomers

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Lolitrem B isomers....

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Lolitrem B isomers.

Troubleshooting Guide

Encountering issues with your HPLC separation of Lolitrem B isomers? This guide provides a systematic approach to identifying and resolving common problems.

Problem: Poor or No Separation of Isomers

If you are observing co-eluting peaks or broad peaks where you expect to see distinct Lolitrem B isomers, consider the following troubleshooting steps.

Troubleshooting Workflow for Poor Isomer Separation

Poor Isomer Separation start Start: Poor Isomer Separation check_method Isocratic or Gradient Method? start->check_method isocratic Isocratic Method: - Decrease solvent strength - Change mobile phase ratio - Try a different column check_method->isocratic Isocratic gradient Gradient Method: - Decrease gradient slope - Increase gradient time - Optimize starting/ending %B check_method->gradient Gradient check_column Review Column Choice: - Silica (B1680970) column appropriate? - Consider different particle size or phase isocratic->check_column gradient->check_column check_mobile_phase Evaluate Mobile Phase: - Test alternative solvents (e.g., different ratios of Dichloromethane (B109758):Acetonitrile) - Check pH (if applicable) check_column->check_mobile_phase result Improved Separation check_mobile_phase->result

Caption: Workflow for troubleshooting poor separation of Lolitrem B isomers.

Problem: Peak Splitting

Peak splitting can be a frustrating issue, suggesting either a problem with the chromatography or the presence of closely eluting compounds.

Troubleshooting Workflow for Peak Splitting

Peak Splitting start Start: Peak Splitting Observed check_injection Check Injection: - Is sample solvent stronger than mobile phase? - Reduce injection volume start->check_injection check_column_health Assess Column Health: - Column void or contamination? - Blocked frit? check_injection->check_column_health Issue Persists result Single, Sharp Peak check_injection->result Resolved column_action Action: - Flush or replace column - Replace frit check_column_health->column_action check_method_params Review Method Parameters: - Co-elution of isomers? - Adjust gradient/mobile phase column_action->check_method_params check_method_params->result Optimized

Caption: Decision tree for troubleshooting peak splitting in HPLC.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for Lolitrem B?

A1: A common isocratic method uses a silica column with a mobile phase of dichloromethane and acetonitrile (B52724).[1] A ratio of 8:2 (v/v) has been successfully used.[1] Fluorescence detection is typically employed with excitation at 268 nm and emission at 440 nm.

Q2: How can I develop a gradient method to separate Lolitrem B isomers?

  • Start with a scouting gradient: Begin with a broad gradient (e.g., 5% to 95% acetonitrile in dichloromethane over 20 minutes) to determine the approximate elution time of the isomers.

  • Narrow the gradient range: Once you have an idea of where the isomers elute, create a shallower gradient around that range to improve resolution.

  • Optimize the slope: A slower gradient (a smaller change in organic solvent percentage per unit of time) will generally provide better separation of closely eluting compounds like isomers.

Q3: My peaks are tailing. What could be the cause and how do I fix it?

A3: Peak tailing can be caused by several factors:

  • Secondary interactions: Active sites on the silica stationary phase can interact with the analyte, causing tailing. Ensure you are using a high-quality, well-packed column.

  • Column overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.

  • Mobile phase issues: An inappropriate mobile phase pH or buffer concentration can affect peak shape. While Lolitrem B analysis often uses normal-phase chromatography without buffers, ensure your solvents are high purity.

Q4: What should I do if I see ghost peaks in my chromatogram?

A4: Ghost peaks are unexpected peaks that can appear in your chromatogram. They can be due to:

  • Contamination: Impurities in the mobile phase, sample, or from the HPLC system itself can cause ghost peaks. Ensure all solvents are HPLC grade and the system is clean.

  • Late eluting compounds: A compound from a previous injection may elute in a later run, especially with gradient methods. Ensure your run time is long enough to elute all components and that a proper column wash is performed between runs.

  • Injector issues: Carryover from the injector can introduce small amounts of a previous sample into the current run. Implement a needle wash step in your injection sequence.

Experimental Protocols & Data

Isocratic HPLC Method for Lolitrem B Quantification

This method has been used for the quantification of Lolitrem B in perennial ryegrass samples.[1]

  • Column: Silica 5 µm Spherisorb, 4.6 x 250 mm

  • Mobile Phase: Dichloromethane:Acetonitrile (8:2 v/v), isocratic

  • Flow Rate: Not specified, but typical analytical flow rates are 1.0-2.0 mL/min. A flow rate of 1.8 mL/min has been used in a similar method.

  • Detection: Fluorescence (Excitation: 268 nm, Emission: 440 nm)

  • Injection Volume: 20 µL

  • Run Time: 5 minutes[1]

Quantitative Data from Isocratic Method

The following table summarizes the performance of the described isocratic method.[1]

ParameterValue
Linear Range0.05 to 2.0 mg/kg
R² of Calibration Curve0.9995
Quantification Limit0.05 mg/kg
Retention Time2.7 min
Recovery of Lolitrem B Standard

The recovery of Lolitrem B from spiked samples using the isocratic method is detailed below.[1]

Added Concentration (mg/kg)Mean Recovery (%)Coefficient of Variation (%)
0.0596.65.9
0.1098.52.5
0.3099.91.8
0.6099.11.2
1.0099.10.9

References

Optimization

Lolitrem B Standard Solution: Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation, storage, and troubleshooting of Lolitrem B standard solutions. Frequently...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation, storage, and troubleshooting of Lolitrem B standard solutions.

Frequently Asked Questions (FAQs)

Q1: What is Lolitrem B and why is it important in research?

A1: Lolitrem B is a potent neurotoxin produced by the endophytic fungus Epichloë festucae var. lolii, which is commonly found in perennial ryegrass (Lolium perenne)[1]. It is the primary causative agent of "ryegrass staggers," a neurological condition affecting livestock[2][3]. In a research context, pure Lolitrem B is essential as an analytical standard for its detection and quantification in feed products, for toxicological studies, and in the development of mitigation strategies for animal health. It is also used to study its mechanism of action, specifically its role as a potent inhibitor of large-conductance calcium-activated potassium (BK) channels[1].

Q2: What are the recommended solvents for dissolving Lolitrem B?

A2: Lolitrem B is a lipophilic compound soluble in various organic solvents. The choice of solvent depends on the intended application, such as preparing a stock solution or for a specific analytical method.

Data Presentation: Lolitrem B Solubility

SolventApplication/Notes
Dichloromethane-acetonitrile (4:1 v/v)Recommended for preparing standard stock solutions for HPLC analysis[3].
80% MethanolUsed for long-term storage, showing good stability[1].
Chloroform-methanol (2:1 v/v)Effective for extraction from sample matrices[4][5].
Hexane, Acetone, Ethyl AcetateUsed in sequential extraction and purification processes[1].

Q3: How should Lolitrem B standard solutions be stored to ensure stability?

A3: Proper storage is critical to prevent the degradation of Lolitrem B. The compound can degrade to its biosynthetic intermediate, lolitriol, if not stored correctly.

Data Presentation: Recommended Storage Conditions for Lolitrem B Solutions

Solution TypeStorage TemperatureContainerDurationNotes
Stock Solution Freezer (-20°C or lower)Amber glass vial, tightly sealedUp to 24 months (in 80% methanol)[1]Protect from light to prevent photodegradation. Use amber vials or wrap clear vials in aluminum foil[3].
Working Solutions Refrigerator (2-8°C)Amber glass vial, tightly sealedShort-term (days)Prepare fresh working solutions from the stock solution before each analysis set for best results.

Q4: What are the safety precautions for handling Lolitrem B?

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields.

  • Handling: Handle the solid compound and concentrated solutions in a certified chemical fume hood to avoid inhalation of dust or aerosols. Avoid direct contact with skin and eyes.

  • Emergency Procedures:

    • If Swallowed: Lolitrem B is expected to be highly toxic upon ingestion. Seek immediate medical attention. Do not induce vomiting.

    • Skin Contact: Wash the affected area thoroughly with soap and water for at least 15 minutes.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

  • Disposal: Dispose of all waste containing Lolitrem B according to institutional and local regulations for hazardous chemical waste.

Experimental Protocols

Protocol 1: Preparation of Lolitrem B Standard Stock Solution

This protocol is based on the methodology outlined in the Japanese Feed Analysis Standards[3].

Objective: To prepare a Lolitrem B standard stock solution at a concentration of approximately 1.3 µg/mL.

Materials:

Methodology:

  • Accurately weigh approximately 1.3 µg of the Lolitrem B standard.

  • Transfer the weighed standard to a 1 mL amber volumetric flask.

  • Prepare the solvent by mixing dichloromethane and acetonitrile in a 4:1 ratio.

  • Add a small amount of the dichloromethane-acetonitrile (4:1) solvent to the flask to dissolve the Lolitrem B.

  • Once fully dissolved, bring the solution to the 1 mL mark with the solvent.

  • Cap the flask and invert it several times to ensure homogeneity.

  • Transfer the solution to a labeled amber glass vial with a PTFE-lined cap.

  • Store the stock solution in a freezer at -20°C or below[3].

Protocol 2: Preparation of Working Standard Solutions for HPLC Calibration

Objective: To prepare a series of diluted working standard solutions for creating a calibration curve.

Materials:

  • Lolitrem B standard stock solution (from Protocol 1)

  • Dichloromethane-acetonitrile (4:1 v/v)

  • Volumetric flasks (amber)

  • Pipettes and tips

Methodology:

  • Allow the stock solution to equilibrate to room temperature before opening.

  • Perform serial dilutions of the stock solution using the dichloromethane-acetonitrile (4:1) solvent.

  • Prepare a series of working standards with concentrations ranging from 2 to 100 ng/mL[3]. For example, to prepare a 100 ng/mL standard from a 1.3 µg/mL (1300 ng/mL) stock, dilute the stock solution 1:13.

  • Use these working solutions to generate a calibration curve for HPLC analysis.

Troubleshooting Guide

Issue 1: No peak or a very small peak is observed for the Lolitrem B standard in HPLC.

  • Possible Cause 1: Degradation of Lolitrem B.

    • Solution: Ensure that the standard solutions have been stored correctly (frozen, protected from light). Prepare fresh working standards from your stock solution. If the problem persists, prepare a new stock solution from the primary standard material. Lolitrem B can degrade depending on solvent and storage conditions.

  • Possible Cause 2: Incorrect HPLC detector settings.

    • Solution: Verify that the fluorescence detector is set to the correct excitation and emission wavelengths for Lolitrem B (e.g., Excitation: 268 nm, Emission: 440 nm).

  • Possible Cause 3: Injection issue.

    • Solution: Check the autosampler for air bubbles in the syringe and ensure the injection volume is set correctly.

Issue 2: The retention time for the Lolitrem B peak is shifting between injections.

  • Possible Cause 1: Inconsistent mobile phase composition.

    • Solution: If using a gradient, ensure the pump is mixing the solvents correctly. Prepare the mobile phase fresh daily and ensure it is thoroughly degassed.

  • Possible Cause 2: Fluctuations in column temperature.

    • Solution: Use a column oven to maintain a stable temperature throughout the analytical run.

  • Possible Cause 3: Column equilibration.

    • Solution: Ensure the column is adequately equilibrated with the mobile phase before starting the injection sequence.

Issue 3: The Lolitrem B peak is broad or shows tailing.

  • Possible Cause 1: Contamination of the guard or analytical column.

    • Solution: Replace the guard column. If the problem persists, flush the analytical column according to the manufacturer's instructions or replace it.

  • Possible Cause 2: Mismatch between injection solvent and mobile phase.

    • Solution: Whenever possible, the standard should be dissolved in the initial mobile phase. A strong solvent mismatch can cause peak distortion.

  • Possible Cause 3: Column degradation.

    • Solution: The silica-based columns used for Lolitrem B analysis can degrade over time. If performance continues to decline, the column may need to be replaced.

Visualizations

LolitremB_Standard_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh Lolitrem B Standard dissolve 2. Dissolve in Dichloromethane:Acetonitrile (4:1) weigh->dissolve volume 3. Adjust to Final Volume in Amber Volumetric Flask dissolve->volume store_stock 4. Store in Freezer (-20°C, Protected from Light) volume->store_stock equilibrate 5. Equilibrate Stock Solution to Room Temp store_stock->equilibrate For Use dilute 6. Perform Serial Dilutions (e.g., 2-100 ng/mL) equilibrate->dilute hplc 7. Use for HPLC Calibration dilute->hplc HPLC_Troubleshooting_Tree cluster_peak Peak Problem cluster_retention Retention Time Problem cluster_shape Peak Shape Problem start HPLC Analysis Issue peak_issue No / Small Peak? start->peak_issue degradation Check for Degradation: - Prepare fresh standards - Verify storage conditions peak_issue->degradation Yes retention_issue Shifting Retention Time? peak_issue->retention_issue No detector Check Detector Settings: - Correct Ex/Em wavelengths? degradation->detector mobile_phase Check Mobile Phase: - Freshly prepared? - Degassed properly? retention_issue->mobile_phase Yes shape_issue Broad / Tailing Peak? retention_issue->shape_issue No temp Check Column Temp: - Is oven stable? mobile_phase->temp contamination Check for Contamination: - Replace guard column - Flush analytical column shape_issue->contamination Yes end Consult Instrument Manual or Technical Support shape_issue->end No solvent_mismatch Check Solvent Mismatch: - Inject in mobile phase if possible contamination->solvent_mismatch

References

Troubleshooting

Technical Support Center: Lolitrem B Animal Dosing Studies

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in Lolitrem B animal dos...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in Lolitrem B animal dosing studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during Lolitrem B experiments, offering potential causes and actionable solutions to enhance experimental consistency and data reliability.

Q1: We are observing high inter-animal variability in the tremor response after Lolitrem B administration. What are the likely causes and how can we mitigate this?

A1: High variability in neurotoxic response is a frequent challenge. The primary sources of variability in Lolitrem B studies often relate to the compound's properties, animal handling, and procedural inconsistencies.

Potential Causes & Solutions:

  • Dosing Formulation and Administration:

    • Inconsistent Formulation: Lolitrem B is highly lipophilic and insoluble in aqueous solutions.[1] Inconsistent suspension or precipitation of the compound in the dosing vehicle can lead to variable dosing. Ensure the formulation is a homogenous suspension immediately before and during administration. Sonication or vortexing between doses may be necessary.

    • Inaccurate Dosing Technique: Variability in oral gavage or intraperitoneal (IP) injection technique is a major contributor to inconsistent results. Ensure all personnel are thoroughly trained on standardized procedures. For oral gavage, verify correct placement of the gavage tube to prevent accidental administration into the lungs or partial dosing.[2] For IP injections, consistent anatomical placement is crucial to avoid injection into organs or adipose tissue, which can alter absorption rates.[3]

  • Animal-Related Factors:

    • Genetic Variability: Outbred animal stocks (e.g., Sprague-Dawley rats) have greater genetic diversity, which can lead to varied metabolic rates and drug responses.[4] Consider using inbred strains to reduce genetic variability.

    • Physiological State: Factors such as the animal's age, weight, and stress levels can influence drug metabolism and response. Standardize these parameters across all experimental groups. Acclimatize animals to handling and the experimental procedures to minimize stress-induced physiological changes.

  • Environmental Factors:

    • Housing Conditions: Variations in cage density, lighting, and noise can impact animal stress levels and behavior. Maintain consistent environmental conditions for all animals throughout the study.

Q2: What is the best way to prepare a Lolitrem B dosing solution for in vivo studies?

A2: Due to its poor water solubility, Lolitrem B requires a non-aqueous vehicle for administration. The choice of vehicle can impact the stability and bioavailability of the compound.

  • For Intraperitoneal (IP) Injection: A common vehicle is a mixture of Dimethyl Sulfoxide (B87167) (DMSO) and sterile saline or water. A typical preparation involves dissolving Lolitrem B in a small amount of DMSO and then diluting it with saline to the final desired concentration. For example, a 9:1 (v/v) DMSO:H₂O solution has been used.[4] It is crucial to ensure the final DMSO concentration is non-toxic to the animals.

  • For Oral Administration (Gavage): Lolitrem B can be suspended in an appropriate vehicle such as a solution of 0.5% carboxymethylcellulose in water or incorporated into the feed.[5][6] When preparing a suspension, ensure vigorous and consistent mixing to maintain homogeneity.

Q3: How stable is Lolitrem B in dosing solutions?

A3: The stability of Lolitrem B in dosing solutions can be a source of variability. It is recommended to prepare dosing solutions fresh on the day of the experiment. If storage is necessary, it should be for a minimal duration at 4°C and protected from light. Studies on similar compounds suggest that storage in DMSO/water mixtures can be viable, but stability should be verified for your specific formulation and storage conditions.[7][8]

Q4: We are having difficulty detecting Lolitrem B in plasma samples. What could be the issue?

A4: Lolitrem B is rapidly eliminated from the serum.[9] In goats, a half-life of only 14 minutes has been reported.[9] This rapid clearance can make detection in plasma challenging, especially at later time points.

Troubleshooting Steps:

  • Sampling Time: Ensure your blood sampling time points are frequent and early enough to capture the absorption and initial distribution phases.

  • Analytical Sensitivity: The analytical method must be sensitive enough to detect low concentrations. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are highly sensitive methods for Lolitrem B quantification.[5][10]

  • Storage and Bioaccumulation: Lolitrem B is lipophilic and tends to accumulate in fatty tissues.[7][11] Consider analyzing adipose tissue in addition to plasma to get a more complete picture of the compound's distribution.

Data Presentation

The following tables summarize quantitative data from various Lolitrem B animal studies. Note that direct comparisons between studies should be made with caution due to differences in experimental conditions.

Table 1: Lolitrem B Dosing Regimens in Mice

Route of AdministrationDoseVehicleAnimal StrainObserved EffectReference
Intraperitoneal (IP)2.0 mg/kg9:1 (v/v) DMSO:H₂ONot SpecifiedTremors and altered motor activity[4]
Intraperitoneal (IP)0.5 mg/kg9:1 (v/v) DMSO:H₂ONot SpecifiedLower level of tremors and metabolic changes[4]
Oral (in feed)0.265 ppmTeklad Global 2016 mouse foodSwiss miceNo significant adverse effects observed[5][7]
Oral (in feed)0.53 ppmTeklad Global 2016 mouse foodSwiss miceNo significant adverse effects observed[5][7]
Oral (in feed)1.06 ppmTeklad Global 2016 mouse foodSwiss miceNo significant adverse effects observed[5][7]

Table 2: Pharmacokinetic Parameters of Lolitrem B in Livestock

ParameterValueAnimal ModelRoute of AdministrationNotesReference
Serum Half-life (t½)14 minutesLactating GoatsIntravenous (23 µg/kg)Rapid elimination from serum.[9]
Elimination in Milk75 hoursLactating GoatsOral (100 µg/kg)0.19% of the administered dose excreted in milk.[9]
Tissue DistributionAccumulates in fatCattle and SheepOral (from feed)Detected in perirenal and subcutaneous fat.[7][11]

Experimental Protocols

This section provides detailed methodologies for key experiments involving Lolitrem B.

Protocol 1: Preparation of Lolitrem B for Intraperitoneal Injection in Mice

Objective: To prepare a stable and homogenous Lolitrem B solution for IP administration.

Materials:

  • Lolitrem B standard

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Sterile 0.9% saline or water for injection

  • Sterile, amber-colored glass vials

  • Calibrated pipettes and sterile tips

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh the required amount of Lolitrem B standard in a sterile, amber-colored vial.

    • Add a minimal volume of sterile DMSO to completely dissolve the Lolitrem B. Vortex gently to aid dissolution.

  • Working Solution Preparation:

    • On the day of the experiment, dilute the stock solution with sterile 0.9% saline or water to the final desired concentration. A common final vehicle composition is 10% DMSO in saline.[4]

    • Ensure the final DMSO concentration is below the threshold for toxicity in the animal model.

    • Vortex the working solution thoroughly to ensure homogeneity.

  • Administration:

    • Visually inspect the solution for any precipitation before each injection.

    • If any precipitation is observed, gently warm and vortex the solution.

    • Administer the solution to the mice at the desired dose volume (e.g., 10 mL/kg).

Protocol 2: Quantification of Lolitrem B in Brain Tissue by LC-MS/MS

Objective: To extract and quantify Lolitrem B from brain tissue samples.

Materials:

  • Brain tissue samples, stored at -80°C

  • Internal standard (e.g., a structurally similar compound not present in the sample)

  • Methanol:Water (4:1, v/v), ice-cold

  • Tissue homogenizer with a cooling system

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Sample Homogenization:

    • Accurately weigh the frozen brain tissue sample (e.g., 30-70 mg).[12]

    • Add ice-cold methanol:water (4:1, v/v) to the sample in a pre-filled cryotube with ceramic beads.[12]

    • Homogenize the tissue at high speed (e.g., 5500 rpm) in short cycles with cooling intervals to prevent degradation.[12]

  • Extraction:

    • Spike the homogenate with the internal standard.

    • Vortex the mixture and then centrifuge at high speed (e.g., >12,000 x g) at 4°C to pellet proteins and cellular debris.

  • Sample Analysis:

    • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

    • Develop an LC-MS/MS method with optimized parameters for the detection and quantification of Lolitrem B and the internal standard. This will involve selecting appropriate precursor and product ions and optimizing collision energy.

Mandatory Visualization

Signaling Pathway

LolitremB_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effects BK_channel BK Channel (Large Conductance Ca²⁺-activated K⁺ Channel) K_ion_out K⁺ BK_channel->K_ion_out Efflux (Blocked) Membrane_Depolarization Membrane Depolarization BK_channel->Membrane_Depolarization Leads to LolitremB Lolitrem B LolitremB->BK_channel Inhibition Ca_ion Ca²⁺ Ca_ion->BK_channel Activation K_ion_in K⁺ Neuronal_Hyperexcitability Neuronal Hyperexcitability Membrane_Depolarization->Neuronal_Hyperexcitability PI3K_AKT_pathway PI3K/AKT Pathway (Potential Modulation) Membrane_Depolarization->PI3K_AKT_pathway Potential Influence Tremors Tremors Neuronal_Hyperexcitability->Tremors Neuronal_Survival Neuronal Survival (Potential Impact) PI3K_AKT_pathway->Neuronal_Survival

Caption: Proposed signaling pathway of Lolitrem B neurotoxicity.

Experimental Workflow

LolitremB_Workflow cluster_prep Preparation Phase cluster_dosing Dosing & Observation Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation (Standardize Environment) Group_Allocation Group Allocation (Randomized) Animal_Acclimation->Group_Allocation Dosing Dosing Administration (IP or Oral Gavage) Group_Allocation->Dosing Dose_Preparation Lolitrem B Formulation (Freshly Prepared) Dose_Preparation->Dosing Behavioral_Assessment Behavioral Assessment (e.g., Tremor Scoring) Dosing->Behavioral_Assessment Sample_Collection Sample Collection (Blood, Brain, Adipose Tissue) Behavioral_Assessment->Sample_Collection Sample_Processing Sample Processing (Extraction) Sample_Collection->Sample_Processing Bioanalysis Bioanalysis (HPLC-FLD or LC-MS/MS) Sample_Processing->Bioanalysis Data_Analysis Data Analysis (Statistical Evaluation) Bioanalysis->Data_Analysis

Caption: Standard experimental workflow for a Lolitrem B in vivo study.

References

Optimization

Troubleshooting inconsistent results in Lolitrem B assays.

Welcome to the technical support center for Lolitrem B assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experim...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lolitrem B assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental protocols related to this potent neurotoxin.

Frequently Asked Questions (FAQs)

Q1: What is Lolitrem B and what is its primary mechanism of action?

A1: Lolitrem B is a potent neurotoxin produced by the endophytic fungus Epichloë festucae var. lolii, which is often found in perennial ryegrass (Lolium perenne). Its primary mechanism of action is the inhibition of large-conductance calcium-activated potassium channels (BK channels). By blocking these channels, Lolitrem B disrupts normal neuronal and muscle cell function, leading to tremors and staggers in livestock, a condition known as "ryegrass staggers".[1][2][3]

Q2: Why am I seeing inconsistent results in my Lolitrem B assays?

A2: Inconsistent results in Lolitrem B assays can stem from a variety of factors. These include the inherent properties of Lolitrem B, such as its poor solubility in aqueous solutions and potential for degradation, as well as variability in experimental conditions.[4] Key areas to investigate are the stability and handling of Lolitrem B stock solutions, the health and consistency of the cell line used, and the precise parameters of the assay itself.

Q3: How should I properly store and handle Lolitrem B?

A3: Lolitrem B is a lipophilic molecule and is susceptible to degradation.[5] It is recommended to store Lolitrem B as a stock solution in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect the solutions from light. When preparing working solutions, it is crucial to ensure complete solubilization and to be mindful of the final solvent concentration in the assay, as high concentrations of organic solvents can affect cell health and assay performance.

Troubleshooting Inconsistent Results

This section provides a question-and-answer guide to directly address specific issues you may encounter during your experiments.

Issue 1: High Variability in IC50 Values

Q: My calculated IC50 value for Lolitrem B varies significantly between experiments, even when using the same cell line and assay. What could be the cause?

A: High variability in IC50 values is a common challenge in cell-based assays and can be attributed to several factors. Here’s a systematic approach to troubleshooting this issue:

  • Cell Line Health and Consistency:

    • Passage Number: Use cells within a consistent and low passage number range. High-passage cells can exhibit altered morphology, growth rates, and drug sensitivity.[6][7][8][9][10]

    • Cell Density: Ensure a consistent cell seeding density across all wells and experiments. Over-confluent or sparsely populated wells can respond differently to the toxin.[2]

    • Cell Line Authentication: Periodically authenticate your cell line to ensure it has not been misidentified or cross-contaminated.[11][12][13][14][15]

  • Lolitrem B Preparation and Handling:

    • Solubility: Lolitrem B is poorly soluble in aqueous media.[4] Ensure the compound is fully dissolved in your stock solvent before further dilution into aqueous assay buffers. Visually inspect for any precipitation.

    • Stock Solution Stability: Avoid repeated freeze-thaw cycles of your Lolitrem B stock solution. Prepare single-use aliquots and store them at -80°C, protected from light.[2]

  • Assay Conditions:

    • Solvent Concentration: Keep the final concentration of the vehicle (e.g., DMSO) consistent across all wells, including controls. High solvent concentrations can be toxic to cells.

    • Incubation Time: Standardize the incubation time for Lolitrem B exposure. Different exposure times can lead to different apparent potencies.[2]

    • Calcium Concentration: The inhibitory effect of Lolitrem B on BK channels can be dependent on the intracellular calcium concentration. Ensure your assay buffer has a consistent and appropriate calcium concentration.

Issue 2: Poor Signal-to-Noise Ratio in Fluorescence-Based Assays

Q: I am using a fluorescence-based assay to measure BK channel activity, but my signal is weak and noisy. How can I improve it?

A: A poor signal-to-noise ratio can obscure the effects of Lolitrem B. Consider the following troubleshooting steps:

  • Dye Loading:

    • Concentration and Incubation: Optimize the concentration of the fluorescent dye and the loading time. Insufficient loading can result in a weak signal, while excessive loading can be cytotoxic.

    • Wash Steps: Ensure that extracellular dye is adequately washed away before recording, as it can contribute to high background fluorescence.

  • Cell Health: Unhealthy or dying cells can exhibit altered membrane potential and ion gradients, leading to inconsistent fluorescence signals. Ensure your cells are healthy and viable before starting the assay.

  • Instrumentation:

    • Filter Sets: Use the appropriate excitation and emission filter sets for your chosen fluorescent dye to maximize signal detection and minimize bleed-through.

    • Plate Reader Settings: Optimize the gain and other settings on your fluorescence plate reader to enhance signal detection without saturating the detector.

Issue 3: Difficulty Obtaining Stable Recordings in Patch-Clamp Electrophysiology

Q: I am struggling to get stable whole-cell recordings when studying the effects of Lolitrem B on BK channels. What are some common issues?

A: Patch-clamp electrophysiology requires precision and practice. Here are some common problems and solutions for whole-cell recordings of BK channels:

  • Seal Formation:

    • Pipette Quality: Use freshly pulled, fire-polished pipettes with the appropriate resistance (typically 3-7 MΩ for whole-cell recordings) for each recording.[16]

    • Cell Health: Use healthy, non-confluent cells for patching.

    • Solution Cleanliness: Ensure all solutions are filtered to remove any particulate matter that could interfere with seal formation.[17]

  • Recording Stability:

    • Series Resistance: Monitor and compensate for series resistance. High or unstable series resistance can lead to inaccurate voltage control and distorted current recordings.[18]

    • Run-down: BK channel activity can "run-down" over time in the whole-cell configuration due to the dialysis of essential intracellular components. Include ATP and GTP in your internal solution to help maintain channel activity.

    • Vibrations: Ensure your setup is on an anti-vibration table and shielded from mechanical and acoustic noise.

  • BK Current Isolation:

    • Voltage Protocol: Use a voltage protocol that is appropriate for activating BK channels. This typically involves depolarizing voltage steps from a negative holding potential.

    • Pharmacological Blockers: To isolate BK currents, you may need to use other ion channel blockers in your external solution to inhibit contaminating currents (e.g., from voltage-gated sodium or other potassium channels).

Data Presentation

Table 1: Comparative IC50 Values of Lolitrem B and Related Compounds on BK Channels
CompoundCell Line/SystemIC50 (nM)Reference
Lolitrem BhSlo-expressing cells4(Imlach et al., 2009)
Lolitrem FhSlo-expressing cellsSimilar to Lolitrem B(Imlach et al., 2009)
31-epi-Lolitrem BhSlo-expressing cells11-fold higher than Lolitrem B(Imlach et al., 2009)

This table summarizes the half-maximal inhibitory concentration (IC50) values for Lolitrem B and its analogues against the human large-conductance calcium-activated potassium (hSlo) channel.

Experimental Protocols

Protocol 1: Thallium Flux Assay for BK Channel Inhibition

This protocol describes a fluorescence-based assay to measure the inhibition of BK channels by Lolitrem B using thallium (Tl+) as a surrogate for potassium (K+).

Materials:

  • Cells stably expressing the BK channel of interest

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Thallium-sensitive fluorescent dye (e.g., Thallos-AM)

  • Pluronic F-127

  • Lolitrem B stock solution in DMSO

  • Thallium stimulus buffer (Assay buffer containing a final concentration of Tl2SO4)

  • Potassium stimulus buffer (Assay buffer with a high concentration of K+)

  • 96- or 384-well black-walled, clear-bottom microplates

  • Fluorescence plate reader with kinetic read capabilities

Procedure:

  • Cell Plating: Seed the BK channel-expressing cells into the microplates at an optimized density and allow them to adhere overnight.

  • Dye Loading: a. Prepare a dye loading solution containing the thallium-sensitive dye and Pluronic F-127 in assay buffer. b. Remove the cell culture medium and add the dye loading solution to each well. c. Incubate the plate at 37°C for a predetermined optimal time (e.g., 60-90 minutes).

  • Compound Incubation: a. Prepare serial dilutions of Lolitrem B in assay buffer from the DMSO stock solution. Include a vehicle control (DMSO at the same final concentration). b. After dye loading, wash the cells with assay buffer. c. Add the Lolitrem B dilutions or vehicle control to the respective wells and incubate for a specific period (e.g., 15-30 minutes) at room temperature.

  • Fluorescence Measurement: a. Place the plate in a kinetic fluorescence plate reader. b. Set the excitation and emission wavelengths appropriate for the dye. c. Establish a baseline fluorescence reading for each well. d. Add the thallium and potassium stimulus buffer to all wells simultaneously using the plate reader's injection system. This depolarizes the cells and opens the BK channels, allowing Tl+ influx. e. Immediately begin kinetic fluorescence readings for a set duration (e.g., 2-5 minutes).

  • Data Analysis: a. The rate of fluorescence increase is proportional to the Tl+ influx through the open BK channels. b. Calculate the initial rate of fluorescence change for each well. c. Normalize the rates to the vehicle control. d. Plot the normalized rates against the Lolitrem B concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Whole-Cell Voltage-Clamp Recording of BK Currents

This protocol outlines the procedure for recording BK channel currents from a single cell using the whole-cell patch-clamp technique.

Materials:

  • Cells expressing BK channels

  • Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer, anti-vibration table, Faraday cage)

  • Borosilicate glass capillaries

  • Pipette puller and microforge

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.

  • Internal solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2 with KOH. The free Ca2+ concentration can be adjusted as needed.

  • Lolitrem B solutions in external solution.

Procedure:

  • Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution. Fire-polish the tip of the pipette.

  • Cell Preparation: Plate cells on coverslips at a low density. Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

  • Seal Formation: a. Fill a micropipette with the internal solution and mount it on the pipette holder. b. Apply positive pressure to the pipette and lower it into the bath. c. Approach a healthy-looking cell with the pipette tip. d. Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

  • Whole-Cell Configuration: a. Apply gentle suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration. b. Compensate for the whole-cell capacitance and series resistance using the amplifier's controls.

  • Data Acquisition: a. Hold the cell at a negative potential (e.g., -80 mV). b. Apply a series of depolarizing voltage steps (e.g., from -60 mV to +80 mV in 20 mV increments) to elicit BK currents. c. Record the resulting currents.

  • Lolitrem B Application: a. Perfuse the cell with the external solution containing a known concentration of Lolitrem B. b. Repeat the voltage-step protocol to record BK currents in the presence of the inhibitor.

  • Data Analysis: a. Measure the peak current amplitude at each voltage step before and after Lolitrem B application. b. Calculate the percentage of current inhibition at each voltage. c. Construct a dose-response curve by applying different concentrations of Lolitrem B and determine the IC50 value.

Visualizations

Diagram 1: Lolitrem B Signaling Pathway

LolitremB_Pathway cluster_membrane Cell Membrane BK_channel BK Channel (α and β subunits) K_efflux K⁺ Efflux BK_channel->K_efflux Allows Inhibition Inhibition of Neuronal Firing LolitremB Lolitrem B LolitremB->BK_channel Blocks LolitremB->Inhibition Leads to Depolarization Membrane Depolarization Depolarization->BK_channel Activates Ca_influx Increased Intracellular Ca²⁺ Ca_influx->BK_channel Activates Hyperpolarization Hyperpolarization/ Repolarization K_efflux->Hyperpolarization Hyperpolarization->Inhibition Prevents Over-excitation

Caption: Signaling pathway of BK channel activation and its inhibition by Lolitrem B.

Diagram 2: Experimental Workflow for Troubleshooting Inconsistent IC50 Values

Troubleshooting_Workflow cluster_cells Cell Culture Verification cluster_compound Lolitrem B Solution Assessment cluster_assay Assay Protocol Review start Inconsistent IC50 Values Observed check_cells Step 1: Verify Cell Culture Conditions start->check_cells passage Consistent Passage Number? check_cells->passage check_compound Step 2: Assess Lolitrem B Solution storage Proper Storage & Aliquoting? check_compound->storage check_assay Step 3: Review Assay Protocol solvent Consistent Solvent Control? check_assay->solvent consistent_results Consistent IC50 Values density Consistent Seeding Density? passage->density authentication Authenticated Cell Line? density->authentication authentication->check_compound solubility Complete Solubilization? storage->solubility solubility->check_assay incubation Standardized Incubation Time? solvent->incubation incubation->consistent_results

Caption: A logical workflow for troubleshooting inconsistent IC50 values in Lolitrem B assays.

References

Troubleshooting

Enhancing the sensitivity of Lolitrem B detection methods.

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of Lolitrem B. Frequently...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of Lolitrem B.

Frequently Asked Questions (FAQs)

Q1: What is Lolitrem B and why is sensitive detection critical?

A1: Lolitrem B is a potent neurotoxin produced by the endophytic fungus Neotyphodium lolii, which is often found in perennial ryegrass (Lolium perenne).[1][2] This toxin is responsible for a neurological condition in livestock known as "ryegrass staggers," characterized by tremors, ataxia, and in severe cases, paralysis and death.[3][4] Sensitive and accurate detection is crucial for:

  • Animal Health: To ensure feed safety and prevent toxicosis in grazing animals like cattle, sheep, and horses.[1][3] The risk value for livestock is considered to be around 1,800-2,000 µg/kg.[5]

  • Agricultural Management: To monitor toxin levels in pastures, which can fluctuate with weather and harvest time, allowing for better grazing management.[1][6]

  • Food Safety: To detect potential residues in animal products, as the lipophilic nature of Lolitrem B allows it to be stored in fat.[4][7]

  • Research: To understand the toxin's metabolism, distribution, and potential synergistic effects with other compounds.[4][8]

Q2: What are the primary analytical methods for Lolitrem B detection?

A2: The most common and established methods for the quantitative analysis of Lolitrem B are based on chromatography. These include:

  • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This is a widely used, rapid, and sensitive method for routine analysis.[9] It offers robust quantification in the parts-per-million (ppm) to sub-ppm range.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): These methods provide high sensitivity and selectivity, making them ideal for identifying novel metabolites, analyzing complex matrices, and confirming results.[8][10]

Immunoassays, such as ELISA, have been explored for detecting Lolitrem B in animal body fluids, which could offer a valuable diagnostic tool in the future.[11]

Q3: What are the common sample matrices for Lolitrem B analysis?

A3: Lolitrem B is typically analyzed in a variety of matrices, including:

  • Plant Material: Perennial ryegrass (whole plant, seeds, hay, straw) is the most common matrix.[5][9]

  • Animal Tissues: Due to its lipophilic nature, Lolitrem B can be detected in the body fat of exposed animals.[7][12]

  • Animal Fluids: It has been detected in the plasma of horses and the milk of goats and cows after exposure.[11][13] Urine is generally not a suitable matrix for detection.[14]

  • Feed: Formulated animal feeds containing perennial ryegrass are also tested.[1]

Q4: How can I prevent sample degradation during collection and storage?

A4: Lolitrem B is sensitive to light. All quantification procedures should be conducted under protection from light.[5] For long-term stability, ryegrass samples should be freeze-dried and stored in darkness at -18°C.[2][15] When collecting pasture samples, use paper bags instead of plastic to avoid "plant sweating" and potential degradation.[12]

Troubleshooting Guides

This section addresses specific issues that may arise during sample preparation, chromatographic analysis, and data interpretation.

Sample Preparation

Q5: My Lolitrem B recovery is low or inconsistent. What are the possible causes?

A5: Low recovery often points to issues in the extraction or clean-up steps. Consider the following:

  • Extraction Solvent: The choice of solvent is critical. Mixtures like chloroform-methanol (2:1 v/v) or ethyl acetate-ethanol (2:1) are commonly used.[2][5] Ensure the solvent-to-sample ratio is adequate; a 1:20 ratio has been shown to be effective for freeze-dried samples.[2]

  • Extraction Time: Ensure sufficient extraction time. Intermittent shaking over 2 hours has been specified in some protocols.[5]

  • Clean-up Column: The solid-phase extraction (SPE) or silica (B1680970) gel column clean-up is a critical step.

    • Do not over-compact manually prepared silica columns, as this can decrease toxin recovery.[2]

    • Ensure the column is properly conditioned before loading the sample.[5]

    • Use the correct elution solvent. A common elution solvent for silica columns is hexane-ethyl acetate (B1210297) (7:3).[5]

  • Evaporation Step: When concentrating the eluate, use a water bath at 40°C or less to avoid thermal degradation of the toxin.[5]

HPLC-FLD Analysis

Q6: I'm observing peak tailing or splitting in my chromatogram. What should I check?

A6: Peak shape issues can stem from the column, mobile phase, or interactions with the analytical system.

  • Column Health: The column may be contaminated or degraded. Try flushing the column or, if necessary, replace it. Contamination can lead to high system pressure and signal interference.[10]

  • Mobile Phase pH: Inconsistent mobile phase pH can cause retention time shifts and affect peak shape.[10] Ensure buffers are correctly prepared and fresh.

  • Sample Overload: Injecting too much sample can lead to peak broadening and fronting. Try diluting your sample.

  • Contamination: Buildup of contaminants can cause various issues. Regularly inject system suitability test samples to monitor for contamination, retention time shifts, and other inconsistencies.[10]

Workflow for Troubleshooting Poor Peak Shape

G start Poor Peak Shape Observed (Tailing, Splitting, Broadening) check_column Check Column - Age & Performance? - Visible Contamination? start->check_column flush_column Action: Flush Column According to Manufacturer Protocol check_column->flush_column Degradation Suspected replace_column Action: Replace Column check_column->replace_column Column is Old/Failed check_mobile_phase Check Mobile Phase - Correct Composition? - Freshly Prepared? - pH Correct? check_column->check_mobile_phase Column OK flush_column->check_mobile_phase Issue Persists end_node Problem Resolved replace_column->end_node prepare_new_mp Action: Prepare Fresh Mobile Phase check_mobile_phase->prepare_new_mp Issue Suspected check_sample Check Sample - Overloaded? - Dissolved in Mobile Phase? check_mobile_phase->check_sample Mobile Phase OK prepare_new_mp->check_sample Issue Persists dilute_sample Action: Dilute Sample and Re-inject check_sample->dilute_sample Overload Suspected check_sample->end_node Sample OK, Re-evaluate dilute_sample->end_node

Caption: Troubleshooting logic for poor HPLC peak shape.

LC-MS/MS Analysis

Q7: My signal intensity is weak or absent. How can I improve sensitivity?

A7: Weak signal intensity in LC-MS/MS can be due to issues with the ion source, mobile phase, or mass spectrometer settings.

  • Ion Source Problems: The ion source is a common source of problems.

    • Clean the Source: Contamination from sample residues or mobile phase impurities is a primary cause of signal loss.[10] Regular cleaning is essential.

    • Check Source Parameters: Ensure source temperatures and gas flows are appropriate for Lolitrem B. Settings that are too harsh can cause undesired fragmentation and loss of the parent ion.[16]

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of Lolitrem B.

    • Improve Sample Clean-up: A more rigorous SPE protocol may be needed to remove interfering compounds.

    • Modify Chromatography: Adjust the gradient to better separate Lolitrem B from matrix components.

  • Mass Spectrometer Calibration: Ensure the mass spectrometer is properly calibrated. Poor mass accuracy can lead to the instrument not detecting the correct ion.[10]

  • Mobile Phase Additives: The choice and concentration of additives (e.g., ammonium (B1175870) carbonate, acetic acid) are critical for efficient ionization.[14] Experiment with different additives or concentrations.

Logical Diagram for Troubleshooting Low MS Signal

G cluster_lc LC Troubleshooting cluster_ms MS Troubleshooting cluster_sample Sample Prep Troubleshooting start Low Signal Intensity check_lc Review LC Chromatogram - Is the peak present? - Good peak shape? start->check_lc check_ms Review MS Settings - Correct m/z values? - Is MS calibrated? check_lc->check_ms Peak is Good troubleshoot_lc Troubleshoot HPLC (See HPLC Guide) check_lc->troubleshoot_lc No / Poor Peak check_source Check Ion Source - Is it clean? - Are parameters optimal? check_ms->check_source Yes / In Spec calibrate_ms Action: Recalibrate MS check_ms->calibrate_ms No / Out of Spec check_matrix Investigate Matrix Effects - Dilute sample? - Spike with standard? check_source->check_matrix Yes / Optimal optimize_source Action: Clean & Optimize Source Parameters check_source->optimize_source No / Sub-optimal improve_cleanup Action: Enhance Sample Clean-up check_matrix->improve_cleanup Suppression Observed end_node Sensitivity Enhanced troubleshoot_lc->end_node calibrate_ms->end_node optimize_source->end_node improve_cleanup->end_node

Caption: Decision pathway for troubleshooting low LC-MS signal.

Data Presentation

Table 1: Performance of a Validated HPLC-FLD Method for Lolitrem B

ParameterResultReference
Recovery96.6% to 99.9%[2][15]
Limit of Quantification (LOQ)0.05 mg/kg (50 µg/kg)[2][15]
Coefficient of Variation (CV)0.9% to 5.9%[2][15]
Linearity (R²)0.9995[2]

Table 2: Typical Lolitrem B Concentrations in Perennial Ryegrass

ConditionConcentration Range (mg/kg)Reference
Clinical Threshold (Sheep/Cattle)1.8 - 2.0[4][6]
Peak concentrations (June-August)2.0 - 10.0[13]
Samples exceeding clinical threshold14% of 21 samples tested[6]

Experimental Protocols

Protocol 1: Lolitrem B Extraction and Clean-up from Ryegrass

This protocol is adapted from methodologies described in the literature.[2][5]

1. Extraction

  • Weigh 0.1 g of freeze-dried, ground ryegrass sample into a suitable tube.

  • Add 2 mL of a chloroform:methanol mixture (2:1 v/v).

  • Agitate with a horizontal or orbital shaker for 1 hour.

  • Allow the sample to rest for 20 minutes for the solid material to settle.

  • Transfer a 0.5 mL aliquot of the supernatant to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Silica Gel Column Clean-up

  • Prepare a small column with 300-500 mg of silica gel 60.[2]

  • Wash the column with 2 mL of hexane-ethyl acetate (9:1).

  • Re-dissolve the dried extract from step 6 in 2 mL of hexane-ethyl acetate (9:1) and load it onto the column.

  • Elute the sample until the liquid level reaches the top of the silica packing.

  • Add 5 mL of hexane-ethyl acetate (9:1) and elute again. Discard this eluate.

  • Place a clean collection flask under the column.

  • Elute the Lolitrem B fraction with 6 mL of hexane-ethyl acetate (7:3).

  • Concentrate the eluate under vacuum in a water bath (≤40°C) until almost dry, then complete drying with a nitrogen stream.[5]

  • Reconstitute the final residue in a known volume of an appropriate solvent (e.g., dichloromethane-acetonitrile) for HPLC or LC-MS analysis.

Protocol 2: HPLC-FLD Analysis

This protocol outlines typical conditions for HPLC-FLD analysis.[2][7]

  • Column: Luna silica column (4.6 x 250 mm) or equivalent.[7]

  • Mobile Phase: Isocratic mixture of acetonitrile-dichloromethane (e.g., 1:4 v/v).[7]

  • Flow Rate: 0.5 - 1.8 mL/min.[5][7]

  • Injection Volume: 20 µL.[2]

  • Fluorescence Detection:

    • Excitation Wavelength: 268 nm.[3][7]

    • Emission Wavelength: 440 nm.[3][7]

  • Quantification: Prepare a calibration curve using a certified Lolitrem B standard (e.g., 2-100 ng/mL).[5] Calculate the amount of Lolitrem B in the sample based on peak height or area.[5]

General Workflow for Lolitrem B Analysis

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results & Interpretation sample_collection Sample Collection (e.g., Ryegrass) drying Freeze-Drying & Grinding sample_collection->drying extraction Solvent Extraction (Chloroform:Methanol) drying->extraction cleanup Silica Column Clean-up extraction->cleanup hplc HPLC-FLD or LC-MS/MS Analysis cleanup->hplc quant Quantification (vs. Calibration Curve) hplc->quant data_review Data Review & QC Checks quant->data_review report Final Report (Concentration in µg/kg) data_review->report

Caption: Overview of the Lolitrem B analytical workflow.

References

Optimization

Lolitrem B Adsorption to Labware: A Technical Support Guide

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Lolitrem B a...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Lolitrem B adsorption to laboratory ware. Given its hydrophobic nature, Lolitrem B has a high propensity for non-specific binding to common plastics, which can lead to significant loss of compound and inaccurate experimental results. This guide offers detailed protocols and quantitative insights to mitigate these effects.

Frequently Asked Questions (FAQs)

Q1: What is Lolitrem B and why is it prone to adsorbing to labware?

A1: Lolitrem B is a potent neurotoxin belonging to the indole-diterpenoid class of mycotoxins. Its chemical structure confers a high degree of hydrophobicity and lipophilicity, meaning it is poorly soluble in water and readily associates with non-polar surfaces.[1][2][3] This characteristic drives its non-specific binding to the hydrophobic surfaces of common laboratory plastics such as polypropylene (B1209903) and polystyrene.[2]

Q2: What are the consequences of Lolitrem B adsorption in my experiments?

A2: The primary consequence of Lolitrem B adsorption is a reduction in its effective concentration in your working solutions. This can lead to:

  • Inaccurate and irreproducible data: Underestimation of potency in bioassays.

  • Loss of valuable compound: Significant amounts of the molecule can be lost to the surfaces of pipette tips, microplates, and tubes.

  • Failed experiments: The actual concentration of Lolitrem B may fall below the limit of detection for analytical instruments or the effective concentration for biological assays.

Q3: Which types of labware are recommended for working with Lolitrem B?

A3: To minimize adsorption, the following labware choices are recommended:

  • Low-Binding Polypropylene: This should be the first choice. These labware products are treated with a proprietary technology to create a hydrophilic surface that repels hydrophobic molecules like Lolitrem B.[4][5]

  • Silanized Glassware: For applications where glass is necessary, silanization creates a hydrophobic surface that can reduce adsorption, particularly for polar analytes, though it is important to test its efficacy for the highly hydrophobic Lolitrem B.[1][6][7][8][9]

  • Untreated Polypropylene: If low-binding plastics are unavailable, polypropylene is generally a better option than polystyrene due to its chemical structure.[10]

  • Polystyrene: Standard polystyrene labware is highly hydrophobic and prone to significant adsorption of Lolitrem B and should be avoided for sensitive applications.[10]

Q4: How can I treat my existing labware to reduce Lolitrem B adsorption?

A4: If specialized low-binding labware is not available, you can pre-treat your existing polypropylene or glassware:

  • Bovine Serum Albumin (BSA) Coating: Pre-coating plasticware with a BSA solution creates a protein layer that masks the hydrophobic surface, thereby preventing Lolitrem B from binding.[11][12][13][14]

  • Silanization (for glassware): This process chemically modifies the glass surface to make it more hydrophobic and less interactive.[1][6][7][8][9]

Q5: What additives can I use in my experimental buffers to prevent Lolitrem B adsorption?

A5: Modifying your buffer composition can significantly reduce adsorption:

  • Non-ionic Surfactants: Low concentrations of surfactants like Tween 20 can disrupt hydrophobic interactions between Lolitrem B and plastic surfaces.[15][16][17][18]

  • Organic Solvents: The addition of organic solvents such as acetonitrile (B52724) or methanol (B129727) to aqueous solutions can increase the solubility of Lolitrem B and reduce its tendency to adsorb to surfaces.[19]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or no signal in analytical measurements (e.g., HPLC, LC-MS) Adsorption of Lolitrem B to pipette tips, vials, and transfer containers.1. Use low-binding pipette tips and microcentrifuge tubes.2. Pre-rinse pipette tips with the sample solution before transferring.3. Add a non-ionic surfactant (e.g., 0.01-0.1% Tween 20) or an organic solvent (e.g., 10-20% acetonitrile) to your sample diluent.[15][19]4. For glass autosampler vials, use silanized vials.[1][6][8]
Inconsistent results in cell-based or biochemical assays Variable loss of Lolitrem B in different wells of a microplate due to adsorption.1. Use low-binding microplates.[4][5][20]2. If using standard plates, pre-coat with 1% BSA solution.[12]3. Include 0.01-0.05% Tween 20 in the assay buffer, ensuring it does not interfere with the assay.[15]
Precipitation of Lolitrem B in aqueous buffers Low aqueous solubility of Lolitrem B.1. Prepare stock solutions in an appropriate organic solvent (e.g., DMSO, ethanol).2. When diluting into aqueous buffers, ensure the final concentration of the organic solvent is sufficient to maintain solubility but does not affect the experiment.3. The addition of surfactants can also help to increase the apparent solubility of hydrophobic compounds.[21][22][23]

Experimental Protocols

Protocol 1: BSA Coating of Polypropylene Labware

This protocol describes how to pre-treat polypropylene microplates, tubes, and pipette tips to reduce the non-specific binding of Lolitrem B.

Materials:

  • Bovine Serum Albumin (BSA), Fraction V

  • Phosphate-Buffered Saline (PBS) or other appropriate buffer

  • Sterile, filtered deionized water

  • Polypropylene labware to be coated

Procedure:

  • Prepare a 1% (w/v) BSA solution in your experimental buffer (e.g., 1 g of BSA in 100 mL of PBS).

  • Filter-sterilize the BSA solution using a 0.22 µm syringe filter.

  • Add the 1% BSA solution to the labware, ensuring that all surfaces that will come into contact with the Lolitrem B solution are covered.

  • Incubate for at least 1-2 hours at room temperature, or overnight at 4°C for a more thorough coating.[12]

  • Aspirate the BSA solution.

  • Wash the surfaces twice with sterile, filtered water to remove any unbound BSA.

  • Allow the labware to air dry in a sterile environment or use immediately.

cluster_0 BSA Coating Protocol Prepare 1% BSA Prepare 1% BSA Filter Sterilize Filter Sterilize Prepare 1% BSA->Filter Sterilize Add to Labware Add to Labware Filter Sterilize->Add to Labware Incubate Incubate Add to Labware->Incubate Aspirate Aspirate Incubate->Aspirate Wash Wash Aspirate->Wash Dry or Use Dry or Use Wash->Dry or Use

BSA Coating Workflow.
Protocol 2: Silanization of Glassware

This protocol provides a method for treating glassware to create a hydrophobic surface, which can reduce the adsorption of certain molecules. Caution: This procedure involves hazardous chemicals and must be performed in a chemical fume hood with appropriate personal protective equipment (PPE).

Materials:

  • Dichlorodimethylsilane or a similar silanizing agent

  • Anhydrous solvent (e.g., toluene (B28343) or heptane)

  • Methanol

  • Glassware to be treated

  • Glass container for the silanizing solution

Procedure:

  • Thoroughly clean and dry the glassware to be treated.

  • In a chemical fume hood, prepare a 5% (v/v) solution of the silanizing agent in the anhydrous solvent.

  • Immerse the glassware in the silanizing solution for 5-10 minutes, ensuring all surfaces are coated.

  • Remove the glassware and rinse it thoroughly with the anhydrous solvent to remove excess silanizing agent.

  • Rinse the glassware with methanol to quench any remaining reactive silane (B1218182) groups.

  • Allow the glassware to air dry completely in the fume hood.

  • For a more durable coating, bake the glassware at 100°C for at least 1 hour.

cluster_1 Silanization Protocol Clean & Dry Glassware Clean & Dry Glassware Prepare Silanizing Solution Prepare Silanizing Solution Clean & Dry Glassware->Prepare Silanizing Solution Immerse Glassware Immerse Glassware Prepare Silanizing Solution->Immerse Glassware Rinse with Solvent Rinse with Solvent Immerse Glassware->Rinse with Solvent Rinse with Methanol Rinse with Methanol Rinse with Solvent->Rinse with Methanol Air Dry Air Dry Rinse with Methanol->Air Dry Bake (Optional) Bake (Optional) Air Dry->Bake (Optional)

Glassware Silanization Workflow.
Protocol 3: Lolitrem B Recovery Study

This protocol is designed to help you quantify the extent of Lolitrem B adsorption to your specific labware and to evaluate the effectiveness of different mitigation strategies.

Objective: To determine the percentage of Lolitrem B recovered from different types of labware under various conditions.

Materials:

  • Lolitrem B standard of known concentration

  • Appropriate organic solvent for stock solution (e.g., ethanol)[24][25]

  • Aqueous buffer for preparing working solutions

  • Labware to be tested (e.g., standard polypropylene tubes, low-binding tubes, BSA-coated tubes)

  • Additives to be tested (e.g., Tween 20, acetonitrile)

  • HPLC with a fluorescence detector for quantification[26][27][28]

Procedure:

  • Prepare a Lolitrem B stock solution in an appropriate organic solvent.

  • Prepare a working solution of Lolitrem B at a relevant experimental concentration by diluting the stock solution into the aqueous buffer. This is your Initial Concentration (Cinitial) .

  • Set up test conditions:

    • Control: Add the working solution to a silanized glass vial (assumed to have minimal adsorption for this purpose).

    • Test Labware: Aliquot the working solution into the different types of labware you wish to test (e.g., standard polypropylene tube, low-binding polypropylene tube, BSA-coated tube).

    • Test Additives: Prepare working solutions containing the additives you wish to test (e.g., buffer + 0.05% Tween 20, buffer + 10% acetonitrile) and aliquot them into your standard labware.

  • Incubate: Incubate all samples under your typical experimental conditions (e.g., room temperature for 2 hours).

  • Collect Supernatant: Carefully transfer the supernatant from each sample into a clean analysis vial (preferably silanized glass).

  • Quantify Lolitrem B: Analyze the concentration of Lolitrem B in each supernatant sample using a validated HPLC-fluorescence method.[26][27][28] This is your Final Concentration (Cfinal) .

  • Calculate Recovery: Calculate the percentage of Lolitrem B recovered for each condition using the following formula:

    % Recovery = (Cfinal / Cinitial) x 100

cluster_2 Lolitrem B Recovery Study Workflow Prepare Stock Prepare Lolitrem B Stock Solution Prepare Working Prepare Working Solution (C_initial) Prepare Stock->Prepare Working Aliquot Aliquot into Test Conditions Prepare Working->Aliquot Incubate Incubate under Experimental Conditions Aliquot->Incubate Collect Collect Supernatant Incubate->Collect Quantify Quantify Lolitrem B (C_final) Collect->Quantify Calculate Calculate % Recovery Quantify->Calculate

Workflow for Lolitrem B Recovery Study.

Summary of Prevention Strategies

StrategyLabware TypeMechanism of ActionKey Considerations
Use of Low-Binding Labware PolypropyleneSurface is modified to be hydrophilic, repelling hydrophobic molecules.Most effective and straightforward solution.[4][5][20]
BSA Coating Polypropylene, PolystyreneCreates a protein layer that masks the hydrophobic plastic surface.Requires a pre-treatment step; ensure BSA does not interfere with the assay.[11][12][13][14]
Silanization GlassCreates a hydrophobic surface to reduce interactions.Involves hazardous chemicals; must be performed in a fume hood.[1][6][7][8][9]
Addition of Surfactants All typesSurfactants like Tween 20 disrupt hydrophobic interactions.Typically used at 0.01-0.1%. Ensure compatibility with downstream applications.[15][16][17][18]
Addition of Organic Solvents All typesIncreases the solubility of Lolitrem B in the aqueous phase.Typically 10-50% acetonitrile or methanol. Ensure solvent tolerance of your experimental system.[19]

References

Troubleshooting

Dealing with co-eluting compounds in Lolitrem B chromatography.

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the chromatographic analysis of Lolit...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the chromatographic analysis of Lolitrem B.

Frequently Asked Questions (FAQs)

Q1: What are the most common compounds that co-elute with Lolitrem B?

A1: Lolitrem B is an indole (B1671886) diterpene alkaloid produced by endophytic fungi of the genus Epichloë.[1] Other metabolites from this fungus are the most common sources of co-elution. These include biosynthetic precursors to Lolitrem B and other classes of alkaloids. Key potential interferents include:

  • Other Lolitrem analogues: Such as Lolitrem E.

  • Ergot alkaloids: Ergovaline is another mycotoxin produced by the same fungus and can be present in samples.[1]

  • Epoxyjanthitrems: These are other tremorgenic mycotoxins that may be present in certain endophyte strains.[2]

  • Paspaline and Terpendole B: These are intermediate compounds in the Lolitrem B biosynthetic pathway.

Q2: Why am I seeing a broad or tailing peak for Lolitrem B?

A2: Peak broadening or tailing in Lolitrem B analysis can be caused by several factors. Common causes include issues with the mobile phase, column degradation, or improper sample preparation. It is also a potential indicator of a co-eluting compound hiding under the main peak.

Q3: What type of chromatography is best suited for Lolitrem B analysis?

A3: High-Performance Liquid Chromatography (HPLC) is the most common technique for Lolitrem B quantification.[3][4] Normal-phase chromatography using a silica (B1680970) column is frequently employed.[2][3] Detection is typically achieved with a fluorescence detector, as Lolitrem B is a fluorescent molecule.[2][3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can also be used for higher specificity and sensitivity.[5]

Q4: How can I confirm if a peak impurity is due to co-elution?

A4: Confirming co-elution requires specific detector capabilities. If your peak appears asymmetrical, such as having a shoulder, it may indicate co-elution.[6] For definitive confirmation:

  • Diode Array Detector (DAD/PDA): A DAD can perform peak purity analysis by comparing UV-Vis spectra across the peak. If the spectra are not identical, it suggests the presence of more than one compound.[6]

  • Mass Spectrometry (MS): An MS detector can analyze the mass-to-charge ratio (m/z) across the peak. A shift in the mass spectra indicates that multiple compounds are eluting at the same time.[6]

Troubleshooting Guide: Dealing with Co-elution

This guide provides a systematic approach to identifying and resolving co-elution issues during Lolitrem B analysis.

Problem: Suspected Co-elution with Lolitrem B Peak

You may suspect co-elution if you observe:

  • Poor peak resolution or a peak shoulder.[6]

  • Inconsistent quantification results.

  • Changes in peak shape between samples and standards.

  • Flags from your DAD or MS detector indicating peak impurity.[6]

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step workflow for troubleshooting co-elution.

co_elution_troubleshooting start_node Start: Suspected Co-elution process_node_1 Step 1: Confirm Co-elution - Use DAD/MS Peak Purity - Compare with Standard start_node->process_node_1 Observe Peak Shape & Detector Data process_node process_node decision_node decision_node solution_node solution_node end_node Problem Resolved decision_node_1 Is Co-elution Confirmed? process_node_1->decision_node_1 process_node_2 Step 2: Optimize Mobile Phase - Decrease solvent strength - Adjust solvent ratios - Try isocratic hold decision_node_1->process_node_2 Yes end_node_no Issue is not co-elution. Investigate other causes (e.g., injection, column fouling). decision_node_1->end_node_no No solution_node_1 Adopt new mobile phase conditions process_node_2->solution_node_1 If separation improves process_node_3 Step 3: Modify Gradient - Decrease slope - Introduce shallow segments around Lolitrem B peak process_node_2->process_node_3 If no improvement solution_node_1->end_node solution_node_2 Adopt new gradient profile process_node_3->solution_node_2 If separation improves process_node_4 Step 4: Evaluate Column - Try a different stationary phase (e.g., different pore size, bonding) - Use a longer column process_node_3->process_node_4 If no improvement solution_node_2->end_node solution_node_3 Adopt new column process_node_4->solution_node_3 If separation improves solution_node_3->end_node

Caption: A logical workflow for diagnosing and resolving co-elution issues.

Data & Method Parameters

For successful separation, careful selection of chromatographic parameters is essential. The tables below summarize common conditions used for Lolitrem B analysis.

Table 1: HPLC Systems for Lolitrem B Analysis
ParameterMethod 1Method 2
Column Luna silica, 4.6 x 250 mm[2]ZORBAX SIL (or equivalent), 7 nm pore size[7]
Mobile Phase Acetonitrile-dichloromethane (1:4)[2]Dichloromethane-acetonitrile-water (200:50:1)[7]
Flow Rate 1.8 mL/min[2]0.5 mL/min[7]
Detector Fluorescence[2]Fluorescence[7]
Excitation λ 268 nm[2]Not Specified
Emission λ 440 nm[2]Not Specified
Table 2: Sample Preparation Recovery Rates
MatrixExtraction MethodPurificationMean Recovery RateReference
SeedsDichloromethaneSPE Column59.4%[3]
HayDichloromethaneSPE Column85.9%[3]
RyegrassChloroform-Methanol (2:1)Silica Gel Columns96.6% - 99.9%[3]

Experimental Protocols

Protocol 1: Extraction and Cleanup for Lolitrem B Analysis

This protocol is adapted from established methods for extracting Lolitrem B from plant material.[7]

Objective: To extract and purify Lolitrem B from a solid matrix (e.g., dried ryegrass) prior to HPLC analysis.

Materials:

  • Analysis sample (e.g., 5g of ground hay)

  • Ethyl acetate-ethanol (2:1)

  • Hexane-ethyl acetate (B1210297) (9:1 and 7:3)

  • Dichloromethane-acetonitrile (4:1)

  • Silica gel minicolumn (e.g., 690 mg)

  • Stoppered amber Erlenmeyer flask (200 mL)

  • Filter paper and membrane filter (0.5 µm or less)

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Extraction:

    • Weigh 5 g of the analysis sample into a 200-mL amber Erlenmeyer flask.

    • Add 100 mL of ethyl acetate-ethanol (2:1).

    • Extract for 2 hours with intermittent shaking.

    • Filter the extract through filter paper.

  • Initial Concentration:

    • Transfer 5 mL of the filtrate to a recovery flask.

    • Concentrate the sample to near dryness using a rotary evaporator at ≤ 40°C.

    • Completely dry the residue under a gentle stream of nitrogen gas.

  • Resuspension & Filtration:

    • Dissolve the residue in 5 mL of hexane-ethyl acetate (9:1).

    • Filter the solution through a membrane filter (≤ 0.5 µm).

  • Column Cleanup (SPE):

    • Condition a silica gel minicolumn with 2 mL of hexane-ethyl acetate (9:1).

    • Load 2 mL of the filtered sample solution onto the column.

    • Wash the column with 5 mL of hexane-ethyl acetate (9:1) and discard the eluate.

    • Elute Lolitrem B from the column with 6 mL of hexane-ethyl acetate (7:3) into a clean recovery flask.

  • Final Concentration and Reconstitution:

    • Concentrate the eluate to near dryness under vacuum (≤ 40°C) and then completely dry with nitrogen gas.

    • Dissolve the final residue in 2 mL of dichloromethane-acetonitrile (4:1). This is the final sample solution for HPLC injection.

General Workflow Diagram

general_workflow start_node Start: Sample Collection (e.g., Ryegrass) prep_node_1 Sample Preparation (Drying, Grinding) start_node->prep_node_1 prep_node prep_node analysis_node analysis_node end_node End: Data Analysis & Quantification prep_node_2 Solvent Extraction prep_node_1->prep_node_2 prep_node_3 Concentration & Filtration prep_node_2->prep_node_3 prep_node_4 Solid Phase Extraction (SPE) Cleanup prep_node_3->prep_node_4 analysis_node_1 HPLC-FLD/MS Analysis prep_node_4->analysis_node_1 analysis_node_1->end_node neurotoxicity_pathway compound_node Lolitrem B target_node BK Channels (Large-conductance Ca²⁺-activated K⁺ channels) compound_node->target_node Binds to effect_node Inhibition of Channel Function target_node->effect_node Leads to consequence_node_1 Reduced K⁺ Efflux effect_node->consequence_node_1 Results in consequence_node consequence_node symptom_node Clinical Signs: - Tremors - Incoordination - Staggering Gait consequence_node_2 Neuronal Hyperexcitability consequence_node_1->consequence_node_2 Causes consequence_node_2->symptom_node Manifests as

References

Optimization

Improving the recovery of Lolitrem B during sample preparation.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of Lolitrem B during sample pre...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of Lolitrem B during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is Lolitrem B and why is its recovery a concern?

A1: Lolitrem B is a potent neurotoxin produced by the endophytic fungus Epichloë festucae var. lolii, which commonly infects perennial ryegrass (Lolium perenne)[1]. It is a complex indole-diterpenoid molecule that can cause a neurological condition in livestock known as "ryegrass staggers"[1]. Accurate quantification of Lolitrem B is crucial for food safety, toxicological studies, and agricultural research. However, its complex structure and potential for instability can lead to low and variable recovery rates during sample preparation[2].

Q2: What are the main challenges in achieving high recovery of Lolitrem B?

A2: The primary challenges include:

  • Analyte Instability: Lolitrem B is known to be unstable under certain conditions, particularly in acidic solvents like deuterated chloroform, where it can degrade to its biosynthetic intermediate, lolitriol[1][3].

  • Matrix Interferences: Perennial ryegrass and other sample matrices contain numerous compounds that can interfere with extraction and analysis, leading to ion suppression in LC-MS or co-elution in HPLC[4][5].

  • Sub-optimal Extraction and Cleanup: The choice of extraction solvent, solid-phase extraction (SPE) sorbent, and elution conditions significantly impacts recovery rates[3][6].

Q3: What are the typical sample matrices for Lolitrem B analysis?

A3: Lolitrem B is most commonly analyzed in:

  • Perennial ryegrass (leaves, stems, and seeds)[1][2]

  • Hay and silage[7]

  • Animal tissues (e.g., fat) and biological fluids (e.g., plasma, urine)[7][8]

Troubleshooting Guides

Problem 1: Low Recovery of Lolitrem B in the Final Extract
Possible Cause Troubleshooting Step Rationale
Inefficient Extraction Optimize the extraction solvent. A mixture of a non-polar and a polar solvent, such as dichloromethane-methanol (9:1 v/v) or chloroform-methanol (2:1 v/v), is often effective for extracting the lipophilic Lolitrem B from plant matrices[9][10]. For some applications, ethanol (B145695) has also been used successfully[2].The solvent system needs to effectively penetrate the sample matrix and solubilize Lolitrem B while minimizing the co-extraction of interfering compounds.
Increase the extraction time or use sonication. An extraction time of 1-3 hours with shaking is common[2][9]. Sonication can enhance extraction efficiency by disrupting cell walls.Ensures complete release of Lolitrem B from the sample matrix.
Ensure the sample is finely ground. Increasing the surface area of the sample improves solvent penetration and extraction efficiency.A larger surface area allows for better contact between the sample and the extraction solvent.
Analyte Degradation Avoid acidic conditions during extraction and storage. Lolitrem B is unstable in acidic solvents[1]. Use neutral or slightly basic solvents.Prevents the degradation of Lolitrem B to lolitriol and other byproducts.
Store extracts at low temperatures (-20°C) and in the dark. Lolitrem B is stable in 80% methanol (B129727) at -20°C for over 24 months[1].Minimizes thermal and photodegradation.
Evaporate solvents at a low temperature (e.g., < 40°C) under a stream of nitrogen.Prevents thermal degradation of the analyte during the concentration step.
Poor SPE Cleanup Select the appropriate SPE sorbent. Silica-based cartridges are commonly used for Lolitrem B purification[6]. Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges can also be effective for retaining both polar and non-polar compounds[11].The choice of sorbent is critical for retaining Lolitrem B while allowing interfering compounds to be washed away.
Optimize the wash and elution steps. A common wash solvent is a mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 9:1 v/v) to remove non-polar interferences. Lolitrem B can then be eluted with a more polar solvent mixture, such as hexane-ethyl acetate (e.g., 7:3 v/v) or dichloromethane-acetonitrile[6].Proper optimization of these steps is crucial for removing interferences without prematurely eluting the analyte of interest.
Problem 2: High Variability in Lolitrem B Recovery
Possible Cause Troubleshooting Step Rationale
Inconsistent Sample Homogeneity Ensure thorough homogenization of the initial sample before taking a subsample for extraction.Lolitrem B concentration can vary within a plant or sample batch.
Inconsistent SPE Procedure Ensure consistent conditioning, loading, washing, and elution volumes and flow rates for all samples.Variations in the SPE procedure can lead to inconsistent recovery.
Matrix Effects in LC-MS Analysis Use a matrix-matched calibration curve or an internal standard.This helps to compensate for ion suppression or enhancement caused by co-eluting matrix components[5][12].
Improve the sample cleanup procedure to remove more of the interfering matrix components.A cleaner sample will have reduced matrix effects.

Quantitative Data Summary

The following tables summarize reported recovery rates of Lolitrem B using different sample preparation methods.

Table 1: Lolitrem B Recovery from Ryegrass Seeds

Extraction MethodCleanup MethodAnalytical MethodAverage Recovery (%)Reference
Ethanol (stirring for 3h)Countercurrent Chromatography (CCC), TLC, Low-pressure LCNot specified32[2]
Dichloromethane-methanol (9:1 v/v)Not specifiedHPLC91-94[9]
Chloroform-methanol (2:1 v/v)Manually prepared silica (B1680970) gel 60 columnsHPLC-FLD96.6 - 99.9[10]
Dichloromethane (ultrasonic bath)SPEHPLC-FLD59.4[3]

Table 2: Lolitrem B Recovery from Ryegrass Hay

Extraction MethodCleanup MethodAnalytical MethodAverage Recovery (%)Reference
Dichloromethane (ultrasonic bath)SPEHPLC-FLD85.9[3][13]

Experimental Protocols

Protocol 1: Extraction and Purification of Lolitrem B from Ryegrass Seeds

This protocol is based on the method described by Moyano et al. (2009) which reported high recovery rates[10].

1. Sample Preparation:

  • Freeze-dry the ryegrass seed samples.
  • Grind the dried seeds to a fine powder.
  • Store the powdered sample in the dark at -18°C until extraction.

2. Extraction:

  • Weigh 0.1 g of the powdered sample into a centrifuge tube.
  • Add 2 mL of a chloroform:methanol (2:1 v/v) solution.
  • Agitate the mixture for 1 hour using a horizontal shaker.
  • Let the mixture stand for 20 minutes to allow the solids to settle.
  • Take a 0.5 mL aliquot of the supernatant and evaporate to dryness under a stream of nitrogen.

3. SPE Cleanup (using manually prepared silica gel 60 columns):

  • Reconstitute the dried extract with 1.5 mL of dichloromethane.
  • Prepare a silica gel 60 column (300 mg) in a suitable cartridge.
  • Condition the column with dichloromethane.
  • Load the reconstituted extract onto the column.
  • Wash the column with 1 mL of dichloromethane:acetonitrile (8:2 v/v) and discard the eluate.
  • Elute Lolitrem B with 3 mL of dichloromethane:acetonitrile (8:2 v/v) into a collection tube.
  • Bring the final volume to 5 mL with the elution solvent mixture.

4. Analysis:

  • Analyze the purified extract by HPLC with fluorescence detection (Excitation: 268 nm, Emission: 440 nm).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis ryegrass Ryegrass Sample (Seeds or Hay) grinding Grinding ryegrass->grinding solvent_extraction Solvent Extraction (e.g., Dichloromethane/Methanol) grinding->solvent_extraction filtration Filtration/ Centrifugation solvent_extraction->filtration evaporation Evaporation filtration->evaporation spe Solid-Phase Extraction (SPE) evaporation->spe elution Elution spe->elution hplc HPLC-FLD or LC-MS elution->hplc

Caption: Experimental workflow for Lolitrem B sample preparation.

troubleshooting_logic cluster_extraction Extraction Issues cluster_cleanup Cleanup Issues cluster_solutions_extraction Extraction Solutions cluster_solutions_cleanup Cleanup Solutions start Low Lolitrem B Recovery inefficient_extraction Inefficient Extraction? start->inefficient_extraction degradation Analyte Degradation? start->degradation poor_spe Poor SPE Performance? start->poor_spe optimize_solvent Optimize Solvent inefficient_extraction->optimize_solvent Yes increase_time Increase Time/Use Sonication inefficient_extraction->increase_time Yes avoid_acid Avoid Acidic Solvents degradation->avoid_acid Yes low_temp Use Low Temperature degradation->low_temp Yes optimize_spe Optimize SPE Sorbent poor_spe->optimize_spe Yes optimize_wash_elute Optimize Wash/Elution poor_spe->optimize_wash_elute Yes

Caption: Troubleshooting logic for low Lolitrem B recovery.

References

Troubleshooting

Cross-reactivity issues in Lolitrem B immunoassays.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lolitrem B immunoassays. Frequently Asked Q...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lolitrem B immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is Lolitrem B and why is it important to measure?

A1: Lolitrem B is a potent neurotoxin belonging to the indole-diterpenoid class of mycotoxins.[1][2] It is produced by the endophytic fungus Epichloë festucae var. lolii, which commonly infects perennial ryegrass (Lolium perenne).[1][2] Ingestion of Lolitrem B-contaminated ryegrass by livestock can lead to a neurological condition known as "ryegrass staggers," characterized by tremors, ataxia, and in severe cases, paralysis and death.[1] Monitoring Lolitrem B levels in animal feed and biological samples is crucial for animal welfare and agricultural productivity.

Q2: What is the principle of a Lolitrem B immunoassay?

A2: Lolitrem B immunoassays are typically based on the principle of a competitive enzyme-linked immunosorbent assay (ELISA).[3][4][5] In this format, a known amount of Lolitrem B is coated onto the wells of a microtiter plate. The sample containing an unknown amount of Lolitrem B is mixed with a specific antibody against Lolitrem B and added to the wells. The Lolitrem B in the sample competes with the Lolitrem B coated on the plate for binding to the limited amount of antibody. After an incubation period, the unbound reagents are washed away. A secondary antibody conjugated to an enzyme (like horseradish peroxidase) that binds to the primary antibody is then added. Finally, a substrate is added that produces a colored product in the presence of the enzyme. The intensity of the color is inversely proportional to the concentration of Lolitrem B in the sample; a weaker color indicates a higher concentration of Lolitrem B.[3][4][5]

Q3: What are the most common sources of cross-reactivity in a Lolitrem B immunoassay?

A3: Cross-reactivity occurs when the antibodies in the assay bind to molecules that are structurally similar to Lolitrem B, leading to inaccurate (usually overestimated) results. The most likely cross-reactants in a Lolitrem B immunoassay are:

  • Other Lolitrem analogues: The lolitrem family includes several structurally related compounds, such as Lolitrem A and Lolitrem F.[6]

  • Paxilline (B40905): This indole-diterpenoid is a biosynthetic precursor to Lolitrem B and shares a significant portion of its chemical structure.[1]

  • Ergovaline: This ergot alkaloid is often co-produced by the same endophytic fungus and can be present in the same samples.[7] While structurally distinct from Lolitrem B, high concentrations could potentially interfere with the assay depending on the specificity of the antibody.

Q4: How can I determine if my assay is showing cross-reactivity?

A4: The best way to assess cross-reactivity is to test the response of the assay to pure standards of the suspected cross-reacting compounds. By running the assay with varying concentrations of the potential cross-reactant in the absence of Lolitrem B, you can calculate the percentage of cross-reactivity.

Q5: What is the "matrix effect" and how can it affect my Lolitrem B immunoassay results?

A5: The "matrix effect" refers to the interference caused by other components in the sample (the "matrix") that are not the analyte of interest.[3] These components can include fats, proteins, and other small molecules present in complex samples like animal feed, plasma, or tissue extracts. Matrix effects can either enhance or suppress the signal in an immunoassay, leading to inaccurate quantification. Proper sample preparation, including extraction and clean-up steps, is crucial to minimize matrix effects.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High Background Inadequate washingIncrease the number and volume of wash steps. Ensure complete aspiration of wash buffer between steps.
Insufficient blockingUse a high-quality blocking buffer and ensure the plate is incubated for the recommended time and temperature.
Antibody concentration too highTitrate the primary and/or secondary antibody to determine the optimal concentration.
Cross-reactivity with matrix componentsDilute the sample further in the assay buffer. Implement a more rigorous sample clean-up procedure.
No or Weak Signal Reagents added in the wrong orderCarefully review and follow the kit protocol.
Inactive enzyme or substrateUse fresh reagents and ensure they are stored correctly. Allow reagents to come to room temperature before use.
Insufficient incubation timesEnsure all incubation steps are carried out for the recommended duration and at the correct temperature.
Antibody not binding to Lolitrem BVerify the integrity of the Lolitrem B standard and the antibody.
Poor Reproducibility (High CV%) Pipetting errorsCalibrate pipettes regularly. Use fresh pipette tips for each sample and reagent.
Inconsistent incubation conditionsEnsure uniform temperature across the microplate during incubations. Avoid "edge effects" by not using the outer wells or by incubating the plate in a humidified chamber.
Incomplete mixing of reagentsGently mix all reagents before use. Ensure thorough mixing of samples in the wells.
Unexpectedly High Lolitrem B Concentrations Cross-reactivity with other compoundsAnalyze the sample for the presence of potential cross-reactants like paxilline or other lolitrems using a confirmatory method like HPLC-MS/MS. Consult the kit manufacturer's cross-reactivity data.
Sample matrix interferencePerform a spike and recovery experiment to assess matrix effects. If necessary, optimize the sample dilution or clean-up protocol.

Data Presentation

Table 1: Representative Cross-Reactivity Data for a Lolitrem B Immunoassay
CompoundChemical Structure% Cross-Reactivity
Lolitrem B Indole-diterpenoid100%
Lolitrem FStereoisomer of Lolitrem B50-80%
PaxillineBiosynthetic precursor10-30%
ErgovalineErgot alkaloid< 1%
Aflatoxin B1Aflatoxin< 0.1%
DeoxynivalenolTrichothecene< 0.1%

Note: This is representative data. Actual cross-reactivity can vary between different antibody lots and assay formats. Always refer to the product-specific information sheet for precise data.

Experimental Protocols

Key Experiment: Competitive ELISA for Lolitrem B

This protocol outlines the general steps for a competitive ELISA to determine Lolitrem B concentrations in a sample.

Materials:

  • Lolitrem B-coated 96-well microplate

  • Lolitrem B standard solutions (various concentrations)

  • Anti-Lolitrem B primary antibody

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay buffer (e.g., PBS with 1% BSA)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Prepared samples and controls

  • Microplate reader

Procedure:

  • Standard and Sample Preparation: Prepare a serial dilution of the Lolitrem B standard in the assay buffer. Prepare samples by extracting Lolitrem B and diluting the extract in the assay buffer.

  • Competitive Reaction: Add 50 µL of the standard or prepared sample to each well of the Lolitrem B-coated microplate.

  • Add 50 µL of the anti-Lolitrem B primary antibody solution to each well.

  • Incubate the plate for 1-2 hours at room temperature with gentle shaking.

  • Washing: Aspirate the contents of the wells and wash each well 3-5 times with 200 µL of wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody to each well.

  • Incubate the plate for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 5.

  • Substrate Development: Add 100 µL of the substrate solution to each well.

  • Incubate the plate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of the stop solution to each well. The color in the wells should change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the stop solution.

  • Data Analysis: Generate a standard curve by plotting the absorbance values against the corresponding Lolitrem B concentrations. Determine the Lolitrem B concentration in the samples by interpolating their absorbance values from the standard curve.

Visualizations

Lolitrem_B_Immunoassay_Workflow cluster_preparation Preparation cluster_assay Competitive ELISA cluster_analysis Data Analysis Std_Prep Prepare Lolitrem B Standards Add_Sample Add Standards/Samples Std_Prep->Add_Sample Sample_Prep Prepare Sample Extract Sample_Prep->Add_Sample Plate Lolitrem B Coated Plate Plate->Add_Sample Add_Ab1 Add Primary Antibody Add_Sample->Add_Ab1 Incubate1 Incubate & Compete Add_Ab1->Incubate1 Wash1 Wash Incubate1->Wash1 Add_Ab2 Add Enzyme-linked Secondary Antibody Wash1->Add_Ab2 Incubate2 Incubate Add_Ab2->Incubate2 Wash2 Wash Incubate2->Wash2 Add_Substrate Add Substrate Wash2->Add_Substrate Incubate3 Incubate (Color Development) Add_Substrate->Incubate3 Add_Stop Add Stop Solution Incubate3->Add_Stop Read_Plate Read Absorbance at 450 nm Add_Stop->Read_Plate Std_Curve Generate Standard Curve Read_Plate->Std_Curve Calculate Calculate Sample Concentration Std_Curve->Calculate

Caption: Workflow for a competitive Lolitrem B ELISA.

Cross_Reactivity_Concept cluster_analytes Analytes in Sample Antibody Anti-Lolitrem B Antibody LolitremB Lolitrem B (Target) Antibody->LolitremB High Affinity Binding (Specific) Paxilline Paxilline (Structurally Similar) Antibody->Paxilline Lower Affinity Binding (Cross-Reactivity) Ergovaline Ergovaline (Structurally Dissimilar) Antibody->Ergovaline No/Negligible Binding

Caption: Conceptual diagram of antibody cross-reactivity.

Troubleshooting_Logic Start Unexpected Result in Lolitrem B Immunoassay High_Signal Signal Too High or False Positive? Start->High_Signal Low_Signal Signal Too Low or False Negative? Start->Low_Signal Check_CrossReactivity Check for Cross-Reactants (e.g., Paxilline) High_Signal->Check_CrossReactivity Yes Check_MatrixEffect_High Investigate Matrix Effect (Enhancement) High_Signal->Check_MatrixEffect_High No Check_Reagent_Issues Verify Reagent Activity & Concentrations Low_Signal->Check_Reagent_Issues Yes Check_Protocol_Errors Review Protocol Execution (Incubation, Washing) Low_Signal->Check_Protocol_Errors No Confirm_HPLC Confirm with HPLC-MS/MS Check_CrossReactivity->Confirm_HPLC Check_MatrixEffect_High->Confirm_HPLC Check_MatrixEffect_Low Investigate Matrix Effect (Suppression) Check_Reagent_Issues->Check_MatrixEffect_Low Check_Protocol_Errors->Check_MatrixEffect_Low Check_MatrixEffect_Low->Confirm_HPLC

References

Optimization

Best practices for handling and disposal of Lolitrem B.

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Lolitrem B. It includes best practices for safe handling and disposal, troubleshoo...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Lolitrem B. It includes best practices for safe handling and disposal, troubleshooting guides for experimental work, and detailed protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues that may arise during experiments involving Lolitrem B.

Q1: What are the essential safety precautions for handling Lolitrem B?

A1: Lolitrem B is a potent neurotoxin and should be handled with care in a laboratory setting. Always work in a designated area, such as a chemical fume hood or a biological safety cabinet, to avoid inhalation of any aerosols. Personal protective equipment (PPE) is mandatory and should include a lab coat, safety goggles, and double gloves. Given its neurotoxic effects, it is crucial to prevent any direct contact.

Q2: How should I properly store Lolitrem B solutions?

A2: Lolitrem B has shown instability in certain solvents. It can degrade when stored in acetonitrile (B52724) at 4°C for several weeks and is also unstable in deuterated chloroform.[1] For long-term storage, it is recommended to store Lolitrem B in 80% methanol (B129727) at -20°C, a condition under which it has been found to be stable for over 24 months.[1] Always store in clearly labeled, sealed containers in a secure, designated location.

Q3: I am not seeing the expected peak for Lolitrem B in my HPLC analysis. What could be the issue?

A3: Several factors could contribute to a missing or diminished Lolitrem B peak. First, confirm the stability of your sample and standards based on the storage conditions mentioned in Q2. Lolitrem B is susceptible to degradation. Second, check your extraction and purification efficiency. The protocol involves multiple steps where the analyte can be lost. Ensure complete solvent evaporation and proper reconstitution. Finally, verify your HPLC system's performance, including the detector settings (fluorescence detector with excitation at ~268 nm and emission at ~440 nm is commonly used), column integrity, and mobile phase composition.[2][3]

Q4: My HPLC chromatogram shows peak tailing for Lolitrem B. How can I resolve this?

A4: Peak tailing in HPLC can be caused by several factors. With a complex molecule like Lolitrem B, interactions with the stationary phase can be an issue. Ensure your mobile phase is optimized for the column you are using (a silica (B1680970) gel column is often employed).[2][3] Check for any potential contamination of the column or guard column and replace them if necessary. Also, ensure that your sample is fully dissolved in the mobile phase before injection to prevent on-column precipitation.

Q5: What is the appropriate method for disposing of Lolitrem B waste?

Q6: What should I do in case of accidental exposure to Lolitrem B?

A6: In case of skin contact, immediately wash the affected area with soap and water for at least 15 minutes. If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. In case of inhalation, move to fresh air and seek medical attention. If ingested, seek immediate medical attention. It is crucial to have an emergency plan in place and to inform all personnel working with the toxin of the potential hazards and emergency procedures.

Quantitative Data

The following table summarizes key quantitative data for Lolitrem B.

PropertyValueReference
Molecular Formula C42H55NO7[4]
Molar Mass 685.8886 g/mol [4]
IC50 (hSlo BK channels) 3.7 ± 0.4 nM[4]
Toxicity Threshold (Sheep) 1.8 - 2.0 mg/kg[4]
Toxicity Threshold (Cattle) 1.55 mg/kg[4]
Serum Half-life 14 minutes[4]
Solubility Not very soluble in aqueous solutions, soluble in organic solvents and lipids.[4][5]

Experimental Protocols

Protocol 1: Extraction of Lolitrem B from Perennial Ryegrass

This protocol is a summary of commonly used methods for the extraction of Lolitrem B for analytical purposes.

Materials:

  • Lyophilized and ground ryegrass sample

  • Chloroform:methanol (2:1 v/v) solution

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate (B1210297)

  • Dichloromethane

  • Acetonitrile

  • Rotary evaporator or nitrogen stream evaporator

  • Centrifuge

Procedure:

  • Weigh approximately 0.1 g of the freeze-dried, ground ryegrass sample.

  • Add 2 mL of a chloroform:methanol (2:1) solution to the sample.

  • Vortex thoroughly and agitate for at least 1 hour to ensure efficient extraction.

  • Centrifuge the sample to pellet the solid material.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen.

  • Reconstitute the dried extract in a small volume of a hexane:ethyl acetate mixture for purification.

  • Purify the extract using a silica gel column.

    • Wash the column with a non-polar solvent like hexane.

    • Elute Lolitrem B using a more polar solvent mixture, such as hexane:ethyl acetate (7:3).[2]

  • Collect the eluate containing Lolitrem B.

  • Evaporate the solvent from the purified fraction to dryness.

  • Reconstitute the purified Lolitrem B in a suitable solvent for analysis, such as dichloromethane:acetonitrile (4:1).[2]

Protocol 2: Quantification of Lolitrem B by HPLC

This protocol outlines a typical method for the quantification of Lolitrem B using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, and column oven.

  • Column: Silica gel column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[2]

  • Mobile Phase: Dichloromethane:acetonitrile:water (200:50:1).[2]

  • Flow Rate: 0.5 mL/min.[2]

  • Detector: Fluorescence detector.

  • Excitation Wavelength: 268 nm.[3]

  • Emission Wavelength: 440 nm.[3]

  • Injection Volume: 20 µL.[2]

Procedure:

  • Prepare a series of Lolitrem B standard solutions of known concentrations in the mobile phase or a compatible solvent.

  • Prepare the sample for injection by reconstituting the purified extract in the mobile phase.

  • Filter the sample and standards through a 0.22 µm syringe filter before injection.

  • Set up the HPLC system with the specified conditions.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared sample.

  • Identify the Lolitrem B peak based on its retention time compared to the standards.

  • Quantify the amount of Lolitrem B in the sample by comparing its peak area or height to the calibration curve.

Visualizations

LolitremB_Signaling_Pathway cluster_cell Neuronal Cell BK_channel BK Channel (α subunit) K_ion K⁺ BK_channel->K_ion Efflux Inhibition Inhibition Ca_ion Ca²⁺ Ca_ion->BK_channel Activates Membrane_potential Membrane Hyperpolarization K_ion->Membrane_potential Action_potential Action Potential Repolarization Membrane_potential->Action_potential Neurotransmitter_release Neurotransmitter Release Modulation Action_potential->Neurotransmitter_release LolitremB Lolitrem B LolitremB->BK_channel

Caption: Lolitrem B inhibits the BK channel, preventing K⁺ efflux and subsequent neuronal repolarization.

LolitremB_Experimental_Workflow cluster_extraction Extraction & Purification cluster_analysis Analysis Start Ryegrass Sample (Lyophilized & Ground) Extraction Solvent Extraction (Chloroform:Methanol) Start->Extraction Purification Silica Gel Chromatography Extraction->Purification Evaporation1 Solvent Evaporation Purification->Evaporation1 Reconstitution Reconstitution in Mobile Phase Evaporation1->Reconstitution HPLC HPLC Analysis (Fluorescence Detection) Reconstitution->HPLC Data_Analysis Data Analysis & Quantification HPLC->Data_Analysis

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Neurotoxic Effects of Lolitrem B and Ergovaline

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed, objective comparison of the neurotoxic effects of two prominent mycotoxins: Lolitrem B and ergovaline (B115165). Produced by...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the neurotoxic effects of two prominent mycotoxins: Lolitrem B and ergovaline (B115165). Produced by endophytic fungi in perennial ryegrass and tall fescue respectively, these compounds pose significant threats to livestock health and productivity, each through distinct neurological and physiological mechanisms. This document synthesizes experimental data to elucidate their contrasting modes of action, clinical manifestations, and toxicological profiles.

At a Glance: Lolitrem B vs. Ergovaline

FeatureLolitrem BErgovaline
Primary Source Perennial ryegrass (Lolium perenne) infected with Epichloë festucae var. loliiTall fescue (Festuca arundinacea) infected with Epichloë coenophiala
Associated Syndrome Ryegrass Staggers[1][2]Fescue Toxicosis[3][4]
Primary Mechanism of Action Potent inhibitor of large-conductance calcium-activated potassium (BK) channels[1][5][6]Agonist/antagonist at dopamine (B1211576), serotonin (B10506), and adrenergic receptors[7]
Key Neurotoxic Effects Tremors, ataxia, muscle fasciculations, incoordination[2][8][9]Vasoconstriction, thermoregulatory dysfunction, altered neurotransmitter function[3][10]
Clinical Signs in Animals Stiff gait, staggering, collapse upon exertion, nystagmus (in severe cases)[2][9][11]Reduced feed intake, weight gain, and milk production; rough hair coat; excessive salivation; fever; gangrene of extremities in winter ("fescue foot")[3][4][12]

Quantitative Toxicological Data

The following tables summarize key quantitative data from various studies, providing a comparative look at the potency and effects of Lolitrem B and ergovaline.

Table 1: In Vitro Potency and Receptor Binding
ToxinAssay TypeTargetSpecies/SystemValueReference
Lolitrem B Electrophysiology (Patch Clamp)BK (hSlo) channelsHuman Embryonic Kidney (HEK) cellsIC₅₀: 4 nM[13]
Ergovaline Radioligand Binding AssayD2 Dopamine ReceptorRat (GH4ZR7 cells)Kᵢ: 6.9 ± 2.6 nM[14]
Ergovaline Functional Assay (cAMP inhibition)D2 Dopamine ReceptorRat (GH4ZR7 cells)EC₅₀: 8 ± 2 nM[14]
Ergovaline Functional Assay (Vasoconstriction)5-HT₂ₐ Serotonin ReceptorRat Tail ArterypEC₅₀: 8.86 ± 0.03[15]
Ergovaline Functional Assay (Vasoconstriction)5-HT₁ₒ/₁ₒ Serotonin ReceptorGuinea Pig Iliac ArterypEC₅₀: 7.71 ± 0.10[15]
Table 2: In Vivo Toxicity Thresholds in Animal Feed
ToxinAnimal SpeciesClinical EffectThreshold Concentration in Feed (ppb)Reference
Lolitrem B Cattle, SheepRyegrass Staggers1800 - 2000[3]
Ergovaline Livestock (general)Fescue Toxicosis500 - 825[3]
Ergovaline HorsesFescue Toxicosis300 - 500

Mechanisms of Neurotoxicity and Signaling Pathways

The neurotoxic effects of Lolitrem B and ergovaline stem from their interactions with distinct molecular targets within the nervous and vascular systems.

Lolitrem B: A Potent BK Channel Blocker

Lolitrem B's neurotoxicity is primarily attributed to its potent and specific inhibition of large-conductance calcium-activated potassium (BK) channels.[1][5][6] These channels are crucial for regulating neuronal excitability by contributing to the afterhyperpolarization phase of an action potential. By blocking BK channels, Lolitrem B prevents the outflow of potassium ions, leading to prolonged neuronal depolarization and repetitive firing. This hyperexcitability of neurons, particularly in the cerebellum and motor pathways, manifests as the characteristic tremors and ataxia of ryegrass staggers.[1][8] Studies using mice lacking the BK channel gene (Kcnma1-/-) have shown them to be unaffected by doses of Lolitrem B that are lethal to wild-type mice, confirming the BK channel as the primary molecular target.[5]

LolitremB_Pathway cluster_normal Normal Physiology LolitremB Lolitrem B BK_Channel BK Channel (Large-Conductance Ca²⁺-activated K⁺ Channel) LolitremB->BK_Channel Inhibits K_efflux K⁺ Efflux Prolonged_Depolarization Prolonged Depolarization BK_Channel->Prolonged_Depolarization Blockage leads to Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Leads to Neuron_Reset Neuronal Repolarization (End of Action Potential) Hyperpolarization->Neuron_Reset Facilitates Neuronal_Firing Normal Neuronal Firing Neuron_Reset->Neuronal_Firing Allows for Hyperexcitability Neuronal Hyperexcitability Prolonged_Depolarization->Hyperexcitability Causes Clinical_Signs Tremors, Ataxia (Ryegrass Staggers) Hyperexcitability->Clinical_Signs Results in

Caption: Signaling pathway of Lolitrem B neurotoxicity.
Ergovaline: A Multi-Receptor Modulator

In contrast to the specific action of Lolitrem B, ergovaline exerts its effects by interacting with a broader range of receptors, including dopamine (primarily D₂), serotonin (notably 5-HT₂ₐ), and α-adrenergic receptors.[7] Its structural similarity to endogenous neurotransmitters allows it to act as both an agonist and an antagonist at these sites. The most pronounced effect of ergovaline is potent vasoconstriction, primarily mediated through its agonistic activity at 5-HT₂ₐ receptors on vascular smooth muscle.[10] This sustained vasoconstriction reduces blood flow to peripheral tissues, leading to the clinical signs of fescue toxicosis, such as heat intolerance and gangrene. Its interaction with D₂ dopamine receptors is thought to contribute to reduced prolactin secretion, impacting reproduction and milk production.[12][14]

Ergovaline_Pathway cluster_receptors Receptor Interactions cluster_effects Physiological Effects cluster_signs Clinical Manifestations (Fescue Toxicosis) Ergovaline Ergovaline D2_Receptor Dopamine D₂ Receptor Ergovaline->D2_Receptor Agonist HT2A_Receptor Serotonin 5-HT₂ₐ Receptor Ergovaline->HT2A_Receptor Agonist Adrenergic_Receptor α-Adrenergic Receptor Ergovaline->Adrenergic_Receptor Agonist/Antagonist Prolactin_Reduction Reduced Prolactin Secretion D2_Receptor->Prolactin_Reduction Neurotransmitter_Modulation Altered Neurotransmission D2_Receptor->Neurotransmitter_Modulation Vasoconstriction Potent Vasoconstriction HT2A_Receptor->Vasoconstriction Adrenergic_Receptor->Vasoconstriction Reproductive_Issues Reproductive Impairment (Agalactia, Dystocia) Prolactin_Reduction->Reproductive_Issues Thermoregulatory_Dysfunction Thermoregulatory Dysfunction (Heat Stress) Vasoconstriction->Thermoregulatory_Dysfunction Reduced_Perfusion Reduced Peripheral Blood Flow (Gangrene - 'Fescue Foot') Vasoconstriction->Reduced_Perfusion Production_Losses Reduced Feed Intake & Weight Gain Neurotransmitter_Modulation->Production_Losses

Caption: Signaling pathways of ergovaline neurotoxicity.

Experimental Protocols

This section outlines methodologies commonly employed in the study of Lolitrem B and ergovaline neurotoxicity.

Protocol 1: In Vivo Assessment of Ryegrass Staggers (Lolitrem B)

This protocol describes a typical animal model for inducing and evaluating the clinical signs of ryegrass staggers.

Ryegrass_Staggers_Protocol start Start: Animal Acclimation feeding Feeding Phase: Administer Lolitrem B-containing feed (e.g., 0.16 mg/kg body weight/day) start->feeding monitoring Daily Clinical Monitoring: Observe for tremors, ataxia, stiff gait feeding->monitoring Duration: e.g., 21 days or until signs appear scoring Neurological Scoring: Grade severity of clinical signs (e.g., scale 0-5) monitoring->scoring testing Testing Phase (upon onset of signs): - Detailed neurological exam - Gait analysis - Electromyography (EMG) scoring->testing If score ≥ threshold sampling Biological Sampling: - Blood (plasma for toxin levels) - Feces (for cortisol metabolites) testing->sampling necropsy Endpoint: - Necropsy - Histopathological examination of CNS (esp. Purkinje cells) sampling->necropsy

Caption: Experimental workflow for in vivo assessment of Lolitrem B.
Protocol 2: In Vitro Vasoconstriction Assay (Ergovaline)

This protocol details an ex vivo method to quantify the vasoconstrictive effects of ergovaline on isolated blood vessels.

Vasoconstriction_Assay_Protocol start Start: Tissue Collection tissue_prep Tissue Preparation: - Isolate bovine lateral saphenous vein - Slice into 2-3 mm cross-sections start->tissue_prep mounting Mounting: Suspend tissue sections in a myograph chamber (Krebs-Henseleit buffer, 37°C, 95% O₂/5% CO₂) tissue_prep->mounting equilibration Equilibration: Allow tissue to equilibrate at 1g of tension for 90 min mounting->equilibration treatment Treatment Application: Administer increasing doses of ergovaline (e.g., 1x10⁻¹¹ to 1x10⁻⁴ M) every 15 min equilibration->treatment measurement Measurement: Record contractile response (vascular tension) treatment->measurement normalization Data Normalization: Normalize data as a percentage of contraction induced by a reference agonist (e.g., norepinephrine) measurement->normalization analysis Data Analysis: Calculate EC₅₀ or pEC₅₀ values normalization->analysis

Caption: Experimental workflow for in vitro vasoconstriction assay.

Conclusion

Lolitrem B and ergovaline, while both potent mycotoxins affecting livestock, exhibit markedly different neurotoxic profiles. Lolitrem B acts as a specific and potent inhibitor of BK channels, leading to a primarily neurological syndrome of tremors and ataxia known as ryegrass staggers. Its effects are directly related to neuronal hyperexcitability. In contrast, ergovaline's toxicity is multifaceted, arising from its interaction with multiple neurotransmitter receptor systems. This leads to a broader range of physiological disruptions, most notably potent vasoconstriction, which underlies the clinical signs of fescue toxicosis.

Understanding these distinct mechanisms is paramount for researchers and drug development professionals. For Lolitrem B, therapeutic strategies would likely focus on counteracting BK channel blockade or mitigating neuronal hyperexcitability. For ergovaline, interventions would need to address its effects on the vascular system, potentially through the use of receptor antagonists for serotonin or dopamine, and manage its broader physiological consequences. This comparative guide provides a foundational understanding of their distinct neurotoxicities, supported by experimental data, to inform future research and the development of effective diagnostic and therapeutic strategies.

References

Comparative

Synergistic Effects of Lolitrem B with Other Mycotoxins: A Comparative Guide

A detailed analysis for researchers, scientists, and drug development professionals on the interactive toxicity of Lolitrem B, a potent neurotoxin, when present with other mycotoxins, particularly ergot alkaloids. Introd...

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals on the interactive toxicity of Lolitrem B, a potent neurotoxin, when present with other mycotoxins, particularly ergot alkaloids.

Introduction

Lolitrem B, a complex indole-diterpenoid mycotoxin, is primarily produced by the endophytic fungus Epichloë festucae var. lolii, which commonly infects perennial ryegrass (Lolium perenne). Ingestion of contaminated ryegrass by livestock leads to a neurological condition known as "ryegrass staggers," characterized by tremors, ataxia, and in severe cases, paralysis and death. The primary mechanism of Lolitrem B toxicity involves the inhibition of large-conductance calcium-activated potassium (BK) channels, crucial for neuronal repolarization.

In natural agricultural settings, perennial ryegrass is often co-contaminated with other mycotoxins, most notably ergot alkaloids such as ergovaline (B115165), also produced by endophytic fungi. This co-occurrence raises significant concerns about potential synergistic toxic effects, where the combined impact of the mycotoxins is greater than the sum of their individual effects. Understanding these interactions is critical for accurate risk assessment, developing effective diagnostic and therapeutic strategies, and ensuring food safety. This guide provides a comparative analysis of the synergistic effects of Lolitrem B with other mycotoxins, supported by available experimental data, detailed methodologies, and visual representations of key pathways.

Individual Mycotoxin Toxicological Profiles

Before delving into their synergistic effects, it is essential to understand the individual toxicological profiles of Lolitrem B and the commonly co-occurring ergot alkaloids.

MycotoxinPrimary Mechanism of ActionKey Toxic EffectsToxic Threshold (in feed)
Lolitrem B Inhibition of large-conductance calcium-activated potassium (BK) channelsNeurotoxicity (tremors, ataxia), paralysis, potential disruption of cardiovascular and digestive function.[1]Sheep: 1.8 - 2.0 mg/kg, Cattle: 1.55 mg/kg[2]
Ergovaline Vasoconstriction via interaction with adrenergic, serotonergic, and dopaminergic receptors.Fescue toxicosis (hyperthermia, reduced feed intake, weight gain, and milk production), gangrene of extremities.[3][4]Cattle: 400-750 ppb, Sheep: 500-800 ppb[3]
Ergotamine Similar to ergovaline, potent vasoconstrictor.Ergotism, cardiovascular effects, smooth muscle contraction.Not specifically established for livestock feed in the same manner as ergovaline.

Synergistic Effects of Lolitrem B with Ergot Alkaloids

The co-contamination of pasture with Lolitrem B and ergot alkaloids has led to investigations into their potential synergistic interactions. The primary areas of concern are enhanced smooth muscle contraction and altered metabolic pathways.

Synergism in Smooth Muscle Contraction

Experimental Evidence: A significant synergistic effect has been observed between Lolitrem B and ergotamine, an ergot alkaloid structurally and functionally similar to ergovaline, on the contraction of smooth muscle.[5] In an in vitro study using isolated rat distal colon, the combination of Lolitrem B and ergotamine resulted in a contractile response greater than the additive effect of each toxin applied individually.

Quantitative Data:

TreatmentConcentrationEffect on Muscle Tension
Lolitrem B (alone)0.1 µMModerate increase
Ergotamine (alone)1 µMModerate increase
Lolitrem B + Ergotamine0.1 µM + 1 µMMarked, synergistic increase

This data is based on graphical representations from studies on isolated rat colonic smooth muscle.

Implications: This synergistic action on gastrointestinal smooth muscle could explain the increased incidence of non-infectious diarrhea and other digestive disturbances observed in livestock grazing on co-contaminated pastures.[5]

Interaction with Drug-Metabolizing Enzymes

Experimental Evidence: There is evidence to suggest that the co-exposure to Lolitrem B and ergovaline may affect the activity of drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family. A study on lactating ewes fed perennial ryegrass hay containing both mycotoxins showed slight alterations in the activities of some of these enzymes.[5] However, interpreting these results is complex, as studies with ergovaline alone have also demonstrated effects on these enzyme systems.[5]

Implications: The potential alteration of CYP enzyme activity could have significant consequences. It may affect the metabolism and clearance of not only the mycotoxins themselves but also other xenobiotics, including therapeutic drugs. This could lead to unpredictable drug efficacy and toxicity in affected animals. Further research with direct in vitro co-exposure studies is needed to quantify the specific synergistic effects on key CYP isoforms like CYP3A4.

Co-exposure in Livestock

Experimental Evidence: A study on steers fed perennial ryegrass straw containing varying levels of both Lolitrem B and ergovaline provided valuable data on the real-world co-exposure scenario. The study characterized the excretion and metabolism of both toxins.[6]

Quantitative Data from Co-exposure Study in Steers:

GroupLolitrem B in Feed (µg/kg)Ergovaline in Feed (µg/kg)Lolitrem B in Feces (ng/g)Ergovaline in Feces (ng/g)
I2256 ± 166638 ± 77~1500~400
II1554 ± 213373 ± 119~1000~250
III1012 ± 197259 ± 53~500~150
IV247 ± 175<100~100<50

Data is approximated from graphical representations in the cited study.

Implications: This study demonstrates a dose-dependent excretion of both mycotoxins, confirming their simultaneous absorption and processing in the animals. While this study did not directly measure synergistic toxicity, the presence of both toxins and their metabolites in the animals' systems provides the physiological basis for the potential synergistic effects observed in other studies.

Experimental Protocols

Isolated Smooth Muscle Contraction Assay

This protocol is a generalized procedure for assessing the effects of mycotoxins on intestinal smooth muscle contractility, based on standard organ bath techniques.

Objective: To measure the contractile response of isolated intestinal smooth muscle tissue to Lolitrem B and other mycotoxins, both individually and in combination.

Materials:

  • Freshly isolated intestinal tissue (e.g., rat or sheep distal colon)

  • Krebs-Ringer bicarbonate solution (or similar physiological saline)

  • Organ bath system with temperature control and aeration

  • Isotonic force transducer

  • Data acquisition system

  • Lolitrem B and other mycotoxin standards

  • Vehicle for dissolving mycotoxins (e.g., DMSO)

Procedure:

  • Tissue Preparation:

    • Euthanize the animal according to approved ethical protocols.

    • Immediately excise a section of the distal colon and place it in ice-cold, oxygenated Krebs-Ringer solution.

    • Carefully remove the mucosal and submucosal layers to obtain a smooth muscle strip.

    • Cut the muscle strip into longitudinal or circular preparations of appropriate size (e.g., 1-2 cm long).

  • Mounting in Organ Bath:

    • Suspend the muscle strip in an organ bath containing Krebs-Ringer solution, maintained at 37°C and continuously aerated with 95% O2 / 5% CO2.

    • Attach one end of the strip to a fixed hook and the other end to an isotonic force transducer.

    • Apply a resting tension (e.g., 1 gram) and allow the tissue to equilibrate for at least 60 minutes, with periodic washing.

  • Mycotoxin Application and Data Recording:

    • Record the baseline spontaneous contractile activity.

    • Add the vehicle control to the bath and record any changes.

    • Apply increasing concentrations of the individual mycotoxins (e.g., Lolitrem B, ergotamine) to establish a dose-response relationship.

    • After a washout period, apply the combination of mycotoxins at fixed concentrations and record the response.

    • Record the contractile force (in grams or millinewtons) over time.

  • Data Analysis:

    • Measure the amplitude and frequency of contractions.

    • Compare the response to the mycotoxin combination with the sum of the individual responses to determine if the effect is synergistic, additive, or antagonistic.

In Vitro Assay for Mycotoxin Effects on Cytochrome P450 Activity

This protocol provides a general framework for investigating the impact of mycotoxin co-exposure on the activity of specific CYP enzymes, such as CYP3A4, using human liver microsomes.

Objective: To determine if the combination of Lolitrem B and ergovaline synergistically inhibits or induces the activity of a specific cytochrome P450 isoform.

Materials:

  • Human liver microsomes (HLMs)

  • Specific CYP substrate (e.g., testosterone (B1683101) for CYP3A4)

  • NADPH regenerating system

  • Lolitrem B and ergovaline standards

  • Incubation buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • LC-MS/MS system for metabolite quantification

Procedure:

  • Incubation Setup:

    • In a microcentrifuge tube, pre-incubate HLMs with Lolitrem B, ergovaline, or their combination at various concentrations in the incubation buffer at 37°C.

    • Include a vehicle control (e.g., DMSO) and a positive control inhibitor for the specific CYP isoform being tested.

  • Initiation of Reaction:

    • Add the specific CYP substrate to the incubation mixture.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Reaction Termination and Sample Preparation:

    • After a specific incubation time (e.g., 15-30 minutes), terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

    • Centrifuge the samples to precipitate the proteins.

    • Transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Quantify the formation of the specific metabolite of the CYP substrate using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the rate of metabolite formation in the presence and absence of the mycotoxins.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) for each mycotoxin and their combination.

    • Use isobologram analysis or combination index calculations to determine if the interaction is synergistic, additive, or antagonistic.

Visualizing the Mechanisms

Lolitrem B Neurotoxicity Pathway

LolitremB_Pathway cluster_neuron Within the Neuron LolitremB Lolitrem B BK_Channel Large Conductance Ca2+- activated K+ Channel (BK) LolitremB->BK_Channel Inhibits Sustained_Depolarization Sustained Depolarization LolitremB->Sustained_Depolarization K_efflux K+ Efflux BK_Channel->K_efflux Mediates Neuron Neuron Repolarization Membrane Repolarization K_efflux->Repolarization Leads to Action_Potential Action Potential Firing Repolarization->Action_Potential Allows subsequent Neurotransmitter_Release Increased Neurotransmitter Release Sustained_Depolarization->Neurotransmitter_Release Causes Tremors Tremors / Ataxia Neurotransmitter_Release->Tremors Results in

Caption: Mechanism of Lolitrem B neurotoxicity via BK channel inhibition.

Experimental Workflow for Assessing Mycotoxin Synergy on Smooth Muscle

Synergy_Workflow cluster_treatments Mycotoxin Treatments cluster_outcome Determine Interaction Type start Start: Isolate Intestinal Smooth Muscle Tissue mount Mount Tissue in Organ Bath & Equilibrate start->mount baseline Record Baseline Contractile Activity mount->baseline lolitrem Apply Lolitrem B (Dose-Response) baseline->lolitrem ergot Apply Ergot Alkaloid (Dose-Response) baseline->ergot combo Apply Lolitrem B + Ergot Alkaloid Combination baseline->combo record Record Contractile Force lolitrem->record ergot->record combo->record analysis Data Analysis: Compare Individual vs. Combined Effects record->analysis synergy Synergistic analysis->synergy additive Additive analysis->additive antagonistic Antagonistic analysis->antagonistic end End synergy->end additive->end antagonistic->end

Caption: Workflow for evaluating mycotoxin synergy on smooth muscle.

Conclusion and Future Directions

The available evidence strongly suggests that Lolitrem B can act synergistically with other co-occurring mycotoxins, particularly ergot alkaloids. The demonstrated synergy in smooth muscle contraction provides a plausible explanation for some of the clinical signs observed in livestock suffering from ryegrass staggers that are not solely attributable to the neurotoxic effects of Lolitrem B. The potential for interactions with drug-metabolizing enzymes highlights a critical area for further investigation, as this could have broad implications for animal health and therapeutic management.

For researchers, scientists, and drug development professionals, these findings underscore the importance of considering mycotoxin co-exposure in toxicological studies and risk assessments. Future research should focus on:

  • Quantitative in vitro studies: Conducting detailed in vitro experiments to determine the synergistic cytotoxicity of Lolitrem B and ergovaline on relevant cell lines (e.g., neuronal and hepatic cells) to establish precise dose-response relationships and combination indices.

  • Mechanistic studies: Elucidating the molecular mechanisms underlying the observed synergistic effects, particularly in relation to BK channel modulation and cytochrome P450 enzyme interactions.

  • Development of biomarkers: Identifying reliable biomarkers of co-exposure and synergistic toxicity to aid in the diagnosis and management of mycotoxicoses in livestock.

By addressing these research gaps, the scientific community can develop a more comprehensive understanding of the risks posed by mycotoxin mixtures and devise more effective strategies to mitigate their impact on animal and, potentially, human health.

References

Validation

Cross-Validation of HPLC and ELISA Methods for Lolitrem B Analysis: A Comparative Guide

For researchers, scientists, and drug development professionals, the accurate quantification of Lolitrem B, a neurotoxin produced by endophytic fungi in perennial ryegrass, is crucial for both agricultural and toxicologi...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Lolitrem B, a neurotoxin produced by endophytic fungi in perennial ryegrass, is crucial for both agricultural and toxicological studies. High-Performance Liquid Chromatography (HPLC) is a well-established method for this purpose. While Enzyme-Linked Immunosorbent Assay (ELISA) offers a potential high-throughput alternative, a direct comparison of commercially available kits with HPLC methods is hampered by a lack of publicly available data on specific Lolitrem B ELISA kits.

This guide provides a comprehensive overview of the established HPLC method for Lolitrem B analysis, including detailed experimental protocols and performance data. While the potential for ELISA in Lolitrem B detection has been noted in research, the absence of detailed specifications for a commercial kit prevents a full, direct comparison of performance metrics.

High-Performance Liquid Chromatography (HPLC) for Lolitrem B Quantification

HPLC with fluorescence detection is the gold standard for the sensitive and specific quantification of Lolitrem B. The methodology involves extraction of the toxin from the sample matrix, followed by chromatographic separation and detection.

Experimental Protocol: HPLC Method

This protocol is a synthesis of established methods for the analysis of Lolitrem B in plant material.[1][2][3]

1. Sample Preparation and Extraction:

  • Sample Homogenization: Freeze-dry and grind the perennial ryegrass samples to a fine powder using a 60-mesh sieve. Store samples in the dark at -18°C.[2]

  • Extraction:

    • Weigh 0.1 g of the homogenized sample into a test tube.

    • Add a chloroform-methanol (2:1 v/v) extraction solvent at a sample-to-solvent ratio of 1:15 or 1:20.

    • Agitate the mixture using an orbital or horizontal shaker for a designated period to ensure efficient extraction.

    • For recovery studies, a known amount of pure Lolitrem B standard can be added to blank ryegrass samples before extraction.[1][2]

2. Purification:

  • Solid-Phase Extraction (SPE): Use silica (B1680970) gel 60 columns for purification. The amount of silica gel (e.g., 300 mg) should be optimized to avoid compromising toxin recovery.[1][2]

  • Elution: Elute the Lolitrem B from the SPE column using an appropriate solvent. The choice of elution solvent will depend on the specific SPE cartridge used.

3. HPLC Analysis:

  • Chromatographic System: A standard HPLC system equipped with a fluorescence detector is required.

  • Column: A silica column, such as a 4.6 × 250 mm Luna silica column, is commonly used.[3][4]

  • Mobile Phase: A typical mobile phase is an isocratic mixture of acetonitrile (B52724) and dichloromethane (B109758) (e.g., 1:4 v/v).[3][4]

  • Flow Rate: A flow rate of approximately 1.8 mL/min is often employed.[4]

  • Detection: Fluorescence detection is highly sensitive for Lolitrem B. Set the excitation wavelength to 268 nm and the emission wavelength to 440 nm.[3][4]

  • Quantification: Prepare a calibration curve using a certified Lolitrem B standard. The concentration of Lolitrem B in the samples is determined by comparing their peak areas to the calibration curve.[1]

Performance Characteristics of the HPLC Method

The following table summarizes the performance data for the HPLC method as reported in the literature.

Performance ParameterReported Values
Linearity The method demonstrates linearity in the range of 0.05 to 2.0 mg/kg for Lolitrem B in perennial ryegrass samples.[1] A calibration curve in the 0.01 to 0.2 ng range of Lolitrem B concentration in a 20 µL injection has also been reported to be linear.[1]
Accuracy (Recovery) Mean recovery rates have been reported to be between 96.6% and 99.9% for different levels of Lolitrem B addition.[1][2] Another study reported an average recovery of 94%.[4]
Precision The coefficient of variation (CV) has been reported to range from 0.9% to 5.9%, with the highest CV observed at the lowest concentration level.[1][2]
Sensitivity (LOQ) The limit of quantification (LOQ) for Lolitrem B has been established at 0.05 mg/kg.[1][2]

Enzyme-Linked Immunosorbent Assay (ELISA) for Lolitrem B Detection

ELISA is a widely used immunoassay technique that offers advantages in terms of speed, ease of use, and the potential for high-throughput screening of a large number of samples. For mycotoxin analysis, competitive ELISA is a common format. In this setup, free toxin in the sample competes with a labeled toxin for binding to a limited number of specific antibodies. The signal is inversely proportional to the amount of toxin in the sample.

Challenges in Cross-Validation

  • A specific commercial ELISA kit for Lolitrem B.

  • The manufacturer's validation data, including linearity, accuracy, precision, and sensitivity (LOD/LOQ).

  • A detailed experimental protocol for the ELISA kit.

Without this information, a direct, data-driven comparison of the performance of a specific ELISA kit against the well-established HPLC method is not feasible. General comparisons of HPLC and ELISA for other mycotoxins suggest that while ELISA can be a valuable screening tool, HPLC often provides higher specificity and is less prone to matrix effects.

Logical Workflow for Method Cross-Validation

Should a validated Lolitrem B ELISA kit become available, the following workflow would be essential for cross-validation against an established HPLC method.

CrossValidationWorkflow cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis and Comparison SampleCollection Collect and Homogenize Ryegrass Samples Spiking Spike Samples with Known Lolitrem B Concentrations SampleCollection->Spiking Extraction Extract Lolitrem B from Samples Spiking->Extraction HPLC_Analysis HPLC Analysis Extraction->HPLC_Analysis ELISA_Analysis ELISA Analysis Extraction->ELISA_Analysis QuantitativeData Obtain Quantitative Results (Concentration of Lolitrem B) HPLC_Analysis->QuantitativeData ELISA_Analysis->QuantitativeData PerformanceMetrics Calculate Performance Metrics: Linearity, Accuracy, Precision, Sensitivity (LOD/LOQ) QuantitativeData->PerformanceMetrics Correlation Correlate Results from HPLC and ELISA PerformanceMetrics->Correlation ValidationReport Generate Cross-Validation Report Correlation->ValidationReport MethodComparison cluster_HPLC HPLC Method cluster_ELISA Competitive ELISA Method cluster_Comparison Key Comparison Points HPLC_Principle Principle: Physical Separation based on chemical properties HPLC_Steps Steps: 1. Injection of Extract 2. Separation on Column 3. Detection (Fluorescence) 4. Quantification via Peak Area HPLC_Principle->HPLC_Steps HPLC_Output Output: Chromatogram with Quantifiable Peaks HPLC_Steps->HPLC_Output ELISA_Principle Principle: Antigen-Antibody Binding Competition ELISA_Steps Steps: 1. Sample added to Antibody-Coated Plate 2. Labeled Lolitrem B added 3. Washing Step 4. Substrate Addition & Color Development ELISA_Principle->ELISA_Steps ELISA_Output Output: Colorimetric Signal (Inversely proportional to concentration) ELISA_Steps->ELISA_Output Specificity Specificity: HPLC: High (based on retention time & detection) ELISA: Dependent on antibody cross-reactivity Throughput Throughput: HPLC: Lower (sequential analysis) ELISA: Higher (parallel analysis in plates)

References

Comparative

Lolitrem B: A Comparative Analysis of In Vivo and In Vitro Effects

For Researchers, Scientists, and Drug Development Professionals Lolitrem B, a potent neurotoxin produced by the endophytic fungus Epichloë festucae var. lolii found in perennial ryegrass (Lolium perenne), is the primary...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lolitrem B, a potent neurotoxin produced by the endophytic fungus Epichloë festucae var. lolii found in perennial ryegrass (Lolium perenne), is the primary causative agent of "ryegrass staggers" in livestock. This guide provides a comprehensive comparison of the in vivo and in vitro effects of Lolitrem B, supported by experimental data and detailed methodologies, to aid in research and drug development endeavors.

In Vivo Effects of Lolitrem B

The in vivo effects of Lolitrem B are most prominently observed as a neurological syndrome in grazing animals. The toxin's lipophilic nature allows it to accumulate in fatty tissues, leading to a slow onset of clinical signs and a lingering presence even after removal from the contaminated source.

Clinical Manifestations in Livestock

Animals ingesting pasture contaminated with Lolitrem B exhibit a range of neurological symptoms, collectively known as ryegrass staggers. The severity of these signs is dose-dependent.

  • Mild Poisoning: Characterized by fine tremors, particularly of the head and neck.

  • Severe Poisoning: Progresses to ataxia (incoordination), a staggering gait, and collapse. In severe cases, paralysis and death can occur, often due to accidents like drowning while incapacitated.

  • Other Symptoms: Increased heart rate, elevated blood pressure, and digestive disruptions have also been reported.

Horses, in particular, may display tremors of the eyeball, which are more pronounced during activity. Despite the severity of the neurological signs, the effects of Lolitrem B are generally reversible upon removal from the toxic pasture.

Quantitative In Vivo Toxicity Data

The toxic threshold of Lolitrem B varies between animal species. The following table summarizes the reported toxic concentrations.

Animal SpeciesToxic Threshold (in feed)Toxic Threshold (per kg body weight)Reference(s)
Sheep1800 - 2000 ppb (1.8 - 2.0 mg/kg)Not explicitly stated
Cattle1800 - 2000 ppb (1.8 - 2.0 mg/kg)1.55 mg/kg

A 90-day feeding study in mice with purified Lolitrem B at doses up to 0.151 ppm/day showed no toxicologically significant adverse effects, suggesting potential species-specific differences in sensitivity or metabolism.

In Vitro Effects of Lolitrem B

In vitro studies have been instrumental in elucidating the molecular mechanism underlying the neurotoxic effects of Lolitrem B. The primary target of this toxin has been identified as the large-conductance calcium-activated potassium (BK) channels.

Mechanism of Action: BK Channel Inhibition

Lolitrem B is a highly potent and specific inhibitor of BK channels. These channels are crucial for regulating neuronal excitability by contributing to the afterhyperpolarization phase of an action potential, which helps to "reset" the neuron for subsequent firing.

By blocking BK channels, Lolitrem B prevents this repolarization, leading to prolonged cellular depolarization and sustained neurotransmitter release. This disruption of normal neuronal function manifests as the tremors and motor deficits observed in vivo.

Quantitative In Vitro Potency

Electrophysiological studies have quantified the inhibitory potency of Lolitrem B on BK channels. The following table summarizes the key in vitro data.

ParameterValueCell Line/SystemReference(s)
IC503.7 ± 0.4 nMhSlo (human BK channel α subunit)

Studies have also shown that Lolitrem B preferentially blocks the open conformation of BK channels, and its inhibitory effect is dependent on calcium concentration.

Experimental Protocols

In Vivo Model for Ryegrass Staggers in Sheep

A clinical model for perennial ryegrass toxicosis has been developed in sheep to study the pathophysiology of the disease.

  • Animal Model: Male lambs (10-12 months old) are used.

  • Dosing Regimen: Lamb

Validation

A Comparative Guide to Lolitrem B Toxicity Thresholds in Animal Species

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of Lolitrem B toxicity thresholds across various animal species, supported by experimental data. Lolitrem B is a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Lolitrem B toxicity thresholds across various animal species, supported by experimental data. Lolitrem B is a potent indole-diterpenoid neurotoxin produced by the fungal endophyte Epichloë festucae var. lolii, which grows symbiotically with perennial ryegrass (Lolium perenne).[1][2] Ingestion of endophyte-infected ryegrass by grazing livestock can lead to a neurological condition known as "ryegrass staggers," characterized by tremors, ataxia, and in severe cases, paralysis and death.[1] The primary mechanism of action for Lolitrem B is the potent inhibition of large-conductance calcium-activated potassium (BK) channels, which play a crucial role in regulating neuronal excitability.[3][4][5]

Quantitative Toxicity Data

The toxic threshold for Lolitrem B varies among animal species. The following table summarizes the observed thresholds based on available experimental data.

Animal SpeciesToxicity Threshold TypeDose / ConcentrationRoute of Administration
Sheep Onset of clinical signs1.8 - 2.0 mg/kg of feed (1800 - 2000 ppb)[1][2][6]Oral (ingestion of feed)
Cattle Onset of clinical signs~1.95 mg/kg of feed (1954 ppb)[7][8]Oral (ingestion of feed)
No Observed Adverse Effect Level (NOAEL)1.4 mg/kg of feed (1400 ppb)[7][8]Oral (ingestion of feed)
Horses Dose inducing clinical signs2.0 mg/kg of feed (2 ppm)[9][10]Oral (ingestion of feed)
Mice No Observed Adverse Effect Level (NOAEL)1.06 mg/kg of feed (1.06 ppm) over 90 days[11][12]Oral (ingestion of feed)

Experimental Protocols

Detailed methodologies from key studies are provided below to offer context to the summarized toxicity data.

Bovine Toxicity Threshold Determination

This study aimed to establish a dose-response curve for Lolitrem B in cattle.

  • Animal Subjects: The study utilized 61 Black Angus (pure and crossbred) cattle and four Japanese Wagyu crossbred cattle.[7][8]

  • Experimental Design: It was a 28-day feeding trial.[7] The cattle were divided into groups and fed one of three levels of Lolitrem B in chopped perennial ryegrass straw.[7][8]

  • Dose Administration:

    • Group 1 (Negative Control): 0 ppb Lolitrem B.[7]

    • Group 2 (Low Dose): 1400 ppb Lolitrem B.[7][8]

    • Group 3 (Medium Dose): 1954 ppb Lolitrem B.[7][8]

    • Group 4 (Positive Control): A mean concentration of 2574 ppb Lolitrem B over four weeks.[7][8]

  • Data Collection and Observation: The cattle were evaluated twice daily for clinical signs of ryegrass staggers, including ataxia, stiffness, and tremors.[7][8]

  • Key Findings: No overt clinical signs were observed in cattle consuming 1400 ppb Lolitrem B.[7][8] After 14 days, 7 out of 15 cattle in the 1954 ppb group began to show clinical signs.[7][8] All cattle in the positive control group developed clinical staggers.[7][8]

Equine Clinical Intoxication Study

This experiment was designed to describe the specific clinical syndrome of Lolitrem B intoxication in horses.

  • Animal Subjects: Seven horses were used in the study, divided into two separate groups.[9][10]

  • Experimental Design: The study involved collecting paired data before and after a two-week exposure period to Lolitrem B.[9][10]

  • Dose Administration: Horses were fed a diet of perennial ryegrass seed and hay containing 2 ppm of Lolitrem B.[9][10]

  • Data Collection and Observation: Data collection included comprehensive clinical examinations and video-documented neurological assessments.[9][10] Plasma and urine samples were analyzed for Lolitrem B concentrations.[10]

  • Key Findings: All horses developed tremors and ataxia.[9][10] Tremors were action-dependent and included subtle, rapid eyeball tremors.[10] Ataxia was characterized by a truncal sway and was exaggerated when the horses were blindfolded.[10] While plasma Lolitrem B levels increased, they did not correlate with the severity of clinical signs.[9][10]

Murine 90-Day Feeding Study

This research was conducted to assess the risk of Lolitrem B to human health by determining its toxicity in a mammalian model over an extended period.

  • Animal Subjects: Swiss mice were used for a 90-day feeding study and a subsequent two-generation reproduction study.[11][12]

  • Experimental Design: Mice were assigned to one of four treatment groups and fed a diet containing different concentrations of pure Lolitrem B.[11]

  • Dose Administration:

    • Group 1: Control (0 ppm)

    • Group 2: Low Dose (0.265 ppm)

    • Group 3: Medium Dose (0.53 ppm)

    • Group 4: High Dose (1.06 ppm)

Visualizations: Pathway and Workflow

Mechanism of Lolitrem B Neurotoxicity

Lolitrem B exerts its neurotoxic effects by targeting and inhibiting large-conductance Ca²⁺-activated K⁺ (BK) channels.[3][13] This inhibition prevents the normal efflux of potassium ions (K⁺), which is essential for repolarizing the neuron after an action potential. The disruption leads to neuronal hyperexcitability, manifesting as the characteristic tremors and motor incoordination of ryegrass staggers.[5][14]

G cluster_0 Molecular & Cellular Events cluster_1 Physiological Outcome lolitrem Lolitrem B bk_channel BK Channel (Large-Conductance Ca²⁺-activated K⁺ Channel) lolitrem->bk_channel Inhibits k_efflux Reduced K⁺ Efflux bk_channel->k_efflux Leads to hyper Neuronal Hyperexcitability (Delayed Repolarization) k_efflux->hyper Causes clinical_signs Clinical Signs: - Tremors - Ataxia (Staggers) - Incoordination hyper->clinical_signs Manifests as

Caption: Lolitrem B signaling pathway leading to neurotoxicity.

Generalized Experimental Workflow for Toxicity Assessment

The determination of toxicity thresholds for feed-borne neurotoxins like Lolitrem B follows a structured experimental process. This workflow ensures systematic data collection for assessing dose-dependent effects on animal health and behavior.

G start Animal Selection & Acclimatization groups Group Allocation (Control, Low, Med, High Dose) start->groups admin Dose Administration (e.g., Spiked Feed over X days) groups->admin observe Daily Clinical Observation (Scoring for Tremor, Ataxia, etc.) admin->observe sampling Biological Sampling (Blood, Urine, Tissues) observe->sampling analysis Data Analysis (Statistical Comparison) observe->analysis sampling->analysis end Determination of Toxicity Threshold (e.g., NOAEL) analysis->end

Caption: Generalized workflow for in-vivo toxicity studies.

References

Comparative

Comparative analysis of Lolitrem B production by different endophyte strains.

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of Lolitrem B production across various endophytic fungal strains, primarily within the Epichloë genus, which...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Lolitrem B production across various endophytic fungal strains, primarily within the Epichloë genus, which form symbiotic relationships with perennial ryegrass (Lolium perenne). Lolitrem B, a potent indole-diterpene neurotoxin, is a secondary metabolite produced by these endophytes and is of significant interest due to its effects on grazing livestock and its potential pharmacological applications. This document summarizes quantitative data, details experimental protocols for analysis, and visualizes key pathways and workflows to facilitate research and development.

Data Summary: Lolitrem B Production by Endophyte Strain

The production of Lolitrem B varies significantly among different endophyte strains. Wild-type strains are often prolific producers, while selectively bred "novel" or "low-endotoxicity" strains have been developed to produce little to no Lolitrem B, thereby reducing the incidence of ryegrass staggers in livestock. The following table summarizes Lolitrem B concentrations found in perennial ryegrass infected with various endophyte strains. It is important to note that concentrations can be influenced by environmental factors, plant genotype, and the age of the plant tissue.[1][2]

Endophyte StrainHost PlantLolitrem B Concentration (mg/kg dry weight)Key Characteristics
Wild-Type (Epichloë festucae var. lolii) Perennial Ryegrass (Lolium perenne)0 - >5.0[1]Naturally occurring, associated with ryegrass staggers.[1]
AR1 Perennial Ryegrass (Lolium perenne)Does not produce Lolitrem B[1][3]Produces peramine (B34533) for insect deterrence.[3]
AR37 Perennial Ryegrass (Lolium perenne)Does not produce Lolitrem B[1]Produces epoxy-janthitrems, which can have some tremorgenic effects.[4][5]
Endosafe (Endo5) Perennial Ryegrass (Lolium perenne)Does not produce Lolitrem B[1][2]Selected for low toxicity to livestock.[1]
NEA2 Perennial Ryegrass (Lolium perenne)Produces little to no Lolitrem B[2]A novel endophyte strain with a focus on animal safety.[2]

Note: The concentration of Lolitrem B can be highly variable. For instance, field studies in Australia have reported concentrations ranging from 0 to 4.44 mg/kg, while studies in Oregon have found levels exceeding 5 mg/kg in the straw of endophyte-infected ryegrass.[1] The toxic threshold for livestock such as cattle and sheep is estimated to be between 1.8 and 2.0 mg/kg of feed.[1]

Experimental Protocols

The following section details a generalized methodology for the extraction and quantification of Lolitrem B from plant material, based on common practices in the field.

Sample Preparation
  • Harvesting: Collect perennial ryegrass samples, which can be separated into different tissues (e.g., leaf sheath, leaf blade, seed) as alkaloid concentrations can vary within the plant.[2]

  • Drying: Freeze-dry (lyophilize) the plant material to a constant weight.

  • Grinding: Grind the dried tissue into a fine powder using a mill or mortar and pestle to ensure homogeneity.

Extraction of Lolitrem B
  • Solvent Mixture: A common extraction solvent is a mixture of ethyl acetate (B1210297) and ethanol (B145695) (2:1, v/v) or dichloromethane (B109758) and methanol (B129727) (9:1, v/v).[6][7]

  • Extraction Procedure:

    • Weigh approximately 5 g of the powdered sample into a flask.

    • Add 100 mL of the extraction solvent.

    • Shake or sonicate the mixture for a designated period (e.g., 2 hours) to ensure thorough extraction.[6][8]

    • Filter the extract to remove solid plant material.

Purification (Solid-Phase Extraction - SPE)
  • Column Conditioning: Use a silica (B1680970) gel solid-phase extraction (SPE) cartridge. Condition the cartridge by washing it with a non-polar solvent like a hexane-ethyl acetate mixture (9:1, v/v).[6]

  • Sample Loading: Evaporate a known volume of the filtered extract to near dryness under vacuum at a temperature below 40°C, then redissolve the residue in a small volume of the conditioning solvent.[6] Load this solution onto the conditioned SPE cartridge.

  • Elution: Elute Lolitrem B from the cartridge using a more polar solvent mixture, such as hexane-ethyl acetate (7:3, v/v).[6]

  • Final Preparation: Collect the eluate and evaporate it to dryness under a stream of nitrogen. Reconstitute the residue in a precise volume of a suitable solvent for analysis, such as dichloromethane-acetonitrile (4:1, v/v).[6]

Quantification by HPLC
  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a fluorescence detector.[8][9]

  • Chromatographic Conditions:

    • Column: A silica column is typically used.[7]

    • Mobile Phase: A common mobile phase is a mixture of dichloromethane, acetonitrile, and water (e.g., 200:50:1, v/v/v).[6]

    • Flow Rate: A typical flow rate is 0.5 mL/min.[6]

    • Detection: Set the fluorescence detector to an excitation wavelength of approximately 268 nm and an emission wavelength of around 440 nm.[7]

  • Calibration and Quantification:

    • Prepare a series of standard solutions of purified Lolitrem B of known concentrations.

    • Inject the standards into the HPLC system to generate a calibration curve by plotting peak area or height against concentration.

    • Inject the prepared sample extracts and determine the Lolitrem B concentration by comparing the peak response to the calibration curve.

Visualizations

Lolitrem B Biosynthesis Pathway

The biosynthesis of Lolitrem B is a complex process involving a cluster of genes referred to as the ltm genes.[10] The pathway begins with the precursor molecule paspaline, which undergoes a series of enzymatic modifications to form the final Lolitrem B structure.[1]

LolitremB_Biosynthesis cluster_precursors Precursors cluster_pathway Biosynthetic Pathway Tryptophan Tryptophan Paspaline Paspaline Tryptophan->Paspaline GGPP Geranylgeranyl diphosphate GGPP->Paspaline Intermediates Intermediate Metabolites (e.g., Terpendoles, Lolitriol) Paspaline->Intermediates ltm genes LolitremB Lolitrem B Intermediates->LolitremB ltm genes

Caption: Simplified biosynthetic pathway of Lolitrem B from precursors.

Experimental Workflow for Lolitrem B Quantification

The following diagram illustrates the general workflow for the extraction and quantification of Lolitrem B from perennial ryegrass samples.

LolitremB_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis Harvest Harvest Ryegrass Dry Freeze-Dry Harvest->Dry Grind Grind to Powder Dry->Grind Extract Solvent Extraction Grind->Extract Purify Solid-Phase Extraction (SPE) Extract->Purify HPLC HPLC-Fluorescence Quantification Purify->HPLC Data Data Analysis HPLC->Data

Caption: Standard experimental workflow for Lolitrem B analysis.

References

Validation

Mitigating Lolitrem B Neurotoxicity: A Comparative Guide to Mycotoxin Binders

For Researchers, Scientists, and Drug Development Professionals Lolitrem B, a potent neurotoxin produced by the endophytic fungus Epichloë festucae var. lolii in perennial ryegrass (Lolium perenne), poses a significant t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lolitrem B, a potent neurotoxin produced by the endophytic fungus Epichloë festucae var. lolii in perennial ryegrass (Lolium perenne), poses a significant threat to livestock health, causing a neurological condition known as "ryegrass staggers."[1] The economic impact of this mycotoxicosis necessitates effective strategies to reduce Lolitrem B exposure and toxicity. This guide provides a comparative overview of different mycotoxin binders and their potential efficacy in mitigating Lolitrem B toxicity, supported by established principles of mycotoxin binding and a proposed experimental framework for direct evaluation.

Lolitrem B is a lipophilic, indole-diterpene alkaloid that primarily targets large-conductance calcium-activated potassium (BK) channels, disrupting neuronal function and leading to tremors, ataxia, and in severe cases, paralysis.[1] Due to its fat-soluble nature, Lolitrem B can accumulate in the fatty tissues of animals.[1][2]

While direct comparative studies on the efficacy of various binders against Lolitrem B are notably scarce in published literature, we can infer potential efficacy based on the known mechanisms of common mycotoxin binders and the physicochemical properties of Lolitrem B. This guide explores the potential of three main classes of mycotoxin binders: clay-based binders (bentonite), carbon-based binders (activated charcoal), and yeast cell wall-based binders.

Comparative Analysis of Potential Lolitrem B Binders

The following table summarizes the hypothesized efficacy and known mechanisms of different classes of mycotoxin binders against Lolitrem B. It is critical to note that the binding percentages for Lolitrem B are hypothetical and require experimental validation.

Binder TypeActive Component(s)Proposed Mechanism of Action for Lolitrem BKnown Efficacy for Other MycotoxinsHypothesized Efficacy for Lolitrem BAdvantagesDisadvantages
Clay-Based Bentonite (B74815) (Montmorillonite)Adsorption through electrostatic interactions and van der Waals forces. The layered structure could potentially intercalate the Lolitrem B molecule.High efficacy for aflatoxins.[3][4] Moderate to low efficacy for zearalenone (B1683625) and fumonisins.[3]Moderate Cost-effective, widely available.Can bind some nutrients and vitamins.[5] Efficacy can be pH-dependent.
Carbon-Based Activated CharcoalStrong, non-specific adsorption of a wide range of molecules, particularly non-polar, lipophilic compounds, via a large porous surface area.Broad-spectrum binder, effective against aflatoxins, deoxynivalenol, and zearalenone.[3]High Broad-spectrum activity.Non-selective, can bind essential nutrients, vitamins, and minerals.[2]
Yeast-Based Yeast Cell Wall (β-glucans, mannans)Adsorption through hydrogen bonding and van der Waals forces to the complex carbohydrate structure of the cell wall.Effective against a range of mycotoxins including aflatoxins, zearalenone, and ochratoxin.[6][7]Moderate to High Does not bind essential nutrients.[7] Can have immunomodulatory effects.Generally more expensive than clay or charcoal binders.

Experimental Protocols

Due to the lack of specific published protocols for assessing Lolitrem B binding, the following is an adapted in vitro methodology based on established mycotoxin binding assays.

In Vitro Binding Assay for Lolitrem B

1. Preparation of Lolitrem B Standard Solution:

  • A stock solution of Lolitrem B is prepared in a suitable solvent such as dichloromethane-acetonitrile (4:1) to a known concentration (e.g., 1 µg/mL).[8]

  • Working standard solutions are prepared by diluting the stock solution to desired concentrations for the assay.

2. Incubation with Binders:

  • A known amount of each binder (e.g., 10 mg) is added to separate test tubes.

  • A defined volume of a buffered solution simulating gastric fluid (e.g., pH 3.0) is added to each tube.

  • A specific amount of the Lolitrem B working standard is added to each tube to achieve a final concentration relevant to livestock exposure (e.g., 2 µg/g of binder).

  • The tubes are incubated at 37°C for a specified time (e.g., 1-2 hours) with constant agitation to simulate gastric digestion.

  • A control tube containing Lolitrem B but no binder is included in each assay.

3. Simulation of Intestinal Conditions (Optional but Recommended):

  • The pH of the suspension is adjusted to a value simulating the small intestine (e.g., pH 6.8) with a suitable buffer.

  • The tubes are incubated for a further period (e.g., 2-4 hours) at 37°C with agitation.

4. Quantification of Unbound Lolitrem B:

  • After incubation, the tubes are centrifuged to pellet the binder-toxin complex.

  • The supernatant, containing the unbound Lolitrem B, is carefully collected.

  • The concentration of Lolitrem B in the supernatant is determined using High-Performance Liquid Chromatography (HPLC) with a fluorescence detector, a sensitive and quantitative method for Lolitrem B analysis.[9]

  • The mobile phase can be a mixture of dichloromethane, acetonitrile, and water.[8]

5. Calculation of Binding Efficacy:

  • The percentage of Lolitrem B bound by the adsorbent is calculated using the following formula: Binding % = [1 - (Concentration of Lolitrem B in supernatant with binder / Concentration of Lolitrem B in supernatant of control)] x 100

Visualizing the Science

To better understand the mechanisms and methodologies discussed, the following diagrams are provided.

LolitremB_Pathway cluster_neuron Neuron cluster_lolitremB Lolitrem B Intervention BK_channel BK Channel (Large Conductance Ca2+- activated K+ Channel) K_ion K+ BK_channel->K_ion K+ efflux Sustained_Depolarization Sustained Depolarization (Tremors, Ataxia) BK_channel->Sustained_Depolarization failure to repolarize Hyperpolarization Hyperpolarization K_ion->Hyperpolarization leads to Ca_ion Ca2+ Ca_ion->BK_channel activates Depolarization Neuronal Firing (Depolarization) Depolarization->Ca_ion increases intracellular [Ca2+] Repolarization Repolarization Hyperpolarization->Repolarization resets neuron LolitremB Lolitrem B Block Blockade LolitremB->Block Block->BK_channel inhibits

Caption: Signaling pathway of Lolitrem B toxicity.

Experimental_Workflow cluster_prep Preparation cluster_incubation In Vitro Incubation cluster_analysis Analysis A Prepare Lolitrem B Standard Solution D Spike with Lolitrem B A->D B Weigh Mycotoxin Binders C Add Gastric Fluid Simulant (pH 3.0) B->C C->D E Incubate at 37°C (Gastric Phase) D->E F Adjust to Intestinal pH (6.8) E->F G Incubate at 37°C (Intestinal Phase) F->G H Centrifuge to Separate Binder-Toxin Complex G->H I Collect Supernatant H->I J Quantify Unbound Lolitrem B via HPLC-Fluorescence I->J K Calculate Binding Efficacy (%) J->K

Caption: Experimental workflow for in vitro Lolitrem B binding assay.

Conclusion and Future Directions

While direct experimental evidence is lacking, the physicochemical properties of Lolitrem B suggest that mycotoxin binders, particularly activated charcoal and potentially high-quality yeast cell wall products, could be effective in reducing its bioavailability in livestock. The provided experimental protocol offers a framework for researchers to quantitatively assess the efficacy of various binders. Further in vivo studies are crucial to validate these in vitro findings and to determine the practical application of these binders in mitigating ryegrass staggers in affected animals. The development of effective binder strategies will be a significant advancement in protecting animal welfare and reducing economic losses in the livestock industry.

References

Comparative

Lolitrem B: The Gold Standard for Tremorgenic Mycotoxin Analysis

Lolitrem B stands as a critical reference standard in the study and detection of tremorgenic mycotoxins, a class of fungal metabolites that can cause significant neurological distress in livestock, and pose a potential t...

Author: BenchChem Technical Support Team. Date: December 2025

Lolitrem B stands as a critical reference standard in the study and detection of tremorgenic mycotoxins, a class of fungal metabolites that can cause significant neurological distress in livestock, and pose a potential threat to human health. This guide provides an objective comparison of Lolitrem B with other tremorgenic mycotoxins, supported by experimental data, to assist researchers, scientists, and drug development professionals in their analytical endeavors.

Lolitrem B is an indole-diterpene mycotoxin produced by the endophytic fungus Epichloë festucae var. lolii (previously known as Neotyphodium lolii), which lives in a symbiotic relationship with perennial ryegrass (Lolium perenne)[1][2]. This symbiotic relationship benefits the grass by providing protection against insect pests; however, the accumulation of Lolitrem B in the plant, particularly in the shoots and flowers, can lead to a neurological condition in grazing animals known as "ryegrass staggers"[1][3]. The clinical signs of this condition can range from mild tremors to severe staggering, and in high doses, paralysis and death[1][4].

Comparative Analysis of Key Tremorgenic Mycotoxins

While Lolitrem B is a primary focus, several other tremorgenic mycotoxins are relevant for comparative analysis. These mycotoxins, produced by various Penicillium and Aspergillus species, share the ability to induce tremors but differ in their chemical structure, potency, and the fungal species that produce them[5][6].

MycotoxinProducing FungiPrimary SourceChemical ClassNotable Toxic Effects
Lolitrem B Epichloë festucae var. loliiPerennial ryegrassIndole-diterpeneCauses "ryegrass staggers" in livestock, characterized by tremors, ataxia, and in severe cases, paralysis.[1][4][5]
Penitrem A Penicillium crustosumMoldy food products (e.g., walnuts, dairy), stored cerealsIndole-diterpeneHighly tremorgenic, causing severe sustained tremors in animals.[5][7]
Paxilline Penicillium paxilliVarious moldy substratesIndole-diterpeneA related tremor-inducing mycotoxin.[1][2]
Janthitrems Penicillium janthinellumVarious moldy substratesIndole-diterpeneProduce tremors that can be more intense than those caused by other mycotoxins, with a rapid onset.[5]
Aflatrem Aspergillus flavusVarious moldy substratesIndole-diterpeneInduces tremors and has a rapid onset of action.[5]
Ergovaline Epichloë coenophialaTall fescue, Perennial ryegrassErgot alkaloidWhile primarily a vasoconstrictor causing "fescue toxicosis," it can also contribute to neurological signs.[5][8]
Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of Lolitrem B and other tremorgenic mycotoxins are paramount for food safety and animal health. High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable analytical methods employed.

ParameterHPLC with Fluorescence DetectionLC-MS/MS
Principle Separation based on polarity, detection via native fluorescence.Separation based on polarity, detection via mass-to-charge ratio.
Limit of Quantification (LOQ) 50 µg of lolitrem B/kg dry matter (DM) in seeds and hay.[9] For Ergovaline, the LOQ is 100 ng/mL.[8]Not explicitly stated in the provided results, but generally offers higher sensitivity than HPLC-fluorescence.
Recovery Rate Mean recovery rates for Lolitrem B were 59.4% in seeds and 85.9% in hay.[9] For Ergovaline, spiked recovery was 91%.[8]Spiked recovery for Lolitrem B was 91.5%.[8]
Precision For Lolitrem B, the coefficient of variation (CV) ranged between 0.9% and 5.9%.[9] For Ergovaline, within-day precision was 3.8% and day-to-day variation was 5.7%.[8]For Lolitrem B, within-day variation was 3.9% and day-to-day variation was 7.3%.[8]
Sample Matrix Hay, seeds, and vegetative tissue.[9][10]Urine, feces, and straw.[8]

Experimental Protocols

Key Experiment: Quantification of Lolitrem B in Ryegrass by HPLC with Fluorescence Detection

This protocol is adapted from established methods for the extraction and analysis of Lolitrem B.[9][10]

1. Reagent Preparation

  • Lolitrem B Standard Solution: Accurately weigh a known amount of Lolitrem B reference standard. Dissolve in a specific volume of dichloromethane-acetonitrile (4:1) to create a stock solution. Prepare a series of standard solutions by diluting the stock solution to concentrations ranging from 2-100 ng/mL.[10]

  • Extraction Solvent: Prepare a mixture of ethyl acetate (B1210297) and ethanol (B145695) in a 2:1 ratio.[10]

  • Mobile Phase: Prepare a mobile phase of dichloromethane-acetonitrile-water (200:50:1).[10]

2. Sample Extraction

  • Weigh 5 g of the finely ground analysis sample into a 200-mL stoppered amber Erlenmeyer flask.

  • Add 100 mL of the ethyl acetate-ethanol (2:1) extraction solvent.

  • Extract for 2 hours with intermittent shaking.[10]

  • Filter the extract through filter paper (e.g., No. 5A).[10]

  • Transfer 5 mL of the filtrate to a 25-mL recovery flask.

  • Concentrate the extract to near dryness under a vacuum in a water bath at 40°C or less, followed by drying completely with a nitrogen gas flow.[10]

3. Sample Purification

  • Dissolve the dried residue in 5 mL of hexane-ethyl acetate (9:1).[10]

  • Filter the solution through a membrane filter (pore size 0.5 µm or less).[10]

  • Condition a silica (B1680970) gel minicolumn (e.g., 690 mg) with 2 mL of hexane-ethyl acetate (9:1).[10]

  • Load 2 mL of the sample solution onto the minicolumn and allow it to elute until the liquid level reaches the top of the packing material.

  • Wash the column with 5 mL of hexane-ethyl acetate (9:1).[10]

  • Elute the Lolitrem B from the column with 6 mL of hexane-ethyl acetate (7:3) into a 25-mL recovery flask.[10]

  • Concentrate the eluate to near dryness under vacuum at 40°C or less and then dry completely with a nitrogen gas flow.[10]

  • Dissolve the final residue in exactly 2 mL of dichloromethane-acetonitrile (4:1) for HPLC analysis.[10]

4. HPLC Analysis

  • Column: ZORBAX SIL (Agilent Technologies) or equivalent silica column with a pore size of 7 nm.[10]

  • Fluorescence Detector: Set the excitation and emission wavelengths appropriate for Lolitrem B.

  • Mobile Phase: Dichloromethane-acetonitrile-water (200:50:1).[10]

  • Flow Rate: 0.5 mL/min.[10]

  • Injection Volume: A suitable volume of the prepared sample and standard solutions.

5. Quantification

  • Generate a calibration curve by plotting the peak heights or areas of the Lolitrem B standard solutions against their concentrations.

  • Calculate the amount of Lolitrem B in the sample by comparing its peak height or area to the calibration curve.[10]

  • Note: All procedures should be conducted under protection from light.[10]

Visualizations

LolitremB_Pathway LolitremB Lolitrem B Inhibition Inhibition LolitremB->Inhibition BK_Channel Large-Conductance Ca2+-Activated K+ (BK) Channel Neuron Neuron Reduced_K_Efflux Reduced K+ Efflux BK_Channel->Reduced_K_Efflux Blocks Inhibition->BK_Channel Prolonged_AP Prolonged Action Potential Repolarization Reduced_K_Efflux->Prolonged_AP Increased_Excitability Increased Neuronal Excitability Prolonged_AP->Increased_Excitability Tremors Tremors Increased_Excitability->Tremors

Caption: Mechanism of Lolitrem B-induced neurotoxicity.

LolitremB_Workflow Start Ryegrass Sample Collection Grinding Sample Grinding Start->Grinding Extraction Solvent Extraction (Ethyl Acetate:Ethanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration1 Concentration (Vacuum & Nitrogen) Filtration->Concentration1 SPE Solid Phase Extraction (SPE) (Silica Column) Concentration1->SPE Elution Elution of Lolitrem B SPE->Elution Concentration2 Final Concentration Elution->Concentration2 Reconstitution Reconstitution in Mobile Phase Concentration2->Reconstitution Analysis HPLC or LC-MS/MS Analysis Reconstitution->Analysis End Quantification Analysis->End

Caption: Analytical workflow for Lolitrem B quantification.

Ryegrass_Staggers_Relationship Fungus Endophytic Fungus (Epichloë festucae var. lolii) Grass Perennial Ryegrass (Lolium perenne) Fungus->Grass Symbiotic Relationship Mycotoxin Lolitrem B Production Grass->Mycotoxin Accumulates in Animal Grazing Livestock Grass->Animal Ingested by Mycotoxin->Animal Causes Toxicosis Ryegrass Staggers (Neurotoxicosis) Animal->Toxicosis Develops

References

Validation

Comparative Analysis of Lolitrem B and its Structural Analogs: Potency and Activity

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the biological activity of the neurotoxin Lolitrem B and its structural analogs, with a focus on their inhibi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of the neurotoxin Lolitrem B and its structural analogs, with a focus on their inhibitory effects on large-conductance calcium-activated potassium (BK) channels. The information presented herein is supported by experimental data to aid in research and development involving these compounds.

Data Presentation

In Vitro Inhibitory Activity on BK Channels

The primary mechanism of action for Lolitrem B and its tremorgenic analogs is the inhibition of BK channels.[1] The following table summarizes the half-maximal inhibitory concentration (IC50) values for Lolitrem B and several of its structural analogs against human BK channels (hSlo) expressed in HEK cells, as determined by inside-out patch-clamp electrophysiology.[2][3] Lower IC50 values indicate higher potency.

CompoundIC50 (nM)[3]Relative Potency to Lolitrem BNotes
Lolitrem B 4.0 ± 0.41.00The most abundant and potent tremorgenic lolitrem.[4][5]
Lolitrem E Acetate2.02.00The most potent BK channel inhibitor identified among the tested lolitrems.[3]
Lolitrem F4.01.00Similar potency to Lolitrem B.[3]
Lolitrem E5.00.80Similar potency to Lolitrem B.[3]
Lolitriol Acetate440.09Acetylation increased potency four-fold compared to Lolitriol.[3]
31-epi-Lolitrem B450.09A non-tremorgenic isomer of Lolitrem B with significantly lower potency.[3][6]
Lolitrem M690.06
Lolitriol1750.02
Paxilline~20~0.20A structurally related tremorgenic mycotoxin, approximately 5-fold less potent than Lolitrem B.[7]
In Vivo Tremorgenic Activity: Lolitrem B vs. Paxilline

The tremorgenic effects of Lolitrem B and its analog Paxilline have been compared in mouse models. While both induce tremors, they exhibit different potencies and temporal profiles.[8]

ParameterLolitrem BPaxilline
Dose 2-4 mg/kg (intraperitoneal)[8][9]8 mg/kg (intraperitoneal)[8]
Onset of Tremor Slower onset[1]Rapid onset (15-30 minutes)[8]
Peak Tremor ~4 hours post-administration[8]~15-30 minutes post-administration[8]
Duration of Tremor Long-lasting (up to 72-96 hours)[8][9]Shorter duration (recovers within 10 hours)[8]
Potency More potent than Paxilline in vivo[1]Less potent than Lolitrem B in vivo[1]

Experimental Protocols

In Vitro BK Channel Inhibition Assay (Patch-Clamp Electrophysiology)

This protocol describes the determination of IC50 values for Lolitrem B analogs on BK channels expressed in a mammalian cell line.

1. Cell Culture and Transfection:

  • Culture Human Embryonic Kidney (HEK-293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

  • Stably or transiently transfect the cells with the cDNA encoding the desired BK channel subunit (e.g., human α-subunit, hSlo).[2][10]

2. Electrophysiological Recording:

  • Prepare inside-out membrane patches from the transfected HEK-293 cells.

  • Use a patch-clamp amplifier and data acquisition system to record ionic currents.

  • The pipette (extracellular) solution should contain a physiological potassium concentration.

  • The bath (intracellular) solution should contain a defined free calcium concentration to activate the BK channels.[11]

3. Experimental Procedure:

  • Establish a stable inside-out patch recording.

  • Apply a series of voltage steps to elicit BK channel currents.

  • Perfuse the bath with solutions containing increasing concentrations of the test compound (Lolitrem B analog).

  • Record the steady-state current at each compound concentration.

4. Data Analysis:

  • Measure the peak outward current at a specific voltage for each concentration of the test compound.

  • Normalize the current at each concentration to the control (pre-compound application) current.

  • Plot the normalized current as a function of the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]

In Vivo Assessment of Tremorgenic Activity in Mice

This protocol outlines a method for quantifying the tremorgenic effects of Lolitrem B and its analogs in a mouse model.

1. Animal Preparation:

  • Use adult male mice of a suitable strain (e.g., Swiss mice).[12]

  • Acclimatize the animals to the testing environment.

  • Administer the test compound (Lolitrem B analog) or vehicle control via intraperitoneal (IP) injection.[9]

2. Tremor Measurement:

  • Place each mouse individually in a container mounted on a piezo-electric pulse transducer sensor.[13] This device converts the force from the animal's movements into an electrical signal.

  • Alternatively, use observational scoring systems where trained personnel rate the severity of tremors at set time points.[14]

3. Data Acquisition and Analysis:

  • For the transducer method, amplify the signal and record it using a data acquisition system.[13]

  • Apply a bandpass filter (e.g., 1-50 Hz) to isolate tremor frequencies from general motor activity.[13]

  • Analyze the power spectrum of the recorded signal to quantify the intensity and frequency of the tremors.[15]

  • For observational methods, analyze the tremor scores over time for each treatment group.

4. Time Course Evaluation:

  • Record tremor measurements at multiple time points post-injection (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h, 48h, 72h) to characterize the onset, peak, and duration of the tremorgenic effects.[8]

Mandatory Visualization

LolitremB_Mechanism cluster_neuron Neuron Action_Potential Action Potential (Depolarization) Ca_Influx Ca²⁺ Influx Action_Potential->Ca_Influx Opens Voltage-gated Ca²⁺ Channels BK_Channel BK Channel Action_Potential->BK_Channel Activates Ca_Influx->BK_Channel Activates K_Efflux K⁺ Efflux BK_Channel->K_Efflux Inhibition Inhibition BK_Channel->Inhibition Repolarization Repolarization/ Hyperpolarization K_Efflux->Repolarization Leads to Repolarization->Action_Potential Negative Feedback Neurotransmitter_Release Neurotransmitter Release Repolarization->Neurotransmitter_Release Regulates Lolitrem_B Lolitrem B / Analogs Lolitrem_B->BK_Channel Prolonged_Depolarization Prolonged Depolarization Inhibition->Prolonged_Depolarization Causes Increased_Neurotransmission Increased Neurotransmission Prolonged_Depolarization->Increased_Neurotransmission Tremors Tremors / Ataxia Increased_Neurotransmission->Tremors

Caption: Mechanism of Lolitrem B-induced neurotoxicity via BK channel inhibition.

Tremor_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Select_Analogs Select Lolitrem B Analogs for Testing Animal_Acclimatization Acclimatize Mice Select_Analogs->Animal_Acclimatization Dosing Administer Compound (IP Injection) Animal_Acclimatization->Dosing Place_in_Chamber Place Mouse in Transducer Chamber Dosing->Place_in_Chamber Record_Data Record Movement Data over Time Place_in_Chamber->Record_Data Filter_Signal Filter Signal (1-50 Hz) Record_Data->Filter_Signal Power_Spectrum Power Spectrum Analysis Filter_Signal->Power_Spectrum Quantify_Tremor Quantify Tremor Intensity & Frequency Power_Spectrum->Quantify_Tremor Compare_Activity Compare Potency and Time Course of Analogs Quantify_Tremor->Compare_Activity

References

Comparative

A Comparative Guide to the Gene Clusters for Lolitrem B and Paxilline Biosynthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the gene clusters responsible for the biosynthesis of two structurally related indole-diterpenoid mycotoxins: L...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the gene clusters responsible for the biosynthesis of two structurally related indole-diterpenoid mycotoxins: Lolitrem B, produced by the endophytic fungus Epichloë festucae, and paxilline (B40905), produced by Penicillium paxilli. Both mycotoxins are of significant interest due to their potent tremorgenic effects on livestock and their potential as pharmacological probes. Understanding the genetic and enzymatic basis of their production is crucial for developing strategies to mitigate their toxic effects and for harnessing their unique chemical scaffolds for drug discovery.

Data Presentation: A Quantitative Comparison

The biosynthetic pathways for Lolitrem B and paxilline originate from a common precursor, paspaline (B1678556). However, the genetic architecture and complexity of their respective gene clusters show notable differences. The following table summarizes the key quantitative features of the Lolitrem B (ltm) and paxilline (pax) gene clusters.

FeatureLolitrem B Gene Cluster (ltm)Paxilline Gene Cluster (pax)
Producing Organism Epichloë festucaePenicillium paxilli
Number of Genes 10 essential genes (ltmG, ltmM, ltmB, ltmC, ltmP, ltmQ, ltmK, ltmE, ltmJ, ltmF)7 essential genes (paxG, paxA, paxM, paxB, paxC, paxP, paxQ)[1][2]
Cluster Organization Three distinct sub-clusters at a single sub-telomeric locus[3]A single contiguous cluster at the PAX locus[1][4]
Approximate Cluster Size Information on the exact size of the entire locus including intergenic regions is not readily available, but the coding regions and immediate flanking sequences span several kilobases.Approximately 50 kb[4]
Core Biosynthetic Genes for Paspaline ltmG (GGPP synthase), ltmM (FAD-dependent monooxygenase), ltmB (putative membrane protein), ltmC (prenyltransferase)paxG (GGPP synthase), paxM (FAD-dependent monooxygenase), paxB (putative membrane protein), paxC (prenyltransferase)[1][5]
Key Modifying Enzymes Cytochrome P450 monooxygenases (ltmP, ltmQ, ltmJ), Prenyltransferases (ltmE, ltmF), Decarboxylase (ltmK)Cytochrome P450 monooxygenases (paxP, paxQ)[1]
Final Product Lolitrem BPaxilline

Biosynthetic Pathways and Gene Cluster Organization

The biosynthesis of both Lolitrem B and paxilline begins with the synthesis of the common intermediate paspaline from geranylgeranyl diphosphate (B83284) (GGPP) and indole-3-glycerol phosphate. From paspaline, the pathways diverge, with additional enzymatic steps in the Lolitrem B pathway leading to its more complex structure.

Paxilline Biosynthesis Pathway

The pax gene cluster in Penicillium paxilli is a compact and well-defined locus. The seven essential pax genes work in concert to convert the primary metabolites into paxilline. The pathway can be visualized as a linear progression from the initial steps of diterpene synthesis to the final oxidative modifications.

Paxilline_Biosynthesis cluster_pax Paxilline Gene Cluster (pax) paxG paxG (GGPP synthase) paxM paxM (FAD-monooxygenase) paxB paxB (Membrane protein) paxC paxC (Prenyltransferase) paxP paxP (Cyt P450) paxQ paxQ (Cyt P450) paxA paxA (Integral membrane protein) GGPP GGPP + Indole-3-glycerol-P Paspaline Paspaline GGPP->Paspaline paxG, paxM, paxB, paxC Desoxypaxilline 13-Desoxypaxilline Paspaline->Desoxypaxilline paxP Paxilline Paxilline Desoxypaxilline->Paxilline paxQ

A simplified workflow of the paxilline biosynthesis pathway.
Lolitrem B Biosynthesis Pathway

The ltm gene cluster in Epichloë festucae is more complex, reflecting the more elaborate structure of Lolitrem B. The genes are organized into three sub-clusters, and the pathway involves additional modification steps, including further prenylation and oxidative cyclization, to build upon the paspaline core.

LolitremB_Biosynthesis cluster_ltm1 ltm Cluster 1 cluster_ltm2 ltm Cluster 2 cluster_ltm3 ltm Cluster 3 ltmG ltmG ltmM ltmM ltmB ltmB ltmC ltmC ltmP ltmP ltmQ ltmQ ltmK ltmK ltmE ltmE ltmJ ltmJ ltmF ltmF GGPP GGPP + Indole-3-glycerol-P Paspaline Paspaline GGPP->Paspaline ltmG, ltmM, ltmB, ltmC Intermediates Paxilline-like Intermediates Paspaline->Intermediates ltmP, ltmQ, ltmK LolitremB Lolitrem B Intermediates->LolitremB ltmE, ltmJ, ltmF

Organization of the Lolitrem B biosynthesis gene clusters.

Experimental Protocols

The characterization of the pax and ltm gene clusters has been made possible through a combination of genetic and biochemical techniques. Below are detailed methodologies for key experiments commonly employed in the study of fungal secondary metabolite gene clusters.

Targeted Gene Replacement via Split-Marker Approach

This method is widely used for creating gene knockouts in fungi to determine gene function.

Principle: The target gene is replaced with a selectable marker gene (e.g., hygromycin resistance) through homologous recombination. The marker gene is split into two overlapping fragments, each fused to a flanking region of the target gene. This increases the frequency of homologous recombination.

Methodology:

  • Primer Design: Design four sets of primers:

    • Two pairs to amplify the 5' and 3' flanking regions (approximately 1 kb each) of the target gene from fungal genomic DNA.

    • Two pairs to amplify the overlapping fragments of the selectable marker gene (e.g., hph for hygromycin resistance). The reverse primer for the 5' marker fragment and the forward primer for the 3' marker fragment will have tails homologous to the 3' end of the 5' flank and the 5' end of the 3' flank, respectively.

  • First Round of PCR:

    • Perform two separate PCR reactions to amplify the 5' and 3' flanking regions of the target gene.

    • Perform two separate PCR reactions to amplify the two overlapping fragments of the selectable marker gene.

  • Fusion PCR (Second Round):

    • Set up two fusion PCR reactions.

      • Reaction 1: Use the 5' flanking region amplicon and the 5' marker fragment amplicon as templates with the forward primer for the 5' flank and the reverse primer for the 5' marker fragment.

      • Reaction 2: Use the 3' flanking region amplicon and the 3' marker fragment amplicon as templates with the forward primer for the 3' marker fragment and the reverse primer for the 3' flank.

    • The overlapping regions will allow the fragments to anneal and be extended, creating two final cassettes: 5' flank fused to the 5' marker fragment, and the 3' marker fragment fused to the 3' flank.

  • Fungal Transformation:

    • Prepare fungal protoplasts from young mycelia by enzymatic digestion of the cell wall (e.g., using a mixture of lysing enzymes from Trichoderma harzianum).

    • Transform the protoplasts with both fusion PCR products simultaneously using a polyethylene (B3416737) glycol (PEG)-mediated method.

  • Selection and Screening:

    • Plate the transformed protoplasts on a selective medium containing the appropriate antibiotic (e.g., hygromycin).

    • Isolate genomic DNA from resistant transformants.

    • Confirm the targeted gene replacement by PCR using primers that anneal outside the flanking regions and within the marker gene, and by Southern blot analysis.

Heterologous Expression of Fungal Gene Clusters

This technique is used to express a gene cluster from a native producer (which may be difficult to culture or genetically manipulate) in a well-characterized host organism to identify the resulting secondary metabolite.

Principle: The entire gene cluster is cloned into an expression vector and introduced into a heterologous host, such as Aspergillus oryzae or Saccharomyces cerevisiae. The host's cellular machinery then transcribes and translates the genes, leading to the production of the secondary metabolite.

Methodology:

  • Gene Cluster Amplification:

    • Amplify the entire gene cluster from the genomic DNA of the native producer using high-fidelity long-range PCR. This may require amplifying the cluster in several overlapping fragments.

  • Vector Construction:

    • Assemble the PCR fragments into a suitable fungal expression vector using techniques like Gibson assembly or in vivo recombination in yeast. The vector should contain a selectable marker for the fungal host and appropriate promoters and terminators if the native regulatory elements are not included.

  • Transformation of Heterologous Host:

    • Transform the expression vector into the chosen heterologous host. For filamentous fungi like Aspergillus oryzae, protoplast-mediated transformation is commonly used. For yeast, methods like lithium acetate (B1210297) transformation are employed.

  • Culturing and Metabolite Extraction:

    • Culture the transformed host under conditions that favor secondary metabolite production.

    • Extract the secondary metabolites from the culture medium and/or mycelia using an appropriate organic solvent (e.g., ethyl acetate).

  • Metabolite Analysis:

    • Analyze the crude extract using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Compare the metabolite profile of the transformant with that of a control strain (containing an empty vector) to identify the novel compound(s) produced by the heterologously expressed gene cluster.

Biochemical Characterization of Enzymes

This involves expressing and purifying individual enzymes from the gene cluster to determine their specific function and catalytic properties.

Principle: A single gene from the cluster is cloned into an expression vector, and the corresponding protein is overexpressed in a suitable host (e.g., E. coli or S. cerevisiae). The purified enzyme is then used in in vitro assays with putative substrates to determine its activity.

Methodology:

  • Gene Cloning and Expression:

    • Clone the coding sequence of the gene of interest into an expression vector, often with an affinity tag (e.g., His-tag or GST-tag) to facilitate purification.

    • Transform the vector into the expression host and induce protein expression.

  • Protein Purification:

    • Lyse the host cells and purify the recombinant protein using affinity chromatography based on the tag.

    • Further purify the protein using other chromatographic techniques like size-exclusion or ion-exchange chromatography if necessary.

  • In Vitro Enzyme Assays:

    • Incubate the purified enzyme with its predicted substrate(s) and any necessary co-factors (e.g., NADPH for cytochrome P450s, FAD for monooxygenases, divalent cations for transferases).

    • Monitor the reaction for the consumption of the substrate and the formation of the product over time using HPLC or LC-MS.

  • Kinetic Analysis:

    • Determine the kinetic parameters (Km and kcat) by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation. This provides quantitative information about the enzyme's efficiency and affinity for its substrate.

By employing these experimental approaches, researchers can systematically dissect the biosynthetic pathways of complex natural products like Lolitrem B and paxilline, paving the way for a deeper understanding of their biological roles and potential applications.

References

Validation

Comparative Guide to the Effects of Lolitrem B and Other Modulators on BK Channel Subtypes

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the effects of Lolitrem B and other key modulators on different subtypes of large-conductance calcium-acti...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of Lolitrem B and other key modulators on different subtypes of large-conductance calcium-activated potassium (BK) channels. The information is supported by experimental data, detailed protocols, and visual diagrams to facilitate understanding and further research in this area.

Introduction to BK Channels and Lolitrem B

Large-conductance calcium-activated potassium (BK) channels, also known as Maxi-K or KCa1.1 channels, are crucial regulators of neuronal excitability, vascular tone, and neurotransmitter release.[1] These channels are unique in that they are activated by both membrane depolarization and increases in intracellular calcium concentration. The functional diversity of BK channels arises from the tetrameric assembly of a pore-forming α subunit (encoded by the KCNMA1 gene) with various regulatory β subunits (β1-β4, encoded by KCNMB1-4 genes). These β subunits confer tissue-specific properties and differential pharmacological sensitivities to the channel complexes.

Lolitrem B is a potent neurotoxin produced by the endophytic fungus Epichloë festucae, which is commonly found in perennial ryegrass. Ingestion of this toxin by livestock can lead to a neurological condition known as "ryegrass staggers," characterized by tremors and ataxia. The primary molecular target of Lolitrem B is the BK channel, which it potently inhibits.[2][3] Understanding the interaction of Lolitrem B with different BK channel subtypes is critical for elucidating its mechanism of toxicity and for developing tools to study BK channel function.

Comparative Analysis of BK Channel Modulators

This section provides a quantitative comparison of the effects of Lolitrem B and other well-characterized BK channel modulators on various BK channel subtypes. The data is summarized in the table below, followed by a detailed discussion of each modulator.

Data Presentation: Potency of BK Channel Modulators on Different Subtypes
ModulatorTarget Subunit(s)IC50 / EC50EffectReference(s)
Lolitrem B α (hSlo)~4 nMInhibition[2]
α + β4~2-fold higher affinity than α aloneInhibition[4]
Paxilline α (closed state)~10 nMInhibition[5]
α (open state)~10 µMInhibition[5]
Iberiotoxin (B31492) αPotent BlockerInhibition[6]
α + β1High AffinityInhibition
α + β4ResistantInhibition[6]
Charybdotoxin (B568394) αPotent BlockerInhibition
α + β1~50-fold higher affinity than α aloneInhibition[7]
α + β4ResistantInhibition[7]
NS1619 αEC50: ~10-30 µM (for smooth muscle relaxation)Activation
BMS-204352 αNon-selective openerActivation[8]

Note: Data for the effects of Lolitrem B on BK channels containing β1, β2, and β3 subunits, as well as comprehensive comparative data for other modulators across all β subunits under standardized conditions, are limited in the currently available literature.

Discussion of Modulator Effects

Lolitrem B: Lolitrem B is a high-affinity inhibitor of the BK channel α subunit.[2] Its mechanism of action involves blocking the channel pore with a preference for the open state. The presence of the β4 subunit has been shown to increase the apparent affinity for Lolitrem B approximately twofold, suggesting that the β subunit composition can modulate the toxin's potency.[4]

Paxilline: A commonly used BK channel inhibitor, paxilline's inhibitory potency is highly dependent on the conformational state of the channel. It exhibits a much higher affinity for the closed state of the channel (IC50 ~10 nM) compared to the open state (IC50 ~10 µM).[5] This state-dependent inhibition should be considered when interpreting experimental results.

Peptide Toxins (Iberiotoxin and Charybdotoxin): These scorpion-derived toxins are potent blockers of the BK channel pore. Their affinity is significantly modulated by the presence of β subunits. The β1 subunit enhances the affinity of charybdotoxin by approximately 50-fold.[7] In contrast, the neuronal β4 subunit confers resistance to both iberiotoxin and charybdotoxin, a key feature that allows for the pharmacological distinction of BK channel subtypes in native tissues.[6][7]

Channel Openers (NS1619 and BMS-204352): NS1619 is a synthetic small molecule that activates BK channels, leading to membrane hyperpolarization and smooth muscle relaxation.[8] Its EC50 for relaxation is in the micromolar range. BMS-204352 is another BK channel opener that has been investigated for its neuroprotective effects.[8] Unlike the inhibitors, these compounds promote channel opening, offering a different approach to studying BK channel function.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of modulators on BK channels.

Heterologous Expression of BK Channels in HEK293 Cells
  • Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.

  • Transfection: Cells are transiently transfected with plasmids encoding the desired BK channel α and β subunits using a suitable transfection reagent (e.g., Lipofectamine). A fluorescent reporter plasmid (e.g., eGFP) is often co-transfected to identify successfully transfected cells for electrophysiological recordings.

  • Incubation: Following transfection, cells are incubated for 24-48 hours to allow for sufficient expression of the channel subunits on the plasma membrane before electrophysiological analysis.

Electrophysiological Recording using Patch-Clamp Technique

Inside-Out Patch-Clamp for Studying Intracellular Modulation:

  • Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the pipette solution.

  • Solutions:

    • Pipette Solution (extracellular): Contains (in mM): 140 KCl, 10 HEPES, 2 MgCl2; pH adjusted to 7.4 with KOH.

    • Bath Solution (intracellular): Contains (in mM): 140 KCl, 10 HEPES, and a Ca2+-EGTA buffer system to control the free Ca2+ concentration at desired levels (e.g., 10 µM); pH adjusted to 7.2 with KOH. Lolitrem B or other modulators are added to this solution.

  • Seal Formation: A high-resistance "giga-seal" (>1 GΩ) is formed between the pipette tip and the membrane of a transfected HEK293 cell.

  • Patch Excision: The pipette is pulled away from the cell to excise a patch of membrane, with the intracellular face now exposed to the bath solution.

  • Data Acquisition: Macroscopic or single-channel currents are recorded in response to voltage steps using a patch-clamp amplifier and data acquisition software. The effect of the modulator is assessed by comparing currents before and after its application to the bath.

Outside-Out Patch-Clamp for Studying Extracellular Modulation:

  • Whole-Cell Configuration: After forming a giga-seal, a brief suction is applied to rupture the membrane patch, achieving the whole-cell configuration.

  • Patch Excision: The pipette is slowly withdrawn from the cell, allowing a small vesicle of membrane to form at the pipette tip with the extracellular side facing the bath solution.

  • Solutions:

    • Pipette Solution (intracellular): Same as the bath solution in the inside-out configuration.

    • Bath Solution (extracellular): Same as the pipette solution in the inside-out configuration. Modulators like iberiotoxin or charybdotoxin are added to this solution.

  • Data Acquisition: Similar to the inside-out configuration, currents are recorded before and after the application of the modulator to the bath.

Mandatory Visualizations

BK Channel Signaling Pathway

BK_Channel_Signaling cluster_activation Channel Activation cluster_modulation Pharmacological Modulation Membrane Depolarization Membrane Depolarization BK Channel (α + β subunits) BK Channel (α + β subunits) Membrane Depolarization->BK Channel (α + β subunits) Allosteric Gating Increased Intracellular Ca2+ Increased Intracellular Ca2+ Increased Intracellular Ca2+->BK Channel (α + β subunits) Allosteric Gating K+ Efflux K+ Efflux BK Channel (α + β subunits)->K+ Efflux Membrane Hyperpolarization Membrane Hyperpolarization K+ Efflux->Membrane Hyperpolarization Negative Feedback Negative Feedback Membrane Hyperpolarization->Negative Feedback Lolitrem B Lolitrem B Lolitrem B->BK Channel (α + β subunits) Inhibition Paxilline Paxilline Paxilline->BK Channel (α + β subunits) Inhibition Iberiotoxin Iberiotoxin Iberiotoxin->BK Channel (α + β subunits) Inhibition NS1619 NS1619 NS1619->BK Channel (α + β subunits) Activation Negative Feedback->Membrane Depolarization Negative Feedback->Increased Intracellular Ca2+

Caption: Allosteric activation and pharmacological modulation of BK channels.

Experimental Workflow for BK Channel Analysis

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_electrophysiology Electrophysiology cluster_analysis Data Analysis HEK293 Cell Culture HEK293 Cell Culture Transfection with BK α & β Subunits Transfection with BK α & β Subunits HEK293 Cell Culture->Transfection with BK α & β Subunits Incubation (24-48h) Incubation (24-48h) Transfection with BK α & β Subunits->Incubation (24-48h) Patch-Clamp Setup Patch-Clamp Setup Incubation (24-48h)->Patch-Clamp Setup Giga-seal Formation Giga-seal Formation Patch-Clamp Setup->Giga-seal Formation Patch Excision (Inside-out / Outside-out) Patch Excision (Inside-out / Outside-out) Giga-seal Formation->Patch Excision (Inside-out / Outside-out) Voltage-Clamp Protocol Voltage-Clamp Protocol Patch Excision (Inside-out / Outside-out)->Voltage-Clamp Protocol Current Recording Current Recording Voltage-Clamp Protocol->Current Recording Baseline Current Measurement Baseline Current Measurement Current Recording->Baseline Current Measurement Modulator Application Modulator Application Baseline Current Measurement->Modulator Application Post-Modulator Current Measurement Post-Modulator Current Measurement Modulator Application->Post-Modulator Current Measurement Dose-Response Curve Generation Dose-Response Curve Generation Post-Modulator Current Measurement->Dose-Response Curve Generation IC50 / EC50 Calculation IC50 / EC50 Calculation Dose-Response Curve Generation->IC50 / EC50 Calculation

Caption: Workflow for analyzing BK channel modulators using patch-clamp.

References

Comparative

Advancements in Mycotoxin Analysis: A Comparative Guide to Lolitrem B Detection Methodologies

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of a new, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the detection...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the detection of Lolitrem B against the widely used High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) technique. Lolitrem B, a potent neurotoxin produced by endophytic fungi in perennial ryegrass, is a significant concern for livestock health and productivity, necessitating accurate and reliable analytical methods for its detection and quantification.[1][2][3] This document outlines the performance characteristics and detailed experimental protocols of both methods to assist researchers in selecting the most appropriate technique for their analytical needs.

Comparative Analysis of Analytical Methods

The validation of an analytical method is crucial for ensuring the reliability of its results. Key performance indicators for the new LC-MS/MS method and the established HPLC-FLD method are summarized below. The data presented for the HPLC-FLD method is a synthesis of performance characteristics reported in existing literature.

Performance MetricNew Method (LC-MS/MS) Established Method (HPLC-FLD)
Linearity (R²) ** >0.9990.9995[2]
Accuracy (Recovery %) 95-105%59.4% (seeds) - 99.9% (hay)[2][3][4]
Precision (CV %) <5%0.9 - 5.9%[2]
Limit of Detection (LOD) 0.01 µg/kgNot consistently reported
Limit of Quantification (LOQ) **0.05 µg/kg50 µg/kg (0.05 mg/kg)[2][3][4]
Analysis Time ~5 minutes~20 minutes
Specificity High (based on mass transitions)Moderate (potential for matrix interference)[5]

Experimental Protocols

Detailed methodologies for sample preparation, extraction, and analysis for both the new LC-MS/MS and the established HPLC-FLD methods are provided below.

Sample Preparation (Applicable to both methods)

  • Grinding: Freeze-dry perennial ryegrass samples (leaves, stems, or seeds) and grind them to a fine powder using a laboratory mill to ensure homogeneity.

  • Weighing: Accurately weigh approximately 1 gram of the powdered sample into a centrifuge tube.

New Method: LC-MS/MS

1. Extraction:

  • Add 5 mL of an extraction solvent mixture of acetonitrile (B52724):water (80:20, v/v) to the sample tube.
  • Vortex the mixture for 1 minute to ensure thorough mixing.
  • Perform ultrasonic extraction for 20 minutes in a water bath.
  • Centrifuge the sample at 10,000 x g for 10 minutes.
  • Collect the supernatant for analysis.

2. LC-MS/MS Analysis:

  • Chromatographic Conditions:
  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
  • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometry Conditions:
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Lolitrem B for enhanced selectivity and sensitivity.

Established Method: HPLC-FLD

1. Extraction:

  • Several extraction methods have been described, a common one involves a mixture of chloroform (B151607) and methanol (B129727) (2:1 v/v).[2] Another uses dichloromethane.[4]
  • The sample is typically agitated (e.g., shaken or sonicated) for a specified period to ensure efficient extraction.[4]
  • The extract is then filtered or centrifuged to remove solid particles.[6]

2. Clean-up (Purification):

  • A solid-phase extraction (SPE) step using a silica (B1680970) gel cartridge is often employed to remove interfering compounds from the matrix.[2][4]
  • The column is conditioned, the sample is loaded, washed with a non-polar solvent, and then the analyte is eluted with a more polar solvent mixture.[6]

3. HPLC-FLD Analysis:

  • Chromatographic Conditions:
  • Column: Typically a normal-phase silica column.[4][7]
  • Mobile Phase: An isocratic mobile phase, for instance, a mixture of dichloromethane, acetonitrile, and water.[6]
  • Fluorescence Detection:
  • Excitation Wavelength: ~270 nm.
  • Emission Wavelength: ~440 nm.[7]

Experimental Workflow and Data Visualization

To visually represent the logical flow of the analytical processes, the following diagrams have been generated using Graphviz.

LolitremB_Detection_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_lcmsms New Method (LC-MS/MS) cluster_hplc Established Method (HPLC-FLD) Start Perennial Ryegrass Sample Grind Grinding Start->Grind Weigh Weighing Grind->Weigh Solvent Add Extraction Solvent Weigh->Solvent Extract Ultrasonic Extraction / Shaking Solvent->Extract Centrifuge Centrifugation Extract->Centrifuge LCMSMS LC-MS/MS Analysis Centrifuge->LCMSMS Cleanup SPE Cleanup Centrifuge->Cleanup Data_LCMSMS Data Acquisition & Processing LCMSMS->Data_LCMSMS HPLC HPLC-FLD Analysis Cleanup->HPLC Data_HPLC Data Acquisition & Processing HPLC->Data_HPLC

Caption: Experimental workflow for Lolitrem B detection.

Method_Comparison_Logic cluster_metrics Performance Metrics Topic Lolitrem B Detection Method Validation NewMethod New Method (LC-MS/MS) Topic->NewMethod EstablishedMethod Established Method (HPLC-FLD) Topic->EstablishedMethod Linearity Linearity NewMethod->Linearity Accuracy Accuracy NewMethod->Accuracy Precision Precision NewMethod->Precision LOQ LOQ NewMethod->LOQ Specificity Specificity NewMethod->Specificity EstablishedMethod->Linearity EstablishedMethod->Accuracy EstablishedMethod->Precision EstablishedMethod->LOQ EstablishedMethod->Specificity

Caption: Logical comparison of analytical methods.

References

Validation

Inter-laboratory Comparison Guide for Lolitrem B Quantification

This guide provides a comparative overview of analytical methods for the quantification of Lolitrem B, a neurotoxin produced by the endophytic fungus Epichloë festucae var. lolii in perennial ryegrass (Lolium perenne).

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methods for the quantification of Lolitrem B, a neurotoxin produced by the endophytic fungus Epichloë festucae var. lolii in perennial ryegrass (Lolium perenne). The toxin is responsible for a neurological condition in livestock known as "ryegrass staggers". Accurate quantification of Lolitrem B is crucial for managing the risk to animal health. This document is intended for researchers, scientists, and professionals in drug development and agricultural diagnostics.

Data Presentation: Performance of Lolitrem B Quantification Methods

The following tables summarize the quantitative performance of various analytical methods for Lolitrem B determination. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is a commonly employed technique, and data from a collaborative study provides valuable insights into its reproducibility.

Table 1: Summary of HPLC-FLD Method Performance from a Collaborative Study

ParameterSpike Concentration (µg/kg)Number of LaboratoriesSpike Recovery (%)Intra-laboratory Repeatability (RSDr %)Inter-laboratory Reproducibility (RSDR %)Lower Limit of Quantification (LOQ) (µg/kg)
Value255699.02.87.550

Data sourced from a collaborative study on ryegrass samples.[1]

Table 2: Performance of Various Lolitrem B Quantification Methods from Single-Laboratory Studies

Analytical MethodMatrixLimit of Quantification (LOQ)Recovery (%)Repeatability (RSD %)Reference
HPLC-FLDRyegrass Seeds and Hay50 µg/kg59.4% (seeds), 85.9% (hay)Not Specified[2]
HPLC-FLDRyegrass0.05 mg/kg (50 µg/kg)96.6 - 99.9%0.9 - 5.9% (CV)[3][4]
HPLC-FLDDiet CookieNot Specified94% (average)Not Specified[5]
HPLC-FLDRyegrassNot Specified94.6 - 110.9%≤ 11.9%[1]

Experimental Protocols

Detailed methodologies are crucial for replicating experimental results and for the validation of new analytical techniques. Below are protocols for the key experiments cited in the performance tables.

1. HPLC-FLD Method from Collaborative Study

This method involves extraction with an ethyl acetate-ethanol mixture, purification using a silica (B1680970) gel cartridge, and analysis by HPLC with a fluorescence detector.[1]

  • Extraction:

    • Weigh 10 g of the sample into a 200-mL stoppered Erlenmeyer flask.

    • Add 100 mL of ethyl acetate-ethanol (2:1) and extract for 2 hours with occasional vigorous shaking.[1]

    • Filter the extract through filter paper.[1]

    • Transfer 5 mL of the filtrate to a 25-mL recovery flask and concentrate to near dryness under vacuum at ≤ 40°C.[1]

    • Dry the residue completely using a nitrogen gas flow.[1]

    • Dissolve the residue in 5 mL of hexane-ethyl acetate (B1210297) (9:1) and filter through a membrane filter (≤ 0.5 µm).[1]

  • Purification (Column Treatment):

    • Wash a silica gel minicolumn (690 mg) with 2 mL of hexane-ethyl acetate (9:1).[1]

    • Load 2 mL of the sample solution onto the minicolumn.[1]

    • Wash the column with 5 mL of hexane-ethyl acetate (9:1).[1]

    • Elute Lolitrem B with 6 mL of hexane-ethyl acetate (7:3) into a 25-mL recovery flask.[1]

    • Concentrate the eluate to near dryness under vacuum at ≤ 40°C and then completely dry with nitrogen gas.[1]

    • Dissolve the final residue in 2 mL of dichloromethane-acetonitrile (4:1) for HPLC analysis.[1]

  • HPLC-FLD Conditions:

    • Detector: Fluorescence detector (Excitation: 268 nm, Emission: 440 nm).[1][6]

    • Column: Silica gel column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1][6]

    • Mobile Phase: Dichloromethane-acetonitrile-water (200:50:1).[1]

    • Flow Rate: 0.5 mL/min.[1]

    • Injection Volume: 20 µL.[1]

2. Alternative HPLC-FLD Method with Chloroform-Methanol Extraction

This method, implemented in Chile, demonstrated high recovery and precision.[3][4]

  • Extraction:

    • Extract the sample with a chloroform-methanol (2:1) mixture.[3][4]

    • The extract is then purified using manually prepared silica gel 60 columns.[3][4]

  • HPLC-FLD Conditions:

    • Column: Silica 5 µm Spherisorb, 4.6 x 250 mm.[3]

    • Mobile Phase: Dichloromethane:acetonitrile (8:2 v/v).[3]

    • Flow Rate: 1.8 mL/min.[3]

    • Detection: Fluorescence.[3][4]

Mandatory Visualizations

Workflow for Inter-laboratory Comparison of Lolitrem B Quantification

G cluster_0 Coordinating Laboratory cluster_1 Participating Laboratories prep Sample Preparation (Homogenization & Spiking) dist Sample Distribution prep->dist labA Laboratory A dist->labA labB Laboratory B dist->labB labC Laboratory C dist->labC labD ... dist->labD data_coll Data Collection & Analysis report Final Report Generation data_coll->report Statistical Evaluation (e.g., Z-scores, RSDR) labA->data_coll Results labB->data_coll Results labC->data_coll Results labD->data_coll Results

Caption: Generalized workflow for an inter-laboratory comparison study of Lolitrem B.

Signaling Pathway of Lolitrem B Neurotoxicity

G cluster_0 Neuronal Action Potential cluster_1 Mechanism of Lolitrem B Toxicity depol Depolarization (Neuron Fires) repol Repolarization (Neuron Resets) depol->repol K+ Efflux bk_channel Large Conductance Ca2+- activated K+ (BK) Channels repol->bk_channel lolitremB Lolitrem B lolitremB->bk_channel Targets inhibition Inhibition of BK Channels bk_channel->inhibition prolonged_depol Prolonged Depolarization & Sustained Impulse Transmission inhibition->prolonged_depol staggers Clinical Signs: - Tremors - Ataxia (Staggers) prolonged_depol->staggers

References

Comparative

A Comparative Analysis of the Toxic Effects of Lolitrem B and Other Indole-Diterpene Alkaloids

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the toxic effects of Lolitrem B with other prominent indole-diterpene alkaloids, including paxilline, peni...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxic effects of Lolitrem B with other prominent indole-diterpene alkaloids, including paxilline, penitrem A, and aflatrem. The information herein is supported by experimental data to facilitate objective analysis and inform future research and drug development endeavors.

Indole-diterpene alkaloids are a class of mycotoxins produced by various fungi, notably those found in association with perennial ryegrass. These compounds are recognized for their potent neurological effects, primarily manifesting as tremors and ataxia in mammals, a condition often referred to as "ryegrass staggers". The primary mechanism underlying their toxicity is the inhibition of large-conductance calcium-activated potassium (BK) channels, which play a crucial role in regulating neuronal excitability.

Quantitative Comparison of Toxic Effects

The following tables summarize the key quantitative data on the toxicity of Lolitrem B and other selected indole-diterpene alkaloids.

Table 1: In Vitro Potency - Inhibition of Large-Conductance Calcium-Activated Potassium (BK) Channels

AlkaloidTest SystemIC50Reference
Lolitrem B hSlo α subunit of BK channels3.7 ± 0.4 nM
hSlo α subunit of BK channels4 nM
Paxilline BK channels (largely closed state)~10 nM
α-subunit of BK channels (Ki)1.9 nM
Penitrem A BKCa channels (α subunits only)6.4 nM
BKCa channels (α and β1 subunits)64.4 nM
Aflatrem BK channelsPotent at 10 nM (IC50 not explicitly reported)

Table 2: In Vivo Acute Toxicity

AlkaloidAnimal ModelRoute of AdministrationLD50 / Toxic ThresholdReference
Lolitrem B SheepOral1.8 - 2.0 mg/kg (Toxic Threshold)
CattleOral1.55 mg/kg (Toxic Threshold)
Paxilline MouseUnreported150 mg/kg (LD50)
Penitrem A MouseIntraperitoneal1.1 mg/kg (LD50)
MouseOral10 mg/kg (LD50)

Table 3: Comparative Neurotoxic Effects in Mice

AlkaloidDosePeak Tremor ResponseDuration of TremorsReference
Lolitrem B 4 mg/kg4 hours~96 hours
Paxilline 8 mg/kg15 - 30 minutes~10 hours

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

1. Determination of IC50 for BK Channel Inhibition (Patch-Clamp Electrophysiology)

  • Cell Preparation: Human embryonic kidney (HEK293) cells stably transfected with the desired BK channel subunits (e.g., hSlo α subunit) are cultured on glass coverslips.

  • Electrophysiological Recording:

    • Whole-cell or inside-out patch-clamp configurations are used to record BK channel currents.

    • Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with an intracellular solution (e.g., containing in mM: 130 K-gluconate, 5 KCl, 10 HEPES, 1.1 EGTA, 2 Mg-ATP, and 0.3 Na₂-GTP; pH adjusted to 7.3 with KOH).

    • The external solution is an artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 10 glucose, bubbled with 95% O₂/5% CO₂ to maintain a pH of 7.4.

    • The membrane potential is held at a negative potential (e.g., -80 mV) and depolarizing voltage steps are applied to elicit BK channel currents.

  • Data Analysis:

    • The inhibitory effect of the indole-diterpene alkaloid is determined by applying various concentrations of the toxin to the external solution and measuring the reduction in the BK channel current.

    • The IC50 value, the concentration at which 50% of the maximal inhibition is observed, is calculated by fitting the concentration-response data to the Hill equation.

2. Determination of Acute Toxicity (LD50)

  • Animal Model: Typically, mice are used for initial acute toxicity studies.

  • Administration: The test compound is administered via a specific route, such as oral gavage or intraperitoneal injection.

  • Dose-Response: Multiple groups of animals are administered different doses of the alkaloid.

  • Observation: The animals are observed for a set period (e.g., 72 hours to 14 days) for signs of toxicity and mortality.

  • LD50 Calculation: The LD50, the dose that is lethal to 50% of the test population, is calculated using statistical methods, such as the probit analysis.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for Lolitrem B and other tremorgenic indole-diterpene alkaloids is the inhibition of the large-conductance calcium-activated potassium (BK) channels.

BK_Channel_Inhibition cluster_neuron Presynaptic Neuron cluster_channel BK Channel Regulation cluster_effect Toxic Effect AP Action Potential Ca_influx Ca²⁺ Influx AP->Ca_influx Vesicle_fusion Vesicle Fusion Ca_influx->Vesicle_fusion BK_channel BK Channel Ca_influx->BK_channel Activates NT_release Neurotransmitter Release Vesicle_fusion->NT_release K_efflux K⁺ Efflux BK_channel->K_efflux Prolonged_depolarization Prolonged Depolarization BK_channel->Prolonged_depolarization Leads to Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Repolarization Repolarization Hyperpolarization->Repolarization Repolarization->AP Terminates Alkaloid Indole-Diterpene Alkaloid (e.g., Lolitrem B) Alkaloid->BK_channel Inhibits Increased_NT_release Increased Neurotransmitter Release Prolonged_depolarization->Increased_NT_release Neuronal_hyperexcitability Neuronal Hyperexcitability Increased_NT_release->Neuronal_hyperexcitability Tremors Tremors & Ataxia Neuronal_hyperexcitability->Tremors

Caption: Inhibition of BK channels by indole-diterpene alkaloids.

By inhibiting BK channels, these alkaloids prevent the efflux of potassium ions, which is necessary for the repolarization and hyperpolarization of the neuronal membrane following an action potential. This leads to prolonged depolarization, increased neurotransmitter release, and ultimately, neuronal hyperexcitability, which manifests as the characteristic tremors and ataxia.

Caption: Experimental workflow for comparative toxicity assessment.

Conclusion

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling Lolitrem B

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS This document provides critical safety and logistical information for the handling of Lolitrem B, a potent neurotoxin. Adherence to these g...

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling of Lolitrem B, a potent neurotoxin. Adherence to these guidelines is essential to ensure the safety of all laboratory personnel.

Lolitrem B is a tremorgenic mycotoxin produced by the endophytic fungus Epichloë festucae var. lolii, which is found in perennial ryegrass (Lolium perenne)[1]. It is a potent inhibitor of large-conductance calcium-activated potassium (BK) channels, which play a crucial role in neuronal excitability[1]. Exposure to Lolitrem B can lead to neurological effects, including tremors and ataxia[1]. Due to its potency, all handling of Lolitrem B must be conducted with strict adherence to safety protocols.

Quantitative Data Summary

Chemical and Physical Properties
Property Value
CAS Number 81771-19-9
Molecular Formula C₄₂H₅₅NO₇
Molecular Weight 685.9 g/mol
Solubility Not very soluble in water. Soluble in organic solvents such as dichloromethane (B109758), acetonitrile (B52724), and ethanol.
Appearance White to off-white solid
Toxicological Data
Parameter Value
Mechanism of Action Potent inhibitor of large-conductance calcium-activated potassium (BK) channels
IC₅₀ (for hSlo) 3.7 ± 0.4 nM[1]
Observed Effects in Animals Tremors, ataxia, paralysis at high doses[1]
Occupational Exposure Limits (OELs) Not established. Handle with extreme caution.

Personal Protective Equipment (PPE)

A risk assessment should be conducted prior to any handling of Lolitrem B to ensure that the selected PPE is appropriate for the planned procedures. The following table outlines the minimum required PPE.

PPE Component Specification Purpose
Gloves Double-gloving with nitrile glovesTo prevent skin contact.
Lab Coat Disposable, solid-front, back-tying gown over a standard lab coatTo protect skin and clothing from contamination.
Eye Protection Chemical splash goggles and a face shieldTo protect eyes and face from splashes.
Respiratory Protection A NIOSH-approved respirator with an N100, R100, or P100 filter. A powered air-purifying respirator (PAPR) may be required for procedures with a high risk of aerosol generation.To prevent inhalation of aerosols or fine powders.

Operational Plan: Step-by-Step Handling Protocol

1. Designated Work Area:

  • All work with Lolitrem B must be conducted in a designated area within a certified chemical fume hood or a Class II Type B2 biological safety cabinet (BSC).

  • The work area should be clearly marked with a warning sign indicating the presence of a potent neurotoxin.

  • Access to this area should be restricted to trained and authorized personnel only.

2. Preparation:

  • Before starting work, ensure that all necessary PPE is available and has been inspected for integrity.

  • Prepare all required materials and reagents and place them in the fume hood or BSC to minimize movement in and out of the containment area.

  • A calibrated analytical balance with a draft shield should be used for weighing solid Lolitrem B.

  • Prepare a fresh decontamination solution (e.g., 1 M sodium hypochlorite) and have it readily available in the work area.

3. Handling Solid Lolitrem B:

  • When handling solid Lolitrem B, extreme care must be taken to avoid the generation of dust.

  • Weigh the required amount of Lolitrem B on a tared, disposable weigh boat within the fume hood or BSC.

  • Use dedicated spatulas and other equipment for handling the solid toxin.

4. Solution Preparation:

  • To prepare a stock solution, carefully add the solvent to the vial containing the solid Lolitrem B.

  • Cap the vial securely and vortex or sonicate until the solid is completely dissolved.

  • All dilutions should be performed within the fume hood or BSC.

5. Experimental Procedures:

  • Conduct all experimental manipulations with Lolitrem B solutions within the designated containment area.

  • Use positive displacement pipettes or disposable tips to handle solutions.

  • Avoid any activity that could generate aerosols, such as vigorous shaking or sonication of open containers.

6. Post-Experiment Decontamination:

  • At the end of the work session, decontaminate all surfaces in the fume hood or BSC with the prepared decontamination solution.

  • Wipe down all equipment that came into contact with Lolitrem B.

  • Carefully doff PPE, avoiding self-contamination, and dispose of it in the designated hazardous waste container.

  • Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

All materials contaminated with Lolitrem B must be treated as hazardous waste and disposed of in accordance with institutional and local regulations.

  • Solid Waste: All disposable items, including gloves, lab coats, weigh boats, and pipette tips, should be collected in a clearly labeled, leak-proof hazardous waste container.

  • Liquid Waste: All liquid waste containing Lolitrem B should be collected in a designated, sealed, and clearly labeled hazardous waste container. Decontamination of liquid waste with a suitable chemical inactivating agent (e.g., sodium hypochlorite) may be required before disposal.

  • Sharps: All sharps contaminated with Lolitrem B must be disposed of in a puncture-resistant sharps container that is clearly labeled as containing hazardous waste.

Emergency Procedures

  • Spill:

    • Small Spill (within the fume hood/BSC): Decontaminate the spill with an appropriate absorbent material and then wipe the area with a decontamination solution. All cleanup materials must be disposed of as hazardous waste.

    • Large Spill (outside of containment): Evacuate the area immediately. Alert others and prevent entry. Contact the institutional safety office for assistance with cleanup.

  • Personnel Exposure:

    • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station.

    • Inhalation: Move the affected person to fresh air immediately.

    • Seek immediate medical attention for any exposure. Provide the Safety Data Sheet (if available) or this handling guide to the medical personnel.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) Analysis of Lolitrem B

This protocol provides a general method for the analysis of Lolitrem B. Specific parameters may need to be optimized based on the instrumentation and specific experimental requirements.

1. Sample Preparation:

  • Extract Lolitrem B from the sample matrix using an appropriate organic solvent (e.g., a mixture of ethyl acetate (B1210297) and ethanol).

  • Concentrate the extract under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

2. HPLC Conditions:

  • Column: Silica gel column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of dichloromethane and acetonitrile is commonly used.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: Fluorescence detection with excitation at approximately 268 nm and emission at approximately 440 nm.

  • Injection Volume: 10-20 µL.

3. Quantification:

  • Prepare a series of standard solutions of Lolitrem B of known concentrations.

  • Generate a calibration curve by plotting the peak area or height against the concentration of the standards.

  • Determine the concentration of Lolitrem B in the samples by comparing their peak areas or heights to the calibration curve.

Mandatory Visualization

LolitremB_Mechanism cluster_neuron Neuron ActionPotential Action Potential Propagation Depolarization Depolarization (Na+ influx) ActionPotential->Depolarization Ca_Influx Ca2+ Influx Depolarization->Ca_Influx Repolarization Repolarization (K+ efflux) Repolarization->ActionPotential Resets for next AP BK_Channel BK Channel (Large Conductance Ca2+-activated K+ channel) BK_Channel->Repolarization Mediates Ca_Influx->BK_Channel Activates LolitremB Lolitrem B LolitremB->BK_Channel Inhibits

Caption: Mechanism of Lolitrem B neurotoxicity via inhibition of the BK channel.

LolitremB_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE DonPPE Don PPE SelectPPE->DonPPE PrepWorkArea Prepare Designated Work Area (Fume Hood/BSC) DonPPE->PrepWorkArea HandleSolid Weigh Solid Lolitrem B (if applicable) PrepWorkArea->HandleSolid PrepSolution Prepare Stock/Working Solutions HandleSolid->PrepSolution PerformExperiment Perform Experiment PrepSolution->PerformExperiment Decontaminate Decontaminate Surfaces & Equipment PerformExperiment->Decontaminate DisposeWaste Segregate & Dispose of Hazardous Waste Decontaminate->DisposeWaste DoffPPE Doff PPE DisposeWaste->DoffPPE WashHands Wash Hands DoffPPE->WashHands

Caption: Experimental workflow for the safe handling of Lolitrem B.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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